molecular formula C45H59CoN4O14+ B1246034 Cobyrinic acid

Cobyrinic acid

Número de catálogo: B1246034
Peso molecular: 938.9 g/mol
Clave InChI: ZRAQEEAQQLYOBK-OKJGWHJPSA-M
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Descripción

Cobyrinic acid (CAS Number 33593-50-9, Molecular Formula C₄₅H₅₉CoN₄O₁₄⁺⁺) is a key cobalt-containing intermediate in the biosynthesis of vitamin B12 and other corrinoids . This heptacarboxylic acid features the characteristic corrin macrocyclic ring, which is the core structural framework of cobalamins . In biochemical research, this compound serves as the essential substrate for amidase enzymes, such as CbiA and CbiP, which catalyze the sequential amidation of its carboxylic acid side chains to form cobyric acid, a direct precursor for assembling the complete vitamin B12 molecule . Its central role in the aerobic biosynthesis pathway makes it a critical compound for studies aiming to understand and engineer the production of vitamin B12 and its analogs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C45H59CoN4O14+

Peso molecular

938.9 g/mol

Nombre IUPAC

cobalt(2+);3-[(1R,2S,3S,4Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-21-id-8-yl]propanoic acid

InChI

InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

Clave InChI

ZRAQEEAQQLYOBK-OKJGWHJPSA-M

SMILES isomérico

C/C/1=C/2\[C@H]([C@]([C@@]([N-]2)([C@H]3[C@@H]([C@@](C(=N3)/C(=C\4/[C@H](C(C(=N4)/C=C\5/[C@H]([C@](C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)/C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2]

SMILES canónico

CC1=C2C(C(C([N-]2)(C3C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2]

Sinónimos

cobyrinic acid

Origen del producto

United States

Foundational & Exploratory

Cobyrinic Acid: A Technical Guide to its Structure, Stereochemistry, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobyrinic acid, a vital intermediate in the biosynthesis of cobalamin (Vitamin B₁₂), is a complex macrocyclic molecule featuring a corrin (B1236194) ring system with a centrally chelated cobalt ion. Its intricate stereochemistry and multifaceted biosynthetic pathway have been the subject of extensive research. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, supported by spectroscopic data. Furthermore, it delves into the detailed enzymatic steps of both the aerobic and anaerobic biosynthetic routes leading to its formation. Experimental protocols for the isolation of related corrinoids and detailed spectroscopic analysis are also presented to serve as a valuable resource for researchers in the field.

Structure and Stereochemistry of this compound

This compound is a cobalt-corrinoid heptacarboxylic acid that forms the core of all cobalamins.[1] Its structure is characterized by a reduced and more flexible macrocycle compared to the porphyrins found in heme and chlorophyll. The corrin ring consists of four pyrrole-like rings (A-D) linked by three methine bridges and a direct C1-C19 bond, a defining feature that distinguishes it from porphyrins. The central cobalt ion is typically in the +3 oxidation state.

The IUPAC name for this compound is cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(carboxymethyl)-7,12,17-tris(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid. This nomenclature precisely defines the stereochemistry at the nine chiral centers of the corrin ring. The peripheral side chains consist of four propionic acid and three acetic acid groups attached to the pyrrole (B145914) rings.

Key Stereochemical Features:

  • Corrin Ring Puckering: The reduced nature of the corrin macrocycle allows for a non-planar conformation, often described as a "puckered" structure.

  • Chiral Centers: The presence of nine stereocenters gives rise to a specific three-dimensional arrangement of the substituents, which is crucial for its biological activity.

  • Axial Ligands: The cobalt ion can coordinate to two axial ligands, one above ("upper" or β-face) and one below ("lower" or α-face) the corrin plane. In this compound, these positions are typically occupied by water or other solvent molecules.

Physicochemical Properties
PropertyValue
Molecular Formula C₄₅H₅₉CoN₄O₁₄²⁺
Monoisotopic Mass 938.335971 Da
Molar Mass 938.9 g/mol
CAS Number 33593-50-9

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of corrinoids are complex due to the large number of protons and carbons in similar chemical environments. Two-dimensional NMR techniques are essential for the complete assignment of these spectra. The chemical shifts are sensitive to the axial ligands coordinated to the cobalt ion and the overall conformation of the corrin ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Heptamethyl Dicyanocobyrinate (Cobester) in CDCl₃. [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-176.8
C23.0353.9
C2-CH₃1.6919.3
C32.6545.1
C45.0199.1
C56.02102.7
C5-CH₃2.0117.8
C63.3241.2
C72.7555.4
C7-CH₃1.3422.1
C82.50, 2.8544.5
C106.51104.2
C12-58.1
C12-CH₃ (α)1.4127.9
C12-CH₃ (β)1.4529.5
C133.0150.1
C144.8895.8
C156.95107.5
C15-CH₃2.5820.3
C172.8957.9
C17-CH₃1.8321.4
C183.0859.3
C193.7561.2
C205.8993.8

Note: This table presents a selection of assigned chemical shifts for key positions. The full assignment is more extensive and can be found in the cited literature.

UV-Visible and Circular Dichroism Spectroscopy

The electronic absorption spectrum of this compound and other corrinoids is characterized by several broad bands in the UV-visible region. The most prominent of these is the γ-band, which is characteristic of the corrin macrocycle. The α- and β-bands are of lower intensity. The positions and intensities of these bands are influenced by the axial ligands and the oxidation state of the cobalt ion.

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules like this compound. The CD spectrum provides information about the conformation of the corrin ring and can be used to monitor changes in the coordination environment of the cobalt ion.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that proceeds via two distinct pathways: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. Both pathways start from uroporphyrinogen III, the last common intermediate in the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[3]

Aerobic Biosynthesis Pathway

The aerobic pathway is characterized by a late insertion of the cobalt ion. Molecular oxygen is required for the ring contraction step.

Key Enzymes and Intermediates in the Aerobic Pathway:

  • Uroporphyrinogen III is the starting point.

  • SUMT (S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase) , also known as CobA, catalyzes the methylation at C2 and C7 to yield Precorrin-2 .

  • CobI methylates Precorrin-2 at C20 to form Precorrin-3A .

  • CobG , a monooxygenase, hydroxylates C20 of Precorrin-3A, leading to lactone formation and yielding Precorrin-3B .

  • CobJ catalyzes the ring contraction and extrusion of the C20 and its attached methyl group as acetic acid, forming Precorrin-4 .

  • CobM methylates Precorrin-4 at C11 to produce Precorrin-5 .

  • CobF removes the acetyl group from C1 and decarboxylates the acetic acid side chain at C12, yielding Precorrin-6A .

  • CobK reduces the macrocycle to form Precorrin-6B .

  • CobL carries out three methylations at C17, C1, and C5 to produce Precorrin-8 .

  • CobH catalyzes a final ring contraction and isomerization to form Hydrogenobyrinic acid .

  • CobNST is a cobaltochelatase that inserts Co²⁺ into hydrogenobyrinic acid to form Cob(II)yrinic acid .

  • Cob(II)yrinic acid is then oxidized to Cob(I)yrinic acid , which is the final step before amidation.

Anaerobic Biosynthesis Pathway

The anaerobic pathway is distinguished by an early insertion of cobalt and does not require molecular oxygen for ring contraction.

Key Enzymes and Intermediates in the Anaerobic Pathway: [4][5]

  • Uroporphyrinogen III is the initial substrate.

  • CysG (or CobA in some organisms) methylates at C2 and C7 to form Precorrin-2 .

  • CbiK (a cobaltochelatase) inserts Co²⁺ into Precorrin-2 to yield Cobalt-precorrin-2 .

  • CbiL methylates at C20 to give Cobalt-precorrin-3 .

  • CbiH catalyzes the ring contraction to form Cobalt-precorrin-4 .

  • CbiF methylates at C11 to produce Cobalt-precorrin-5 .

  • CbiG reduces the macrocycle to form Cobalt-precorrin-6 .

  • CbiD is involved in the formation of Cobalt-precorrin-8 .

  • CbiJ and CbiT are involved in subsequent steps leading to This compound .

Anaerobic_Cobyrinic_Acid_Biosynthesis UroIII Uroporphyrinogen III Pre2 Precorrin-2 UroIII->Pre2 CysG/CobA CoPre2 Cobalt-precorrin-2 Pre2->CoPre2 CbiK CoPre3 Cobalt-precorrin-3 CoPre2->CoPre3 CbiL CoPre4 Cobalt-precorrin-4 CoPre3->CoPre4 CbiH CoPre5 Cobalt-precorrin-5 CoPre4->CoPre5 CbiF CoPre6 Cobalt-precorrin-6 CoPre5->CoPre6 CbiG CoPre8 Cobalt-precorrin-8 CoPre6->CoPre8 CbiD CobyA This compound CoPre8->CobyA CbiJ, CbiT

Experimental Protocols

Isolation of this compound Intermediates from Propionibacterium shermanii

Propionibacterium shermanii is a bacterium known to produce significant quantities of cobalamin and its precursors. The following is a generalized protocol for the isolation of corrinoids.

I. Materials and Reagents:

  • Propionibacterium shermanii culture

  • Glucose-peptone medium

  • Centrifuge and appropriate tubes

  • Cell disruption equipment (e.g., sonicator, French press)

  • Amberlite XAD-2 resin

  • Diethyl ether

  • Aqueous acetone (B3395972) solutions

  • Anion-exchange chromatography column (e.g., DEAE-cellulose)

  • HPLC system with a C18 column

  • Spectrophotometer

II. Protocol:

  • Cultivation: Grow P. shermanii in a glucose-peptone medium under appropriate conditions to promote corrinoid production. The addition of cobalt salts can enhance the yield of cobalt-containing intermediates.[6]

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a sonicator or French press.

  • Extraction of Corrinoids:

    • Adjust the pH of the cell lysate and centrifuge to remove cell debris.

    • Apply the supernatant to an Amberlite XAD-2 column.

    • Wash the column with water to remove hydrophilic impurities.

    • Elute the corrinoids with aqueous acetone.

  • Purification:

    • Concentrate the eluate and extract with diethyl ether to remove lipids.

    • Further purify the aqueous phase using anion-exchange chromatography, eluting with a salt gradient.

    • Perform final purification and separation of individual corrinoids by reverse-phase HPLC.

  • Characterization: Identify and quantify the isolated corrinoids using UV-Vis spectroscopy and mass spectrometry.

Experimental_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture P. shermanii Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Corrinoid Extraction (XAD-2) Lysis->Extraction AnionExchange Anion-Exchange Chromatography Extraction->AnionExchange HPLC Reverse-Phase HPLC AnionExchange->HPLC Analysis Spectroscopic Characterization (UV-Vis, MS) HPLC->Analysis

Conclusion

This compound stands as a cornerstone in the intricate world of tetrapyrrole biosynthesis, representing a significant branch point leading to the production of the essential cofactor, vitamin B₁₂. Its unique structural features and complex stereochemistry are a testament to the elegant solutions evolved in nature for the synthesis of complex biomolecules. A thorough understanding of its structure, stereochemistry, and the enzymatic machinery responsible for its synthesis is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the remaining mysteries of cobalamin biosynthesis and harnessing its potential for biotechnological applications.

References

The Discovery of Cobyrinic Acid: A Cornerstone in Vitamin B12 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin, stands as one of the most structurally complex small molecules in nature, playing a vital role as a cofactor in essential metabolic pathways, including DNA synthesis and fatty acid metabolism. The journey to unraveling its intricate architecture and biosynthetic pathway is a story of scientific perseverance, ingenuity, and collaboration. At the heart of this saga lies the discovery and synthesis of cobyrinic acid, the de-nucleotided core of the vitamin B12 molecule. This technical guide provides a comprehensive overview of the landmark discoveries related to this compound, detailing the experimental approaches that paved the way for our current understanding of vitamin B12 synthesis.

The elucidation of the vitamin B12 structure was a monumental achievement, culminating in Dorothy Hodgkin's Nobel Prize-winning work using X-ray crystallography in 1956.[1][2] This structural revelation set the stage for one of the most ambitious undertakings in the history of organic chemistry: the total synthesis of vitamin B12. This epic endeavor, jointly pursued by the research groups of Robert Burns Woodward at Harvard University and Albert Eschenmoser at the Swiss Federal Institute of Technology (ETH), was triumphantly completed in 1972.[3][4] Concurrently, extensive research into the natural biosynthesis of vitamin B12 has unveiled a complex enzymatic cascade, with this compound emerging as a key intermediate. This guide will delve into both the chemical synthesis and the biosynthetic pathways leading to this crucial compound.

The Total Chemical Synthesis of Cobyric Acid: A Landmark Achievement

The total synthesis of cobyric acid, a close derivative of this compound, was the primary target of the Woodward and Eschenmoser collaboration, as its conversion to vitamin B12 had been previously established.[3] The endeavor was a testament to the power of synthetic organic chemistry, requiring the collective efforts of over 100 scientists for more than a decade.[3]

Key Experimental Strategies in the Woodward-Eschenmoser Synthesis

The synthesis was approached with a convergent strategy, involving the independent preparation of key fragments that were later assembled to form the corrin (B1236194) macrocycle. While the full, intricate details of the synthesis are beyond the scope of this guide, the following outlines the core principles and methodologies employed.

1. Synthesis of the A-D and B-C Ring Fragments: The complex corrin ring was dissected into two major components: the "western" half, comprising rings A and D, and the "eastern" half, containing rings B and C. The synthesis of these fragments involved numerous stereocontrolled reactions to establish the nine chiral centers of the cobyric acid molecule.[5] Key reactions included:

  • Diels-Alder Reactions: Utilized for the construction of six-membered ring precursors with controlled stereochemistry.[4]

  • Asymmetric Synthesis: Woodward's concept of "induced asymmetric synthesis" was pivotal, where existing chiral centers directed the formation of new stereocenters.[5]

2. Coupling of the Fragments and Macrocyclization: The crucial step of joining the A-D and B-C fragments to form the macrocycle was a significant challenge. Eschenmoser's group developed novel methods for this purpose, including the "sulfide contraction" method.[6] Two primary strategies for the final ring closure were pursued:

  • The A/B Ring Closure (Woodward): This approach involved forming the final bond between the A and B rings.

  • The A/D Photochemical Ring Closure (Eschenmoser): A photochemically induced reaction was employed to forge the direct link between the A and D rings.[3]

3. Post-Macrocyclization Modifications: Following the successful construction of the corrin ring, a series of reactions were necessary to introduce the correct peripheral substituents and functional groups, ultimately leading to the synthesis of cobyric acid.[7]

Experimental Workflow: A Generalized Approach to Fragment Synthesis and Coupling

The following diagram illustrates a generalized workflow for the synthesis and coupling of the corrin ring fragments, representative of the logic employed by the Woodward and Eschenmoser groups.

experimental_workflow cluster_A Ring A/D Fragment Synthesis cluster_B Ring B/C Fragment Synthesis cluster_C Fragment Coupling and Macrocyclization cluster_D Final Modifications A1 Chiral Starting Materials A2 Multi-step Stereocontrolled Synthesis A1->A2 A3 Purification and Characterization A2->A3 C1 Coupling of A/D and B/C Fragments A3->C1 Western Half B1 Achiral Starting Materials B2 Resolution and Multi-step Synthesis B1->B2 B3 Purification and Characterization B2->B3 B3->C1 Eastern Half C2 Macrocycle Ring Closure C1->C2 C3 Purification of Corrin Macrocycle C2->C3 D1 Peripheral Group Modification C3->D1 D2 Final Product (Cobyric Acid) D1->D2

Generalized workflow for the total synthesis of cobyric acid.

The Biosynthesis of this compound: Nature's Enzymatic Pathway

In contrast to the monumental effort of chemical synthesis, nature accomplishes the construction of this compound with remarkable efficiency through a series of enzyme-catalyzed reactions. The biosynthesis of this compound starts from the common tetrapyrrole precursor, uroporphyrinogen III.[8][9] Two major pathways have been identified in different microorganisms: the aerobic and anaerobic pathways, which primarily differ in their requirement for molecular oxygen and the timing of cobalt insertion.[10]

The Aerobic Biosynthetic Pathway

The aerobic pathway, studied extensively in Pseudomonas denitrificans, involves a series of methylations and an oxidative ring contraction.[5][11]

Key Enzymes and Intermediates:

  • Uroporphyrinogen III (Uro'gen III): The starting macrocycle.

  • CobA (S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase): Catalyzes the first two methylations at C2 and C7 to yield precorrin-2.

  • CobI (Precorrin-2 C20-methyltransferase): Adds a methyl group at C20, forming precorrin-3A.

  • CobG (Precorrin-3A monooxygenase): An oxygen-dependent enzyme that hydroxylates precorrin-3A at C20, leading to ring contraction and the formation of precorrin-4A.

  • CobJ (Precorrin-4A C17-methyltransferase): Adds a methyl group at C17.

  • Subsequent Methyltransferases (CobM, CobF, CobL): Catalyze the remaining methylations at C11, C1, C5, and C15.

  • CobK (Precorrin-6A reductase): Reduces the macrocycle.

  • CobH (Hydrogenobyrinic acid a,c-diamide synthase): Involved in the final steps to form hydrogenobyrinic acid a,c-diamide, a cobalt-free precursor.

  • CobNST (Cobaltochelatase): Inserts cobalt into the macrocycle.

The following diagram illustrates the aerobic biosynthetic pathway from uroporphyrinogen III to this compound.

aerobic_pathway UroIII Uroporphyrinogen III Pre2 Precorrin-2 UroIII->Pre2 CobA (2x SAM) Pre3A Precorrin-3A Pre2->Pre3A CobI (SAM) Pre4A Precorrin-4A Pre3A->Pre4A CobG (O2) Pre5A Precorrin-5A Pre4A->Pre5A CobJ (SAM) Pre6A Precorrin-6A Pre5A->Pre6A CobM, CobF (2x SAM) HBA_diamide Hydrogenobyrinic acid a,c-diamide Pre6A->HBA_diamide CobK, CobL, CobH Co_HBA_diamide Cob(II)yrinic acid a,c-diamide HBA_diamide->Co_HBA_diamide CobNST (Co2+) Cobyrinic_acid This compound Co_HBA_diamide->Cobyrinic_acid Amidohydrolases

Aerobic biosynthetic pathway to this compound.
The Anaerobic Biosynthetic Pathway

The anaerobic pathway, found in organisms such as Salmonella typhimurium and Propionibacterium shermanii, is characterized by the early insertion of cobalt into the macrocycle.[1][12]

Key Enzymes and Intermediates:

  • CysG (Uroporphyrinogen-III C-methyltransferase): Catalyzes the initial methylations to form precorrin-2.

  • CbiK (Sirohydrochlorin cobaltochelatase): Inserts cobalt into sirohydrochlorin (B1196429) (precorrin-2) to form cobalt-sirohydrochlorin.

  • CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiT, CbiC: A series of enzymes that catalyze subsequent methylations, ring contraction, and other modifications of the cobalt-containing intermediates.

  • Cobalt-precorrin-3, -4, -5: Intermediates in the anaerobic pathway.

The following diagram illustrates the anaerobic biosynthetic pathway.

anaerobic_pathway UroIII Uroporphyrinogen III Pre2 Precorrin-2 (Sirohydrochlorin) UroIII->Pre2 CysG (2x SAM) Co_Pre2 Cobalt-precorrin-2 Pre2->Co_Pre2 CbiK (Co2+) Co_Pre3 Cobalt-precorrin-3 Co_Pre2->Co_Pre3 CbiL (SAM) Co_Pre4 Cobalt-precorrin-4 Co_Pre3->Co_Pre4 CbiH (SAM) Co_Pre5 Cobalt-precorrin-5 Co_Pre4->Co_Pre5 CbiF (SAM) Cobyrinic_acid This compound Co_Pre5->Cobyrinic_acid CbiG, CbiD, CbiJ, CbiT, CbiC

Anaerobic biosynthetic pathway to this compound.

Experimental Protocols: Core Methodologies

While the full, detailed protocols from the original groundbreaking papers are extensive, this section outlines the principles behind key experimental procedures used in the study of this compound synthesis.

Purification and Characterization of Biosynthetic Enzymes

The study of the vitamin B12 biosynthetic pathway has heavily relied on the purification and characterization of the involved enzymes, primarily from recombinant E. coli strains overexpressing the genes from organisms like Pseudomonas denitrificans or Bacillus megaterium.[13]

A General Protocol for Enzyme Purification:

  • Cell Lysis: Bacterial cells overexpressing the target enzyme are harvested and lysed, typically using sonication or a French press, in a buffered solution containing protease inhibitors.

  • Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

  • Chromatography: The enzyme of interest is purified from the crude extract using a series of chromatographic techniques. Common methods include:

    • Ion-Exchange Chromatography: Separates proteins based on their net charge.

    • Affinity Chromatography: Utilizes a resin with a ligand that specifically binds to the target protein (e.g., a His-tag).

    • Size-Exclusion Chromatography: Separates proteins based on their size.

  • Purity Analysis: The purity of the enzyme at each stage is assessed by SDS-PAGE.

  • Activity Assays: The enzymatic activity is measured throughout the purification process to track the recovery of the active enzyme.

Enzyme Assays for Cobalamin Biosynthesis

Enzyme assays are crucial for identifying the function of each enzyme in the biosynthetic pathway and for determining their kinetic parameters.

Example: Assay for S-adenosyl-L-methionine:uroporphyrinogen III Methyltransferase (CobA)

  • Principle: The assay measures the incorporation of radiolabeled methyl groups from S-adenosyl-L-[methyl-14C]methionine (SAM) into uroporphyrinogen III to form precorrin-2.

  • Reaction Mixture: A typical reaction mixture contains:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • Uroporphyrinogen III (substrate)

    • S-adenosyl-L-[methyl-14C]methionine

    • Purified CobA enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

    • The reaction is stopped (e.g., by adding acid).

    • The product, [14C]-precorrin-2, is separated from the unreacted [14C]-SAM (e.g., by HPLC).

    • The amount of radioactivity incorporated into the product is quantified by liquid scintillation counting.

Isolation and Characterization of Intermediates

The instability of many of the intermediates in the vitamin B12 biosynthetic pathway has posed a significant challenge. The development of "enzyme-trap" approaches has been instrumental in isolating these labile compounds.[14]

Generalized Workflow for Intermediate Isolation:

  • Recombinant Strain Construction: An E. coli strain is engineered to express the enzymes of the biosynthetic pathway up to the point of the desired intermediate.

  • Cell Culture and Lysis: The recombinant strain is cultured, and a cell-free extract is prepared.

  • In Vitro Synthesis: The cell-free extract is incubated with the initial substrate (e.g., uroporphyrinogen III) and necessary cofactors (e.g., SAM).

  • Purification: The intermediate is purified from the reaction mixture, often using a combination of ion-exchange and reverse-phase HPLC.

  • Characterization: The structure of the isolated intermediate is determined using spectroscopic methods, primarily UV-Vis spectroscopy and high-field NMR spectroscopy.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound and its precursors.

Table 1: Yields in the Enzymatic Synthesis of this compound

ConversionOrganismYieldReference
Porphobilinogen to this compoundPropionibacterium shermanii7-12%[15]

Table 2: Kinetic Parameters of Selected Enzymes in Cobalamin Biosynthesis

EnzymeOrganismSubstrateKm (µM)Reference
This compound a,c-diamide synthasePseudomonas denitrificans(CN,aq)this compound160[16]
Hydrogenobyrinic acid0.41[16]
L-Glutamine20.3[16]

Table 3: Spectroscopic Data for Key Intermediates

IntermediateTechniqueKey DataReference
Uroporphyrinogen III13C NMRPredicted spectra available[17]
Vitamin B12HPLCλmax = 254, 361 nm[7]

Conclusion

The discovery and synthesis of this compound represent a pinnacle of achievement in both natural product chemistry and biochemistry. The total chemical synthesis by Woodward and Eschenmoser not only conquered one of the most complex molecular architectures ever attempted but also spurred the development of new synthetic methodologies and a deeper understanding of chemical reactivity. In parallel, the elucidation of the intricate aerobic and anaerobic biosynthetic pathways to this compound has provided a fascinating glimpse into nature's elegant enzymatic machinery. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the fascinating world of vitamin B12 and to leverage this knowledge for future scientific advancements. The ongoing exploration of this complex molecule and its synthesis continues to inspire and challenge chemists and biologists alike.

References

The Crucial Role of Cobyrinic Acid in Corrin Ring Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid stands as a pivotal intermediate in the intricate biosynthetic pathway of cobalamin (vitamin B12), a vital coenzyme in numerous metabolic processes. The formation of the unique corrin (B1236194) ring system, which chelates a central cobalt ion, is a complex process that diverges in aerobic and anaerobic microorganisms, yet converges at the synthesis of this key molecule. This technical guide provides an in-depth exploration of the role of this compound in corrin ring formation, detailing the enzymatic steps, experimental methodologies for studying the pathway, and quantitative data to support further research and development in this field.

The Biosynthetic Landscape: Aerobic vs. Anaerobic Pathways

The biosynthesis of the corrin ring from the universal tetrapyrrole precursor, uroporphyrinogen III, proceeds through two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[1] While the initial and final stages of cobalamin synthesis share similarities, the timing of cobalt insertion and the enzymes involved in the core ring contraction and methylation steps leading to this compound are fundamentally different.

In the aerobic pathway , found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the pathway into a cobalt-free corrinoid intermediate, hydrogenobyrinic acid.[2] In contrast, the anaerobic pathway , utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium, incorporates cobalt at an early stage into precorrin-2.[2] Despite these differences, both pathways ultimately generate this compound, a testament to its central role.

The Aerobic Pathway to this compound

The aerobic pathway involves a series of enzymatic methylations, a ring contraction, and finally cobalt chelation. The journey from uroporphyrinogen III to this compound is a multi-step process catalyzed by a cascade of enzymes.

Aerobic_Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 CobA (SAM) Precorrin2 Precorrin-2 Precorrin1->Precorrin2 CobA (SAM) Precorrin3A Precorrin-3A Precorrin2->Precorrin3A CobI (SAM) Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B CobG (O2) Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 CobJ Precorrin5 Precorrin-5 Precorrin4->Precorrin5 CobM (SAM) Precorrin6A Precorrin-6A Precorrin5->Precorrin6A CobF (SAM) Precorrin6B Precorrin-6B Precorrin6A->Precorrin6B CobK Precorrin8 Precorrin-8 Precorrin6B->Precorrin8 CobL (SAM) HBA Hydrogenobyrinic acid Precorrin8->HBA CobH HBAD Hydrogenobyrinic acid a,c-diamide HBA->HBAD CobB CobyrinicAcid Cob(II)yrinic acid a,c-diamide HBAD->CobyrinicAcid CobNST (Co2+)

Figure 1. The aerobic biosynthetic pathway from Uroporphyrinogen III to Cob(II)yrinic acid a,c-diamide.

The Anaerobic Pathway to this compound

The anaerobic pathway is characterized by the early insertion of cobalt and proceeds through a series of cobalt-containing intermediates.

Anaerobic_Pathway Precorrin2 Precorrin-2 Co_Precorrin2 Cobalt-precorrin-2 Precorrin2->Co_Precorrin2 CbiK (Co2+) Co_Sirohydrochlorin Cobalt-sirohydrochlorin Co_Precorrin2->Co_Sirohydrochlorin CbiL (SAM) Co_Precorrin4 Cobalt-precorrin-4 Co_Sirohydrochlorin->Co_Precorrin4 CbiH Co_Precorrin5 Cobalt-precorrin-5 Co_Precorrin4->Co_Precorrin5 CbiF (SAM) Co_Precorrin6A Cobalt-precorrin-6A Co_Precorrin5->Co_Precorrin6A CbiG Co_Precorrin6B Cobalt-precorrin-6B Co_Precorrin6A->Co_Precorrin6B CbiJ Co_Precorrin8 Cobalt-precorrin-8 Co_Precorrin6B->Co_Precorrin8 CbiET (SAM) CobyrinicAcid This compound Co_Precorrin8->CobyrinicAcid CbiC CobyrinicAcid_diamide Cob(II)yrinic acid a,c-diamide CobyrinicAcid->CobyrinicAcid_diamide CbiA

Figure 2. The anaerobic biosynthetic pathway from Precorrin-2 to Cob(II)yrinic acid a,c-diamide.

From this compound to Cobalamin

Once this compound a,c-diamide is formed, the aerobic and anaerobic pathways converge.[2] A series of subsequent enzymatic reactions lead to the final active forms of vitamin B12, adenosylcobalamin and methylcobalamin. These steps include the adenosylation of the cobalt ion, amidation of the remaining carboxyl groups to form cobyric acid, and the attachment of the nucleotide loop.

Data Presentation

Quantitative Yields of Vitamin B12 in Engineered E. coli Strains

The heterologous expression of cobalamin biosynthetic genes in Escherichia coli has enabled the production and optimization of vitamin B12. The following table summarizes the vitamin B12 yields achieved in various engineered strains, highlighting the impact of expressing different combinations of biosynthetic genes.

StrainKey Genes Expressed/EngineeredVitamin B12 Yield (µg/g DCW)Reference
Recombinant E. coliP. denitrificans biosynthetic genes0.65 ± 0.03[3]
FH329Cobalt chelatase from R. capsulatus21.96[3]
Engineered E. coliCombination of CobN, CobS, and CobT from different species2.19 - 11.22[3]
FH351cobW from B. melitensis68.61[4]
FH364cobR from B. melitensis, StcobA, cbiP, pduX, StcobD, cbiB from S. typhimurium171.81[4]
Final Engineered StrainMetabolic engineering and fermentation optimization307.00[3]

DCW: Dry Cell Weight

HPLC-MS/MS Method Parameters for Cobalamin Quantification

Accurate quantification of cobalamins is essential for research and production. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for this purpose.

ParameterValueReference
Chromatography
ColumnPoroshell 120 EC C18[5]
Mobile PhaseAcetonitrile (B52724):water (50:50 v/v) + 10 mM ammonium (B1175870) acetate (B1210297) + 0.1% formic acid[5]
Flow Rate0.5 - 1.0 mL/min[6]
Run Time3.4 min[7]
Mass Spectrometry
Ionization ModeElectrospray Positive (ES+)[7]
Detection ModeMultiple Reaction Monitoring (MRM)[7]
Quantification
Linear Range0.05 - 5 ng/mL[5]
Limit of Quantification (LLOQ)0.05 ng/mL[5]
Limit of Detection (LOD)0.01 - 0.02 ng/mL[5]

Experimental Protocols

Heterologous Expression of Cobalamin Biosynthetic Genes in E. coli

This protocol provides a general workflow for expressing the genes required for corrin ring formation in E. coli, a host that does not naturally produce vitamin B12.

Expression_Workflow Gene_Cloning Gene Cloning Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Transformation Transformation into E. coli Vector_Construction->Transformation Culture_Growth Cell Culture and Growth Transformation->Culture_Growth Induction Induction of Gene Expression Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Protein Purification Lysis->Purification

Figure 3. General workflow for heterologous protein expression.

Methodology:

  • Gene Cloning and Vector Construction: The biosynthetic genes from a donor organism (e.g., P. denitrificans or B. megaterium) are amplified by PCR and cloned into suitable E. coli expression vectors.[8] Often, multiple genes are cloned into operons under the control of an inducible promoter (e.g., T7 or araBAD).[9]

  • Transformation: The expression plasmids are transformed into a suitable E. coli expression host strain, such as BL21(DE3).[10]

  • Cell Culture and Induction: Transformed cells are grown in a rich medium (e.g., LB or TB) to a desired optical density (OD600 of 0.6-0.8). Gene expression is then induced by adding an appropriate inducer (e.g., IPTG for the T7 promoter or L-arabinose for the araBAD promoter).[9]

  • Cell Harvesting and Lysis: After a period of induction (typically 4-16 hours at a reduced temperature like 18-25°C), cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed using methods such as sonication or high-pressure homogenization.

  • Protein Purification: The enzymes, often engineered with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).[11] Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve high purity.[11]

In Vitro Reconstitution of Corrin Ring Synthesis

This protocol describes the assembly of the biosynthetic pathway in a test tube using purified enzymes to produce corrinoids.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing all necessary cofactors is prepared. This typically includes the starting substrate (e.g., 5-aminolevulinic acid or uroporphyrinogen III), S-adenosyl-L-methionine (SAM) as a methyl donor, ATP, and metal ions (e.g., Mg2+, Co2+).[12]

  • Enzyme Addition: The purified biosynthetic enzymes are added to the reaction mixture in a sequential or simultaneous manner.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 28-37°C) for a specific duration, which can range from a few hours to overnight.

  • Reaction Quenching and Analysis: The reaction is stopped, and the products are analyzed by methods such as HPLC, mass spectrometry, and NMR spectroscopy to identify and quantify the synthesized corrinoids.[12]

S-Adenosylmethionine (SAM)-Dependent Methyltransferase Assay

This assay is used to measure the activity of the numerous methyltransferases involved in the corrin ring biosynthesis.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, the specific methyltransferase, and its corresponding substrate (a corrin intermediate).

  • Initiation of Reaction: The reaction is initiated by the addition of SAM.

  • Detection: The activity of the methyltransferase is monitored by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. This can be done using a coupled enzyme assay where SAH is converted to a product that can be detected spectrophotometrically or fluorometrically.[1][13]

  • Data Analysis: The rate of the reaction is determined from the change in absorbance or fluorescence over time. Kinetic parameters such as Km and Vmax can be calculated by varying the substrate concentration.[14]

HPLC-MS/MS Analysis of Corrinoids

This protocol outlines the steps for the sensitive and specific quantification of this compound and other corrin intermediates.

Methodology:

  • Sample Preparation: Biological samples (e.g., cell extracts, in vitro reaction mixtures) are pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with organic solvents followed by centrifugation.[15]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is used to separate the different corrinoids based on their polarity.[5]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each corrinoid are monitored for high selectivity and sensitivity.[7]

  • Quantification: The concentration of each corrinoid is determined by comparing its peak area to a standard curve generated from known concentrations of authentic standards.[16]

NMR Spectroscopy of Corrinoids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of corrin intermediates.

Methodology:

  • Sample Preparation: Purified corrinoid samples are dissolved in a deuterated solvent (e.g., D2O).[17]

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Important acquisition parameters include the number of scans, acquisition time, and relaxation delay.[7][18] For 13C NMR, proton decoupling is typically used to simplify the spectra.[18]

  • Data Processing: The acquired free induction decays (FIDs) are processed by Fourier transformation, phasing, and baseline correction to obtain the final spectra.[19]

  • Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the structure of the corrinoid.

Conclusion

This compound is a cornerstone in the biosynthesis of vitamin B12, representing the point of convergence for the distinct aerobic and anaerobic pathways. The elucidation of these complex pathways has been made possible through a combination of genetic engineering, in vitro reconstitution, and advanced analytical techniques. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, facilitating further advancements in our understanding and utilization of this remarkable biosynthetic machinery.

References

Aerobic vs. Anaerobic Biosynthesis of Cobyrinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid, a central precursor to cobalamin (vitamin B12), is synthesized by microorganisms through two distinct and fascinating pathways: one that requires molecular oxygen (aerobic) and one that proceeds in its absence (anaerobic). The intricate series of enzymatic reactions that transform uroporphyrinogen III into the complex corrin (B1236194) ring of this compound represents a remarkable feat of biological engineering. Understanding the nuances of these pathways is critical for advancements in metabolic engineering, the development of novel antibiotics, and the production of vitamin B12 and its analogs for therapeutic applications. This technical guide provides an in-depth comparison of the aerobic and anaerobic routes to this compound, detailing the enzymes, intermediates, available quantitative data, and experimental methodologies.

Core Differences Between the Pathways

The primary distinctions between the aerobic and anaerobic biosynthesis of this compound lie in the timing of cobalt insertion into the macrocycle and the requirement for molecular oxygen.[1] The aerobic pathway, found in organisms such as Pseudomonas denitrificans, inserts cobalt late in the synthesis, after the corrin ring has been largely constructed.[1] This pathway also utilizes a monooxygenase, requiring O2 for a critical ring contraction step. In contrast, the anaerobic pathway, characteristic of bacteria like Salmonella typhimurium and Bacillus megaterium, incorporates cobalt at an early stage and employs an oxygen-independent mechanism for ring contraction.[1]

The Aerobic Biosynthesis Pathway

The aerobic pathway transforms uroporphyrinogen III into hydrogenobyrinic acid, the cobalt-free precursor to this compound. This process involves a series of methylations, a decarboxylation, and an oxygen-dependent ring contraction. Cobalt is subsequently inserted into hydrogenobyrinic acid to form this compound.

Key Enzymes and Intermediates

The aerobic synthesis of hydrogenobyrinic acid from uroporphyrinogen III is catalyzed by a suite of enzymes, often designated with a "Cob" prefix. The key steps and intermediates are outlined below:

  • Uroporphyrinogen III to Precorrin-2 (B1239101): The pathway initiates with the methylation of uroporphyrinogen III at the C2 and C7 positions by the S-adenosyl-L-methionine (SAM)-dependent enzyme CobA (Uroporphyrinogen-III C-methyltransferase), forming precorrin-2.[2]

  • Precorrin-2 to Precorrin-3A: CobI (Precorrin-2 C20-methyltransferase) then methylates precorrin-2 at the C20 position to yield precorrin-3A.[3]

  • Precorrin-3A to Precorrin-3B: The monooxygenase CobG utilizes molecular oxygen to hydroxylate precorrin-3A at C20 and facilitates the formation of a γ-lactone ring, resulting in precorrin-3B.

  • Precorrin-3B to Precorrin-4 (B1235051): CobJ (Precorrin-3B C17-methyltransferase) methylates precorrin-3B at C17, which triggers the contraction of the macrocycle and extrusion of the C20 carbon as acetate (B1210297), forming precorrin-4.

  • Precorrin-4 to Precorrin-5: CobM (Precorrin-4 C11-methyltransferase) adds a methyl group to the C11 position, yielding precorrin-5.[4]

  • Precorrin-5 to Precorrin-6A: CobF (Precorrin-5 C1-methyltransferase) catalyzes the methylation of C1 and the deacetylation of the macrocycle to produce precorrin-6A.[5][6]

  • Precorrin-6A to Precorrin-6B: The NADPH-dependent enzyme CobK (Precorrin-6A reductase) reduces precorrin-6A to form precorrin-6B.[7][8]

  • Precorrin-6B to Precorrin-8: CobL (Precorrin-6B C5,C15-methyltransferase) is a bifunctional enzyme that methylates both the C5 and C15 positions and also decarboxylates the C12 acetate side chain, leading to the formation of precorrin-8.

  • Precorrin-8 to Hydrogenobyrinic Acid: The final step in the formation of the cobalt-free corrin ring is catalyzed by CobH (Precorrin-8X methylmutase), which isomerizes precorrin-8 to hydrogenobyrinic acid.[9]

  • Hydrogenobyrinic Acid to this compound: The heterotrimeric cobaltochelatase CobNST inserts cobalt into hydrogenobyrinic acid in an ATP-dependent reaction to yield cob(II)yrinic acid.

Signaling Pathway Diagram: Aerobic Biosynthesis of this compound

Aerobic_Cobyrinic_Acid_Biosynthesis UroIII Uroporphyrinogen III Pre2 Precorrin-2 UroIII->Pre2 CobA (2x SAM) Pre3A Precorrin-3A Pre2->Pre3A CobI (SAM) Pre3B Precorrin-3B Pre3A->Pre3B CobG (O2) Pre4 Precorrin-4 Pre3B->Pre4 CobJ (SAM) Pre5 Precorrin-5 Pre4->Pre5 CobM (SAM) Pre6A Precorrin-6A Pre5->Pre6A CobF (SAM) Pre6B Precorrin-6B Pre6A->Pre6B CobK (NADPH) Pre8 Precorrin-8 Pre6B->Pre8 CobL (2x SAM) HBA Hydrogenobyrinic Acid Pre8->HBA CobH CobyrinicAcid Cob(II)yrinic Acid HBA->CobyrinicAcid CobNST (Co2+, ATP)

Caption: Aerobic biosynthesis pathway from Uroporphyrinogen III to Cob(II)yrinic Acid.

The Anaerobic Biosynthesis Pathway

The anaerobic pathway is characterized by the early insertion of cobalt and proceeds through a series of cobalt-containing intermediates. This pathway does not require molecular oxygen for the ring contraction step.

Key Enzymes and Intermediates

The enzymes of the anaerobic pathway are often designated with a "Cbi" prefix. The key transformations are as follows:

  • Uroporphyrinogen III to Precorrin-2: Similar to the aerobic pathway, CysG (in S. typhimurium) or CobA (in other organisms) catalyzes the initial two methylations to form precorrin-2.

  • Precorrin-2 to Cobalt-Sirohydrochlorin: The chelatase CbiK (or CbiX/CbiXS in some organisms) inserts cobalt into precorrin-2 to form cobalt-precorrin-2, which is then oxidized to cobalt-sirohydrochlorin.[10][11]

  • Cobalt-Sirohydrochlorin to Cobalt-Factor III: CbiL (Cobalt-sirohydrochlorin C20-methyltransferase) methylates cobalt-sirohydrochlorin at the C20 position.[12]

  • Cobalt-Factor III to Cobalt-Precorrin-4: CbiH (Cobalt-precorrin-3 C17-methyltransferase) catalyzes the methylation at C17, leading to ring contraction and the formation of cobalt-precorrin-4.[13]

  • Cobalt-Precorrin-4 to Cobalt-Precorrin-5A: CbiF (Cobalt-precorrin-4 C11-methyltransferase) methylates the C11 position.[4]

  • Cobalt-Precorrin-5A to Cobalt-Precorrin-5B: CbiG (Cobalt-precorrin-5A hydrolase) hydrolyzes the lactone ring, releasing acetaldehyde (B116499) and forming cobalt-precorrin-5B.[14]

  • Cobalt-Precorrin-5B to Cobalt-Precorrin-6A: CbiD (Cobalt-precorrin-5B C1-methyltransferase) adds a methyl group to the C1 position.[15][16][17][18]

  • Cobalt-Precorrin-6A to Cobalt-Precorrin-6B: CbiJ (Cobalt-precorrin-6A reductase) reduces the macrocycle to form cobalt-precorrin-6B.

  • Cobalt-Precorrin-6B to Cobalt-Precorrin-8: In many anaerobes, this step is carried out by two separate enzymes, CbiE (C5-methyltransferase) and CbiT (C15-methyltransferase/decarboxylase). In some organisms, like Bacillus megaterium, these two activities are fused into a single enzyme, CbiET .[13]

  • Cobalt-Precorrin-8 to this compound: The final rearrangement is catalyzed by CbiC (Cobalt-precorrin-8 methylmutase), which isomerizes cobalt-precorrin-8 to form cob(II)yrinic acid.[1][13][19]

Signaling Pathway Diagram: Anaerobic Biosynthesis of this compound

Anaerobic_Cobyrinic_Acid_Biosynthesis UroIII Uroporphyrinogen III Pre2 Precorrin-2 UroIII->Pre2 CysG/CobA (2x SAM) Co_Siro Cobalt-Sirohydrochlorin Pre2->Co_Siro CbiK (Co2+) Co_FIII Cobalt-Factor III Co_Siro->Co_FIII CbiL (SAM) Co_Pre4 Cobalt-Precorrin-4 Co_FIII->Co_Pre4 CbiH (SAM) Co_Pre5A Cobalt-Precorrin-5A Co_Pre4->Co_Pre5A CbiF (SAM) Co_Pre5B Cobalt-Precorrin-5B Co_Pre5A->Co_Pre5B CbiG Co_Pre6A Cobalt-Precorrin-6A Co_Pre5B->Co_Pre6A CbiD (SAM) Co_Pre6B Cobalt-Precorrin-6B Co_Pre6A->Co_Pre6B CbiJ (NADPH) Co_Pre8 Cobalt-Precorrin-8 Co_Pre6B->Co_Pre8 CbiE, CbiT (2x SAM) CobyrinicAcid Cob(II)yrinic Acid Co_Pre8->CobyrinicAcid CbiC

Caption: Anaerobic biosynthesis pathway from Uroporphyrinogen III to Cob(II)yrinic Acid.

Quantitative Data Summary

A comprehensive compilation of kinetic parameters for all enzymes in both pathways is an ongoing area of research. The following tables summarize the currently available quantitative data.

Table 1: Kinetic Parameters of Enzymes in the Aerobic Pathway

EnzymeOrganismSubstrate(s)Km (µM)Vmax (nmol h-1 mg-1)kcat (h-1)
CobA (SUMT)Pseudomonas denitrificansS-adenosyl-L-methionine6.3-38
Uroporphyrinogen III1.0-
CobHPseudomonas denitrificansPrecorrin-8x0.91 ± 0.04230-

Table 2: Kinetic Parameters of Enzymes in the Anaerobic Pathway

EnzymeOrganismSubstrate(s)Km (nM)Vmax (min-1)kcat (min-1)
CbiKSalmonella entericaCo2+0.790.60-

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols for studying the biosynthesis of this compound.

In Vitro Reconstitution of the Aerobic Pathway

The in vitro reconstitution of the aerobic pathway to hydrogenobyrinic acid has been achieved by combining purified enzymes. A general workflow is as follows:

  • Enzyme Purification: Overexpress and purify the "Cob" enzymes (CobA, CobI, CobG, CobJ, CobM, CobF, CobK, CobL, and CobH), typically with affinity tags (e.g., His-tag) for ease of purification.

  • Reaction Setup: Combine the purified enzymes in a suitable buffer (e.g., Tris-HCl, pH 7.7) with the initial substrate, uroporphyrinogen III, and necessary cofactors: S-adenosyl-L-methionine (SAM) and NADPH. Molecular oxygen is also required for the CobG-catalyzed step.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Analysis: Monitor the formation of intermediates and the final product, hydrogenobyrinic acid, over time using techniques such as HPLC and LC-MS/MS.

Experimental Workflow: In Vitro Reconstitution of Aerobic Pathway

Aerobic_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_Enzymes Purify CobA-H Enzymes Combine Combine Enzymes, Substrates, and Cofactors in Buffer Purify_Enzymes->Combine Prepare_Substrates Prepare Uroporphyrinogen III, SAM, NADPH, O2 Prepare_Substrates->Combine Incubate Incubate at 37°C Combine->Incubate HPLC HPLC Analysis Incubate->HPLC LCMS LC-MS/MS Analysis Incubate->LCMS

Caption: Workflow for the in vitro reconstitution of the aerobic this compound biosynthesis.

In Vitro Reconstitution of the Anaerobic Pathway

The anaerobic pathway has been fully reconstituted in vitro from 5-aminolevulinic acid to this compound using a mixture of 14 purified enzymes.[13] A key aspect of this protocol is maintaining strict anaerobic conditions.

  • Enzyme Purification: Purify the 14 requisite enzymes, including the "Cbi" enzymes (CbiF, CbiG, CbiD, CbiJ, CbiET, and CbiC) and the enzymes for the synthesis of uroporphyrinogen III from 5-aminolevulinic acid.

  • Anaerobic Conditions: All steps must be performed in an anaerobic glove box. Buffers and solutions must be thoroughly deoxygenated.

  • Reaction Setup: Combine the purified enzymes with 5-aminolevulinic acid, SAM, NADPH, and CoCl2 in an anaerobic buffer.

  • Incubation: Incubate the reaction mixture under anaerobic conditions at 37°C.

  • Analysis: Analyze the formation of cobalt-containing intermediates and this compound using anaerobic HPLC and LC-MS/MS.

Experimental Workflow: In Vitro Reconstitution of Anaerobic Pathway

Anaerobic_Reconstitution_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction (Anaerobic) cluster_analysis Analysis (Anaerobic) Purify_Enzymes Purify 14 Enzymes (including Cbi proteins) Combine Combine Enzymes, Substrates, and Cofactors in Buffer Purify_Enzymes->Combine Prepare_Substrates Prepare 5-ALA, SAM, NADPH, CoCl2 Prepare_Substrates->Combine Incubate Incubate at 37°C Combine->Incubate HPLC Anaerobic HPLC Analysis Incubate->HPLC LCMS Anaerobic LC-MS/MS Analysis Incubate->LCMS

Caption: Workflow for the in vitro reconstitution of the anaerobic this compound biosynthesis.

HPLC-MS/MS Analysis of Cobalamin Intermediates

The analysis of the labile intermediates in cobalamin biosynthesis requires sensitive and specific analytical techniques. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Chromatography: Reversed-phase chromatography is typically used. A C18 column is common, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[10]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally employed. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific intermediates by selecting precursor and product ion pairs.

  • Sample Preparation: Samples from in vitro reactions or cell extracts need to be appropriately diluted and filtered before injection. Due to the light and oxygen sensitivity of many intermediates, sample handling should be performed under dim light and, for the anaerobic pathway, under an inert atmosphere.

Conclusion

The aerobic and anaerobic pathways for this compound biosynthesis, while leading to the same vital precursor, employ distinct enzymatic strategies and offer different advantages and challenges for research and biotechnological applications. The aerobic pathway is generally better characterized, but the anaerobic route provides a blueprint for cobalamin synthesis in oxygen-deprived environments. Further elucidation of the kinetic parameters and regulatory mechanisms of the enzymes in both pathways will undoubtedly open new avenues for the production of vitamin B12 and the development of novel therapeutics targeting these essential microbial processes. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of these remarkable biosynthetic routes.

References

The Enzymatic Machinery of Cobyrinic Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Cobyrinic acid, the de-adenosylated and de-amidated precursor to cobalamin (Vitamin B12), is a complex tetrapyrrole synthesized by a limited number of prokaryotes. Its intricate biosynthetic pathway, involving a cascade of enzymatic reactions, represents a significant area of research in biochemistry, microbiology, and drug development. Understanding the enzymes that construct this essential molecule offers opportunities for metabolic engineering to enhance Vitamin B12 production and for the development of novel antimicrobial agents targeting this pathway. This technical guide provides an in-depth overview of the enzymes involved in the aerobic and anaerobic pathways of this compound biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Core Concepts: Aerobic vs. Anaerobic Pathways

Nature has evolved two distinct routes for the synthesis of this compound, primarily differing in their requirement for molecular oxygen and the timing of cobalt insertion into the macrocycle.

  • Aerobic Pathway: This pathway, extensively studied in organisms like Pseudomonas denitrificans, utilizes molecular oxygen for a critical ring contraction step. Cobalt is inserted late in the pathway into the hydrogenobyrinic acid intermediate.

  • Anaerobic Pathway: Found in organisms such as Salmonella typhimurium and Bacillus megaterium, this pathway proceeds in the absence of oxygen. Cobalt is inserted early into the precorrin-2 (B1239101) intermediate, and subsequent enzymatic transformations occur on the cobalt-containing macrocycle.

Quantitative Data on Pathway Enzymes

A comprehensive understanding of the this compound pathway necessitates quantitative characterization of its constituent enzymes. The following tables summarize available data on the molecular weight, subunit composition, and kinetic parameters for key enzymes in both the aerobic and anaerobic pathways. It is important to note that for many enzymes in this complex pathway, detailed kinetic data remains to be fully elucidated.

Table 1: Molecular and Kinetic Properties of Aerobic Pathway Enzymes

Enzyme (Gene)OrganismMolecular Weight (kDa)Subunit CompositionSubstrate(s)K_mV_maxk_cat
CobAPseudomonas denitrificans~27MonomerUroporphyrinogen III, SAM--38 h⁻¹
CobIPseudomonas denitrificans~28MonomerPrecorrin-2, SAM---
CobGPseudomonas denitrificans~45MonomerPrecorrin-3A---
CobJPseudomonas denitrificans~28MonomerPrecorrin-3B, SAM---
CobMPseudomonas denitrificans~29MonomerPrecorrin-4, SAM---
CobFPseudomonas denitrificans~30MonomerPrecorrin-5, SAM---
CobKPseudomonas denitrificans~28MonomerPrecorrin-6A, NADPH---
CobLPseudomonas denitrificans~70MonomerPrecorrin-6B, SAM---
CobHPseudomonas denitrificans~25MonomerPrecorrin-8X---
CobBPseudomonas denitrificans57 (SDS-PAGE), 97.3 (Gel Filtration)HomodimerAdenosyl-cobyrinic acid a,c-diamide, Glutamine, ATP~45 µM (Glutamine), 20 mM (Ammonia)~7,000 nmol h⁻¹ mg⁻¹-

Table 2: Molecular and Kinetic Properties of Anaerobic Pathway Enzymes

Enzyme (Gene)OrganismMolecular Weight (kDa)Subunit CompositionSubstrate(s)K_mV_maxk_cat
CysGSalmonella typhimurium~50-Uroporphyrinogen III, SAM---
CbiKSalmonella typhimurium~25-Sirohydrochlorin, Co²⁺---
CbiLChlorobium tepidum-HomodimerCobalt-factor II, SAM---
CbiHBacillus megaterium~60MonomerCobalt-precorrin-3---
CbiFBacillus megaterium31 (SDS-PAGE), 62 (Gel Filtration)HomodimerCobalt-precorrin-4, SAM---
CbiGBacillus megaterium--Cobalt-precorrin-5A---
CbiDBacillus megaterium--Cobalt-precorrin-5B, SAM---
CbiJBacillus megaterium--Cobalt-precorrin-6A, NADPH---
CbiETBacillus megaterium--Cobalt-precorrin-6B, SAM---
CbiCBacillus megaterium--Cobalt-precorrin-8---
CbiASalmonella typhimurium~45MonomerThis compound, ATP, Glutamine/Ammonia0.74 µM (this compound), 2.7 µM (ATP), 53 µM (Glutamine), 26,200 µM (Ammonia)--

Signaling Pathways and Experimental Workflows

Visualizing the intricate steps of this compound biosynthesis is crucial for a clear understanding of the enzymatic transformations. The following diagrams, generated using Graphviz (DOT language), illustrate the aerobic and anaerobic pathways.

Aerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Pre2 Precorrin-2 UroIII->Pre2 CobA (2 SAM) Pre3A Precorrin-3A Pre2->Pre3A CobI (SAM) Pre3B Precorrin-3B Pre3A->Pre3B CobG (O2) Pre4 Precorrin-4 Pre3B->Pre4 CobJ (SAM) Pre5 Precorrin-5 Pre4->Pre5 CobM (SAM) Pre6A Precorrin-6A Pre5->Pre6A CobF (SAM) Pre6B Precorrin-6B Pre6A->Pre6B CobK (NADPH) Pre8X Precorrin-8X Pre6B->Pre8X CobL (2 SAM) HBA Hydrogenobyrinic Acid Pre8X->HBA CobH CbyA This compound HBA->CbyA CobNST (Co²⁺)

Figure 1. The Aerobic Pathway to this compound.

Anaerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Pre2 Precorrin-2 UroIII->Pre2 CysG (2 SAM) Siro Sirohydrochlorin Pre2->Siro CysG (NAD⁺) Co_Siro Cobalt-sirohydrochlorin Siro->Co_Siro CbiK (Co²⁺) Co_Pre3 Cobalt-precorrin-3 Co_Siro->Co_Pre3 CbiL (SAM) Co_Pre4 Cobalt-precorrin-4 Co_Pre3->Co_Pre4 CbiH (SAM) Co_Pre5A Cobalt-precorrin-5A Co_Pre4->Co_Pre5A CbiF (SAM) Co_Pre5B Cobalt-precorrin-5B Co_Pre5A->Co_Pre5B CbiG Co_Pre6A Cobalt-precorrin-6A Co_Pre5B->Co_Pre6A CbiD (SAM) Co_Pre6B Cobalt-precorrin-6B Co_Pre6A->Co_Pre6B CbiJ (NADPH) Co_Pre8 Cobalt-precorrin-8 Co_Pre6B->Co_Pre8 CbiET (2 SAM) CbyA This compound Co_Pre8->CbyA CbiC

Figure 2. The Anaerobic Pathway to this compound.

Experimental Protocols

The study of the this compound pathway relies on a variety of sophisticated biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Recombinant Expression and Purification of His-tagged CbiF from Bacillus megaterium

This protocol describes the overexpression of the cobalt-precorrin-4 methyltransferase, CbiF, as a His-tagged protein in Escherichia coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

  • The cbiF gene is amplified from B. megaterium genomic DNA using PCR with primers incorporating NdeI and BamHI restriction sites.

  • The PCR product is digested with NdeI and BamHI and ligated into the corresponding sites of a pET expression vector (e.g., pET-15b) containing an N-terminal His-tag sequence.

  • The ligation mixture is used to transform competent E. coli DH5α cells. Plasmids from positive transformants are isolated and the sequence of the cbiF insert is verified.

b. Overexpression of CbiF:

  • The verified pET-cbiF plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the OD_600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated for a further 4-6 hours at 30°C with shaking.

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Purification of His-tagged CbiF:

  • The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • The cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The His-tagged CbiF protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Eluted fractions are analyzed by SDS-PAGE for purity. Fractions containing pure CbiF are pooled and dialyzed against storage buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

  • The purified protein is quantified using a Bradford assay and stored at -80°C.

Enzyme Assay for this compound a,c-diamide Synthetase (CbiA) from Salmonella typhimurium

This assay measures the ATP-dependent amidation of this compound catalyzed by CbiA. The reaction can be monitored by observing the consumption of ATP or the formation of the diamide (B1670390) product.[1]

a. Reaction Mixture:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl₂

  • 5 mM ATP

  • 10 mM L-glutamine (or 100 mM NH₄Cl)

  • 50 µM this compound

  • Purified CbiA enzyme (concentration to be optimized for linear reaction rate)

b. Assay Procedure:

  • A total reaction volume of 100 µL is prepared by combining all components except the enzyme.

  • The reaction mixture is pre-incubated at 37°C for 5 minutes.

  • The reaction is initiated by the addition of the CbiA enzyme.

  • The reaction is allowed to proceed for a defined time period (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by the addition of 10 µL of 1 M HCl.

c. Product Analysis (HPLC):

  • The reaction mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by reverse-phase HPLC.

  • A C18 column is used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

  • The elution of this compound and this compound a,c-diamide is monitored by UV-Vis spectrophotometry at 367 nm.

  • The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve of the purified product.

Multi-Enzyme Synthesis of Precorrin-3A

This protocol describes the in vitro synthesis of the key intermediate precorrin-3A from 5-aminolevulinic acid (ALA) using a cocktail of purified enzymes.[2]

a. Enzyme Preparation:

  • Porphobilinogen synthase (HemB)

  • Hydroxymethylbilane synthase (HemC)

  • Uroporphyrinogen III synthase (HemD)

  • S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (CobA/SUMT)

  • S-adenosyl-L-methionine:precorrin-2 methyltransferase (CobI/SP2MT) All enzymes are recombinantly expressed and purified to homogeneity.

b. Reaction Mixture:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl₂

  • 5 mM Dithiothreitol (DTT)

  • 2 mM 5-aminolevulinic acid (ALA)

  • 4 mM S-adenosyl-L-methionine (SAM)

  • Optimized concentrations of each of the five enzymes.

c. Synthesis Procedure:

  • All components are combined in a single reaction vessel under anaerobic conditions (e.g., in a glove box) to prevent oxidation of the intermediates.

  • The reaction is incubated at 30°C for 4-6 hours.

  • The formation of precorrin-3A can be monitored by UV-Vis spectroscopy, observing the appearance of a characteristic absorption maximum around 380 nm.

d. Purification of Precorrin-3A:

  • The reaction is stopped by the addition of a solution of iodine in methanol (B129727) to oxidize the product to the more stable factor-IIIA.

  • The oxidized product is esterified by the addition of sulfuric acid in methanol.

  • The octamethyl ester of factor-IIIA is extracted into an organic solvent (e.g., dichloromethane).

  • The crude extract is purified by silica (B1680970) gel chromatography to yield the pure esterified product.

Conclusion

The biosynthesis of this compound is a testament to the elegance and complexity of microbial metabolism. The enzymes involved in both the aerobic and anaerobic pathways present a rich field for scientific inquiry, with implications for industrial biotechnology and medicine. This technical guide provides a foundational resource for researchers in this area, summarizing key data and methodologies. Further research is needed to fully characterize all the enzymes in these pathways, which will undoubtedly open new avenues for their application and manipulation.

References

The Evolutionary Tapestry of Cobyrinic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate biosynthetic pathway of cobyrinic acid, the core macrocycle of vitamin B12 (cobalamin), is a testament to the elegant solutions that have evolved to construct one of nature's most complex cofactors. Exclusively synthesized by certain bacteria and archaea, the pathway exists in two major forms: an oxygen-dependent (aerobic) and an oxygen-independent (anaerobic) route. This technical guide provides an in-depth exploration of the evolutionary origins of this vital pathway. We delve into the comparative genomics, key enzymatic steps, and phylogenetic distribution of the genes involved. Detailed experimental protocols for studying this pathway are provided, alongside quantitative data on enzyme kinetics and gene distribution. Visualizations of the biosynthetic pathways, evolutionary events, and experimental workflows are presented to facilitate a deeper understanding of this fascinating area of biochemistry and evolution.

Introduction

Vitamin B12, or cobalamin, is an essential cofactor for a variety of enzymes involved in critical metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism.[1] The intricate structure of cobalamin, featuring a cobalt-containing corrin (B1236194) ring, is the product of a complex biosynthetic pathway that is not found in plants, fungi, or animals.[2] The de novo synthesis of cobalamin is exclusive to a subset of prokaryotes, which utilize either an aerobic or an anaerobic pathway to construct the corrin macrocycle, this compound.[1]

The two pathways are evolutionarily distinct, with the primary difference being the timing of cobalt insertion into the macrocycle. The anaerobic pathway is considered the more ancient of the two, with evidence suggesting its origins may trace back to the Last Universal Common Ancestor (LUCA). Horizontal gene transfer has played a pivotal role in the dissemination and mosaic nature of the cobalamin biosynthesis genes across different prokaryotic phyla.[3][4] Understanding the evolutionary origins and the molecular intricacies of these pathways is not only fundamental to our knowledge of microbial metabolism but also holds significant potential for applications in biotechnology and drug development.

The Two Paths to this compound: Aerobic vs. Anaerobic Biosynthesis

The biosynthesis of this compound from the common tetrapyrrole precursor uroporphyrinogen III (Uro'gen III) involves a series of complex enzymatic reactions, including methylations, ring contraction, and amidation. The aerobic and anaerobic pathways, while leading to the same core structure, employ different enzymes and strategies, particularly in the initial stages.

The Aerobic Pathway

The aerobic pathway is characterized by the late insertion of cobalt into the corrin ring and the requirement of molecular oxygen for one of the key ring contraction steps.[3] This pathway is well-characterized in organisms such as Pseudomonas denitrificans.

The Anaerobic Pathway

The anaerobic pathway, found in organisms like Salmonella typhimurium and Bacillus megaterium, is defined by the early insertion of cobalt into a modified tetrapyrrole intermediate. This pathway does not require molecular oxygen.[3][5]

Data Presentation

Comparative Genomics of Cobalamin Biosynthesis Genes

The distribution of genes for cobalamin biosynthesis is patchy across the prokaryotic domains, a result of extensive horizontal gene transfer and gene loss events. The table below summarizes the presence or absence of key genes in the aerobic (cob) and anaerobic (cbi) pathways across a selection of representative prokaryotic phyla.

PhylumAerobic Pathway (cob genes)Anaerobic Pathway (cbi genes)Salvage Pathway
ProteobacteriaPresent in somePresent in somePresent
ActinobacteriaPresent in manyRarePresent
FirmicutesRarePresent in manyPresent
CyanobacteriaPresent in someRarePresent
EuryarchaeotaRarePresent in somePresent
ThermotogaeAbsentPresent (via HGT)Present

This table is a simplified representation based on current genomic data. The presence of a pathway can vary significantly at the genus and species level.

Enzyme Kinetic Data

The enzymes of the this compound biosynthetic pathway exhibit a range of kinetic properties. While comprehensive kinetic data for all enzymes in the pathway is not available, the following table presents known Km and Vmax values for a key enzyme in the amidation of this compound a,c-diamide from Pseudomonas denitrificans.

EnzymeSubstrateKm (µM)Vmax (nmol h-1 mg-1)
This compound a,c-diamide synthaseL-Glutamine~45~7,000
Ammonia20,000~7,000

Data from Blanche et al. (1992). The enzyme catalyzes four sequential amidations.

Experimental Protocols

Anaerobic Purification of His-tagged Cobalamin Biosynthesis Enzymes

This protocol provides a general framework for the anaerobic purification of His-tagged enzymes from the cobalamin biosynthesis pathway, which are often oxygen-sensitive.

Materials:

  • E. coli cell paste overexpressing the His-tagged protein of interest.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).

  • Ni-NTA affinity resin.

  • Anaerobic glove box or chamber.

  • Sonicator.

  • Centrifuge.

Procedure:

  • Perform all steps under strict anaerobic conditions in a glove box.

  • Resuspend the cell paste in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of Wash Buffer.

  • Elute the protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool fractions containing the purified protein and dialyze against a suitable storage buffer.

In Vitro Assay for CbiL Activity (Precorrin-3B C17-methyltransferase)

This assay measures the activity of CbiL, an enzyme in the anaerobic pathway that methylates cobalt-precorrin-3B.

Materials:

  • Purified CbiL enzyme.

  • Cobalt-precorrin-3B (substrate).

  • S-adenosyl-L-methionine (SAM) (methyl donor).

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0).

  • HPLC system with a C18 column.

  • UV-Vis spectrophotometer.

Procedure:

  • Set up the reaction mixture in an anaerobic environment. The mixture should contain Assay Buffer, a known concentration of cobalt-precorrin-3B, and SAM.

  • Initiate the reaction by adding the CbiL enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, quench the reaction (e.g., by adding acid or flash freezing).

  • Analyze the reaction mixture by HPLC to separate the substrate (cobalt-precorrin-3B) from the product (cobalt-precorrin-4).

  • Monitor the elution profile at a specific wavelength (e.g., 320 nm).

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

  • Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Ancestral State Reconstruction of the Cobalamin Biosynthesis Pathway using Mesquite

This protocol outlines the general steps for performing ancestral state reconstruction of a metabolic pathway using the Mesquite software.[6]

Procedure:

  • Prepare Input Files:

    • A phylogenetic tree of the species of interest in a format readable by Mesquite (e.g., NEXUS or Newick).

    • A character matrix indicating the presence (1) or absence (0) of each gene in the cobalamin biosynthesis pathway for each species in the tree.

  • Load Data into Mesquite:

    • Open Mesquite and load the phylogenetic tree and the character matrix.

  • Trace Character History:

    • In the tree window, select "Analysis" -> "Trace Character History".

    • Choose the character (gene) you want to analyze.

    • Select the reconstruction method (e.g., Parsimony or Likelihood).

  • Visualize and Interpret Results:

    • Mesquite will display the phylogenetic tree with the inferred ancestral states at each node.

    • The results can be visualized in various ways to understand the evolutionary history of gene gain and loss.

  • Repeat for All Characters:

    • Repeat the process for all genes in the pathway to build a comprehensive picture of the pathway's evolution.

Mandatory Visualizations

Aerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 CobA/CysG Precorrin3A Precorrin-3A Precorrin2->Precorrin3A CobI Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B CobG Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 CobJ Precorrin5 Precorrin-5 Precorrin4->Precorrin5 CobM Precorrin6A Precorrin-6A Precorrin5->Precorrin6A CobF Precorrin6B Precorrin-6B Precorrin6A->Precorrin6B CobL Precorrin8 Precorrin-8 Precorrin6B->Precorrin8 CobL HBA Hydrogenobyrinic acid Precorrin8->HBA CobH HBA_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_diamide CobB Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide HBA_diamide->Cobyrinic_acid_diamide CobN/S/T

Caption: Aerobic pathway to this compound a,c-diamide.

Anaerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 CysG/CobA Co_Precorrin2 Cobalt-precorrin-2 Precorrin2->Co_Precorrin2 CbiK/CbiX Co_Precorrin3 Cobalt-precorrin-3 Co_Precorrin2->Co_Precorrin3 CbiL Co_Precorrin4 Cobalt-precorrin-4 Co_Precorrin3->Co_Precorrin4 CbiH Co_Precorrin5 Cobalt-precorrin-5 Co_Precorrin4->Co_Precorrin5 CbiF Co_Factor4 Cobalt-factor-4 Co_Precorrin5->Co_Factor4 CbiG Co_HBA Cobalt-hydrogenobyrinic acid Co_Factor4->Co_HBA CbiJ/CbiD/CbiE/CbiT Co_HBA_diamide Cobalt-hydrogenobyrinic acid a,c-diamide Co_HBA->Co_HBA_diamide CbiA Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide Co_HBA_diamide->Cobyrinic_acid_diamide CbiP

Caption: Anaerobic pathway to this compound a,c-diamide.

HGT_Cobalamin cluster_firmicutes Firmicutes (Donor) cluster_thermotogae Thermotogae (Recipient) Firmicutes Firmicutes cbi_cluster cbi gene cluster Thermotogae_genome Thermotogae Genome cbi_cluster->Thermotogae_genome Horizontal Gene Transfer Thermotogae Thermotogae

Caption: Horizontal gene transfer of the cbi gene cluster.

Experimental_Workflow Start Start: E. coli strain lacking a specific cobalamin biosynthesis gene (e.g., ΔcbiL) Transformation Transform with plasmid carrying the heterologous cbiL gene Start->Transformation Growth Grow transformed E. coli under anaerobic conditions Transformation->Growth Induction Induce gene expression (e.g., with IPTG) Growth->Induction Harvest Harvest cells Induction->Harvest Lysate Prepare cell lysate Harvest->Lysate Assay Perform in vitro enzyme assay for CbiL activity Lysate->Assay Analysis Analyze results (e.g., by HPLC) Assay->Analysis Conclusion Conclusion: Functional complementation confirms gene function Analysis->Conclusion

References

A Technical Guide to the Spectroscopic Properties of Cobyrinic Acid and Its Biosynthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is a central precursor in the biosynthesis of cobalamin (Vitamin B₁₂), a vital cofactor in numerous metabolic processes.[1] The intricate pathway to its formation involves a series of structurally complex tetrapyrrole intermediates. Understanding the chemical and physical properties of these intermediates is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents and diagnostics. Spectroscopic techniques are indispensable tools for elucidating the structure, electronic properties, and transformations of these molecules. This guide provides an in-depth overview of the key spectroscopic characteristics of this compound and its precursors, details generalized experimental protocols, and presents logical workflows for their analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the common tetrapyrrole precursor, uroporphyrinogen III, proceeds via two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[1][2] A key difference is the timing of cobalt insertion; it occurs early in the anaerobic pathway and late in the aerobic pathway.[1][3] Both pathways converge to produce the corrin (B1236194) ring structure of this compound, characterized by seven carboxylate groups.[1]

The diagram below illustrates the key intermediates in both the aerobic and anaerobic biosynthetic pathways leading to this compound.

Cobyrinic_Acid_Biosynthesis Biosynthetic Pathways to this compound cluster_0 Common Precursor cluster_1 Anaerobic Pathway cluster_2 Aerobic Pathway cluster_3 Final Product UroIII Uroporphyrinogen III Precorrin2_an Precorrin-2 UroIII->Precorrin2_an SAM Precorrin2_ae Precorrin-2 UroIII->Precorrin2_ae SAM Co_Precorrin2 Cobalt-Precorrin-2 Precorrin2_an->Co_Precorrin2 Co²⁺ Co_Precorrin3 Cobalt-Precorrin-3 Co_Precorrin2->Co_Precorrin3 SAM Co_Precorrin4 Cobalt-Precorrin-4 Co_Precorrin3->Co_Precorrin4 SAM Co_Precorrin5 Cobalt-Precorrin-5 Co_Precorrin4->Co_Precorrin5 SAM Co_Precorrin6 Cobalt-Precorrin-6 Co_Precorrin5->Co_Precorrin6 Co_Precorrin8 Cobalt-Precorrin-8 Co_Precorrin6->Co_Precorrin8 CobyrinicAcid This compound Co_Precorrin8->CobyrinicAcid Precorrin3A Precorrin-3A Precorrin2_ae->Precorrin3A SAM Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 SAM Precorrin5 Precorrin-5 Precorrin4->Precorrin5 SAM Precorrin6A Precorrin-6A Precorrin5->Precorrin6A SAM Precorrin8X Precorrin-8X Precorrin6A->Precorrin8X HBA Hydrogenobyrinic Acid Precorrin8X->HBA HBA->CobyrinicAcid Co²⁺

Caption: Simplified biosynthetic pathways to this compound.

Spectroscopic Properties of Key Intermediates

The extended π-conjugated systems of porphyrinoids give rise to characteristic spectroscopic features, particularly in UV-Vis absorption and fluorescence. The introduction of a central cobalt ion and alterations to the macrocycle during biosynthesis cause predictable shifts in these properties.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring the biosynthesis of this compound. The spectra of these tetrapyrrolic compounds are dominated by intense π→π* electronic transitions. The most prominent feature is the Soret band (or γ-band) near 400 nm, with weaker Q-bands (α and β) appearing at longer wavelengths (500-600 nm).[4] The position and intensity of these bands are sensitive to the macrocycle's structure, substituents, and central metal ion.[5][6] For example, the conversion of the colorless uroporphyrinogen III to subsequent oxidized intermediates is readily observed by the appearance of the strong Soret absorption.

Compound/ClassSoret Band (γ) λₘₐₓ (nm)Q-Bands (α, β) λₘₐₓ (nm)Notes
Uroporphyrinogen IIIN/A (Colorless)N/ALacks the conjugated macrocycle required for visible absorption.[7]
Porphyrins (general)~400-425~500-650Characterized by a very intense Soret band.[4]
Sirohydrochlorin (Precorrin-2)~376-385~580-590A key intermediate with a characteristic spectrum.
Cobalamins (e.g., Vitamin B₁₂)~361 (γ-band)~459 (D/E), ~550 (α/β)The spectrum is complex due to the cobalt ion and extensive sidechains.[8]
Secocorrinoids~470-475-"Yellow corrinoids" formed by modification of the corrin ring, showing a blue-shifted major peak.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of complex molecules like the intermediates of cobalamin biosynthesis. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D techniques (COSY, HSQC, HMBC) are used to establish connectivity.[9][10] The large, aromatic-like corrin ring induces a significant ring current effect, causing protons attached to the macrocycle (meso-protons) to be highly deshielded, appearing far downfield in the ¹H spectrum.

NucleusGroupTypical Chemical Shift (ppm)Notes
¹HAlkane CH (side chains)0.8 - 2.5Standard aliphatic region.[11]
¹HProtons adjacent to C=O or ring2.0 - 4.5Deshielded by electronegative atoms and ring currents.[11]
¹HMeso-protons (on the ring)6.5 - 9.5Highly deshielded due to the macrocyclic ring current.
¹HNH protons (free-base porphyrins)-4.0 - -1.0Highly shielded, appearing upfield of TMS.
¹³CAliphatic Carbons10 - 50Includes methyl and methylene (B1212753) groups on the side chains.[12]
¹³CAromatic/Olefinic Carbons100 - 150Corresponds to the sp² carbons of the corrin macrocycle.[12]
¹³CCarboxyl/Amide Carbons170 - 180Found in the side chains of this compound and its precursors.[13]
Circular Dichroism (CD) Spectroscopy

Circular dichroism measures the differential absorption of left- and right-circularly polarized light, making it exceptionally sensitive to the chirality of molecules.[14] The intermediates in this compound synthesis are chiral, and their CD spectra provide a unique fingerprint related to their three-dimensional structure and conformation.[15][16] The technique is particularly useful for probing the electronic transitions involving the central cobalt ion, which are often weak in absorption spectra but prominent in CD, offering insights into the metal's coordination environment.[8][17]

Compound ClassSpectral RegionGeneral Observation
Corrinoids300-700 nm (UV-Vis)Complex spectra with multiple positive and negative Cotton effects corresponding to the π→π* and metal-centered d-d transitions.[15][16]
Co(III) Corrinoids450-600 nmThe α/β band region is highly sensitive to the nature of the axial ligands attached to the cobalt ion.[8]
Temperature EffectsVariesSome vitamin B₁₂ derivatives show an unusual inversion of their CD signs upon rapid cooling, which can be indicative of conformational changes.[18]
Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While porphyrins and some early metal-free precursors can be fluorescent, the presence of the cobalt ion in later intermediates and in vitamin B₁₂ itself typically quenches fluorescence, resulting in very low quantum yields.[19] Therefore, fluorescence is most useful for studying the initial stages of the biosynthetic pathway before cobalt is inserted.[20]

Compound/ClassExcitation λ (nm)Emission λ (nm)Notes
Porphyrin Precursors~400 (Soret band)~620 and ~680Exhibit characteristic red fluorescence when illuminated with UV light.[19][20]
Cobalamins~350-550Weak / QuenchedThe cobalt ion provides efficient non-radiative decay pathways, making fluorescence very weak.
Descobalt B₁₂~360-370~410Removal of cobalt restores fluorescence, highlighting its quenching effect.[18]

Detailed Experimental Protocols

Precise and reproducible spectroscopic data acquisition requires careful sample preparation and adherence to standardized protocols. The following sections provide generalized methodologies for the key techniques discussed.

General Experimental Workflow

The logical flow for spectroscopic analysis, from sample acquisition to final interpretation, is crucial for obtaining high-quality data.

Experimental_Workflow A Sample Isolation & Purification (e.g., HPLC, extraction) B Sample Preparation (Solvent selection, concentration adjustment) A->B C Instrument Calibration & Blank Measurement (Solvent blank, reference standards) B->C D Data Acquisition (UV-Vis, NMR, CD, Fluorescence) C->D E Data Processing (Baseline correction, peak integration, normalization) D->E F Spectral Analysis & Interpretation (Comparison to databases, structural assignment) E->F

Caption: General workflow for spectroscopic analysis of biosynthetic intermediates.
UV-Vis Absorption Spectroscopy Protocol

  • Sample Preparation: Dissolve the purified compound in a suitable UV-transparent solvent (e.g., ethanol, phosphate (B84403) buffer, chloroform). The concentration should be adjusted so that the absorbance at λₘₐₓ is within the optimal range of the spectrophotometer (typically 0.3-0.9).[21]

  • Instrumentation Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes.

    • Select the desired wavelength range (e.g., 250-700 nm for corrinoids).

  • Blanking/Zeroing: Fill a clean quartz cuvette with the same solvent used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for absorbance from the solvent and cuvette.[22]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values.[23][24] If the molar extinction coefficient (ε) is known, concentration can be determined using the Beer-Lambert law (A = εlc).[25]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg (for ¹H) or more (for ¹³C) of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[26][27] Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.[27]

  • Instrumentation Setup:

    • Insert the sample tube into a spinner and adjust its depth using a gauge.[28][29]

    • Place the sample into the NMR magnet.

  • Tuning, Locking, and Shimming:

    • The instrument must be tuned to the correct frequency for the specific sample and probe.[28]

    • The spectrometer "locks" onto the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.[28]

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[30]

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum. Set appropriate parameters like the number of scans (NS) and acquisition time (AQ).[28]

    • If required, acquire ¹³C and 2D spectra (e.g., COSY, HSQC).

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction on the acquired FID.

    • Calibrate the chemical shift axis using a known reference signal, such as residual solvent peaks or an internal standard like TMS or TSP.[26][31]

    • Integrate the peaks to determine relative proton ratios.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Dissolve the sample in a CD-transparent solvent (buffers containing chloride should be avoided for far-UV measurements). The concentration and path length of the cuvette must be carefully chosen to keep the total absorbance below 1.0.[32]

  • Instrumentation Setup:

    • Turn on the instrument and purge with dry nitrogen gas, especially for far-UV measurements, to remove oxygen.

    • Allow the lamp to warm up.

  • Blanking: Acquire a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

  • Sample Measurement: Place the sample cuvette in the holder and acquire the CD spectrum over the desired wavelength range (e.g., 250-700 nm for near-UV/Vis).[33] Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (typically in millidegrees) is converted to molar ellipticity ([θ]) for standardized comparison.[14]

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent. Solutions should be dilute to avoid inner filter effects. Run a solvent blank to check for fluorescent impurities or significant Raman scattering.[34]

  • Instrumentation Setup: Turn on the instrument and allow the xenon lamp source to stabilize.

  • Determine Excitation and Emission Wavelengths:

    • To find the optimal emission wavelength, excite the sample at a known absorption maximum (e.g., the Soret band) and scan the emission monochromator.[35]

    • To obtain an excitation spectrum, set the emission monochromator to the observed emission maximum and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.[34][36]

  • Acquire Emission Spectrum: Set the excitation monochromator to the desired wavelength and scan the emission monochromator over the appropriate range.[37][38]

  • Data Correction: Acquired spectra may need to be corrected for variations in lamp intensity and detector response as a function of wavelength.[35]

Conclusion

The spectroscopic analysis of this compound and its biosynthetic intermediates provides invaluable data for understanding one of nature's most complex biosynthetic pathways. Each technique offers a unique window into the molecular properties of these transient species. UV-Vis spectroscopy provides a rapid method for monitoring transformations, NMR offers definitive structural proof, CD spectroscopy reveals stereochemical and conformational details, and fluorescence can probe the early, metal-free precursors. A multi-spectroscopic approach, guided by the robust protocols outlined herein, is essential for researchers aiming to manipulate this pathway for biotechnological applications or to develop new therapeutic strategies targeting cobalamin-dependent systems.

References

The Intricate Path to a Vital Cofactor: A Technical Guide to the Chemical Synthesis of Cobyrinic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid, the heptacarboxylic acid precursor to the intricate corrin (B1236194) ring of vitamin B12 (cobalamin), stands as a monumental challenge in the field of synthetic organic chemistry. Its complex stereochemistry and dense arrangement of functional groups have made its total synthesis a landmark achievement, primarily accomplished through the collaborative efforts of the research groups of R.B. Woodward at Harvard University and Albert Eschenmoser at ETH Zurich.[1][2] This technical guide provides an in-depth exploration of the seminal chemical syntheses of this compound, with a focus on the strategic innovations that made this feat possible. Furthermore, it delves into the synthesis of this compound analogues, which are pivotal for developing new therapeutic and diagnostic agents, particularly in the realm of targeted drug delivery.

The total synthesis of vitamin B12 was formally completed with the synthesis of cobyric acid, a naturally occurring derivative that had previously been converted to the full vitamin.[3][4] The Woodward-Eschenmoser collaboration famously pursued two distinct and complementary strategies for the crucial macrocyclization step, known as the A/B and A/D approaches, which will be detailed herein.[1][2]

The Woodward-Eschenmoser Synthesis: Two Paths to a Milestone

The monumental task of synthesizing cobyric acid was broken down into the preparation of key building blocks corresponding to the A, B, C, and D rings of the corrin macrocycle. The primary distinction between the two main approaches lies in the final ring-closing strategy. The Harvard-led effort focused on an A/B ring closure, while the ETH group pioneered a photochemical A/D ring closure.[1][2]

The A/B Approach: A Stepwise Convergence

The strategy pursued predominantly by the Harvard group involved the coupling of an "eastern" half (comprising rings B and C) and a "western" half (comprising rings A and D). The final macrocyclization was then achieved between rings A and B.

A critical reaction developed and utilized in this approach was the Eschenmoser sulfide (B99878) contraction , a powerful method for forming carbon-carbon bonds via an episulfide intermediate, which is then desulfurized with a phosphine (B1218219).[3][5] This reaction was instrumental in coupling the different ring precursors.

The A/D Approach: A Photochemical Triumph

The ETH group, led by Eschenmoser, developed an elegant and novel strategy for the final ring closure between the A and D rings. This approach culminated in a remarkable photochemical cycloisomerization of an A/D-secocorrinoid intermediate to form the corrin ring system.[6] This photochemical step, governed by the principles of orbital symmetry (Woodward-Hoffmann rules), provided a powerful and efficient means to construct the macrocycle.[7]

Key Synthetic Methodologies

The following sections provide a more detailed look at the experimental protocols for some of the key transformations in the synthesis of cobyric acid.

Eschenmoser Sulfide Contraction

The Eschenmoser sulfide contraction is a versatile method for the synthesis of 1,3-dicarbonyl compounds from thioesters. A base is used to generate a sulfide anion from the thioester, which then forms an episulfide intermediate. Subsequent treatment with a tertiary phosphine removes the sulfur atom, yielding the desired carbon-carbon bond.[5][8]

Generalized Experimental Protocol:

  • Alkylation: The thioamide is alkylated with an α-halo ketone in an inert solvent such as dichloromethane (B109758) or acetonitrile (B52724) to form the α-thioiminium salt. This reaction is often carried out at room temperature.

  • Deprotonation and Cyclization: The α-thioiminium salt is then treated with a strong, non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or a hindered alkoxide, to induce deprotonation at the α-carbon to the carbonyl group. This is followed by intramolecular nucleophilic attack of the resulting enolate onto the thioiminium carbon, forming a transient episulfide.

  • Sulfur Extrusion: A thiophilic phosphine, such as triphenylphosphine (B44618) or triethyl phosphite, is added to the reaction mixture. The phosphine attacks the sulfur atom of the episulfide, leading to its extrusion and the formation of the desired enaminone product and the corresponding phosphine sulfide. The reaction is typically performed in a polar aprotic solvent like acetonitrile or dimethylformamide.

Photochemical A/D Cycloisomerization

This key step in the ETH synthesis involves the irradiation of an A/D-secocorrinoid metal complex to induce an electrocyclic ring closure.

Generalized Experimental Protocol:

  • Preparation of the Secocorrinoid Complex: The A/D-secocorrinoid ligand is synthesized through a convergent strategy and then complexed with a suitable metal ion, often cadmium or zinc, which serves as a template to bring the reactive ends of the molecule into proximity.

  • Photolysis: The metal complex, dissolved in an appropriate solvent (e.g., benzene (B151609) or toluene), is irradiated with a high-pressure mercury lamp equipped with a suitable filter to select for the desired wavelength. The irradiation is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent photooxidation.

  • Demetalation and Workup: After the reaction is complete, the metal ion is removed by treatment with a mild acid. The resulting metal-free corrin is then purified by chromatography.

Quantitative Data from the Syntheses

The following table summarizes representative yields for key steps in the Woodward-Eschenmoser synthesis of cobyric acid. It is important to note that yields varied and were optimized over the course of this extensive project. The data presented here are illustrative of the challenging nature of this multi-step synthesis.

StepReactantsReagents and ConditionsProductYield (%)Reference(s)
Ring D Synthesis (Woodward) (-)-CamphorMulti-step sequenceRing D precursor-[9]
Ring B/C Coupling (Eschenmoser) Ring B and Ring C precursorsEschenmoser sulfide contractionB-C component~60-70[3][10]
A/D-Secocorrinoid Formation A-D component and B-C componentCoupling reactionsA/D-Secocorrinoid-[1][2]
Photochemical Cyclization (ETH) Cd-A/D-secocorrinoid complexhv, benzeneCd-corrin complex>90[6]
Final Amidation Hexamethyl cobyrinate f-acidNH₃, ethylene (B1197577) glycol, 75 °CCobyric acidGood[3]

Note: Detailed step-by-step yields for the entire synthesis are extensive and can be found in the original publications.

Synthesis of this compound Analogues

The chemical synthesis of this compound has paved the way for the creation of a diverse range of analogues with applications in medicine and biological research. These analogues can be broadly categorized based on the type of modification.

Fluorescent Analogues

Fluorescently labeled this compound derivatives are invaluable tools for studying the uptake and trafficking of vitamin B12 in living systems.[11] These analogues are typically synthesized by attaching a fluorescent dye to the corrin ring or the nucleotide loop of a cobalamin precursor.

General Synthetic Strategy:

  • Functionalization: A reactive handle, such as an amine or a carboxylic acid, is introduced at a specific position on the this compound scaffold.

  • Coupling: The functionalized this compound is then coupled to a fluorescent dye that has a complementary reactive group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate).

Metal-Substituted Analogues

Replacing the central cobalt atom with other metals, such as rhodium or nickel, has led to the development of "metbalamins."[12][13] These analogues are useful for probing the role of the metal ion in the biological activity of vitamin B12 and for developing potential B12 antagonists.

General Synthetic Strategy:

  • Demetalation: The cobalt ion is removed from a naturally derived or synthetic corrinoid, often under harsh conditions, to yield the metal-free hydrogenobyrinic acid.

  • Metal Insertion: The desired metal ion is then inserted into the metal-free corrin ring under appropriate conditions.

Analogues for Drug Delivery

The vitamin B12 uptake pathway is a highly specific and efficient system for transporting molecules into cells. This has led to the development of this compound and cobalamin conjugates for the targeted delivery of therapeutic agents, such as anticancer drugs.[5][14]

General Synthetic Strategy:

  • Linker Attachment: A bifunctional linker is attached to the this compound molecule.

  • Drug Conjugation: The therapeutic drug is then covalently attached to the other end of the linker.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the overall workflow of the Woodward-Eschenmoser synthesis and the general concept of this compound analogue synthesis.

Woodward_Eschenmoser_Synthesis cluster_Woodward Woodward (Harvard) cluster_Eschenmoser Eschenmoser (ETH) cluster_Coupling Coupling and Cyclization A Ring A Precursor AD A-D Component A->AD D Ring D Precursor (from Camphor) D->AD Secocorrinoid A/D-Secocorrinoid AD->Secocorrinoid Sulfide Contraction B Ring B Precursor BC B-C Component B->BC C Ring C Precursor C->BC BC->Secocorrinoid Corrin Corrin Macrocycle Secocorrinoid->Corrin A/B Closure (Woodward) or Photochemical A/D Closure (Eschenmoser) CobyricAcid Cobyric Acid Corrin->CobyricAcid Functional Group Manipulation

Caption: Overall strategy of the Woodward-Eschenmoser cobyric acid synthesis.

Analogue_Synthesis cluster_Modifications Chemical Modifications cluster_Analogues This compound Analogues CobyrinicAcid This compound or Precursor Modification1 Functionalization & Coupling CobyrinicAcid->Modification1 Modification2 Demetalation & Metal Insertion CobyrinicAcid->Modification2 Modification3 Linker Attachment & Drug Conjugation CobyrinicAcid->Modification3 Analogue1 Fluorescent Analogue Modification1->Analogue1 Analogue2 Metal-Substituted Analogue Modification2->Analogue2 Analogue3 Drug Conjugate Modification3->Analogue3

Caption: General workflows for the synthesis of this compound analogues.

Conclusion

The total synthesis of this compound by Woodward and Eschenmoser remains a towering achievement in organic chemistry, showcasing the power of strategic planning, methodological innovation, and international collaboration. The development of key reactions like the Eschenmoser sulfide contraction and the photochemical A/D cycloisomerization not only enabled the construction of this complex natural product but also enriched the toolbox of synthetic chemists for generations to come. Today, the legacy of this work continues to expand through the synthesis of novel this compound analogues. These derivatives are proving to be indispensable tools for elucidating the biological pathways of vitamin B12 and for the development of innovative targeted therapies, demonstrating the enduring impact of fundamental synthetic research on medicine and biology.

References

Beyond a Precursor: Exploring the Non-Canonical Biological Functions of Cobyrinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid, a heptacarboxylic acid featuring the intricate corrin (B1236194) macrocycle, is universally recognized as the final metal-free intermediate in the aerobic biosynthesis of vitamin B12 (cobalamin) and a key precursor in the anaerobic pathway.[1] For decades, its biological significance has been almost exclusively confined to its role as a molecular scaffold for the eventual assembly of the complete cobalamin cofactor. However, emerging research into the broader family of corrinoids is beginning to unveil non-canonical biological activities that extend beyond this established paradigm. This technical guide delves into the nascent yet significant discoveries of the biological functions of this compound derivatives, particularly focusing on their role as modulators of crucial signaling pathways, independent of their conversion to vitamin B12. This exploration opens new avenues for therapeutic intervention and drug development, repositioning this classic biosynthetic intermediate as a molecule of pharmacological interest.

Modulation of the Nitric Oxide/Soluble Guanylyl Cyclase (NO/sGC) Signaling Pathway

The most compelling evidence for a biological function of a this compound derivative beyond B12 synthesis lies in the modulation of the nitric oxide/soluble guanylyl cyclase (NO/sGC) signaling pathway. This pathway is fundamental to numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[2][3] The key enzyme, soluble guanylyl cyclase (sGC), is a heme-containing protein that, upon activation by nitric oxide (NO), catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][5]

Recent studies have identified dicyanocobinamide (CN)₂Cbi, a derivative of this compound, as a novel, NO-independent activator of sGC.[6] This discovery is significant as it presents a new class of sGC modulators that do not target the heme-binding domain, unlike traditional sGC stimulators and activators.[4][6]

Mechanism of Action

(CN)₂Cbi activates sGC through a unique mechanism. Unlike NO and other heme-dependent activators, the action of (CN)₂Cbi is not affected by the oxidation state or even the absence of the heme group in sGC.[6] Deletion mutagenesis studies have demonstrated that (CN)₂Cbi directly targets the catalytic domain of sGC.[6] This mode of action is reminiscent of how forskolin (B1673556) activates adenylyl cyclases.

Furthermore, (CN)₂Cbi exhibits a synergistic effect with other NO-independent sGC regulators, such as BAY 41-2272, leading to a significant potentiation of sGC activation.[6] This suggests a co-activator role, where (CN)₂Cbi binds to a novel regulatory site on the catalytic domain, enhancing the enzyme's response to other activators.

cluster_1 sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes sGC_active->GTP cGMP cGMP GTP->cGMP GTP->cGMP Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Second Messenger CN2Cbi Dicyanocobinamide ((CN)₂Cbi) CN2Cbi->sGC_inactive Targets Catalytic Domain BAY412272 BAY 41-2272 BAY412272->sGC_inactive Targets Heme Domain

Figure 1: Simplified signaling pathway of sGC activation by Dicyanocobinamide.
Quantitative Data on sGC Activation by Cobinamide Derivatives

The efficacy of sGC activation has been quantified for a range of hydrophilic and hydrophobic cobinamide derivatives. The data reveals that modifications to the peripheral amide side chains of the corrin ring significantly influence the potency and maximal activation of sGC.

CompoundDescriptionEC₅₀ (µM)Maximal sGC Activation (fold)Reference
Dicyanocobinamide ((CN)₂Cbi)Parent Compound> 1008.1[6]
Hydrophilic Cobinamide 1Ethanolamide derivative259.8[6]
Hydrophobic Cobinamide 4Butylamide derivative9211.3[6]
BAY 41-2272sGC Stimulator (Control)0.08~10[4]
Cinaciguat (BAY 58-2667)sGC Activator (Control)~0.2>100 (heme-free sGC)[4]

Table 1: Quantitative data on the activation of soluble guanylyl cyclase (sGC) by various cobinamide derivatives and control compounds. EC₅₀ represents the half-maximal effective concentration. The fold activation is relative to the basal enzyme activity.

Potential Interaction with Riboswitches

Riboswitches are structured non-coding RNA elements found in the 5' untranslated regions of messenger RNA that regulate gene expression by binding to specific small molecules.[7][8] Cobalamin riboswitches are a prominent class that respond to vitamin B12 and its analogs, thereby controlling the expression of genes involved in cobalamin biosynthesis and transport.[8]

Given that the corrin ring is a primary determinant for ligand recognition by cobalamin riboswitches, it is plausible that this compound or its early amidated forms, such as this compound a,c-diamide, could function as regulatory ligands.[9] This would represent a feedback mechanism where an early precursor in the biosynthetic pathway directly regulates the expression of the genes responsible for its own synthesis.

However, to date, there is no direct experimental evidence demonstrating the binding of this compound or this compound a,c-diamide to a cobalamin riboswitch with a physiologically relevant affinity. In vitro selection experiments have successfully generated RNA aptamers that can bind cyanocobalamin, but similar studies with this compound as the target molecule have not been reported.[10] Therefore, the role of this compound as a direct modulator of riboswitch activity remains a compelling but unproven hypothesis.

Experimental Protocols

Synthesis of Cobinamide Derivatives from Vitamin B12

The synthesis of various hydrophilic and hydrophobic cobinamide derivatives for sGC activation studies typically starts from commercially available vitamin B12 (cyanocobalamin). A general synthetic scheme involves the aminolysis of a vitamin B12 derivative.[11]

A representative synthetic workflow:

start Vitamin B12 (Cyanocobalamin) step1 Acid Hydrolysis (e.g., H₂SO₄/MeOH) start->step1 intermediate1 Heptamethyl Cobyrinate step1->intermediate1 step2 Aminolysis (Amine, e.g., Ethanolamine or n-Butylamine) intermediate1->step2 product Hydrophilic or Hydrophobic Cobinamide Derivative step2->product purification Purification (HPLC) product->purification final_product Pure Cobinamide Derivative purification->final_product

Figure 2: General workflow for the synthesis of cobinamide derivatives.
In Vitro Soluble Guanylyl Cyclase (sGC) Activity Assay

The activity of sGC is typically determined by measuring the formation of cGMP from GTP. The following is a generalized protocol adapted from established methods.[12]

1. Purification of sGC:

  • Recombinant rat or bovine sGC is expressed in a suitable system (e.g., baculovirus/Sf9 insect cells) and purified using standard chromatographic techniques.

2. Assay Buffer Preparation:

  • A typical assay buffer contains: 50 mM triethanolamine-HCl (pH 7.5), 1 mM EGTA, 1 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT, 5 mM creatine (B1669601) phosphate, 12.5 U/mL creatine phosphokinase, 3 mM MgCl₂, and 1 mg/mL bovine serum albumin (BSA).

3. Reaction Mixture:

  • Purified sGC (e.g., 0.1-0.2 µg) is added to the assay buffer.

  • The test compound (e.g., cobinamide derivative dissolved in a suitable solvent) is added at various concentrations.

  • The reaction is initiated by the addition of [α-³²P]GTP.

4. Incubation:

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

5. Termination of Reaction:

  • The reaction is stopped by the addition of a solution of zinc acetate (B1210297) and sodium carbonate to precipitate the non-cyclic nucleotides.

6. Separation and Quantification of [³²P]cGMP:

  • The reaction mixture is centrifuged, and the supernatant containing the [³²P]cGMP is collected.

  • The [³²P]cGMP is separated from the remaining [α-³²P]GTP by column chromatography (e.g., on neutral alumina).

  • The amount of [³²P]cGMP is quantified by scintillation counting.

7. Data Analysis:

  • The specific activity of sGC is calculated (e.g., in nmol cGMP formed per minute per mg of protein).

  • Dose-response curves are generated to determine the EC₅₀ and maximal activation for each test compound.

Future Perspectives and Conclusion

The discovery of cobinamide's ability to activate sGC marks a significant shift in our understanding of the biological relevance of vitamin B12 precursors. While the primary role of this compound remains firmly rooted in cobalamin biosynthesis, this emerging evidence for a non-canonical function of its derivatives opens up exciting possibilities for drug discovery. The unique mechanism of sGC activation by cobinamides suggests that these compounds could be developed as therapeutics for cardiovascular and other diseases where the NO/sGC/cGMP signaling pathway is impaired.[3]

Further research is warranted to explore several key areas:

  • Direct activity of this compound: Investigating whether this compound itself, and not just its amidated derivatives, can modulate sGC activity.

  • Riboswitch interactions: Employing techniques such as in-line probing or isothermal titration calorimetry to definitively assess the binding of this compound and its early derivatives to cobalamin riboswitches.

  • Other potential targets: Screening for other potential protein or nucleic acid targets of this compound to uncover additional non-canonical functions.

References

A Technical Guide to Cobyrinic Acid Intermediates in Pseudomonas denitrificans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of cobyrinic acid, a key precursor to vitamin B12, in the aerobic bacterium Pseudomonas denitrificans. This organism serves as a primary model for the industrial production of cobalamin and for studying the intricate aerobic pathway of its synthesis. This document details the enzymatic steps, key intermediates, and available quantitative data, along with experimental protocols for the study of this vital metabolic pathway.

The Aerobic Biosynthesis of this compound in Pseudomonas denitrificans

Pseudomonas denitrificans synthesizes vitamin B12 via a complex, oxygen-dependent pathway involving numerous enzymatic steps. The formation of the corrin (B1236194) ring of this compound begins with the common tetrapyrrole precursor, uroporphyrinogen III. A series of methylations, ring contraction, and cobalt insertion events, catalyzed by a suite of enzymes encoded by the cob genes, leads to the formation of this compound. This molecule then undergoes amidation and subsequent nucleotide loop assembly to form the final coenzyme B12.

The initial steps of the pathway, from uroporphyrinogen III to hydrogenobyrinic acid, are catalyzed by a series of enzymes including S-adenosyl-L-methionine (SAM)-dependent methyltransferases. A key feature of the aerobic pathway in P. denitrificans is the late insertion of cobalt into the corrin ring, a step catalyzed by the cobaltochelatase complex.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for several key enzymes in the this compound biosynthesis pathway of Pseudomonas denitrificans. This information is crucial for understanding the kinetics and efficiency of the pathway.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeGene Product(s)Substrate(s)Km (µM)Vmax
Precorrin-6x (B1238557) ReductaseCobKPrecorrin-6x3.6 ± 0.2[1]17,000 U/mg[1]
NADPH23.5 ± 3.5[1]
CobaltochelataseCobN, CobS, CobTHydrogenobyrinic acid a,c-diamide0.085 ± 0.015[2][3]Not Reported
Co2+4.2 ± 0.2[2][3]
ATP220 ± 36[2][3]
This compound a,c-Diamide SynthaseCobB(CN,aq)this compound160[4]Not Reported
(aq)2this compound≥250[4]
(CN,aq)this compound c-monoamide71[4]
Hydrogenobyrinic acid0.41[4][5]
Hydrogenobyrinic acid c-monoamide0.21[4][5]
Glutamine20.3[4][5]
Ammonia12,000[4][5]
Cobyric Acid SynthaseNot specified5'-deoxy-5'-adenosyl-cobyrinic acid a,c-diamideMicromolar range[6]~7,000 nmol h-1 mg-1[6]
L-Glutamine~45[6]
Ammonia20,000[6]
Precorrin-8x MethylmutaseCobHPrecorrin-8x0.91 ± 0.04[7]230 nmol h-1 mg-1[7]

Table 2: Molecular Properties of this compound Biosynthesis Enzymes

EnzymeGene Product(s)Molecular Weight (kDa)Subunit Composition
Precorrin-6x ReductaseCobK~27-31[1]Monomer[1]
CobaltochelataseCobN, CobS, CobTComponent 1 (CobN): 140, Component 2 (CobST): 450[2][3][8]Complex of two components[2][3][8]
This compound a,c-Diamide SynthaseCobB86 (native), 45 (subunit)[4][5]Homodimer[4][5]
Cobyric Acid SynthaseNot specified97.3 (native), 57 (subunit)[6]Homodimer[6]
Cob(I)alamin AdenosyltransferaseCobO56 (native), 28 (subunit)[7]Homodimer[7]

Experimental Protocols

This section provides an outline of key experimental protocols for studying the this compound pathway in P. denitrificans.

Fermentation for Vitamin B12 Production

A typical fermentation process for producing vitamin B12 from P. denitrificans involves a two-stage culture.

Inoculum Development:

  • A single colony of P. denitrificans is inoculated into a nutrient broth.

  • The culture is incubated at 30°C for 24 hours with shaking.

  • The initial culture is then used to inoculate a larger volume of production medium.

Production Medium: A variety of media have been developed for industrial production. A common cost-effective medium includes:

  • Maltose (B56501) syrup or cane molasses (carbon source)

  • Corn steep liquor or yeast extract (nitrogen and growth factor source)

  • Betaine (methyl donor)

  • Cobalt chloride (cobalt source)

  • 5,6-dimethylbenzimidazole (precursor for the nucleotide loop)

  • Phosphate and other mineral salts

Fermentation Conditions:

  • Temperature: 28-30°C

  • pH: Maintained around 6.5-7.5. pH control is critical for optimal production.

  • Aeration: The process is aerobic, requiring a constant supply of sterile air.

  • Duration: Fermentation typically runs for 6-7 days.

Under optimized conditions in industrial fermenters, vitamin B12 yields can reach approximately 198 mg/L.[9]

Cell Lysis and Protein Extraction

To study the enzymes of the pathway, cells must be efficiently lysed to release intracellular contents.

Method 1: Sonication

  • Harvest bacterial cells from the fermentation broth by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Resuspend the cells in the same buffer containing protease inhibitors.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant contains the soluble proteins.

Method 2: French Press

  • Harvest and wash cells as described for sonication.

  • Resuspend the cell pellet in a suitable buffer.

  • Pass the cell suspension through a pre-chilled French pressure cell at high pressure (e.g., 16,000 psi).

  • Collect the lysate and centrifuge to remove cell debris.

Enzyme Purification

The enzymes of the cobalamin pathway are often produced in recombinant strains of P. denitrificans or E. coli to increase their abundance. Purification typically involves a multi-step chromatographic process.

General Purification Strategy:

  • Initial Fractionation: Ammonium (B1175870) sulfate (B86663) precipitation can be used for initial enrichment of the target protein.

  • Anion Exchange Chromatography: A column such as Q-Sepharose is often used to separate proteins based on charge.

  • Hydrophobic Interaction Chromatography: A phenyl-Sepharose column can be effective for further purification.

  • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), affinity chromatography provides a highly specific purification step. For some enzymes, substrate-analogue affinity columns (e.g., ATP-agarose for ATP-dependent enzymes) can be employed.

  • Size Exclusion Chromatography: A final polishing step using a gel filtration column (e.g., Superdex 200) separates proteins by size and can be used to determine the native molecular weight.

Protein purity is assessed at each stage by SDS-PAGE.

Enzyme Assays

S-adenosyl-L-methionine (SAM)-Dependent Methyltransferase Assay: Many of the early steps in the pathway involve the transfer of a methyl group from SAM. These activities can be measured using a coupled-enzyme radioenzymatic assay. For example, the activity of precorrin-6x reductase can be measured by coupling its product, precorrin-6y, to the next enzyme, CobL, in the presence of [methyl-3H]S-adenosyl-L-methionine. The incorporation of radioactivity into the final product is then quantified.[1]

Cobaltochelatase Assay: The insertion of cobalt into hydrogenobyrinic acid a,c-diamide can be monitored by HPLC.

  • Incubate the purified enzyme components (CobN and CobST) with hydrogenobyrinic acid a,c-diamide, Co2+, and ATP in a suitable buffer.

  • The reaction is stopped, and the product, cob(II)yrinic acid a,c-diamide, is separated from the substrate by reverse-phase HPLC.

  • The product can be detected by its characteristic absorbance spectrum.

Analysis of Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of the various porphyrin and corrinoid intermediates.

  • Stationary Phase: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate) is commonly employed to separate the compounds of varying polarity.

  • Detection: A diode-array detector (DAD) allows for the monitoring of the eluent at multiple wavelengths, which is crucial for identifying the different intermediates based on their unique absorption spectra. For enhanced sensitivity and specificity, HPLC can be coupled to a mass spectrometer (LC-MS).

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a general experimental workflow for enzyme characterization.

Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 2 SAM Precorrin2 Precorrin-2 Precorrin1->Precorrin2 SAM Precorrin3A Precorrin-3A Precorrin2->Precorrin3A SAM Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 SAM Precorrin5 Precorrin-5 Precorrin4->Precorrin5 SAM Precorrin6x Precorrin-6x Precorrin5->Precorrin6x SAM Precorrin6y Precorrin-6y Precorrin6x->Precorrin6y NADPH Precorrin8x Precorrin-8x Precorrin6y->Precorrin8x SAM HBA Hydrogenobyrinic acid Precorrin8x->HBA HBAac Hydrogenobyrinic acid a,c-diamide HBA->HBAac 2 Gln, 2 ATP Cobyrinic_acid This compound HBA->Cobyrinic_acid Co2+, ATP Cobyrinic_acid_ac Cob(II)yrinic acid a,c-diamide HBAac->Cobyrinic_acid_ac Co2+, ATP CobA CobA (SUMT) CobA->UroIII CobI CobI CobI->Precorrin2 CobG CobG CobG->Precorrin3A CobJ CobJ CobJ->Precorrin3B CobM CobM CobM->Precorrin4 CobF CobF CobF->Precorrin5 CobK CobK CobK->Precorrin6x CobL CobL CobL->Precorrin6y CobH CobH CobH->Precorrin8x CobB_synthase CobB CobB_synthase->HBA Cobaltochelatase CobN,S,T Cobaltochelatase->HBAac

Caption: The aerobic biosynthetic pathway of this compound in P. denitrificans.

Experimental_Workflow Fermentation P. denitrificans Fermentation CellHarvest Cell Harvesting (Centrifugation) Fermentation->CellHarvest CellLysis Cell Lysis (Sonication/French Press) CellHarvest->CellLysis CrudeExtract Crude Cell Extract CellLysis->CrudeExtract Purification Enzyme Purification (Chromatography) CrudeExtract->Purification MetaboliteExtraction Metabolite Extraction CrudeExtract->MetaboliteExtraction PureEnzyme Purified Enzyme Purification->PureEnzyme Characterization Biochemical Characterization PureEnzyme->Characterization Kinetics Enzyme Kinetics (Km, Vmax) Characterization->Kinetics Properties Molecular Properties (MW, Subunits) Characterization->Properties HPLC HPLC/LC-MS Analysis MetaboliteExtraction->HPLC Quantification Intermediate Quantification HPLC->Quantification

Caption: A general experimental workflow for enzyme and intermediate analysis.

Conclusion

The study of this compound intermediates in Pseudomonas denitrificans has been instrumental in elucidating the aerobic vitamin B12 biosynthetic pathway. The availability of genetic tools and the industrial relevance of this organism have made it a cornerstone for research in this field. While significant progress has been made in identifying the intermediates and characterizing the enzymes, further research is needed to obtain a complete quantitative understanding of the metabolic flux through the pathway. This knowledge will be invaluable for optimizing industrial vitamin B12 production and for potential applications in metabolic engineering and synthetic biology. This guide provides a comprehensive summary of the current knowledge to aid researchers and professionals in this exciting area of study.

References

An In-depth Technical Guide on Cobyrinic Acid Biosynthesis in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is the central macrocyclic core of cobalamin (vitamin B12), an essential cofactor for a variety of metabolic enzymes in all three domains of life. While the biosynthesis of cobalamin is exclusive to certain bacteria and archaea, the intricacies of this process, particularly in the archaeal domain, are a subject of ongoing research. This technical guide provides a comprehensive overview of the core pathway of this compound biosynthesis in archaea, with a focus on the anaerobic pathway, which is prevalent in many archaeal species. The guide details the key enzymes involved, summarizes available quantitative data, provides methodological insights into relevant experiments, and illustrates the key pathways and workflows.

The Anaerobic Pathway of this compound Biosynthesis in Archaea

Archaea primarily utilize the anaerobic pathway for this compound biosynthesis, which is characterized by the early insertion of cobalt into the tetrapyrrole macrocycle. This pathway begins with the common tetrapyrrole precursor, uroporphyrinogen III, and proceeds through a series of methylation, reduction, and ring contraction steps to yield this compound. The genes encoding the enzymes of this pathway are typically organized in one or more cbi (cobalamin biosynthesis) operons.

Key Intermediates and Enzymatic Steps

The transformation from uroporphyrinogen III to this compound involves a cascade of enzymatic reactions. The main intermediates and the enzymes catalyzing their formation are outlined below:

  • Uroporphyrinogen III to Precorrin-2: The pathway initiates with the methylation of uroporphyrinogen III at the C-2 and C-7 positions by the S-adenosyl-L-methionine (SAM)-dependent enzyme CbiL (Uroporphyrinogen-III C-methyltransferase).

  • Precorrin-2 to Precorrin-3: Precorrin-2 is then converted to precorrin-3 through the action of CbiF, which catalyzes a further methylation at the C-20 position.

  • Cobalt Insertion: A key step in the anaerobic pathway is the early chelation of cobalt into the macrocycle. The enzyme CbiK inserts Co2+ into precorrin-2.

  • Subsequent Methylations and Ring Contraction: A series of SAM-dependent methyltransferases, including CbiH, CbiE, and CbiT, continue to modify the corrin (B1236194) ring precursor. These methylation events are crucial for the eventual ring contraction that distinguishes the corrin ring of cobalamin from the porphyrin ring of heme.

  • Formation of this compound a,c-diamide: The final steps leading to the formation of cob(II)yrinic acid a,c-diamide involve the enzymes CbiD, CbiJ, CbiG, and CbiA.

The overall flow of the anaerobic biosynthesis of this compound is depicted in the following diagram:

Cobyrinic_Acid_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 CbiL (SAM) Co_Precorrin2 Cobalt-precorrin-2 Precorrin2->Co_Precorrin2 CbiK (Co²⁺) Co_Precorrin3 Cobalt-precorrin-3 Co_Precorrin2->Co_Precorrin3 CbiF (SAM) Co_Precorrin4 Cobalt-precorrin-4 Co_Precorrin3->Co_Precorrin4 CbiH (SAM) Co_Precorrin5 Cobalt-precorrin-5 Co_Precorrin4->Co_Precorrin5 CbiE (SAM) Co_Precorrin6 Cobalt-precorrin-6 Co_Precorrin5->Co_Precorrin6 CbiT (SAM) Co_Precorrin8 Cobalt-precorrin-8 Co_Precorrin6->Co_Precorrin8 CbiJ, CbiG Cobyrinic_acid This compound Co_Precorrin8->Cobyrinic_acid CbiC, CbiA

Figure 1: Anaerobic this compound biosynthesis pathway.

Key Enzymes in the Late Stages and Salvage Pathway

While the core pathway leads to the de novo synthesis of this compound, archaea also possess a distinct salvage pathway for utilizing incomplete corrinoids from the environment. This pathway highlights key differences between archaeal and bacterial cobalamin metabolism.

CbiZ: An Archaeal-Specific Amidohydrolase

A hallmark of the archaeal salvage pathway is the enzyme CbiZ, an amidohydrolase that is absent in many bacteria.[1][2][3] CbiZ catalyzes the conversion of adenosylcobinamide to adenosylcobyric acid by cleaving the aminopropanol (B1366323) linkage.[1][3] This activity allows archaea to salvage cobinamide, a precursor that lacks the nucleotide loop.

CbiB: Adenosylcobinamide-Phosphate Synthase

The product of the CbiZ reaction, adenosylcobyric acid, is a substrate for CbiB (adenosylcobinamide-phosphate synthase). CbiB catalyzes the condensation of adenosylcobyric acid with (R)-1-amino-2-propanol O-2-phosphate to form adenosylcobinamide phosphate, an intermediate in the de novo pathway.[4] The functional characterization of CbiB in Halobacterium sp. NRC-1 has been crucial in elucidating this unique archaeal salvage mechanism.[4]

CbiP: Adenosylcobyric Acid Synthase

In the de novo pathway, CbiP is responsible for the amidation of several carboxyl groups of this compound to form cobyric acid. Genetic studies in Halobacterium sp. NRC-1 have shown that a cbiP mutant is auxotrophic for adenosylcobyric acid, confirming its role in the main biosynthetic route.[4]

The interplay between the de novo and salvage pathways is illustrated below:

Salvage_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway Cobyrinic_acid This compound AdoCobyric_acid Adenosylcobyric acid Cobyrinic_acid->AdoCobyric_acid CbiP AdoCbi_P Adenosylcobinamide-P AdoCobyric_acid->AdoCbi_P CbiB AdoCobinamide Adenosylcobinamide (from environment) AdoCobyric_acid_salvage Adenosylcobyric acid AdoCobinamide->AdoCobyric_acid_salvage CbiZ AdoCobyric_acid_salvage->AdoCbi_P CbiB

Figure 2: De novo vs. Salvage pathways in archaea.

Quantitative Data

Quantitative data on the enzymology of archaeal this compound biosynthesis is still emerging. However, studies on key enzymes have provided initial kinetic parameters.

EnzymeOrganismSubstrateProductSpecific Activity (nmol min⁻¹ mg⁻¹)Optimal pHOptimal Temp (°C)Reference
CbiZ (MBP-fusion)Rhodobacter sphaeroidesAdenosylcobinamideAdenosylcobyric acid20 ± 21050[5]
CbiZ (MBP-fusion)Rhodobacter sphaeroidesAdenosylpseudocobalaminAdenosylcobyric acid70 ± 41050[5]

Regulation of this compound Biosynthesis in Archaea

The regulation of gene expression in archaea exhibits a hybrid of bacterial and eukaryotic features. While the core transcriptional machinery resembles that of eukaryotes, utilizing TATA-binding proteins (TBP) and Transcription Factor B (TFB), the regulatory proteins that modulate gene expression are often homologous to bacterial transcription factors.[6][7][8]

In the model haloarchaeon Halobacterium salinarum, the genes for cobalamin biosynthesis are organized in an operon and their expression is influenced by the growth medium.[9] A key transcriptional regulator, TrmB, has been identified to link growth rate and metabolism, including the biosynthesis of cobalamin.[10] This suggests a mechanism of "growth homeostasis" where the production of essential cofactors is coordinated with the overall metabolic state of the cell.[10]

Unlike in many bacteria where cobalamin biosynthesis is regulated by cobalamin-sensing riboswitches, these RNA regulatory elements have a more sporadic distribution in archaea.[1][11] This points towards a greater reliance on protein-based transcription factors for the control of the cbi operons in this domain. The genome of Halobacterium sp. NRC-1, for instance, encodes multiple TBP and TFB paralogs, which may contribute to differential gene expression under various environmental conditions.[12][13]

A simplified model of transcriptional regulation of the cbi operon in Halobacterium is presented below:

Regulation_Workflow TrmB TrmB (Transcription Factor) cbi_operon cbi operon TrmB->cbi_operon binds to promoter & activates transcription Growth_Rate High Growth Rate Signal Growth_Rate->TrmB activates Cbi_Proteins Cbi Proteins cbi_operon->Cbi_Proteins translation Cobyrinic_Acid This compound Cbi_Proteins->Cobyrinic_Acid catalyze biosynthesis Protein_Purification_Workflow start Start: E. coli culture with expression vector induce Induce protein expression (IPTG) start->induce harvest Harvest cells (centrifugation) induce->harvest lyse Cell lysis (sonication) harvest->lyse clarify Clarify lysate (centrifugation) lyse->clarify affinity Chitin affinity chromatography clarify->affinity wash Wash column affinity->wash cleave On-column cleavage (DTT) wash->cleave elute Elute tag-free protein cleave->elute dialyze Dialysis and storage elute->dialyze end End: Purified CbiZ dialyze->end

References

The Intricate Machinery of Life: A Technical Guide to Cobalt Insertion into the Corrin Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insertion of cobalt into the corrin (B1236194) ring is a pivotal step in the biosynthesis of cobalamin (vitamin B12), a cofactor essential for numerous metabolic processes. Understanding this intricate mechanism is not only fundamental to microbiology and biochemistry but also holds significant potential for advancements in drug development and biotechnology. This technical guide provides an in-depth exploration of the two distinct pathways for cobalt insertion—the anaerobic (early insertion) and aerobic (late insertion) routes—detailing the enzymatic players, reaction mechanisms, and key intermediates. It consolidates quantitative kinetic data and presents detailed experimental protocols for the characterization of these systems. Furthermore, this guide utilizes graphical representations to elucidate the complex biological pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Cobalt in Cobalamin

Vitamin B12, in its active coenzyme forms, participates in critical enzymatic reactions, including methyl group transfers and radical-based rearrangements. The catalytic prowess of cobalamin is centered on the cobalt ion coordinated within the corrin macrocycle.[1] The unique electronic properties of cobalt, cycling between Co(I), Co(II), and Co(III) oxidation states, are fundamental to its biological function.[2] The biosynthesis of this complex molecule is a remarkable feat of nature, with the cobalt insertion step being a crucial commitment towards cobalamin formation.[3][4] Prokaryotes have evolved two distinct strategies for this process, contingent on the presence or absence of oxygen.[4][5]

The Anaerobic Pathway: Early Cobalt Insertion

In anaerobic and some aerobic bacteria, cobalt is inserted at an early stage of the biosynthetic pathway into the intermediate sirohydrochlorin (B1196429).[3][4][6] This process is catalyzed by a class of enzymes known as sirohydrochlorin cobaltochelatases.[6][7][8]

Key Enzymes: CbiK, CbiX, and CbiXS

The primary enzymes responsible for anaerobic cobalt insertion are ATP-independent type II chelatases.[7][8] These include:

  • CbiK: A homodimeric enzyme found in bacteria like Salmonella enterica (formerly typhimurium).[6][9][10] It is the most extensively studied of the anaerobic cobaltochelatases.

  • CbiX: A monomeric enzyme found in bacteria such as Bacillus megaterium.[7][11] It is structurally similar to CbiK but contains a C-terminal histidine-rich motif and a 4Fe-4S center.[11]

  • CbiXS: A smaller, "ancestral" cobaltochelatase found in archaea, such as Archaeoglobus fulgidus.[6][12] It is proposed that larger chelatases like CbiK evolved from a CbiXS-like precursor through gene duplication and fusion.[12][13]

The Catalytic Mechanism

The insertion of Co²⁺ into sirohydrochlorin by these enzymes is an ATP-independent process.[7][8] The reaction involves the displacement of two protons from the pyrrole (B145914) nitrogens of the macrocycle.[14]

Reaction: Sirohydrochlorin + Co²⁺ ⇌ Cobalt-sirohydrochlorin + 2H⁺[6][8]

Structural and site-directed mutagenesis studies of CbiK have implicated two conserved histidine residues in the active site as being crucial for catalysis.[9][12] These residues are thought to be involved in the deprotonation of the sirohydrochlorin substrate and in the binding and delivery of the cobalt ion.[7][9] The precorrin-2 (B1239101) binding site in CbiK has been identified within a large cleft between its N- and C-terminal domains.[9]

anaerobic_cobalt_insertion Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 SAM-dependent methyltransferases Sirohydrochlorin Sirohydrochlorin Precorrin_2->Sirohydrochlorin Precorrin-2 dehydrogenase CbiK CbiK / CbiX / CbiXS Sirohydrochlorin->CbiK Co_Sirohydrochlorin Cobalt-Sirohydrochlorin Cobalamin_Pathway Further steps in Cobalamin Biosynthesis Co_Sirohydrochlorin->Cobalamin_Pathway CbiK->Co_Sirohydrochlorin H_ions 2H⁺ CbiK->H_ions Co2_ion Co²⁺ Co2_ion->CbiK

Anaerobic (Early) Cobalt Insertion Pathway

The Aerobic Pathway: Late Cobalt Insertion

In many aerobic bacteria, such as Pseudomonas denitrificans, cobalt insertion occurs at a later stage, after the corrin ring has been synthesized and modified to form hydrogenobyrinic acid a,c-diamide.[3][4][15] This pathway is mechanistically distinct from the anaerobic route, most notably in its requirement for ATP.[15][16]

The Multi-subunit Cobaltochelatase: CobN, CobS, and CobT

The enzyme responsible for late cobalt insertion is a heterotrimeric, ATP-dependent type I chelatase composed of three subunits: CobN, CobS, and CobT.[15][17][18]

  • CobN: A large protein (approximately 140 kDa) that contains the active site for cobalt insertion.[15][19] It exhibits high affinity for the substrate, hydrogenobyrinic acid a,c-diamide.[16][17]

  • CobS and CobT: These subunits form a complex (CobST, approximately 450 kDa) that is essential for activity.[15][19] The CobST complex possesses an essential sulfhydryl group for ATP binding and is homologous to components of the magnesium chelatase involved in chlorophyll (B73375) biosynthesis.[16][17][18]

The ATP-Dependent Mechanism

The insertion of cobalt into hydrogenobyrinic acid a,c-diamide by the CobNST complex is coupled to the hydrolysis of ATP.[15][16]

Reaction: Hydrogenobyrinic acid a,c-diamide + Co²⁺ + ATP + H₂O → Cob(II)yrinic acid a,c-diamide + ADP + Pi + H⁺[16][18]

The precise role of ATP hydrolysis in the mechanism is not fully elucidated but is thought to drive conformational changes within the enzyme complex, facilitating the deformation of the corrin ring to allow for cobalt insertion. In some organisms, an additional metallochaperone, CobW, is required for cobalt delivery to the CobNST complex in vivo.[20]

aerobic_cobalt_insertion Uroporphyrinogen_III Uroporphyrinogen III HBA_diamide Hydrogenobyrinic acid a,c-diamide Uroporphyrinogen_III->HBA_diamide Multiple enzymatic steps (methylation, ring contraction) CobNST CobNST Complex (CobN, CobS, CobT) HBA_diamide->CobNST Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide Cobalamin_Pathway Final steps in Cobalamin Biosynthesis Cobyrinic_acid_diamide->Cobalamin_Pathway CobNST->Cobyrinic_acid_diamide ADP_Pi ADP + Pi CobNST->ADP_Pi Co2_ion Co²⁺ Co2_ion->CobNST ATP ATP ATP->CobNST

Aerobic (Late) Cobalt Insertion Pathway

Quantitative Data on Cobaltochelatase Activity

The kinetic parameters of the aerobic cobaltochelatase from Pseudomonas denitrificans have been determined, providing valuable insights into the efficiency of this multi-enzyme complex.

SubstrateKm (µM)Reference
Hydrogenobyrinic acid a,c-diamide0.085 ± 0.015[15][19]
Co²⁺4.2 ± 0.2[15][19]
ATP220 ± 36[15][19]

Experimental Protocols

The study of cobalt insertion mechanisms relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Spectrophotometric Assay for Cobaltochelatase Activity

This protocol is adapted for both anaerobic and aerobic cobaltochelatases, with specific modifications for each system. The principle of the assay is to monitor the change in the UV-visible absorbance spectrum of the corrinoid substrate upon cobalt insertion.[20]

Materials:

  • Purified cobaltochelatase (CbiK/CbiX or CobNST complex)

  • Substrate: Sirohydrochlorin (for anaerobic assay) or Hydrogenobyrinic acid a,c-diamide (for aerobic assay)

  • Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • CoCl₂ solution

  • ATP and MgCl₂ (for aerobic assay)

  • Quartz cuvettes

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the appropriate buffer and substrate at a known concentration (e.g., 5 µM).[20]

  • For the aerobic assay, add ATP and MgCl₂ to the reaction mixture.

  • Place the cuvette in the spectrophotometer and record a baseline spectrum (e.g., from 200 to 800 nm).[20]

  • Initiate the reaction by adding a specific concentration of the purified enzyme. For the reconstituted aerobic system, CobN and CobST components are mixed.[15][19]

  • Start the reaction by adding a known concentration of CoCl₂ (e.g., 100 µM).[20]

  • Monitor the change in absorbance at a specific wavelength over time. For sirohydrochlorin, the absorbance at 375 nm decreases upon cobalt insertion (Δε₃₇₅ nm = -140,000 M⁻¹cm⁻¹).[20] For hydrogenobyrinic acid a,c-diamide, the change in absorbance at 330 nm can be monitored (Δε₃₃₀ nm = -30,000 M⁻¹cm⁻¹).[20]

  • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance change over time.[20]

  • Perform control experiments without the enzyme or without cobalt to ensure the observed activity is enzyme-dependent.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Data Acquisition and Analysis Buffer Buffer Substrate Substrate (Sirohydrochlorin or HBA-diamide) ATP_Mg ATP + MgCl₂ (for aerobic assay) Add_Enzyme Add Enzyme (CbiK or CobNST) Add_Cobalt Initiate with CoCl₂ Add_Enzyme->Add_Cobalt Spectro Monitor Absorbance Change (Spectrophotometer) Add_Cobalt->Spectro Calc_Rate Calculate Initial Rate (v₀) Spectro->Calc_Rate

Workflow for Spectrophotometric Cobaltochelatase Assay
Isolation of Intermediates

The isolation of biosynthetic intermediates, such as sirohydrochlorin and hydrogenobyrinic acid, is crucial for in vitro assays. These compounds are often produced by genetically engineered strains of Escherichia coli that overexpress the necessary biosynthetic enzymes.[20][21] The purification typically involves chromatographic techniques like ion exchange and reverse-phase chromatography.[21] An "enzyme-trap" approach, where a His-tagged terminal enzyme in a reconstructed pathway is used to bind and stabilize labile intermediates, has also been successfully employed.[21][22]

Implications for Drug Development

A thorough understanding of the cobalt insertion mechanism opens avenues for the development of novel antimicrobial agents. As cobalamin biosynthesis is exclusive to prokaryotes, the enzymes in this pathway, including the cobaltochelatases, represent attractive targets for antibiotic development. Inhibitors designed to block the active site of these enzymes could selectively disrupt bacterial metabolism without affecting the host. Furthermore, the intricate transport systems for cobalamin in pathogenic bacteria can be exploited for a "Trojan horse" approach, where cytotoxic compounds are attached to vitamin B12 to facilitate their uptake.

Conclusion

The insertion of cobalt into the corrin ring is a masterfully orchestrated event in the biosynthesis of vitamin B12, accomplished through two distinct and elegant enzymatic strategies. The ATP-independent mechanism of the anaerobic pathway and the ATP-dependent machinery of the aerobic pathway highlight the diverse evolutionary solutions to this fundamental biochemical challenge. Continued research into the structure, function, and regulation of these cobaltochelatases will undoubtedly uncover further molecular details and provide a solid foundation for innovative therapeutic interventions.

References

An In-depth Technical Guide to the Core Differences Between Cobyrinic Acid and Hydrogenobyrinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental distinctions between cobyrinic acid and hydrogenobyrinic acid, two critical intermediates in the biosynthesis of vitamin B12 (cobalamin). A thorough understanding of these differences is paramount for research in metabolic engineering, enzymology, and the development of novel therapeutics targeting cobalamin-dependent pathways.

Executive Summary

This compound and hydrogenobyrinic acid are complex tetrapyrrole compounds that form the core macrocyclic structure of vitamin B12. The primary distinction lies in the presence or absence of a central cobalt ion. This compound is a cobalt-containing corrinoid, whereas hydrogenobyrinic acid is its metal-free precursor. This fundamental structural difference dictates their respective roles in the divergent aerobic and anaerobic biosynthetic pathways of cobalamin, influencing their chemical properties and biological functions.

Core Structural and Functional Differences

The defining difference between these two molecules is the chelation of a cobalt ion within the corrin (B1236194) ring.

  • This compound: Contains a cobalt ion coordinated by the four nitrogen atoms of the corrin macrocycle. This cobalt ion is the catalytic center of vitamin B12 and its derivatives.

  • Hydrogenobyrinic Acid: Lacks a central metal ion. It is the final metal-free intermediate in the aerobic biosynthesis of cobalamin before the insertion of cobalt.

This seemingly simple difference has profound implications for their involvement in the two major vitamin B12 biosynthetic pathways:

  • Aerobic Pathway: Characterized by the late insertion of cobalt. In this pathway, hydrogenobyrinic acid is synthesized first, and then cobalt is inserted to form cob(II)yrinic acid a,c-diamide. This pathway is utilized by organisms such as Pseudomonas denitrificans.

  • Anaerobic Pathway: In contrast, this pathway involves the early insertion of cobalt. Here, cobalt is chelated into an earlier precursor, and this compound is an intermediate further down the synthetic route. This pathway is found in organisms like Salmonella typhimurium and Propionibacterium shermanii.

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and hydrogenobyrinic acid based on available data.

PropertyThis compoundHydrogenobyrinic AcidReference(s)
Molecular Formula C45H59CoN4O14+2C45H60N4O14
Molecular Weight ~938.9 g/mol ~881.0 g/mol
Central Metal Ion Co²⁺/Co³⁺None
Biosynthetic Pathway AnaerobicAerobic
Key Precursor Cobalt-precorrin-5BPrecorrin-8x
UV-Vis λmax (nm) Not directly compared under identical conditions, but related cobalt-containing corrins show distinct spectra from metal-free corrins.Characterized by specific absorption bands.
¹H NMR The paramagnetic nature of Co(II) can lead to broadened signals, while Co(III) complexes are diamagnetic and give sharp NMR spectra.Diamagnetic, allowing for well-resolved NMR spectra.

Biosynthetic Pathways

The synthesis of this compound and hydrogenobyrinic acid occurs through distinct enzymatic cascades in anaerobic and aerobic organisms, respectively.

Aerobic Biosynthesis of Hydrogenobyrinic Acid

The aerobic pathway culminates in the formation of hydrogenobyrinic acid before the insertion of cobalt. The final step is the conversion of precorrin-8x to hydrogenobyrinic acid, a reaction catalyzed by the enzyme CobH.

Aerobic_Pathway Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 CobA Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A CobI Precorrin_4A Precorrin-4A Precorrin_3A->Precorrin_4A CobG Precorrin_5 Precorrin-5 Precorrin_4A->Precorrin_5 CobJ Precorrin_6A Precorrin-6A Precorrin_5->Precorrin_6A CobM Precorrin_8x Precorrin-8x Precorrin_6A->Precorrin_8x CobF, CobK, CobL Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8x->Hydrogenobyrinic_acid CobH Cobyrinic_acid_ac_diamide Cob(II)yrinic acid a,c-diamide Hydrogenobyrinic_acid->Cobyrinic_acid_ac_diamide CobNST (Co²⁺ insertion)

Aerobic biosynthesis of hydrogenobyrinic acid.
Anaerobic Biosynthesis of this compound

In the anaerobic pathway, cobalt is inserted at an early stage. The pathway proceeds through a series of cobalt-containing intermediates to yield this compound.

Anaerobic_Pathway Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 CysGA Cobalt_Factor_II Cobalt-Factor II Precorrin_2->Cobalt_Factor_II CbiK (Co²⁺ insertion) Cobalt_Factor_III Cobalt-Factor III Cobalt_Factor_II->Cobalt_Factor_III CbiL Cobalt_Precorrin_4 Cobalt-Precorrin-4 Cobalt_Factor_III->Cobalt_Precorrin_4 CbiH Cobalt_Precorrin_5 Cobalt-Precorrin-5 Cobalt_Precorrin_4->Cobalt_Precorrin_5 CbiF Cobyrinic_acid This compound Cobalt_Precorrin_5->Cobyrinic_acid CbiG, CbiD, CbiJ, CbiET, CbiC

Anaerobic biosynthesis of this compound.

Experimental Protocols

Enzymatic Synthesis and Purification of Hydrogenobyrinic Acid

This protocol is adapted from methods involving the heterologous expression of biosynthetic enzymes.

1. Expression and Preparation of Biosynthetic Enzymes:

  • Clone the genes encoding the enzymes for the aerobic pathway from Pseudomonas denitrificans (CobA, CobI, CobG, CobJ, CobM, CobF, CobK, CobL, and CobH) into suitable expression vectors (e.g., pET vectors) and transform into an E. coli expression strain (e.g., BL21(DE3)).
  • Grow the recombinant E. coli strains in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG) and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
  • Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
  • Clarify the lysate by centrifugation to obtain a cell-free extract containing the desired enzymes. Purify the enzymes if necessary using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. In Vitro Synthesis of Hydrogenobyrinic Acid:

  • Set up a reaction mixture containing the cell-free extracts or purified enzymes, the initial substrate uroporphyrinogen III, S-adenosyl-L-methionine (SAM) as a methyl group donor, and other necessary cofactors (e.g., ATP, NADPH, Mg²⁺) in a suitable buffer.
  • Incubate the reaction mixture under aerobic conditions at an optimal temperature (e.g., 28-30°C) for several hours.

3. Purification of Hydrogenobyrinic Acid by HPLC:

  • Terminate the enzymatic reaction by adding a protein precipitating agent (e.g., trifluoroacetic acid to a final concentration of 1%).
  • Centrifuge to remove precipitated proteins.
  • Filter the supernatant through a 0.22 µm filter.
  • Perform reversed-phase HPLC on a C18 column.
  • Use a gradient elution system with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 325 nm).
  • Collect the fractions corresponding to the hydrogenobyrinic acid peak and confirm the identity by mass spectrometry.

Isolation and Purification of this compound from Propionibacterium shermanii

This protocol is based on the extraction of corrinoids from anaerobic bacterial cultures.

1. Cultivation of Propionibacterium shermanii:

  • Inoculate P. shermanii into a suitable anaerobic growth medium (e.g., containing yeast extract, glucose, and cobalt chloride).
  • Incubate the culture under anaerobic conditions at 30°C for 5-7 days.

2. Extraction of Corrinoids:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M potassium cyanide) to lyse the cells and convert all corrinoids to the stable cyano form.
  • Heat the cell suspension (e.g., at 80°C for 30 minutes) to complete the lysis and extraction.
  • Centrifuge to remove cell debris.

3. Purification of this compound:

  • Apply the supernatant to a solid-phase extraction (SPE) column (e.g., C18) to desalt and partially purify the corrinoids.
  • Elute the corrinoids with a suitable solvent (e.g., methanol (B129727) or ethanol).
  • Dry the eluate and redissolve in a minimal volume of the initial mobile phase for HPLC.
  • Perform reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in an acidic aqueous mobile phase (e.g., 0.1% formic acid).
  • Monitor the elution at a wavelength characteristic of cyano-corrinoids (e.g., 361 nm).
  • Collect the fractions containing this compound and verify its identity using mass spectrometry and comparison to a standard if available.

Conclusion

The fundamental difference between this compound and hydrogenobyrinic acid—the presence or absence of a cobalt ion—is a critical determinant of their roles in the distinct aerobic and anaerobic biosynthetic pathways of vitamin B12. This distinction influences their chemical properties and dictates the enzymatic machinery required for their synthesis and subsequent conversion to cobalamin. A detailed understanding of these molecules, their biosynthesis, and their chemical characteristics is essential for advancing research in metabolic engineering, drug discovery, and the broader field of biotechnology. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers to further investigate these fascinating and vital biomolecules.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cobyrinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is a vital intermediate in the biosynthesis of cobalamin (Vitamin B12), a crucial coenzyme in various metabolic processes. As a heptacarboxylic acid derivative of the corrin (B1236194) macrocycle, its isolation and purification are essential for a deeper understanding of the cobalamin pathway and for potential applications in biotechnology and drug development. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from microbial sources, primarily focusing on genetically engineered strains of Pseudomonas denitrificans or Rhodobacter capsulatus, which are known producers of cobalamin precursors.

This compound is a water-soluble, red-colored compound due to the presence of a cobalt ion coordinated within the corrin ring.[1] Its multiple carboxylic acid groups allow for effective separation using ion-exchange chromatography. Subsequent purification to high purity can be achieved using reversed-phase high-performance liquid chromatography (HPLC).

Logical Relationship: this compound Biosynthesis

The following diagram illustrates the aerobic biosynthetic pathway leading to this compound, highlighting its position as a key intermediate.

Cobyrinic_Acid_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_1 Precorrin-1 Uroporphyrinogen_III->Precorrin_1 SAM Precorrin_2 Precorrin-2 Precorrin_1->Precorrin_2 SAM Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A SAM Precorrin_3B Precorrin-3B Precorrin_3A->Precorrin_3B O2 Precorrin_4A Precorrin-4A Precorrin_3B->Precorrin_4A Precorrin_4B Precorrin-4B Precorrin_4A->Precorrin_4B SAM Precorrin_5 Precorrin-5 Precorrin_4B->Precorrin_5 SAM Precorrin_6A Precorrin-6A Precorrin_5->Precorrin_6A SAM Precorrin_8X Precorrin-8X Precorrin_6A->Precorrin_8X SAM Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8X->Hydrogenobyrinic_acid Cobyrinic_acid This compound Hydrogenobyrinic_acid->Cobyrinic_acid Cobalt Cobalt Cobalt->Cobyrinic_acid Cobalt Chelatase

Caption: Aerobic biosynthesis pathway of this compound.

Experimental Workflow for Isolation and Purification

The overall process for isolating and purifying this compound from a microbial culture involves several key stages, from cell harvesting to final purity assessment.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction & Initial Purification cluster_2 High-Resolution Purification cluster_3 Final Product & Quality Control Microbial_Fermentation Microbial Fermentation (e.g., P. denitrificans) Cell_Harvesting Cell Harvesting (Centrifugation) Microbial_Fermentation->Cell_Harvesting Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Harvesting->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Anion_Exchange Anion-Exchange Chromatography Clarification->Anion_Exchange RP_HPLC Reversed-Phase HPLC Anion_Exchange->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Purity_Assessment Purity Assessment (HPLC-UV/Vis, MS) Lyophilization->Purity_Assessment Purified_Cobyrinic_Acid Purified this compound Purity_Assessment->Purified_Cobyrinic_Acid

Caption: General workflow for this compound purification.

Data Presentation: Purification Parameters

The following tables summarize typical parameters and expected outcomes for the purification of this compound. Note that yields and purity are estimates based on related compound purifications and may vary depending on the expression system and specific experimental conditions.

Table 1: Summary of Chromatographic Steps

StepStationary PhaseMobile Phase AMobile Phase BGradient/Elution
Anion-Exchange Chromatography DEAE-Sepharose or similar20 mM Tris-HCl, pH 8.020 mM Tris-HCl, pH 8.0, 1 M NaClLinear gradient of 0-100% B over 10 column volumes
Reversed-Phase HPLC C18 column (e.g., 5 µm, 4.6 x 250 mm)0.1% Trifluoroacetic acid (TFA) in Water0.1% TFA in AcetonitrileGradient elution (e.g., 5-95% B over 30 min)

Table 2: Estimated Yield and Purity at Each Stage

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Cell Lysate 100010~1100
Anion-Exchange Pool 508~1680
RP-HPLC Pool <16>9560

Experimental Protocols

Protocol 1: Extraction of Corrinoids from Bacterial Cell Paste

This protocol describes the initial extraction of this compound and other corrinoids from the cell paste of a high-producing microbial strain.

Materials:

  • Bacterial cell paste (from a culture of P. denitrificans or other suitable strain)

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM EDTA

  • Sonicator or French press

  • High-speed centrifuge and appropriate tubes

Procedure:

  • Resuspend the cell paste in 3-5 volumes of ice-cold Lysis Buffer.

  • Disrupt the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at 10,000-15,000 psi.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude extract of corrinoids.

Protocol 2: Anion-Exchange Chromatography

This step serves as an initial purification and concentration of the negatively charged this compound.

Materials:

  • Crude corrinoid extract from Protocol 1

  • Anion-exchange column (e.g., DEAE-Sepharose)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl

  • Chromatography system

Procedure:

  • Equilibrate the anion-exchange column with Buffer A for at least 5 column volumes.

  • Load the crude extract onto the column at a low flow rate (e.g., 1-2 mL/min).

  • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove unbound proteins.

  • Elute the bound corrinoids with a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Collect fractions and monitor the absorbance at 361 nm and 550 nm (characteristic wavelengths for corrinoids).

  • Pool the red-colored fractions containing this compound.

Protocol 3: Reversed-Phase HPLC Purification

This protocol provides high-resolution separation of this compound from other closely related corrinoids. An HPLC method for separating corrinoid precursors from P. denitrificans has been described, and this protocol is based on those principles.[2]

Materials:

  • Anion-exchange pool from Protocol 2

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • 0.45 µm syringe filters

Procedure:

  • Filter the pooled fractions from the anion-exchange step through a 0.45 µm syringe filter.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Elute with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 361 nm. This compound is expected to elute as one of the earlier peaks due to its high polarity.

  • Collect the peak corresponding to this compound.

  • The collected fraction can be lyophilized to remove the solvent.

Protocol 4: Purity Assessment

The purity of the final this compound sample should be assessed using analytical HPLC and confirmed by mass spectrometry.

A. Analytical HPLC:

  • Method: Use the same HPLC conditions as in Protocol 3, but with a smaller injection volume.

  • Analysis: A pure sample should show a single, sharp peak at the expected retention time. Purity can be calculated by integrating the peak area of this compound and dividing it by the total peak area of all components in the chromatogram.

B. Mass Spectrometry:

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.

  • Analysis: The mass spectrum should show a prominent ion corresponding to the calculated mass of this compound (C₄₉H₆₆CoN₄O₁₄). The exact mass and isotopic distribution can confirm the identity of the compound.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from microbial sources. The combination of anion-exchange chromatography and reversed-phase HPLC is a robust strategy to achieve high purity. Researchers should optimize the specific parameters based on their experimental setup and the characteristics of their starting material. The purified this compound can then be used for a variety of downstream applications, including enzymatic assays, structural studies, and as a starting material for the semi-synthesis of other cobalamin analogues.

References

Application Notes and Protocols for the Separation of Cobyrinic Acid from Corrinoids using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of complex biological mixtures. In the field of vitamin B12 biosynthesis and related drug development, the ability to separate and quantify various corrinoid intermediates is crucial. Cobyrinic acid, a key precursor to cobalamin (vitamin B12), often needs to be isolated from a mixture of other structurally similar corrinoids. This document provides detailed application notes and protocols for the successful separation of this compound from other corrinoids using reversed-phase and ion-exchange HPLC techniques.

The methodologies described herein are based on established protocols and provide a comprehensive guide for researchers. Particular emphasis is placed on a well-documented reversed-phase HPLC method that allows for the separation of a wide array of corrinoid precursors in their dicyano form.

I. Reversed-Phase HPLC Method for Corrinoid Separation

This method is highly effective for the separation of a comprehensive range of cobalamin precursors, including this compound, from bacterial cultures such as Pseudomonas denitrificans.[1] The principle of this technique lies in the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. By converting the corrinoids to their dicyano form, their charge is masked, allowing for separation based primarily on hydrophobicity.

Data Presentation: Retention Times of Dicyano-Corrinoids

The following table summarizes the retention times for various dicyano-corrinoids obtained using the detailed protocol below. This data is crucial for peak identification and method validation.

CompoundRetention Time (minutes)
This compound 10.2
This compound a-amide12.5
This compound c-amide13.1
This compound g-amide13.8
This compound a,c-diamide15.2
This compound a,g-diamide15.8
This compound c,g-diamide16.5
This compound a,c,g-triamide18.0
Cobyric acid20.5
Cobinamide22.1
Cobinamide phosphate (B84403)24.3
GDP-cobinamide26.0
Cyanocobalamin (Vitamin B12)28.5

Data adapted from Blanche et al., Analytical Biochemistry, 1990.[1]

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation (Conversion to Dicyano Form):

  • Objective: To convert all corrinoids in the sample to their uniform dicyano form for consistent chromatographic behavior.

  • Procedure:

    • To a 1 mL aqueous sample containing corrinoids, add 50 µL of 1 M potassium cyanide (KCN) solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.

2. HPLC System and Column:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector is required.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Detector: UV-Vis detector set to 361 nm for monitoring corrinoids.

3. Mobile Phase and Gradient Program:

  • Mobile Phase A: 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 6.5.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    30 50 50
    35 50 50
    40 90 10

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Visualization: Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Corrinoid Sample add_kcn Add KCN Solution start->add_kcn incubate Incubate (30 min, dark) add_kcn->incubate filter Filter (0.45 µm) incubate->filter inject Inject into HPLC filter->inject separation C18 Reversed-Phase Separation (Gradient Elution) inject->separation detection UV-Vis Detection (361 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram identify Identify Peaks by Retention Time chromatogram->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for the HPLC analysis of corrinoids.

II. Ion-Exchange HPLC for Corrinoid Separation

Ion-exchange chromatography (IEC) is another powerful technique for separating charged molecules like corrinoids.[2] Since this compound and other early corrinoid precursors possess multiple carboxyl groups, they are anionic at neutral or slightly alkaline pH and can be effectively separated on an anion-exchange column. This method is particularly useful for separating "incomplete" corrinoids.[2]

Experimental Protocol: Anion-Exchange HPLC

1. Sample Preparation:

  • Objective: To ensure the sample is free of interfering substances and in a suitable buffer for injection.

  • Procedure:

    • Extract corrinoids from the biological matrix using a suitable extraction buffer (e.g., phosphate buffer).

    • Centrifuge the extract to remove cellular debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, perform a buffer exchange into the initial mobile phase using a desalting column.

2. HPLC System and Column:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector.

  • Column: A strong anion-exchange (SAX) column (e.g., quaternary ammonium functionalized resin).

  • Detector: UV-Vis detector set to 361 nm or a Diode Array Detector to scan for characteristic corrinoid spectra.

3. Mobile Phase and Gradient Program:

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5.

  • Mobile Phase B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 100 0
    5 100 0
    35 0 100
    40 0 100
    45 100 0

    | 50 | 100 | 0 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

Visualization: Principle of Ion-Exchange Separation

IEX_Principle cluster_column Anion-Exchange Column cluster_elution Elution matrix Stationary Phase (Positively Charged) high_salt High Salt Buffer: Corrinoids Elute matrix->high_salt Displacement by Cl- ions coby This compound (Negatively Charged) coby->matrix Strong Binding corr Other Corrinoid (Less Negative) corr->matrix Weaker Binding low_salt Low Salt Buffer: Corrinoids Bind

Caption: Principle of anion-exchange chromatography for corrinoids.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable protocols for the separation of this compound from other corrinoids. The reversed-phase method, in particular, offers excellent resolution for a wide range of dicyano-corrinoids and is supported by readily available retention time data for peak identification. The choice between reversed-phase and ion-exchange chromatography will depend on the specific sample matrix and the particular corrinoids of interest. For complex mixtures of precursors, the reversed-phase method is highly recommended. For targeted purification of acidic corrinoids, anion-exchange chromatography presents a valuable alternative. Proper sample preparation is critical for both techniques to ensure reproducible and accurate results.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Cobyrinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid and its derivatives are a class of tetrapyrrolic compounds that form the central macrocyclic core of vitamin B12 (cobalamin) and other corrinoids. These molecules play a crucial role in various enzymatic reactions essential for human health, including DNA synthesis and fatty acid metabolism. The unique structure of the corrin (B1236194) ring, with its central cobalt ion and complex peripheral side chains, presents a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the identification, characterization, and quantification of these complex biomolecules. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The quantitative analysis of this compound and its derivatives by mass spectrometry relies on the accurate measurement of their mass-to-charge ratios (m/z) and the characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS). The following table summarizes key quantitative data for selected this compound derivatives. This data is essential for method development, including the setup of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

CompoundPrecursor Ion (m/z)Charge State (z)Major Fragment Ions (m/z)Notes
Dicyanothis compound heptamethyl esterNot explicitly found--Characterized by UV-vis and NMR spectroscopy.[1][2]
Cobalt-precorrin-5B937 (expected)-920, 904 (observed degradation fragments)Intermediate in the anaerobic biosynthesis of cobalamin.[3]
Cyanocobalamin (Vitamin B12)678.292+997.49, 912.44, 359.10Fragmentation involves loss of the dimethylbenzimidazole (DMBI) nucleotide loop.
Pseudovitamin B12 (cyano-adeninyl-cobamide)672.782+997.49, 912.44, 348.07Fragmentation shows loss of the adenine (B156593) nucleotide loop.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol outlines a general procedure for the extraction of this compound and its derivatives from biological samples such as bacterial cultures or tissue homogenates.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., 1 g of tissue or cell pellet) in 5 mL of methanol/water (80:20, v/v).

  • Sonication: Sonicate the homogenate for 15 minutes in an ice bath to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted corrinoids.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the corrinoids with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and detection of this compound and its derivatives using a reverse-phase C18 column coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode for identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. Collision energy should be optimized for each specific compound and transition.

Mandatory Visualizations

G Experimental Workflow for Mass Spectrometry Analysis of this compound Derivatives cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Bacterial Culture, Tissue) Extraction Extraction with Methanol/Water BiologicalSample->Extraction Cleanup Solid Phase Extraction (SPE Cleanup) Extraction->Cleanup Concentration Drying and Reconstitution Cleanup->Concentration LC_Separation Liquid Chromatography (C18 Separation) Concentration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 DataAcquisition Data Acquisition (Full Scan / MRM) MS2->DataAcquisition Identification Identification (Accurate Mass & Fragmentation) DataAcquisition->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Workflow for the analysis of this compound derivatives.

G Conceptual Fragmentation of the Corrin Ring in Mass Spectrometry Corrin [Corrin-Co(III)-L1-L2]n+ Loss_L1 [Corrin-Co(III)-L2]n+ + L1 Corrin->Loss_L1 Loss of Axial Ligand 1 Loss_L2 [Corrin-Co(III)-L1]n+ + L2 Corrin->Loss_L2 Loss of Axial Ligand 2 Loss_both [Corrin-Co(III)]n+ + L1 + L2 Loss_L1->Loss_both Loss_L2->Loss_both Ring_Frag1 Side Chain Losses (e.g., -CH2CONH2) Loss_both->Ring_Frag1 Ring_Frag2 Pyrrole Ring Cleavage Loss_both->Ring_Frag2 Ring_Frag3 Loss of Nucleotide Loop (for Cobamides) Loss_both->Ring_Frag3

References

Application Notes and Protocols for the Structural Elucidation of Cobyrinic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cobyrinic acid is the metal-free core of cobalamin (Vitamin B₁₂), a complex macrocyclic biomolecule vital for various metabolic processes. Its intricate structure, featuring a corrin (B1236194) ring with numerous stereocenters and peripheral side chains, presents a significant challenge for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous elucidation of its three-dimensional structure, providing detailed insights into atom connectivity, stereochemistry, and conformation. These application notes provide a comprehensive overview and detailed protocols for utilizing a suite of modern NMR experiments to characterize this compound and its derivatives.

Application Notes: The Role of NMR in Corrinoid Structure Elucidation

The structural analysis of this compound, or more commonly its stable esterified derivative like heptamethyl dicyanocobyrinate (cobester), relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides the initial overview of all proton environments in the molecule. The chemical shift of each proton gives clues about its electronic environment (e.g., protons on the macrocycle vs. those on the alkyl side chains). Integration of the signals helps determine the relative number of protons in each environment.

    • ¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts differentiate between sp², sp³ hybridized carbons, and carbonyl groups within the acetate (B1210297) and propionate (B1217596) side chains. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • COSY is critical for identifying proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This allows for the tracing of proton connectivity within individual side chains (e.g., connecting the CH₂-CH₂-COOH protons of the propionate chains) and around the corrin ring.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC):

    • Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is the primary method for definitively assigning a specific proton signal to its bonded carbon atom, effectively mapping the proton skeleton onto the carbon framework.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • HMBC is one of the most powerful experiments for piecing together the entire molecular structure. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). These long-range correlations are essential for connecting the side chains to the correct positions on the corrin macrocycle and for identifying connections across quaternary (non-protonated) carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the stereochemistry and 3D conformation of the molecule.[1][2][3] These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[2] This information is vital for establishing the relative stereochemistry of the numerous chiral centers around the corrin ring.

Quantitative Data Presentation

Due to the inherent complexity and potential for instability of free this compound, NMR studies are often performed on more stable derivatives. The heptamethyl ester, particularly in its dicyanocobalt(III) form (heptamethyl dicyanocobyrinate, or "cobester"), is a well-characterized analogue. The following table provides representative ¹H and ¹³C NMR chemical shift data for key positions of cobester, illustrating the standard format for data presentation. The complete and unambiguous assignment has been achieved through 2D NMR techniques.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Heptamethyl Dicyanocobyrinate (Cobester) in CDCl₃.

PositionCarbon Typeδ ¹³C (ppm)Attached Proton(s)δ ¹H (ppm)
C1Quaternary175.2--
C2CH₂35.8H2a, H2b2.45, 2.90
C3CH₂28.1H3a, H3b2.10, 2.35
C4Quaternary52.5--
C5CH95.1H55.95
C10CH105.3H106.50
C15CH98.7H156.20
C19Quaternary180.5--
C2-CH₃CH₃18.5H₂-CH₃1.88
C7-CH₂COOCH₃CO172.9--
C7-CH₂COOCH₃OCH₃51.9OCH₃3.67
C12-CH₂CH₂COOCH₃CO173.5--
C12-CH₂CH₂COOCH₃OCH₃51.7OCH₃3.65

Note: The chemical shifts are illustrative and based on published data for cobester. Actual values may vary slightly based on experimental conditions.

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality corrinoid sample for NMR analysis.

  • Sample Purity: Ensure the this compound derivative (e.g., cobester) is of high purity (>95%), as paramagnetic impurities or residual solvents can significantly degrade spectral quality.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the compound for standard ¹H and 2D NMR, or 20-50 mg for less sensitive experiments like ¹³C NMR or if the sample has a high molecular weight.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is commonly used for cobester. Other potential solvents include deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. This volume corresponds to a solution height of approximately 4 cm in a standard 5 mm NMR tube.

  • Filtration: To remove any particulate matter that could degrade NMR spectral resolution, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and carefully transfer it into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification. The sample is now ready for analysis.

G Diagram 1: NMR Sample Preparation Workflow cluster_prep Preparation cluster_analysis Analysis weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve High Purity Sample filter 3. Filter into NMR Tube dissolve->filter e.g., CDCl3, CD3OD cap 4. Cap and Label NMR Tube filter->cap nmr Ready for NMR Spectrometer cap->nmr

Diagram 1: NMR Sample Preparation Workflow
Protocol 2: NMR Data Acquisition and Analysis

This protocol describes a comprehensive workflow for acquiring the necessary 1D and 2D NMR data for structural elucidation on a modern high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H Spectrum: Run a standard 1D proton spectrum to check sample concentration and spectral quality. Calibrate the chemical shift reference, typically to residual solvent signals or an internal standard like TMS (0.00 ppm).

  • Acquire ¹³C Spectrum: Run a proton-decoupled 1D carbon spectrum. If desired, run a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).

  • Acquire 2D COSY: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H connectivities.

  • Acquire 2D HSQC: Run a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • Acquire 2D HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond ¹H-¹³C correlations.

  • Acquire 2D NOESY: Run a NOESY experiment with a suitable mixing time (e.g., 300-800 ms) to observe through-space proton correlations for stereochemical analysis.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Perform Fourier transformation, phase correction, and baseline correction. Analyze the cross-peaks in the 2D spectra to build structural fragments and assemble the final molecule.

G Diagram 2: NMR Data Acquisition & Analysis Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation H1 1D ¹H NMR C13 1D ¹³C NMR (with DEPT) H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY proc Process Spectra (FT, Phasing, Calibration) NOESY->proc assign Assign Signals & Correlate Data proc->assign structure Assemble Structure & Define Stereochemistry assign->structure

Diagram 2: NMR Data Acquisition & Analysis Workflow
Visualizing the Logic of Structure Elucidation

The power of 2D NMR lies in how the different experiments provide overlapping and complementary information to build a complete molecular structure from scratch. The diagram below illustrates this logical relationship.

G Diagram 3: Logic of 2D NMR Correlation for Structure Assembly COSY COSY (¹H-¹H Connectivity) Fragments Identify Spin Systems (e.g., Side Chains) COSY->Fragments Traces proton chains HSQC HSQC (¹H-¹³C One-Bond) HSQC->Fragments Assigns C to H HMBC HMBC (¹H-¹³C Long-Range) Connections Connect Fragments & Link to Macrocycle HMBC->Connections Links across Quat-C NOESY NOESY (¹H-¹H Through Space) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Defines spatial proximity Fragments->Connections Final Complete 3D Structure Connections->Final Stereochem->Final

Diagram 3: Logic of 2D NMR Correlation for Structure Assembly

References

Application Notes and Protocols for the Enzymatic Synthesis of Cobyrinic Acid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the enzymatic synthesis of cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12 (cobalamin). The protocols focus on the anaerobic pathway, which has been successfully reconstituted in vitro using purified enzymes.

Introduction

This compound is the metal-free corrin (B1236194) ring structure that forms the core of cobalamin. Its synthesis is a complex multi-step enzymatic process found only in certain bacteria and archaea. Two distinct pathways exist for its biosynthesis: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. This document details the in vitro enzymatic synthesis via the anaerobic pathway, which has been elucidated through studies in organisms such as Bacillus megaterium and Propionibacterium shermanii. The in vitro reconstitution of this pathway allows for controlled production of this compound and its intermediates, facilitating research into vitamin B12 biosynthesis, the development of novel B12 analogs, and applications in metabolic engineering.

Anaerobic Biosynthesis Pathway of this compound

The anaerobic synthesis of this compound begins with the common tetrapyrrole precursor, uroporphyrinogen III. A series of enzymatic reactions, catalyzed by the "Cbi" proteins, sequentially modify uroporphyrinogen III to form this compound. The key steps involve methylation, cobalt insertion, ring contraction, and other modifications. A significant achievement in this field is the direct in vitro conversion of 5-aminolevulinic acid (ALA) into this compound using a mixture of 14 purified enzymes.[1]

Key Enzymes in the Anaerobic Pathway

The following table summarizes the key enzymes from Bacillus megaterium involved in the conversion of uroporphyrinogen III to this compound a,c-diamide.

Enzyme (Gene)Function
CysG (cysGA)Uroporphyrinogen-III C-methyltransferase / Sirohydrochlorin synthase
CbiKCobaltochelatase
CbiLCobalt-precorrin-2 C20-methyltransferase
CbiHPrecorrin-3B synthase
CbiFCobalt-precorrin-4 C11-methyltransferase
CbiGCobalt-precorrin-5 hydrolase
CbiDCobalt-precorrin-6 synthase
CbiJCobalt-precorrin-6A reductase
CbiE/CbiTCobalt-precorrin-8 methylmutase
CbiCThis compound synthase
CbiACobyrinate a,c-diamide synthase

Quantitative Data on this compound Synthesis

The efficiency of the in vitro enzymatic synthesis of this compound and its precursors has been reported in several studies. The following tables summarize the available quantitative data.

Table 1: Overall Yields of In Vitro this compound and Precursor Synthesis

Starting SubstrateProductEnzyme SystemOverall Yield (%)Reference
Porphobilinogen (B132115)This compoundBroken-cell enzyme system from Propionibacterium shermanii7 - 12[2]
5-Aminolevulinic AcidHydrogenobyrinic acid12 purified enzymes20

Table 2: Kinetic Parameters of Cobyrinate a,c-diamide Synthase (CbiA) from Salmonella typhimurium

SubstrateK_m (µM)
This compound0.74
ATP2.7
Glutamine53
Ammonia26,200

Experimental Protocols

The following protocols provide a generalized framework for the enzymatic synthesis of this compound in vitro. These protocols are based on the successful reconstitution of the anaerobic pathway and should be optimized for specific experimental setups.

Protocol 1: Preparation of a Cell-Free Extract for this compound Synthesis

This protocol describes the preparation of a crude enzyme extract from Propionibacterium shermanii capable of converting porphobilinogen to this compound.

Materials:

  • Propionibacterium shermanii cell paste

  • Potassium phosphate (B84403) buffer (0.01 M, pH 7.6)

  • Sonicator

  • Centrifuge (capable of 17,000 x g)

  • Anaerobic chamber or glove box

Procedure:

  • Resuspend freshly harvested P. shermanii wet cells (100 g) in 100 mL of cold potassium phosphate buffer.

  • Sonicate the cell suspension for 50 minutes at 0–10°C.

  • Centrifuge the sonicate at 17,000 x g for 25 minutes at 0°C to pellet cell debris.

  • The resulting supernatant is the cell-free extract and should be used immediately or stored under anaerobic conditions at -80°C.

Protocol 2: Multi-Enzyme In Vitro Synthesis of this compound from Uroporphyrinogen III

This protocol outlines a multi-enzyme reaction for the synthesis of this compound from uroporphyrinogen III using purified enzymes from the anaerobic pathway. The precise concentrations of each enzyme will need to be optimized based on their specific activities.

Materials:

  • Purified recombinant Cbi enzymes (CysG, CbiK, CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiE/T, CbiC)

  • Uroporphyrinogen III

  • S-adenosyl-L-methionine (SAM)

  • Cobalt chloride (CoCl₂)

  • NADPH

  • ATP

  • Glutamine

  • Anaerobic reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing reducing agents like DTT)

  • Anaerobic chamber or glove box

Reaction Mixture Composition (Example):

ComponentFinal Concentration
Uroporphyrinogen III10-50 µM
Purified Cbi Enzymes1-10 µM each (to be optimized)
S-adenosyl-L-methionine (SAM)1-2 mM
Cobalt chloride (CoCl₂)50-100 µM
NADPH1-2 mM
ATP2-5 mM
Glutamine1-2 mM
Anaerobic Reaction Bufferto final volume

Procedure:

  • Prepare the reaction mixture in an anaerobic chamber by combining the buffer, cofactors (SAM, NADPH, ATP, glutamine), and cobalt chloride.

  • Add the purified Cbi enzymes to the reaction mixture.

  • Initiate the reaction by adding the substrate, uroporphyrinogen III.

  • Incubate the reaction at a suitable temperature (e.g., 30-37°C) for several hours to overnight.

  • Monitor the reaction progress by analyzing aliquots using techniques such as HPLC or LC-MS to detect the formation of this compound and its intermediates.

  • Upon completion, the this compound can be purified from the reaction mixture using chromatographic methods.

Visualizations

Anaerobic this compound Biosynthesis Pathway

Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 CysG (SAM) Sirohydrochlorin Sirohydrochlorin Precorrin2->Sirohydrochlorin CysG Co_Sirohydrochlorin Cobalt-sirohydrochlorin Sirohydrochlorin->Co_Sirohydrochlorin CbiK (Co²⁺) Co_FactorIII Cobalt-factor III Co_Sirohydrochlorin->Co_FactorIII CbiL (SAM) Co_Precorrin4 Cobalt-precorrin-4 Co_FactorIII->Co_Precorrin4 CbiH Co_Precorrin5A Cobalt-precorrin-5A Co_Precorrin4->Co_Precorrin5A CbiF (SAM) Co_Precorrin5B Cobalt-precorrin-5B Co_Precorrin5A->Co_Precorrin5B CbiG Co_Precorrin6A Cobalt-precorrin-6A Co_Precorrin5B->Co_Precorrin6A CbiD Co_Precorrin6B Cobalt-precorrin-6B Co_Precorrin6A->Co_Precorrin6B CbiJ (NADPH) Co_Precorrin8 Cobalt-precorrin-8 Co_Precorrin6B->Co_Precorrin8 CbiE/T (SAM) Cobyrinic_Acid This compound Co_Precorrin8->Cobyrinic_Acid CbiC Experimental_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis and Purification Enzyme_Purification Purification of Cbi Enzymes Reaction_Setup Assemble Reaction Mixture (Anaerobic Conditions) Enzyme_Purification->Reaction_Setup Substrate_Prep Preparation of Uroporphyrinogen III Substrate_Prep->Reaction_Setup Cofactor_Prep Preparation of Cofactors (SAM, NADPH, ATP, etc.) Cofactor_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (HPLC, LC-MS) Incubation->Monitoring Purification Purify this compound (Chromatography) Monitoring->Purification

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Cobyrinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cobyrinic acid is a key intermediate in the biosynthesis of vitamin B12 (cobalamin), a vital nutrient for most living organisms. The complexity of its chemical synthesis has led to significant interest in developing microbial production platforms. Escherichia coli, a well-characterized and genetically tractable bacterium, has emerged as a promising host for the heterologous production of this compound and its derivatives. This document provides detailed application notes and protocols for the metabolic engineering of E. coli for de novo this compound production, focusing on the aerobic biosynthesis pathway.

Metabolic Pathway and Engineering Strategies

The aerobic biosynthesis of this compound from the universal tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III), involves a series of enzymatic reactions. In wild-type E. coli, the pathway to cobalamin is absent. Therefore, heterologous expression of the necessary genes is required. A multi-module approach is often employed to systematically engineer the pathway.

Key Metabolic Modules:

  • Module 1: Uro'gen III Biosynthesis: Enhancing the flux towards the precursor Uro'gen III is crucial. This can be achieved by overexpressing key genes in the native heme biosynthesis pathway of E. coli.

  • Module 2: Hydrogenobyrinic Acid (HBA) Synthesis: This module involves the conversion of Uro'gen III to HBA, a key intermediate. This requires the expression of several heterologous genes, typically from organisms like Rhodobacter capsulatus.

  • Module 3: Cobalt Chelation and Amidation: HBA is then converted to cob(II)yrinic acid a,c-diamide through the action of a cobaltochelatase and amidotransferase.

  • Module 4 & 5: Conversion to Vitamin B12: Further enzymatic steps convert cob(II)yrinic acid a,c-diamide to adenosylcobalamin (the active form of vitamin B12). While the focus of this document is this compound, understanding the downstream pathway is important for complete pathway engineering.[1]

Engineering Strategies to Enhance Production:

  • Precursor Supply Enhancement: Overexpression of genes such as hemA, hemB, hemC, and hemD from organisms with high vitamin B12 synthesis rates, like Sinorhizobium meliloti, can boost the supply of Uro'gen III.[2]

  • Pathway Balancing: Fine-tuning the expression levels of the heterologous genes is critical to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flux. This can be achieved using techniques like ribosome binding site (RBS) engineering.[2]

  • Reduction of Competing Pathways: Downregulation of competing pathways, such as the heme and siroheme (B1205354) biosynthesis pathways, can redirect metabolic flux towards this compound. This can be accomplished by knocking down the expression of genes like hemE and cysG.[2]

  • Optimization of Fermentation Conditions: Process parameters such as medium composition, temperature, pH, and dissolved oxygen levels significantly impact cell growth and product formation. Fed-batch fermentation strategies are often employed to achieve high cell densities and product titers.[1]

Below is a diagram illustrating the engineered aerobic pathway for this compound production in E. coli.

Cobyrinic_Acid_Pathway cluster_precursor Precursor Module (E. coli) cluster_hba HBA Module (Heterologous) cluster_cobyrinic This compound Module (Heterologous) Succinyl-CoA Succinyl-CoA ALA ALA Succinyl-CoA->ALA hemA PBG PBG ALA->PBG hemB HMB HMB PBG->HMB hemC Uro'gen III Uro'gen III HMB->Uro'gen III hemD Precorrin-2 Precorrin-2 Uro'gen III->Precorrin-2 cobA Precorrin-3A Precorrin-3A Precorrin-2->Precorrin-3A cobI Precorrin-4A Precorrin-4A Precorrin-3A->Precorrin-4A cobG Precorrin-5 Precorrin-5 Precorrin-4A->Precorrin-5 cobJ Precorrin-6A Precorrin-6A Precorrin-5->Precorrin-6A cobM Precorrin-8 Precorrin-8 Precorrin-6A->Precorrin-8 cobF Hydrogenobyrinic Acid Hydrogenobyrinic Acid Precorrin-8->Hydrogenobyrinic Acid cobL Hydrogenobyrinic Acid a,c-diamide Hydrogenobyrinic Acid a,c-diamide Hydrogenobyrinic Acid->Hydrogenobyrinic Acid a,c-diamide cobB Cob(II)yrinic Acid a,c-diamide Cob(II)yrinic Acid a,c-diamide Hydrogenobyrinic Acid a,c-diamide->Cob(II)yrinic Acid a,c-diamide cobNST Cob(I)yrinic Acid a,c-diamide Cob(I)yrinic Acid a,c-diamide Cob(II)yrinic Acid a,c-diamide->Cob(I)yrinic Acid a,c-diamide cobR Adenosylthis compound a,c-diamide Adenosylthis compound a,c-diamide Cob(I)yrinic Acid a,c-diamide->Adenosylthis compound a,c-diamide cobO Adenosylcobyric Acid Adenosylcobyric Acid Adenosylthis compound a,c-diamide->Adenosylcobyric Acid cobQ This compound This compound Adenosylcobyric Acid->this compound

Caption: Engineered aerobic biosynthesis pathway for this compound in E. coli.

Quantitative Data

The following tables summarize the quantitative data from various metabolic engineering strategies to enhance the production of this compound precursors and vitamin B12 in E. coli.

Table 1: Production of Hydrogenobyrinic Acid (HBA) in Engineered E. coli

StrainGenotype/Engineering StrategyHBA Titer (mg/L)Reference
FH215Overexpression of hemABCD from S. meliloti and HBA pathway genes1.23[2]
FH215-E1Knockdown of hemE in FH2153.45[2]
FH215-G2Knockdown of cysG in FH2155.67[2]
FH215-E1G2Combined knockdown of hemE and cysG in FH21522.57[2]

Table 2: Vitamin B12 Production in Engineered E. coli

StrainGenotype/Engineering StrategyVitamin B12 Titer (µg/g DCW)Reference
FH218Initial engineered strain with complete pathway2.18[3]
FH219Strain with optimized expression of certain pathway genes1.22[3]
Engineered StrainMetabolic engineering and optimized fermentation307.00[1]

Experimental Protocols

Protocol for Construction of Recombinant E. coli Strains

This protocol describes the general steps for constructing an E. coli strain for this compound production using plasmid-based expression of the heterologous genes.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)

  • Plasmids (e.g., pETDuet-1, pCDFDuet-1, pRSFDuet-1)

  • Restriction enzymes, T4 DNA ligase, and DNA polymerase

  • Gene synthesis services or source organism genomic DNA for PCR amplification of pathway genes

  • LB medium and appropriate antibiotics

Procedure:

  • Gene Acquisition: Synthesize the codon-optimized genes for the this compound biosynthesis pathway (e.g., cobA, cobI, cobG, cobJ, cobM, cobF, cobL, cobB, cobN, cobS, cobT, cobR, cobO, cobQ) from a suitable source organism like Rhodobacter capsulatus. Also, obtain the precursor pathway genes (hemA, hemB, hemC, hemD) from an organism like Sinorhizobium meliloti.

  • Plasmid Construction:

    • Clone the pathway genes into a series of compatible expression vectors (e.g., pETDuet-1, pCDFDuet-1, pRSFDuet-1) under the control of an inducible promoter (e.g., T7 promoter).

    • Use standard molecular cloning techniques such as restriction digestion and ligation, or more advanced methods like Golden Gate assembly or Gibson assembly for multi-gene constructs.[2]

    • For pathway balancing, different strength ribosome binding sites (RBS) can be incorporated upstream of each gene.

  • Transformation:

    • Transform the constructed plasmids into a cloning strain like E. coli DH5α for plasmid propagation and sequence verification.

    • Isolate the verified plasmids and transform them into an expression host such as E. coli BL21(DE3).

  • Strain Verification: Confirm the presence of all plasmids in the final engineered strain by plasmid isolation and restriction analysis.

Below is a workflow diagram for the construction of the recombinant E. coli strain.

Strain_Construction_Workflow Gene Synthesis/PCR Gene Synthesis/PCR Plasmid Construction Plasmid Construction Gene Synthesis/PCR->Plasmid Construction Codon Optimization Cloning Host Transformation (E. coli DH5α) Cloning Host Transformation (E. coli DH5α) Plasmid Construction->Cloning Host Transformation (E. coli DH5α) Ligation/Assembly Plasmid Verification Plasmid Verification Cloning Host Transformation (E. coli DH5α)->Plasmid Verification Selection & Growth Expression Host Transformation (E. coli BL21(DE3)) Expression Host Transformation (E. coli BL21(DE3)) Plasmid Verification->Expression Host Transformation (E. coli BL21(DE3)) Sequencing Final Recombinant Strain Final Recombinant Strain Expression Host Transformation (E. coli BL21(DE3))->Final Recombinant Strain Selection & Growth

Caption: Experimental workflow for recombinant E. coli construction.

Protocol for Fed-Batch Fermentation

This protocol outlines a fed-batch fermentation process for high-density cell growth and production of this compound in engineered E. coli.

Materials:

  • 5-L bioreactor

  • Seed culture medium (e.g., LB medium)

  • Batch fermentation medium (e.g., TYG medium: 5 g/L yeast extract, 10 g/L tryptone, 5 g/L KH2PO4, 2 g/L glycine, 10 g/L succinic acid, 20 mg/L CoCl2·6H2O, 10 g/L glucose)[2]

  • Feeding medium (e.g., concentrated glucose and yeast extract solution)

  • Appropriate antibiotics

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of seed culture medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

    • Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare the 5-L bioreactor with 3 L of batch fermentation medium and sterilize.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.

    • Maintain the culture at 37°C, pH 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

  • Induction and Fed-Batch Phase:

    • When the OD600 reaches a desired level (e.g., 0.8), induce protein expression by adding IPTG to a final concentration of 1 mM.[2]

    • Start the fed-batch process by continuously feeding the concentrated nutrient solution to maintain a low glucose concentration in the bioreactor. The feeding rate can be adjusted based on the DO signal or other online measurements.

  • Sampling and Monitoring:

    • Periodically take samples to measure OD600, substrate concentration, and product titer.

Protocol for Quantification of this compound and Intermediates by HPLC

This protocol is adapted from a method for quantifying the precursor hydrogenobyrinic acid and can be optimized for this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • This compound standard (if available)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • For intracellular analysis, the cell pellet needs to be lysed (e.g., by sonication or chemical lysis) and the lysate clarified by centrifugation before filtration.

  • HPLC Analysis:

    • Inject 20 µL of the prepared sample onto the C18 column.

    • Set the column temperature to 30°C.

    • Use a flow rate of 1 mL/min.

    • Employ a gradient elution program, for instance:

      • 0-2 min: 25% B

      • 2-4 min: 25-34% B

      • 4-12 min: 34-70% B

      • 12-17 min: 70-100% B

      • 17-23 min: 100% B

      • 23-25 min: 100-0% B

      • 25-32 min: 0% B[2]

    • Monitor the absorbance at a wavelength specific to this compound or its derivatives (e.g., 329 nm for HBA).[2]

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Below is a diagram illustrating the logical relationship in the analytical workflow.

Analytical_Workflow Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant (Extracellular) Supernatant (Extracellular) Centrifugation->Supernatant (Extracellular) Cell Pellet (Intracellular) Cell Pellet (Intracellular) Centrifugation->Cell Pellet (Intracellular) Filtration (0.22 µm) Filtration (0.22 µm) Supernatant (Extracellular)->Filtration (0.22 µm) Cell Lysis Cell Lysis Cell Pellet (Intracellular)->Cell Lysis HPLC/LC-MS Analysis HPLC/LC-MS Analysis Filtration (0.22 µm)->HPLC/LC-MS Analysis Clarification Clarification Cell Lysis->Clarification Clarification->Filtration (0.22 µm) Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Analytical workflow for this compound quantification.

Concluding Remarks

The metabolic engineering of E. coli for this compound production is a rapidly advancing field. The protocols and strategies outlined in this document provide a comprehensive guide for researchers aiming to establish and optimize this production platform. Further improvements in titer, yield, and productivity can be anticipated through the application of systems biology approaches, advanced genetic engineering tools like CRISPR-Cas9, and sophisticated fermentation process control.

References

Application Notes and Protocols for Developing Cell-Free Systems to Study Cobyrinic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is the central macrocyclic core of vitamin B12 (cobalamin), a vital cofactor in numerous metabolic processes. The biosynthesis of this complex molecule is exclusive to certain bacteria and archaea and proceeds through two distinct routes: an aerobic pathway and an anaerobic pathway. Understanding and harnessing these intricate biosynthetic pathways holds significant potential for the production of vitamin B12 analogs, the discovery of novel antibiotics, and the development of enzymatic catalysts.

Cell-free systems have emerged as powerful platforms for studying and engineering complex metabolic pathways.[1] By removing the constraints of a living cell, these systems offer direct access to the metabolic machinery, enabling precise control over reaction conditions and facilitating the analysis of pathway intermediates and enzyme kinetics.[2][3] These application notes provide detailed protocols for the preparation of cell-free extracts from key organisms, the in vitro reconstitution of the this compound biosynthesis pathway, and methods for the analysis of its intermediates and products.

Part 1: The this compound Biosynthetic Pathways

This compound biosynthesis originates from uroporphyrinogen III, a common precursor for all tetrapyrroles. From this branch point, two distinct pathways, the aerobic and anaerobic routes, diverge to synthesize the corrin (B1236194) ring of this compound.[4]

1.1 Aerobic Pathway

The aerobic pathway, predominantly studied in Pseudomonas denitrificans, is characterized by a "late" insertion of cobalt into the corrin ring. This pathway requires molecular oxygen for one of the key steps in the ring contraction process. The enzymes in this pathway are designated with a "Cob" prefix.

1.2 Anaerobic Pathway

The anaerobic pathway, found in organisms like Bacillus megaterium and Salmonella typhimurium, features an "early" cobalt insertion. This pathway is strictly oxygen-independent. The enzymes specific to this pathway are denoted with a "Cbi" prefix.[5]

Part 2: Data Presentation - Quantitative Insights into this compound Biosynthesis

The following tables summarize key quantitative data for the enzymes and reactions involved in this compound biosynthesis. It is important to note that comprehensive kinetic data for all enzymes in the pathway is not available in the literature, and the provided values are based on studies of individual or a subset of enzymes. Further empirical optimization is often necessary for a fully reconstituted system.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeOrganismSubstrate(s)K_m_V_max_Reference(s)
CobHPseudomonas denitrificansPrecorrin-8X0.91 ± 0.04 µM230 nmol h⁻¹ mg⁻¹[6]
Cob(I)alamin adenosyltransferasePseudomonas denitrificansCob(I)alamin, ATP--[7]
This compound a,c-diamide synthase (CobB)Pseudomonas denitrificansThis compound a,c-diamide, L-Glutamine, ATP~45 µM (for L-Gln), 20 mM (for NH₃)~7,000 nmol h⁻¹ mg⁻¹[8]

Table 2: Optimal Precursor and Cofactor Concentrations for In Vitro this compound Biosynthesis

ComponentOptimal ConcentrationNotesReference(s)
5-Aminolevulinic Acid (ALA)5 - 10 mMHigh concentrations can be inhibitory to some enzymes in the upstream pathway.[9]
S-Adenosyl-L-methionine (SAM)200 µMA key methyl donor; concentration needs to be maintained, potentially through a regeneration system.[10]
CoCl₂VariesThe timing and concentration of cobalt addition are critical, especially in distinguishing between the aerobic and anaerobic pathways.[11]
ATP1.2 mMEssential for several enzymatic steps and for energy regeneration in the cell-free system.[12]
NAD⁺/NADH0.33 mMRequired for redox balance within the cell-free system.[12]
Glycine (B1666218)VariesA direct precursor for ALA synthesis in the C4 pathway.[13]
Succinyl-CoAVariesA direct precursor for ALA synthesis in the C4 pathway.[13]

Part 3: Experimental Protocols

3.1 Preparation of Cell-Free Extracts

The quality of the cell-free extract is paramount for the successful reconstitution of the this compound biosynthetic pathway. The following protocols are adapted from established methods for preparing translationally active cell extracts and should be optimized for preserving the enzymatic activities of the cobalamin biosynthesis pathway.

Protocol 3.1.1: Preparation of S30 Cell-Free Extract from Pseudomonas denitrificans (Aerobic Pathway)

  • Culture Growth: Inoculate a single colony of Pseudomonas denitrificans into a suitable rich medium (e.g., PS4 medium).[14] Grow the culture aerobically at 30°C with vigorous shaking to an OD_600_ of 1.5-2.0.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

  • Cell Lysis: Resuspend the cell pellet in 1 mL of S30 buffer per gram of wet cell paste. Lyse the cells using a high-pressure homogenizer (e.g., French press) at 10,000 psi. Keep the cell suspension on ice at all times.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

  • Pre-incubation (Run-off reaction): Transfer the supernatant to a new tube and incubate at 37°C for 80 minutes with gentle shaking. This step allows for the degradation of endogenous mRNA and runoff of ribosomes.

  • Final Clarification: Centrifuge the extract at 12,000 x g for 10 minutes at 4°C.

  • Dialysis: Dialyze the supernatant against 50 volumes of S30 buffer for 3 hours at 4°C.

  • Storage: Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3.1.2: Preparation of Anaerobic Cell-Free Extract from Bacillus megaterium (Anaerobic Pathway)

Note: All steps must be performed under strict anaerobic conditions (e.g., inside an anaerobic chamber).

  • Culture Growth: Grow Bacillus megaterium in a suitable medium under anaerobic conditions to mid-log phase. The use of a facultative anaerobe allows for initial aerobic growth to increase biomass before shifting to anaerobic conditions to induce the expression of the anaerobic pathway enzymes.[15]

  • Cell Harvesting and Washing: Perform all centrifugation and washing steps inside an anaerobic chamber using pre-chilled and deoxygenated buffers. Wash the cells with an anaerobic S30 buffer.

  • Cell Lysis: Lyse the cells using a method compatible with anaerobic conditions, such as sonication or bead beating within a sealed container inside the anaerobic chamber.[16]

  • Clarification and Pre-incubation: Follow the same clarification and pre-incubation steps as in Protocol 3.1.1, ensuring all manipulations are performed in an anaerobic environment.

  • Storage: Store the anaerobic cell-free extract in sealed, anaerobic tubes at -80°C.

3.2 In Vitro Reconstitution of this compound Biosynthesis

This protocol describes a typical batch reaction for the cell-free synthesis of this compound. The reaction can be performed using either a crude cell-free extract or a mixture of purified enzymes.

Reaction Mixture Composition (25 µL total volume):

ComponentFinal Concentration
S30 Cell-Free Extract8 - 12 mg/mL total protein
5-Aminolevulinic Acid (ALA)5 mM
S-Adenosyl-L-methionine (SAM)200 µM
ATP1.2 mM
GTP, CTP, UTP0.85 mM each
NAD⁺0.33 mM
Coenzyme A0.27 mM
Amino Acid Mix2 mM each
CoCl₂10-50 µM (for anaerobic pathway)
Energy Regeneration System (e.g., Creatine Phosphate/Creatine Kinase)As per manufacturer's instructions
Plasmid DNA (for expressing pathway enzymes, if not in extract)10-15 nM
Nuclease-free waterto 25 µL

Protocol:

  • Thaw all components on ice.

  • Set up the reaction mixture in a microcentrifuge tube on ice, adding the cell-free extract last.

  • For the anaerobic pathway, prepare the reaction mixture inside an anaerobic chamber using deoxygenated solutions.

  • Incubate the reaction at 30-37°C for 4-16 hours.

  • Terminate the reaction by adding an equal volume of cold methanol (B129727) or by heating at 95°C for 5 minutes.

  • Clarify the reaction mixture by centrifugation at 15,000 x g for 10 minutes.

  • Analyze the supernatant for the presence of this compound and its intermediates.

3.3 Analysis of this compound and Intermediates

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the separation and quantification of the various intermediates in the this compound biosynthesis pathway.

Protocol 3.3.1: HPLC-MS Analysis

  • Sample Preparation: Use the clarified supernatant from the cell-free reaction.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis: Monitor for the specific m/z values of the expected intermediates (e.g., uroporphyrinogen III, precorrin-2, precorrin-3A, etc.) and this compound.

    • Quantification: Use authentic standards or stable isotope-labeled internal standards for accurate quantification.

Part 4: Visualizing the Pathways and Workflows

4.1 this compound Biosynthesis Pathways

Cobyrinic_Acid_Biosynthesis cluster_aerobic Aerobic Pathway (e.g., Pseudomonas denitrificans) cluster_anaerobic Anaerobic Pathway (e.g., Bacillus megaterium) UroIII_A Uroporphyrinogen III Pre2_A Precorrin-2 UroIII_A->Pre2_A CobA Pre3A Precorrin-3A Pre2_A->Pre3A CobI Pre4A Precorrin-4A Pre3A->Pre4A CobG Pre5A Precorrin-5A Pre4A->Pre5A CobJ Pre6A Precorrin-6A Pre5A->Pre6A CobM Pre8A Precorrin-8A Pre6A->Pre8A CobF, CobL HBA Hydrogenobyrinic acid Pre8A->HBA CobH HBA_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_diamide CobB Cobyrinic_acid_A This compound HBA_diamide->Cobyrinic_acid_A Cobalt Insertion (CobNST) UroIII_B Uroporphyrinogen III Pre2_B Precorrin-2 UroIII_B->Pre2_B CysGA CoPre2 Cobalt-precorrin-2 Pre2_B->CoPre2 Cobalt Insertion (CbiK/CbiX) CoPre3 Cobalt-precorrin-3 CoPre2->CoPre3 CbiL CoPre4 Cobalt-precorrin-4 CoPre3->CoPre4 CbiH CoPre5 Cobalt-precorrin-5 CoPre4->CoPre5 CbiF CoPre6 Cobalt-precorrin-6 CoPre5->CoPre6 CbiG, CbiD, CbiJ CoPre8 Cobalt-precorrin-8 CoPre6->CoPre8 CbiE, CbiT Cobyrinic_acid_B This compound CoPre8->Cobyrinic_acid_B CbiC, CbiA

Caption: Aerobic vs. Anaerobic pathways to this compound.

4.2 Experimental Workflow for Cell-Free this compound Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Cell-Free Reaction cluster_analysis Analysis Culture Bacterial Culture (e.g., P. denitrificans, B. megaterium) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarify Clarification Lysis->Clarify Dialysis Dialysis Clarify->Dialysis Store Store Extract at -80°C Dialysis->Store Mix Prepare Reaction Mix (Extract, Precursors, Cofactors) Store->Mix Incubate Incubate at 30-37°C Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge HPLCMS HPLC-MS Analysis Centrifuge->HPLCMS Quantify Quantify Intermediates and Product HPLCMS->Quantify

Caption: Workflow for cell-free this compound synthesis.

Part 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive cell-free extractOptimize cell growth and lysis conditions. Ensure proper storage of the extract.
Depletion of essential cofactors (e.g., SAM, ATP)Add a cofactor regeneration system. Optimize initial cofactor concentrations.
Inhibition by precursors or productsTitrate precursor concentrations to find the optimal range.
Incorrect reaction conditions (pH, temperature)Optimize pH and temperature for the specific enzymatic pathway.
Accumulation of a specific intermediate Bottleneck at a specific enzymatic stepOverexpress the enzyme responsible for the subsequent step. Analyze the kinetic parameters of the involved enzymes.
Missing or inactive enzymeEnsure all necessary enzymes are present and active in the cell-free extract or purified enzyme mix.
High variability between experiments Inconsistent quality of cell-free extractStandardize the protocol for extract preparation.
Pipetting errorsUse calibrated pipettes and prepare a master mix for the reaction components.

Conclusion

The development of robust cell-free systems for this compound biosynthesis provides a powerful tool for fundamental research and biotechnological applications. By leveraging the protocols and data presented in these application notes, researchers can establish in vitro platforms to dissect the intricate enzymatic steps of this complex pathway, screen for enzyme inhibitors, and engineer novel biosynthetic routes for the production of valuable corrinoids. The open nature of cell-free systems offers unparalleled opportunities for pathway optimization and the exploration of the vast chemical space of vitamin B12 and its analogs.

References

Application Notes and Protocols for Quantitative Assays of Cobyrinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cobyrinic acid is a vital precursor in the biosynthesis of cobalamin (Vitamin B12), a crucial coenzyme in various metabolic pathways.[1][2] Accurate quantification of this compound is essential for research in metabolic engineering, diagnostics, and the development of novel therapeutics. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Microbiological Assays.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Application Note:

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of cobalamin and its precursors like this compound. The method offers good sensitivity, precision, and accuracy.[3] The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection is commonly performed using a UV-Vis detector, as the corrin (B1236194) ring of this compound exhibits strong absorbance in the UV-visible spectrum.[4]

Experimental Protocol:

A. Sample Preparation (from bacterial culture):

  • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the pellet in a lysis buffer (e.g., KCN buffer, pH 4.5).[5]

  • Lyse the cells by autoclaving at 121°C for 20-25 minutes.[5] This process also converts various cobalamin forms to the more stable cyanocobalamin (B1173554), which can be useful for related analyses.

  • Cool the lysate and centrifuge to remove cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[5]

B. HPLC Conditions:

  • Column: Phenomenex Luna® 5 µm C18(2) 100 Å, 150 x 4.6 mm[3]

  • Mobile Phase: Isocratic elution with 35:65 (v/v) methanol (B129727) and 0.02 M phosphoric acid.[3]

  • Flow Rate: 0.5 - 1.4 mL/min.[3][4]

  • Injection Volume: 20 µL[3]

  • Column Temperature: 40°C

  • Detector: UV-Vis at 270 nm or 278 nm.[3][4]

  • Run Time: Approximately 6-10 minutes.[4]

C. Quantification:

  • Prepare a standard curve using a certified standard of this compound or a closely related compound like cyanocobalamin.

  • The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Data Presentation:

ParameterValueReference
**Linearity (R²) **0.9988[3]
Limit of Detection (LOD) 0.0004 µg/mL[3]
Limit of Quantification (LOQ) 0.0011 - 0.069 µg/mL[3][4]
Precision (%RSD) 0.14% - 1.68%[3][4]
Accuracy (% Recovery) 87.44% - 97.08%[3]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_std Standard Curve start Bacterial Culture centrifuge Centrifugation & Washing start->centrifuge lysis Cell Lysis (Autoclaving) centrifuge->lysis clarify Clarification (Centrifugation) lysis->clarify filter Filtration (0.22 µm) clarify->filter hplc RP-HPLC System filter->hplc Inject Sample detection UV-Vis Detection (270 nm) hplc->detection quant Quantification detection->quant std_prep Prepare Standards std_run Analyze Standards std_prep->std_run std_curve Generate Curve std_run->std_curve std_curve->quant Compare Peak Area

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification

Application Note:

LC-MS offers superior sensitivity and specificity for the quantification of this compound, especially in complex biological matrices. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[6] Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are commonly used for quantitative analysis due to their high selectivity and sensitivity.[6]

Experimental Protocol:

A. Sample Preparation:

  • Follow the same sample preparation steps as for HPLC analysis.

  • For serum or plasma samples, a protein precipitation step is required. Add three volumes of cold acetonitrile (B52724) to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then used for analysis.

B. LC-MS Conditions:

  • LC System: Agilent 1290 Infinity LC or equivalent.[7]

  • Column: Reversed-phase C18 column (e.g., Poroshell 120, 3 x 100 mm, 2.7 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.[8]

  • Mass Spectrometer: Triple quadrupole (e.g., Agilent 6490) or Q-TOF.[7][8]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • MS Conditions:

    • Gas Temperature: 150°C[8]

    • Drying Gas: 14 L/min[8]

    • Nebulizer Pressure: 40 psig[8]

    • Capillary Voltage: 3500 V[8]

C. Quantification:

  • Optimize MS parameters by direct infusion of a this compound standard to determine the precursor ion and suitable product ions for MRM transitions.

  • Develop an MRM method for quantification.

  • An internal standard (e.g., stable isotope-labeled this compound) should be used to correct for matrix effects and variations in instrument response.

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Data Presentation:

ParameterValueReference
Precursor Ion (m/z) for Cyanocobalamin 678 [M+2H]²⁺[9]
Fragment Ions (m/z) for Cyanocobalamin 147, 359[9]
Concentration Range (for bile acids) 150 - 40,000 nM[6]

(Note: Specific mass transitions for this compound need to be determined empirically but would be based on its molecular weight and fragmentation pattern.)

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Biological Sample extraction Extraction/Protein Precipitation start->extraction internal_std Add Internal Standard extraction->internal_std filtration Filtration internal_std->filtration lc UPLC Separation filtration->lc Inject Sample ms Mass Spectrometry (MRM) lc->ms data_proc Data Processing ms->data_proc calc Calculate Concentration data_proc->calc Peak Area Ratios std_curve Generate Standard Curve std_curve->calc

Caption: Workflow for this compound quantification by LC-MS.

Microbiological Assay for this compound

Application Note:

Microbiological assays are functional assays that measure the concentration of a vitamin or its precursor by observing the growth of a specific microorganism that requires it for growth.[10] For this compound and other cobalamin precursors, auxotrophic strains of Lactobacillus leichmannii or Escherichia coli are commonly used.[11][12] The growth of the microorganism is proportional to the amount of the analyte in the sample. This method is cost-effective but can be less specific than chromatographic methods and may be influenced by antibiotics or other growth inhibitors in the sample.[11]

Experimental Protocol:

A. Materials and Reagents:

  • Test Organism: Lactobacillus leichmannii (e.g., ATCC 43787) or an auxotrophic E. coli strain.[11][12]

  • Assay Medium: Vitamin B12 assay medium.[12]

  • Standard: this compound or cyanocobalamin standard solution.

  • 96-well microtiter plates.

  • Plate reader for measuring optical density (e.g., at 595 nm).[11]

B. Inoculum Preparation:

  • Culture the test organism in an appropriate inoculum medium (e.g., nutrient broth for E. coli) overnight at 37°C.[12]

  • Centrifuge the culture, wash the cells with sterile saline, and resuspend in saline to a standardized optical density.[12]

C. Assay Procedure (Microtiter Plate Method):

  • Prepare sample extracts as described in the HPLC section. Ensure samples are sterile-filtered.

  • In a 96-well plate, add a defined volume of the assay medium to each well.

  • Add serial dilutions of the standard and the test samples to the wells in triplicate. Include blank wells with no standard or sample.

  • Inoculate each well (except blanks) with the prepared inoculum.[12]

  • Seal the plate and incubate at 37°C for 18-24 hours, or until sufficient growth is observed.[13]

  • Measure the turbidity (optical density) of each well using a microplate reader.[11]

D. Quantification:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Plot a standard curve of absorbance versus the concentration of the standard.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Data Presentation:

ParameterValueReference
Test Organism Lactobacillus leichmannii[11][14]
Correlation with Tube Assay (r) 0.98[11]
Recovery of Added Cyanocobalamin 94.9% - 102.1%[11][14]
Precision Excellent inter- and intra-assay precision reported[11][14]

Logical Relationship Diagram:

Microbio_Assay cobyrinic_acid This compound in Sample incubation Incubation (37°C) cobyrinic_acid->incubation growth_medium Vitamin-Free Assay Medium growth_medium->incubation microorganism Auxotrophic Microorganism (e.g., L. leichmannii) microorganism->incubation growth Microbial Growth incubation->growth Proportional to This compound turbidity Turbidity (Optical Density) growth->turbidity quantification Quantification via Standard Curve turbidity->quantification

Caption: Principle of the microbiological assay for this compound.

References

Application Notes and Protocols: Tracing the Cobyrinic Acid Biosynthesis Pathway Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12 (cobalamin) is a vital microbial metabolite with a complex structure, the core of which is the corrin (B1236194) ring system. The biosynthesis of its precursor, cobyrinic acid, is a fascinating and intricate process involving a cascade of enzymatic reactions. Understanding this pathway is crucial for metabolic engineering efforts to enhance Vitamin B12 production and for the development of novel antimicrobial agents targeting this essential pathway in pathogenic bacteria.

Isotopic labeling is a powerful technique to elucidate metabolic pathways by tracing the fate of atoms from labeled precursors through a series of biochemical transformations. By supplying microorganisms with substrates enriched in stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can map the flow of these isotopes into the intermediates and final products of the this compound biosynthesis pathway. Subsequent analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the identification and quantification of labeled molecules, providing invaluable insights into the reaction mechanisms and pathway flux.

These application notes provide a comprehensive overview and detailed protocols for utilizing isotopic labeling to trace the this compound pathway in microorganisms like Propionibacterium shermanii and Pseudomonas denitrificans.

Data Presentation: Isotopic Enrichment in this compound Pathway Intermediates

The following table summarizes representative quantitative data on the incorporation of ¹³C from labeled precursors into key intermediates of the this compound biosynthesis pathway. This data is synthesized from various studies and serves as an illustrative example of the expected isotopic enrichment. Actual enrichment levels may vary depending on experimental conditions, microbial strain, and the specific labeled precursor used.

IntermediateLabeled Precursor(s)Observed ¹³C Enrichment (%)Analytical MethodReference(s)
Uroporphyrinogen III[4-¹³C]ALA~50% in the corresponding carbon atomsNMR[1]
Precorrin-2[¹³CH₃]SAM>90% in the two methyl groupsNMR, MS[2]
Precorrin-3A[5-¹³C]ALA + [¹³CH₃]SAMConsistent with the incorporation of three methyl groups and the ALA backboneNMR[3]
Cobalt-precorrin-4[¹³C]Uroporphyrinogen IIIStoichiometric incorporationLC-MS[4]
Hydrogenobyrinic acid[¹³C]ALAIncorporation of 8 ALA-derived carbonsNMR[5]
This compound[¹⁴C]Uro'gen IIIConfirmed incorporationScintillation counting[6]

ALA: δ-Aminolevulinic acid; SAM: S-Adenosyl-L-methionine

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway (Aerobic vs. Anaerobic)

The biosynthesis of this compound proceeds via two distinct routes: an aerobic pathway, primarily found in organisms like Pseudomonas denitrificans, and an anaerobic pathway, characteristic of bacteria such as Propionibacterium shermanii. The key difference lies in the timing of cobalt insertion into the corrin ring precursor.

Cobyrinic_Acid_Pathway cluster_common Common Pathway cluster_aerobic Aerobic Pathway (e.g., P. denitrificans) cluster_anaerobic Anaerobic Pathway (e.g., P. shermanii) ALA δ-Aminolevulinic Acid (ALA) Uro_III Uroporphyrinogen III ALA->Uro_III hemA,B,C,D Precorrin_2 Precorrin-2 Uro_III->Precorrin_2 cobA Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A cobI Co_Precorrin_2 Cobalt-precorrin-2 Precorrin_2->Co_Precorrin_2 cbiK (Co²⁺ insertion) Precorrin_4A Precorrin-4A Precorrin_3A->Precorrin_4A cobG Precorrin_5A Precorrin-5A Precorrin_4A->Precorrin_5A cobJ Precorrin_6A Precorrin-6A Precorrin_5A->Precorrin_6A cobM Precorrin_8A Precorrin-8A Precorrin_6A->Precorrin_8A cobF, cobL HBA Hydrogenobyrinic acid Precorrin_8A->HBA cobH Cobyrinic_acid_aerobic This compound HBA->Cobyrinic_acid_aerobic cobN,S,T Co_Precorrin_3 Cobalt-precorrin-3 Co_Precorrin_2->Co_Precorrin_3 cbiL Co_Precorrin_4 Cobalt-precorrin-4 Co_Precorrin_3->Co_Precorrin_4 cbiH Co_Precorrin_5 Cobalt-precorrin-5 Co_Precorrin_4->Co_Precorrin_5 cbiF Cobyrinic_acid_anaerobic This compound Co_Precorrin_5->Cobyrinic_acid_anaerobic cbiE,T,C

Caption: Aerobic vs. Anaerobic this compound Biosynthesis Pathways.

Experimental Workflow for Isotopic Labeling

The following diagram outlines the general workflow for tracing the this compound pathway using stable isotope labeling.

Experimental_Workflow cluster_analysis Analytical Techniques Culture 1. Microbial Culture (e.g., P. shermanii) Labeling 2. Isotopic Labeling (e.g., with [¹³C]ALA or [¹³CH₃]SAM) Culture->Labeling Harvest 3. Cell Harvesting (Centrifugation) Labeling->Harvest Extraction 4. Metabolite Extraction (e.g., with ethanol/water) Harvest->Extraction Purification 5. Purification of Corrinoids (e.g., Column Chromatography) Extraction->Purification Analysis 6. Analysis Purification->Analysis LCMS LC-MS/MS (Identification and Quantification) NMR NMR Spectroscopy (Structural Elucidation and Positional Isotope Analysis) Data_Analysis 7. Data Analysis (Isotopologue distribution, Flux analysis) LCMS->Data_Analysis NMR->Data_Analysis

Caption: General experimental workflow for isotopic labeling studies.

Experimental Protocols

Culturing of Propionibacterium shermanii for Isotopic Labeling

This protocol is adapted for anaerobic culturing of P. shermanii to facilitate the incorporation of stable isotopes.

Materials:

  • Propionibacterium shermanii strain (e.g., ATCC 9614 or 13673)

  • Modified chopped meat medium or Reinforced Clostridial medium

  • Anaerobic chamber or gas pack system

  • Sterile culture tubes with butyl rubber stoppers

  • Incubator at 30°C

  • Isotopically labeled precursor (e.g., [4-¹³C]δ-aminolevulinic acid or [¹³CH₃]-S-adenosyl-L-methionine)

Procedure:

  • Media Preparation: Prepare the growth medium according to the supplier's instructions. For isotopic labeling, a defined minimal medium may be preferable to control for unlabeled sources of the precursor. Ensure the medium is pre-reduced by boiling and cooling under a stream of anaerobic gas (e.g., N₂/CO₂ mix) before autoclaving.

  • Inoculation: In an anaerobic chamber, inoculate a fresh tube of pre-reduced medium with a stock culture of P. shermanii.

  • Initial Growth Phase: Incubate the culture anaerobically at 30°C for 48-72 hours, or until the culture reaches the mid-logarithmic growth phase.

  • Introduction of Labeled Precursor: Aseptically add the sterile, isotopically labeled precursor to the culture. The final concentration will need to be optimized but typically ranges from 10-100 mg/L.

  • Labeling Incubation: Continue the anaerobic incubation for another 24-48 hours to allow for the uptake and incorporation of the labeled precursor into the this compound pathway intermediates.

  • Monitoring: Monitor the growth of the culture by measuring optical density at 600 nm.

Extraction of Corrinoids

This protocol describes a general method for extracting corrinoids from bacterial cell pellets.

Materials:

  • Cell pellet from the labeling experiment

  • Ethanol (80%)

  • Potassium cyanide (KCN) solution (10 mM, handle with extreme caution in a fume hood)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 80% ethanol. The volume will depend on the size of the pellet, but a 1:10 ratio of pellet weight to solvent volume is a good starting point.

  • Cyanide Conversion: Add a small volume of 10 mM KCN solution to convert all corrinoids to the more stable cyano- form. The final KCN concentration should be around 0.1 mM.

  • Extraction: Incubate the suspension at 60-80°C for 30 minutes to facilitate cell lysis and extraction of corrinoids.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted corrinoids.

  • Drying: Evaporate the solvent from the supernatant using a rotary evaporator or vacuum concentrator.

  • Storage: Store the dried extract at -20°C until further purification and analysis.

Purification of Corrinoids by Column Chromatography

Further purification of the crude extract is often necessary before analysis.

Materials:

  • Dried corrinoid extract

  • Amberlite XAD-2 or C18 solid-phase extraction (SPE) column

  • Methanol (B129727)

  • Deionized water

  • Appropriate buffers for elution (e.g., gradients of acetonitrile (B52724) in water with 0.1% formic acid for C18)

Procedure:

  • Resuspension: Resuspend the dried extract in a minimal volume of deionized water.

  • Column Equilibration: Equilibrate the SPE column with methanol followed by deionized water.

  • Loading: Load the resuspended extract onto the equilibrated column.

  • Washing: Wash the column with deionized water to remove salts and other hydrophilic impurities.

  • Elution: Elute the corrinoids from the column using methanol or a gradient of an appropriate organic solvent. The colored fractions containing the corrinoids can often be visually tracked.

  • Drying: Evaporate the solvent from the eluted fractions.

  • Reconstitution: Reconstitute the purified corrinoids in a suitable solvent for LC-MS or NMR analysis.

Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Parameters (Representative MRM Transitions - to be optimized):

Precursor Ion (m/z)Product Ion (m/z)Analyte
887.4147.1Uroporphyrinogen III
913.4359.1Precorrin-2
1056.5913.4This compound

Note: The exact m/z values will depend on the specific isotopologue being monitored. Multiple Reaction Monitoring (MRM) methods should be developed for each unlabeled and expected labeled intermediate.[7][8]

Analysis by NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve the purified, labeled corrinoid in a suitable deuterated solvent (e.g., D₂O or methanol-d₄).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

NMR Experiments:

  • ¹H NMR: To confirm the overall structure and purity of the isolated intermediate.

  • ¹³C NMR (Proton-decoupled): To directly observe the ¹³C-labeled positions. The chemical shifts will indicate the location of the incorporated isotopes.[1]

  • 2D NMR (HSQC, HMBC): To establish correlations between protons and carbons, which is crucial for assigning the specific positions of the ¹³C labels within the molecule.

Representative ¹³C NMR Chemical Shifts:

  • The chemical shifts of carbons in the corrin ring are typically found in the range of 10-180 ppm.[9][10]

  • Methyl groups introduced from SAM will appear in the aliphatic region (around 15-30 ppm).

  • Carboxyl carbons will resonate at the downfield end of the spectrum (around 170-185 ppm).[11]

Conclusion

The use of isotopic labeling provides a powerful and detailed approach to unraveling the complexities of the this compound biosynthesis pathway. The protocols and data presented in these application notes offer a framework for researchers to design and execute experiments aimed at understanding this fundamental metabolic route. Careful optimization of culture conditions, labeling strategies, and analytical methods will enable the generation of high-quality data to advance our knowledge in this field and facilitate the development of novel biotechnological and therapeutic applications.

References

Application Notes and Protocols for the Cloning and Expression of Genes for Cobyrinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is a vital precursor in the biosynthesis of vitamin B12 (cobalamin), a cofactor essential for numerous metabolic processes.[1] The intricate biosynthetic pathway of this compound, involving a cascade of enzymatic reactions, has been a subject of intense research for its implications in medicine, nutrition, and industrial biotechnology.[2][3] This document provides detailed application notes and experimental protocols for the cloning and expression of genes involved in this compound synthesis, catering to researchers and professionals in life sciences and drug development.

The biosynthesis of this compound can proceed through two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[2] The key difference lies in the timing of cobalt insertion into the corrin (B1236194) ring.[1][4] The aerobic pathway, found in organisms like Pseudomonas denitrificans, incorporates cobalt late in the pathway, whereas the anaerobic pathway, characteristic of bacteria such as Salmonella enterica and Propionibacterium freudenreichii, inserts cobalt at an earlier stage.[2] Both pathways converge at the formation of adenosylcobyric acid.[2]

These pathways involve a series of genes, often organized in operons, that encode the enzymes responsible for the stepwise conversion of uroporphyrinogen III to this compound.[2][5] Understanding and manipulating these genetic blueprints are crucial for the heterologous production of vitamin B12 and its precursors, which has significant industrial applications.[2][6]

Key Genes and Enzymes in this compound Synthesis

The synthesis of this compound from uroporphyrinogen III is a complex process involving multiple enzymatic steps. The genes encoding these enzymes are often designated as cob or cbi genes. Below is a summary of key genes and their functions in both aerobic and anaerobic pathways.

Table 1: Key Genes Involved in this compound Biosynthesis

GeneEnzyme NameFunction in PathwayPathwayOrganism Example(s)
cobA / cysG Uroporphyrinogen-III C-methyltransferaseMethylation of uroporphyrinogen III at C2 and C7 to form precorrin-2 (B1239101).[3][7][8]BothPseudomonas denitrificans, Salmonella typhimurium
cobI Precorrin-2 C20-methyltransferaseMethylation of precorrin-2 at C20.[3]AerobicPseudomonas denitrificans
cobG Precorrin-3B synthaseOxygen-dependent ring contraction and hydroxylation.[3]AerobicPseudomonas denitrificans
cobJ Precorrin-3B C17-methyltransferaseMethylation at C17, initiating ring contraction.[3]AerobicPseudomonas denitrificans
cobM Precorrin-4 C11-methyltransferaseMethylation at C11.[3]AerobicPseudomonas denitrificans
cobF Precorrin-6Y C5,15-methyltransferaseMethylation at C5 and C15 and decarboxylation.AerobicPseudomonas denitrificans
cobK Precorrin-6B reductaseReduction of the macrocycle.AerobicPseudomonas denitrificans
cobL Precorrin-8X-methyl-mutaseIsomerization of the methyl group from C11 to C12.AerobicPseudomonas denitrificans
cbiD Cobalt-precorrin-5B (C1)-methyltransferaseMethylation at C1.[9]AnaerobicSalmonella typhimurium, Bacillus megaterium
cbiJ Cobalt-precorrin-6A reductaseReduction of the macrocycle.[1][3]AnaerobicSalmonella typhimurium, Bacillus megaterium
cbiT Cobalt-precorrin-8 methylmutaseDecarboxylation at C12 and methylation at C15.[1][9]AnaerobicSalmonella typhimurium, Bacillus megaterium
cbiC Cobalt-precorrin-8 methylmutaseIsomerization of the methyl group from C11 to C12.[1]AnaerobicSalmonella typhimurium, Bacillus megaterium
cbiA This compound a,c-diamide synthaseAmidation of the a and c side chains of this compound.[1][10]AnaerobicSalmonella typhimurium, Bacillus megaterium

Quantitative Data on Enzyme Kinetics

The efficiency of the biosynthetic pathway is dependent on the kinetic parameters of its constituent enzymes. The following table summarizes the Michaelis-Menten constants (Km) for the CbiA enzyme from Salmonella typhimurium, which catalyzes the final amidation steps to form this compound a,c-diamide.

Table 2: Kinetic Parameters of this compound a,c-diamide Synthase (CbiA) from S. typhimurium [10]

SubstrateKm (µM)
This compound0.74
ATP2.7
Glutamine53
Ammonia26,200

Data obtained from the characterization of the purified recombinant CbiA protein.[10]

Experimental Protocols

Protocol 1: Shotgun Cloning of Cobalamin Biosynthesis Genes

This protocol describes a general method for identifying and isolating genes involved in this compound synthesis using a shotgun cloning and complementation approach, as has been successfully applied in Bacillus megaterium.[11]

Objective: To clone a library of genomic DNA fragments and identify plasmids that can rescue the function of mutant strains deficient in cobalamin biosynthesis.

Materials:

  • Genomic DNA from the source organism (e.g., Bacillus megaterium)

  • A suitable cloning vector (e.g., pBR328)[12]

  • Restriction enzymes and T4 DNA ligase

  • Competent host cells for library amplification (e.g., Bacillus subtilis or E. coli)

  • A series of cobalamin biosynthesis mutant strains (Cob and Cbl mutants) for complementation analysis

  • Appropriate growth media and selection agents

Procedure:

  • Genomic DNA Library Construction: a. Isolate high-quality genomic DNA from the source organism. b. Partially digest the genomic DNA with a suitable restriction enzyme to generate a range of fragment sizes. c. Ligate the DNA fragments into the corresponding restriction site of the cloning vector. d. Transform the ligation mixture into a suitable amplification host (e.g., E. coli). e. Plate the transformed cells on selective media to generate a library of clones, each containing a different genomic DNA insert.

  • Library Amplification: a. Pool the colonies from the primary transformation plates to create a plasmid library. b. Amplify the plasmid library in the chosen host to obtain a sufficient quantity of plasmid DNA.[11]

  • Complementation Screening: a. Transform the amplified plasmid library into protoplasts of various cobalamin biosynthesis mutant strains.[11] b. Plate the transformed protoplasts on a minimal medium lacking cobalamin but supplemented with the necessary precursors for the specific mutant. c. Incubate the plates under conditions that allow for the growth of complemented cells. d. Colonies that appear on the selective medium are putative complemented clones.

  • Plasmid Rescue and Analysis: a. Isolate the plasmids from the complemented clones. b. Analyze the plasmids by restriction mapping and DNA sequencing to identify the cloned gene(s) responsible for the complementation. c. Further subcloning and functional analysis can be performed to pinpoint the specific gene and its function.

Protocol 2: Heterologous Expression of this compound Synthesis Genes in E. coli

This protocol outlines the steps for expressing a cluster of genes (e.g., an operon) involved in this compound synthesis in a heterologous host like E. coli, which does not naturally produce this molecule.[5]

Objective: To reconstitute a part of the this compound biosynthetic pathway in E. coli for production and functional studies.

Materials:

  • An expression vector suitable for E. coli (e.g., a pET series vector)

  • The cloned operon or gene cluster of interest (e.g., the B. megaterium cobI operon)

  • A suitable E. coli expression host strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Supplements for the growth medium: 5-aminolevulinic acid (ALA), cobalt chloride, and other precursors as needed.[2]

Procedure:

  • Construction of the Expression Plasmid: a. Clone the entire operon or the desired set of genes into the multiple cloning site of the expression vector under the control of an inducible promoter (e.g., the T7 promoter). b. Ensure the correct orientation and reading frame of all genes.

  • Transformation and Expression: a. Transform the recombinant expression plasmid into the chosen E. coli expression host. b. Grow a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic overnight at 37°C. c. Inoculate a larger volume of fresh medium with the overnight culture and grow to an OD600 of 0.6-0.8. d. Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM. e. Supplement the culture with necessary precursors like ALA and cobalt chloride. f. For anaerobic pathways, switch to anaerobic growth conditions after induction.[5][13] g. Continue to incubate the culture for several hours (e.g., 16-24 hours) at a reduced temperature (e.g., 20-30°C) to enhance protein solubility.

  • Analysis of this compound Production: a. Harvest the cells by centrifugation. b. Lyse the cells using sonication or enzymatic methods. c. Extract the corrinoids from the cell lysate. d. Analyze the extracts for the presence of this compound and its derivatives using techniques such as HPLC, mass spectrometry, or microbiological assays.[6]

Visualizations

Aerobic Pathway for this compound Synthesis

Aerobic_Cobyrinic_Acid_Synthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 cobA Precorrin3A Precorrin-3A Precorrin2->Precorrin3A cobI Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B cobG Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 cobJ Precorrin5 Precorrin-5 Precorrin4->Precorrin5 cobM Precorrin6A Precorrin-6A Precorrin5->Precorrin6A cobF Precorrin8 Precorrin-8 Precorrin6A->Precorrin8 cobK, cobL Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin8->Hydrogenobyrinic_acid cobH Cobalt_insertion Cobalt Insertion Hydrogenobyrinic_acid->Cobalt_insertion Cobyrinic_acid This compound Cobalt_insertion->Cobyrinic_acid cobNST

Caption: The aerobic biosynthesis pathway of this compound.

Anaerobic Pathway for this compound Synthesis

Anaerobic_Cobyrinic_Acid_Synthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 cysG Sirohydrochlorin Sirohydrochlorin Precorrin2->Sirohydrochlorin cysG Cobalt_insertion Cobalt Insertion Sirohydrochlorin->Cobalt_insertion Cobalt_sirohydrochlorin Cobalt-sirohydrochlorin Cobalt_insertion->Cobalt_sirohydrochlorin cbiK Cobalt_precorrin3 Cobalt-precorrin-3 Cobalt_sirohydrochlorin->Cobalt_precorrin3 cbiL Cobalt_precorrin4 Cobalt-precorrin-4 Cobalt_precorrin3->Cobalt_precorrin4 cbiH Cobalt_precorrin5 Cobalt-precorrin-5 Cobalt_precorrin4->Cobalt_precorrin5 cbiF Cobyrinic_acid This compound Cobalt_precorrin5->Cobyrinic_acid cbiG, cbiD, cbiJ, cbiET, cbiC

Caption: The anaerobic biosynthesis pathway of this compound.

General Workflow for Cloning and Expression

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression Genomic_DNA Isolate Genomic DNA Library_Construction Construct Genomic Library Genomic_DNA->Library_Construction Transformation Transform into Host Library_Construction->Transformation Complementation Screen by Complementation Transformation->Complementation Plasmid_Isolation Isolate Plasmids from Positive Clones Complementation->Plasmid_Isolation Sequencing Sequence and Analyze Genes Plasmid_Isolation->Sequencing Expression_Vector Clone Genes into Expression Vector Sequencing->Expression_Vector Transform_Expression_Host Transform into Expression Host (e.g., E. coli) Expression_Vector->Transform_Expression_Host Induce_Expression Induce Gene Expression Transform_Expression_Host->Induce_Expression Culture_Growth Culture Growth & Precursor Feeding Induce_Expression->Culture_Growth Harvest_and_Lyse Harvest and Lyse Cells Culture_Growth->Harvest_and_Lyse Product_Analysis Analyze Product Formation (HPLC, MS) Harvest_and_Lyse->Product_Analysis

Caption: A general workflow for cloning and expressing this compound synthesis genes.

References

Application of Cobyrinic Acid as a Precursor for Novel Corrinoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12 (cobalamin), stands as a versatile platform for the synthesis of novel corrinoids. Its complex structure, featuring a central cobalt atom chelated by a corrin (B1236194) ring, offers multiple sites for chemical modification. This allows for the development of a diverse range of vitamin B12 analogs with tailored properties for various applications, including targeted drug delivery, diagnostic imaging, and as molecular probes to study biological processes. These application notes provide an overview of the synthesis and application of novel corrinoids derived from this compound and its precursors, along with detailed protocols for key experimental procedures.

Applications of Novel Corrinoids

The unique biological pathway of vitamin B12, which involves specific transporter proteins, makes it an ideal vector for delivering therapeutic agents to specific cells, particularly cancer cells that overexpress B12 receptors. By attaching drugs or imaging agents to the corrinoid scaffold, targeted delivery can be achieved, potentially increasing efficacy and reducing off-target side effects.

Targeted Drug Delivery

Novel corrinoids can be functionalized with various therapeutic payloads, such as small molecule drugs or biologics. These conjugates can leverage the natural vitamin B12 uptake mechanism to be transported into cells that have a high demand for this vitamin, such as rapidly proliferating cancer cells. This strategy has been explored for the delivery of anti-cancer agents, antibiotics, and other therapeutics.

Fluorescent Probes for Bioimaging

The attachment of fluorescent dyes to the corrinoid structure allows for the synthesis of fluorescent vitamin B12 analogs.[1][2] These probes are invaluable tools for visualizing the uptake and intracellular trafficking of vitamin B12 in real-time.[3] They can be used to study the mechanisms of B12 transport, identify B12-dependent cellular processes, and screen for compounds that modulate B12 uptake. The fluorophore can be attached at different positions, such as the ribose moiety or the corrin ring itself, to create a variety of probes with different properties.[1]

Radiolabeled Corrinoids for In Vivo Imaging

By incorporating a radionuclide, corrinoid analogs can be used as imaging agents in techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These radiolabeled corrinoids can be used to non-invasively visualize the distribution of B12 receptors in the body, which can be useful for diagnosing and staging cancers that overexpress these receptors.[4]

Synthesis of Novel Corrinoids from this compound Precursors

The synthesis of novel corrinoids often starts from precursors of this compound, such as hydrogenobyrinic acid or precorrin-3A. These precursors can be produced through genetically engineered microorganisms and then modified chemoenzymatically.

Chemoenzymatic Synthesis of Hydrogenobyrinic Acid

Hydrogenobyrinic acid, the metal-free precursor to this compound, can be synthesized in vitro from 5-aminolevulinic acid (ALA) using a cocktail of recombinant enzymes. This multi-enzyme synthesis has been achieved with an overall yield of 20%.[5]

Preparative Multi-Enzyme Synthesis of Precorrin-3A

Precorrin-3A is another key intermediate in the biosynthesis of this compound. It can be synthesized from ALA using a coupled-enzyme system. This method can produce substantial quantities (15-20 mg) of precorrin-3A with an overall yield of over 40%.[6]

Quantitative Data Summary

The following tables summarize the yields and key parameters for the synthesis of this compound precursors and their derivatives.

Precursor/AnalogStarting MaterialSynthesis MethodOverall Yield (%)Key Enzymes/ReagentsReference
Hydrogenobyrinic Acid5-Aminolevulinic AcidMulti-enzyme in vitro synthesis2012 biosynthetic enzymes[5]
Precorrin-3A5-Aminolevulinic AcidCoupled-enzyme system>40HemB, HemC, HemD, CobA, CobI[6]
Coenzyme B12Cobyric AcidPartial chemical synthesis>85EDC*HCl, HOBt
Precorrin-25-Aminolevulinic AcidIn vitro tandem-enzyme assay5-fold increase with optimizationPBGS, PBGD, UROS, SUMT

Table 1: Synthesis Yields of this compound Precursors and Derivatives

Experimental Protocols

Protocol for Multi-Enzyme Synthesis of Hydrogenobyrinic Acid from 5-Aminolevulinic Acid

This protocol describes the in vitro synthesis of hydrogenobyrinic acid using a combination of 12 purified biosynthetic enzymes.[5]

Materials:

  • 5-Aminolevulinic acid (ALA)

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • ATP

  • Purified recombinant enzymes for the cobalamin biosynthetic pathway (e.g., from Pseudomonas denitrificans or Salmonella typhimurium)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 5 mM DTT)

Procedure:

  • Combine the purified enzymes in a single reaction vessel containing the reaction buffer.

  • Add the substrates and cofactors: ALA, SAM, NADPH, and ATP to their final concentrations.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for an extended period (e.g., 12-24 hours) with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Upon completion, purify the hydrogenobyrinic acid from the reaction mixture using semi-preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Protocol for Synthesis of Fluorescent Cobalamin Analogs

This protocol outlines the synthesis of a fluorescent cobalamin analog by attaching a fluorophore to the ribose moiety of vitamin B12.[1]

Materials:

  • Vitamin B12 (cyanocobalamin)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethylene (B1197577) diamine

  • N-hydroxysuccinimide (NHS) ester of the desired fluorophore (e.g., Oregon Green or BODIPY)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC-grade solvents for purification

Procedure:

  • Activation of Vitamin B12: Dissolve vitamin B12 in anhydrous DMF. Add CDI to the solution and stir at room temperature for 2-4 hours to activate the 5'-hydroxyl group of the ribose.

  • Amine Coupling: Add ethylene diamine to the reaction mixture and stir overnight at room temperature. This will result in the formation of an amino-linked vitamin B12 derivative.

  • Fluorophore Conjugation: In a separate vial, dissolve the NHS ester of the fluorophore in anhydrous DMF. Add this solution to the amino-linked vitamin B12 derivative, followed by the addition of TEA. Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Purification: Purify the fluorescent cobalamin analog by semi-preparative reversed-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.

  • Characterization: Characterize the purified product by mass spectrometry to confirm the successful conjugation and by UV-Vis spectroscopy to determine the concentration and spectral properties of the analog.

Protocol for Purification of Corrinoids by HPLC

This protocol provides a general method for the purification of corrinoids using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude corrinoid sample

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (analytical or semi-preparative)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the crude corrinoid sample in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Setup: Equilibrate the C18 column with the initial mobile phase composition at a constant flow rate.

  • Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B to elute the corrinoids. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Detection and Fraction Collection: Monitor the elution of the corrinoids using the UV-Vis detector at a wavelength where corrinoids absorb strongly (e.g., 361 nm or 550 nm). Collect the fractions corresponding to the peaks of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified corrinoid as a solid.

Visualizations

Biosynthetic Pathways

The following diagrams illustrate the key steps in the aerobic and anaerobic biosynthesis of this compound.

Aerobic_Cobyrinic_Acid_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_1 Precorrin-1 Uroporphyrinogen_III->Precorrin_1 CobA Precorrin_2 Precorrin-2 Precorrin_1->Precorrin_2 CobA Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A CobI Precorrin_4 Precorrin-4 Precorrin_3A->Precorrin_4 CobG Precorrin_5 Precorrin-5 Precorrin_4->Precorrin_5 CobJ Precorrin_6A Precorrin-6A Precorrin_5->Precorrin_6A CobM Precorrin_8 Precorrin-8 Precorrin_6A->Precorrin_8 CobF, CobK, CobL Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8->Hydrogenobyrinic_acid CobH Cobyrinic_acid This compound Hydrogenobyrinic_acid->Cobyrinic_acid CobNST

Caption: Aerobic biosynthesis pathway from Uroporphyrinogen III to this compound.

Anaerobic_Cobyrinic_Acid_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_1 Precorrin-1 Uroporphyrinogen_III->Precorrin_1 CysGA Precorrin_2 Precorrin-2 Precorrin_1->Precorrin_2 CysGA Cobalt_Precorrin_2 Cobalt-Precorrin-2 Precorrin_2->Cobalt_Precorrin_2 CbiK Cobalt_Precorrin_3 Cobalt-Precorrin-3 Cobalt_Precorrin_2->Cobalt_Precorrin_3 CbiL Cobalt_Precorrin_4 Cobalt-Precorrin-4 Cobalt_Precorrin_3->Cobalt_Precorrin_4 CbiH Cobalt_Precorrin_5 Cobalt-Precorrin-5 Cobalt_Precorrin_4->Cobalt_Precorrin_5 CbiF Cobyrinic_acid This compound Cobalt_Precorrin_5->Cobyrinic_acid CbiG, CbiD, CbiJ, CbiT, CbiC

Caption: Anaerobic biosynthesis pathway from Uroporphyrinogen III to this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and application of novel corrinoids.

Corrinoid_Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_application Application cluster_characterization Characterization and Evaluation Precursor_Production Production of this compound Precursor (e.g., Hydrogenobyrinic acid) Chemical_Modification Chemical or Enzymatic Modification Precursor_Production->Chemical_Modification Purification Purification by HPLC Chemical_Modification->Purification Drug_Conjugation Drug Conjugation Purification->Drug_Conjugation Fluorescent_Labeling Fluorescent Labeling Purification->Fluorescent_Labeling Radiolabeling Radiolabeling Purification->Radiolabeling Characterization Structural Characterization (NMR, Mass Spectrometry) Drug_Conjugation->Characterization Fluorescent_Labeling->Characterization Radiolabeling->Characterization In_Vitro_Assays In Vitro Biological Assays Characterization->In_Vitro_Assays In_Vivo_Imaging In Vivo Imaging In_Vitro_Assays->In_Vivo_Imaging

Caption: General workflow for the synthesis and application of novel corrinoids.

References

Application Notes and Protocols for Identifying Inhibitors of Cobyrinic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is a key intermediate in the biosynthesis of cobalamin (Vitamin B12), an essential cofactor for numerous metabolic enzymes in bacteria and archaea.[1] The intricate biosynthetic pathway of this compound, involving a series of enzymatic steps, presents multiple targets for the development of novel antimicrobial agents. Inhibitors of this pathway have the potential to disrupt essential metabolic processes in pathogenic microorganisms. These application notes provide detailed protocols for screening and identifying inhibitors of this compound biosynthesis, targeting researchers and professionals in drug development. The methodologies described include both in vitro enzyme assays and whole-cell screening approaches.

Aerobic Biosynthesis Pathway of this compound

The aerobic biosynthesis of this compound begins with uroporphyrinogen III and involves a series of enzymatic reactions, including multiple S-adenosyl-L-methionine (SAM)-dependent methylations, oxidation, ring contraction, and decarboxylation.[1][2] The key enzymes in this pathway are CobA (Uroporphyrinogen-III C-methyltransferase), CobI (Precorrin-2 C20-methyltransferase), CobG (Precorrin-3B synthase), CobJ (Precorrin-4 C11-methyltransferase), CobM (Precorrin-5 C1-methyltransferase), CobF (Precorrin-6y C5,15-methyltransferase), and CobH (Hydrogenobyrinic acid synthase).[3][4][5][6][7] Understanding this pathway is crucial for designing effective screening assays.

Cobyrinic_Acid_Biosynthesis UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 CobA (SAM) Precorrin2 Precorrin-2 Precorrin1->Precorrin2 CobA (SAM) Precorrin3A Precorrin-3A Precorrin2->Precorrin3A CobI (SAM) Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B CobG (O2, NADH) Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 CobJ (SAM) Precorrin5 Precorrin-5 Precorrin4->Precorrin5 CobM (SAM) Precorrin6 Precorrin-6Y Precorrin5->Precorrin6 CobF (SAM) Precorrin8 Precorrin-8X Precorrin6->Precorrin8 CobL (SAM) HBA Hydrogenobyrinic Acid Precorrin8->HBA CobH CobyrinicAcid This compound HBA->CobyrinicAcid Cobalt Chelatase

Caption: Aerobic biosynthesis pathway of this compound.

Screening Methods for Inhibitors

A multi-pronged approach combining in vitro and whole-cell screening methods is recommended for the identification of potent and specific inhibitors of this compound biosynthesis.

In Vitro Enzyme Assays

In vitro assays using purified recombinant enzymes provide a direct method to identify compounds that inhibit specific steps in the pathway. Given that many of the enzymes are SAM-dependent methyltransferases, fluorescence-based assays that detect the formation of the universal methyltransferase byproduct, S-adenosyl-L-homocysteine (SAH), are particularly suitable for high-throughput screening (HTS).[8][9]

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_validation Hit Validation PurifyEnzymes Purify Recombinant Enzymes (CobA, I, G, J, M, F, H) PrimaryScreen Primary Screen: Fluorescence-based Methyltransferase Assay PurifyEnzymes->PrimaryScreen PrepareSubstrates Prepare Substrates (e.g., UroIII, SAM) PrepareSubstrates->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., LC-MS) DoseResponse->OrthogonalAssay SelectivityAssay Selectivity Assays OrthogonalAssay->SelectivityAssay

Caption: Workflow for in vitro inhibitor screening.

This general protocol can be adapted for the purification of His-tagged recombinant Cob proteins expressed in E. coli.[10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression vector for the target Cob protein.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate 1 L of LB broth with 10 mL of an overnight culture of the expression strain.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the bound protein with 5 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration and store at -80°C.

This protocol is adapted from a general method for assaying SAM-dependent methyltransferases and can be applied to CobA, CobI, CobJ, CobM, and CobF.[9] The assay measures the production of SAH.

Materials:

  • Purified methyltransferase enzyme.

  • Substrate for the specific methyltransferase.

  • S-adenosyl-L-methionine (SAM).

  • SAH nucleosidase.

  • Xanthine (B1682287) oxidase.

  • Horseradish peroxidase (HRP).

  • Amplex Red reagent.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT.

  • Test compounds dissolved in DMSO.

  • 384-well black microplates.

Procedure:

  • Prepare a reaction mixture containing the purified methyltransferase, its specific substrate, and the test compound in Assay Buffer in the wells of a 384-well plate.

  • Initiate the reaction by adding SAM.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Add the coupling enzymes (SAH nucleosidase, xanthine oxidase, HRP) and Amplex Red reagent.

  • Incubate for a further 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) using a plate reader.

  • Calculate the percent inhibition for each test compound relative to a DMSO control.

Whole-Cell Screening Assay

A whole-cell screening assay can identify compounds that inhibit this compound biosynthesis within a cellular context, accounting for factors such as cell permeability and efflux. This protocol is based on a screen for inhibitors of amino acid biosynthesis and is adapted for this compound.[11]

This assay identifies inhibitors of this compound biosynthesis by their ability to inhibit bacterial growth, where the inhibition is reversed by the addition of exogenous cobalamin.

Materials:

  • Bacterial strain capable of de novo cobalamin biosynthesis (e.g., Pseudomonas denitrificans).

  • Minimal medium.

  • Minimal medium supplemented with a rescuing concentration of Vitamin B12 (e.g., 10 µM).

  • Test compound library.

  • 96-well microplates.

Procedure:

  • Inoculate the bacterial strain into minimal medium and grow overnight.

  • Dilute the overnight culture to a starting OD600 of 0.05 in two batches of minimal medium: one without and one with Vitamin B12 supplementation.

  • Dispense the test compounds into 96-well plates.

  • Add the diluted bacterial cultures to the plates, creating parallel screens with and without Vitamin B12.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C) with shaking for 24-48 hours.

  • Measure the optical density (OD600) of each well using a plate reader.

  • Identify "hits" as compounds that inhibit growth in the minimal medium but show significantly less or no inhibition in the medium supplemented with Vitamin B12.

Data Presentation

Quantitative data from dose-response experiments should be compiled to determine the potency of the identified inhibitors.

Table 1: Inhibitory Activity of Compounds against Cobalamin Biosynthesis Enzymes

Compound IDTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Notes
HBACobHIn vitro-0.17 ± 0.01Competitive inhibitor[12]
Compound XCobIFluorescenceValueValuee.g., Non-competitive
Compound YWhole-cellGrowth rescueEC50 Value-Specific to cobalamin pathway
..................

Note: The table is populated with an example from the literature. Researchers should populate this table with their own experimental data.

Conclusion

The screening methods and protocols detailed in this application note provide a robust framework for the identification and characterization of inhibitors of this compound biosynthesis. A combination of in vitro and whole-cell assays will facilitate the discovery of novel antimicrobial candidates with a specific mode of action targeting this essential bacterial pathway. Further characterization of hit compounds, including determination of their mechanism of inhibition and evaluation in more complex biological systems, will be crucial for their development as potential therapeutic agents.

References

Application Notes and Protocols for the Crystallization of Cobyrinic Acid Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the expression, purification, and crystallization of key enzymes involved in the biosynthesis of cobyrinic acid, a crucial precursor to vitamin B12 (cobalamin). The successful crystallization of these enzymes is a critical step for structure-based drug design and for elucidating the intricate mechanisms of the cobalamin biosynthetic pathway.

Introduction to this compound Biosynthesis

Cobalamin is an essential vitamin synthesized by certain bacteria and archaea through complex enzymatic pathways. The biosynthesis of its core structure, this compound, involves a series of enzymatic reactions that transform uroporphyrinogen III. Understanding the three-dimensional structures of the enzymes catalyzing these steps is paramount for developing novel antimicrobial agents that target this vital pathway. This document outlines established techniques for obtaining high-quality crystals of these enzymes, suitable for X-ray crystallographic analysis.

I. Featured Enzymes and Crystallization Data

This section summarizes the available quantitative data for the crystallization of several key enzymes in the this compound biosynthetic pathway.

EnzymeOrganismPDB IDProtein Conc. (mg/mL)PrecipitantBuffer/pHTemperature (°C)Crystal SizeReference
CbiL Chlorobium tepidum-101.5 M Ammonium (B1175870) Sulfate, 12% (v/v) Glycerol100 mM Tris-HCl pH 8.5200.1 x 0.1 x 0.4 mm[1]
CbiXS Archaeoglobus fulgidus2DJ5, 1TJNNot Specified1.9 M Ammonium Sulfate, 4% MPD0.1 M HEPES pH 6.8Room Temp.Not Specified[2][3]
CobA (SUMT) Pseudomonas denitrificans-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
CbiF Bacillus megaterium-Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Note: Data for some enzymes are incomplete based on currently available public information. Further details can often be found in the primary research articles.

II. Experimental Protocols

This section provides detailed protocols for the expression, purification, and crystallization of selected this compound biosynthetic enzymes.

Protocol 1: Expression, Purification, and Crystallization of CbiL from Chlorobium tepidum

1. Gene Cloning and Expression:

  • The full-length cbiL gene from Chlorobium tepidum is cloned into an appropriate expression vector (e.g., pET series) with a His-tag for affinity purification.

  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Terrific Broth containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate the culture at 20°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged CbiL protein with elution buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 250 mM imidazole).

  • Further purify the eluted protein by gel filtration chromatography (e.g., Superdex 200) equilibrated with 20 mM Tris-HCl pH 7.8, 150 mM NaCl.

  • Pool the fractions containing pure CbiL and concentrate to 10 mg/mL.

3. Crystallization:

  • Set up hanging drop vapor diffusion experiments at 20°C.

  • Mix 1 µL of the concentrated CbiL protein solution with 1 µL of the reservoir solution on a siliconized coverslip.

  • The reservoir solution consists of 1.5 M ammonium sulfate, 100 mM Tris-HCl pH 8.5, and 12% (v/v) glycerol.

  • Suspend the coverslip over 500 µL of the reservoir solution in a sealed well.

  • Crystals of approximately 0.1 x 0.1 x 0.4 mm should appear within one week[1].

Protocol 2: Crystallization of CbiXS from Archaeoglobus fulgidus

1. Protein Preparation:

  • The cbiXS gene from Archaeoglobus fulgidus is expressed and purified using standard molecular biology techniques, typically involving affinity and size-exclusion chromatography.

2. Crystallization:

  • Crystallization is performed using the hanging drop vapor diffusion method at room temperature.

  • Mix the purified CbiXS protein solution with a reservoir solution in a 1:1 ratio.

  • The reservoir solution contains 1.9 M ammonium sulfate, 0.1 M HEPES pH 6.8, and 4% (v/v) methylpentanediol (MPD)[2].

  • Crystals are typically observed to grow within a few days.

III. Visualizations of Biosynthetic Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound biosynthetic enzymes.

Cobalamin_Biosynthesis_Anaerobic_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM Precorrin3 Precorrin-3 Precorrin2->Precorrin3 SAM Co_Precorrin3 Cobalt-Precorrin-3 Precorrin3->Co_Precorrin3 Co2+ Co_Precorrin4 Cobalt-Precorrin-4 Co_Precorrin3->Co_Precorrin4 SAM Co_Precorrin5 Cobalt-Precorrin-5 Co_Precorrin4->Co_Precorrin5 SAM Co_Precorrin6 Cobalt-Precorrin-6 Co_Precorrin5->Co_Precorrin6 Co_Precorrin8 Cobalt-Precorrin-8 Co_Precorrin6->Co_Precorrin8 CobyrinicAcid This compound Co_Precorrin8->CobyrinicAcid CobA CobA CobA->UroIII CbiK CbiK (Co-chelatase) CbiK->Precorrin3 CbiL CbiL CbiL->Co_Precorrin3 CbiH CbiH CbiH->Co_Precorrin4 CbiF CbiF CbiF->Co_Precorrin5 CbiG CbiG CbiG->Co_Precorrin6 CbiJ CbiJ CbiJ->Co_Precorrin6 CbiT CbiT CbiT->Co_Precorrin8 CbiC CbiC CbiC->Co_Precorrin8 Protein_Purification_Workflow Start Cell Culture and Harvest CellLysis Cell Lysis (Sonication) Start->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Dialysis Dialysis / Buffer Exchange AffinityChrom->Dialysis SEC Size Exclusion Chromatography Dialysis->SEC Concentration Protein Concentration SEC->Concentration Crystallization Crystallization Screening Concentration->Crystallization Vapor_Diffusion_Crystallization cluster_well Sealed Well Drop Protein + Precipitant Drop Reservoir Reservoir (High Precipitant Conc.) Drop->Reservoir Water Vapor Diffusion Equilibration Equilibration leads to Supersaturation Crystal Crystal Formation Equilibration->Crystal

References

Application Notes: Cobyrinic Acid as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid, a biosynthetic precursor to vitamin B12 (cobalamin), is a crucial molecule in the study of corrinoid metabolism and in the development of novel therapeutic agents. Its complex structure, featuring a corrin (B1236194) ring with multiple chiral centers and carboxylic acid side chains, makes it a challenging but essential analyte to quantify. The use of a well-characterized this compound analytical standard is paramount for accurate and reproducible quantification in various matrices, including biological fluids, cell cultures, and fermentation broths. These application notes provide a comprehensive overview of the use of this compound as a standard in modern analytical workflows.

Physicochemical Properties and Handling

This compound is a light-sensitive and sparingly soluble compound. To ensure the integrity of the analytical standard, proper handling and storage are critical.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC40H54CoN4O14
Molecular Weight973.81 g/mol
AppearanceRed to dark red solid
SolubilitySparingly soluble in water, soluble in dilute aqueous base and some organic solvents (e.g., methanol (B129727), DMSO)
Storage Conditions-20°C or colder, protected from light, in a tightly sealed container
Applications

A certified this compound standard is essential for a range of applications in research and development:

  • Metabolic Studies: Quantifying intracellular and extracellular levels of this compound to elucidate the vitamin B12 biosynthetic pathway and its regulation.

  • Fermentation Process Optimization: Monitoring the production of this compound in microbial fermentation to improve yields of vitamin B12 and its analogues.

  • Drug Development: As a reference standard in the development of new antibacterial agents targeting the cobalamin biosynthesis pathway.

  • Clinical Research: Investigating inborn errors of cobalamin metabolism where precursors like this compound may accumulate.

Analytical Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Protocols

Preparation of this compound Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard (≥95% purity)

  • LC-MS grade methanol

  • LC-MS grade water

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • Amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount (e.g., 1 mg) of the standard into a tared amber glass vial.

    • Add a small amount of methanol to dissolve the solid.

    • Bring the final volume to 1 mL with methanol.

    • If solubility is an issue, add a minimal amount of 0.1% ammonium hydroxide dropwise to aid dissolution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -80°C, protected from light.

  • Working Standard Solutions (e.g., for calibration curve):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

    • The concentration range for the calibration curve will depend on the expected concentration of this compound in the samples and the sensitivity of the mass spectrometer. A typical range might be 1 ng/mL to 1000 ng/mL.

    • Prepare fresh working standards daily or as stability data permits.

Table 2: Stability of this compound Standard Solutions

SolventTemperatureStability (Estimated)
Methanol (Stock)-80°CUp to 6 months
50:50 Methanol:Water (Working)4°CUp to 24 hours
50:50 Methanol:Water (Working)Room TemperatureUp to 4 hours

Note: Stability data is estimated based on the general stability of corrinoids. It is highly recommended to perform in-house stability studies for the specific matrix and storage conditions used.

Quantitative Analysis of this compound by LC-MS/MS

Objective: To provide a detailed protocol for the quantification of this compound in a given matrix using a validated LC-MS/MS method.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 3: LC-MS/MS Method Parameters (Example)

ParameterSetting
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions (Hypothetical) This compound: Precursor: 974.8 m/z, Product: 359.2 m/z, 147.1 m/zInternal Standard (¹³C-labeled): Precursor: 984.8 m/z, Product: 369.2 m/z

Note: The provided MRM transitions are hypothetical and based on the fragmentation patterns of similar corrinoids. These should be optimized in-house by direct infusion of the this compound standard.

Sample Preparation (Example for Cell Culture Supernatant):

  • Thaw frozen samples on ice.

  • To 100 µL of sample, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the working standards.

  • Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Table 4: Method Validation Parameters (Typical Expected Values)

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Matrix Effect Within 85-115%
Recovery Consistent and reproducible

Visualizations

Experimental_Workflow cluster_prep Standard and Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantitative analysis of this compound.

Signaling_Pathway cluster_biosynthesis Vitamin B12 Biosynthesis (Simplified) cluster_application Analytical Application UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM CobyrinicAcid This compound Precorrin2->CobyrinicAcid Multiple Steps Cobinamide Cobinamide CobyrinicAcid->Cobinamide Aminopropanolation Quantification Quantification of This compound in Samples CobyrinicAcid->Quantification Analyte of Interest Cobalamin Cobalamin (Vitamin B12) Cobinamide->Cobalamin Nucleotide Loop Assembly Standard This compound Standard Standard->Quantification Calibration

Caption: Role of this compound in biosynthesis and as an analytical standard.

Protocol for Large-Scale Fermentation of Cobyrinic Acid Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the large-scale fermentation of microbial strains engineered to produce cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12 (cobalamin). The protocols cover fermentation media, process parameters for fed-batch culture, and downstream purification of the target compound. These guidelines are intended for use by professionals in research, development, and manufacturing of pharmaceuticals and other high-value biochemicals.

Introduction

This compound is the first corrin (B1236194) macrocycle in the biosynthesis of vitamin B12 and a crucial precursor for the production of various cobalamin derivatives.[1][2] Its complex structure makes chemical synthesis challenging and economically unviable for large-scale production.[2] Consequently, microbial fermentation remains the exclusive method for industrial production of vitamin B12 and its precursors.[1][2]

Historically, industrial production has relied on native producers such as Pseudomonas denitrificans (aerobic pathway) and Propionibacterium shermanii (anaerobic pathway).[1][2] More recently, metabolic engineering has enabled the development of recombinant Escherichia coli strains capable of de novo this compound synthesis, offering advantages in terms of genetic tractability and potentially higher yields.[3][4]

This document focuses on providing a comprehensive protocol for the large-scale fermentation of these producing strains, with a particular emphasis on fed-batch strategies to achieve high cell densities and product titers.

Data Presentation

Table 1: Comparative Overview of Fermentation Media for this compound and Vitamin B12 Production
ComponentRecombinant E. coli (Defined Medium)P. denitrificans (Complex Medium)P. freudenreichii (Complex Medium)
Carbon Source Glucose (20-40 g/L)Maltose Syrup or Glucose (concentration varies)Glucose or Lactose (concentration varies)
Nitrogen Source Ammonium (B1175870) Sulfate, Corn Steep LiquorCorn Steep Liquor, PeptoneCorn Steep Liquor, Yeast Extract
Precursors/Inducers 5-aminolevulinic acid (ALA), Dimethylbenzimidazole (DMBI)Betaine, Cobalt ChlorideCobalt Chloride
Trace Elements MgSO₄, CaCl₂, Fe(III) citrate, CoCl₂Included in complex componentsIncluded in complex components
Buffer System Phosphate (B84403) buffer (KH₂PO₄, Na₂HPO₄)Carbonate or phosphate basedNot explicitly defined
Initial pH 6.8 - 7.26.5 - 7.06.5 - 7.0
Table 2: Key Fermentation Parameters for this compound Production
ParameterRecombinant E. coliP. denitrificansP. freudenreichii
Temperature 30-37°C28-32°C28-30°C
pH Controlled at 6.8-7.0Controlled at 6.5-7.0Controlled at 6.5-7.0
Dissolved Oxygen (DO) Maintained at 20-40%Staged control (e.g., 20-30% in growth phase, 5-10% in production phase)Anaerobic or microaerobic
Agitation 200-800 rpm (scale-dependent)Scale-dependent, linked to DO controlLow agitation
Fermentation Mode Fed-batchFed-batchBatch or Fed-batch
Typical Yield Up to 307 µg/g DCW of Vitamin B12Up to 300 mg/L of Vitamin B12Lower than P. denitrificans

Experimental Protocols

Protocol 1: Large-Scale Fed-Batch Fermentation of Recombinant E. coli

This protocol describes a fed-batch fermentation process for a recombinant E. coli strain engineered for this compound production.

1. Inoculum Preparation:

  • Aseptically transfer a cryopreserved vial of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic in a 250 mL baffled shake flask.

  • Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours until the optical density at 600 nm (OD₆₀₀) reaches 2.0-3.0.

  • Use this seed culture to inoculate a seed fermenter containing a defined medium at a 1-5% (v/v) ratio. The working volume of the seed fermenter should be approximately 5-10% of the main production fermenter.

  • Cultivate in the seed fermenter under controlled conditions (37°C, pH 7.0, DO > 30%) until the OD₆₀₀ reaches 10-15.

2. Production Fermenter Setup:

  • Prepare the production fermenter with the defined basal medium (see Table 1 for a representative composition). Sterilize the fermenter and medium in place.

  • Aseptically add sterile solutions of glucose, trace elements, and any necessary precursors (e.g., ALA, cobalt chloride) after cooling.

  • Calibrate pH and DO probes before inoculation.

3. Fermentation Process:

  • Inoculate the production fermenter with the seed culture.

  • Batch Phase: Operate in batch mode until the initial glucose is depleted, which is typically indicated by a sharp increase in DO. Maintain the temperature at 37°C and pH at 7.0 (controlled with ammonium hydroxide (B78521) and phosphoric acid).

  • Fed-batch Phase:

    • Initiate the feeding of a concentrated sterile glucose solution to maintain a growth-limiting glucose concentration.

    • A common strategy is to use an exponential feeding profile to maintain a constant specific growth rate.

    • The DO level should be maintained at around 30% through a cascaded control of agitation and aeration.

    • If applicable, induce the expression of the biosynthetic pathway genes at a specific cell density (e.g., OD₆₀₀ of 20-30) by adding a sterile inducer solution (e.g., IPTG).

    • After induction, the temperature may be lowered to 25-30°C to enhance protein folding and stability.

  • Monitoring: Regularly sample the fermentation broth to monitor cell density (OD₆₀₀), substrate consumption, and product formation.

Protocol 2: Downstream Processing for this compound Purification

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

1. Cell Harvesting and Lysis:

  • At the end of the fermentation, cool the broth to 4-10°C.

  • Harvest the bacterial cells by centrifugation or microfiltration.[5]

  • Resuspend the cell paste in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Cell Lysis: For intracellular products, disrupt the cells using a high-pressure homogenizer or bead mill.[6][7] This should be performed at a low temperature to minimize product degradation. Alternatively, for some industrial processes, a heat treatment in the presence of sodium cyanide is used to lyse the cells and convert cobalamin precursors to the more stable cyanocobalamin (B1173554) form.[5]

2. Clarification and Initial Purification:

  • Remove cell debris from the lysate by centrifugation at high speed.

  • The clarified supernatant containing this compound can be further purified using adsorption chromatography.

  • Amberlite XAD Resin Chromatography:

    • Pack a column with Amberlite XAD-16 or a similar non-ionic polymeric adsorbent.[8]

    • Equilibrate the column with deionized water.

    • Load the clarified supernatant onto the column.

    • Wash the column with water to remove polar impurities.

    • Elute the adsorbed this compound and related compounds with an organic solvent, such as methanol (B129727) or ethanol.[9]

3. Ion-Exchange Chromatography:

  • The eluate from the XAD resin is concentrated under vacuum.

  • The concentrated sample is then subjected to ion-exchange chromatography for further purification.

  • Anion-Exchange Chromatography:

    • Pack a column with a suitable anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger).

    • Equilibrate the column with a low-ionic-strength buffer at a slightly alkaline pH (e.g., Tris-HCl, pH 8.0).

    • Load the sample onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze for the presence of this compound using UV-Vis spectroscopy or HPLC.

4. Final Polishing and Formulation:

  • Pool the fractions containing pure this compound.

  • Desalt and concentrate the solution using reverse osmosis or diafiltration.

  • The final product can be lyophilized or crystallized to obtain a stable powder.

Mandatory Visualization

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation Seed_Fermentation Seed Fermentation Inoculum->Seed_Fermentation Production_Fermentation Production Fermentation (Fed-batch) Seed_Fermentation->Production_Fermentation Harvesting Cell Harvesting Production_Fermentation->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Initial_Purification Initial Purification (XAD Resin) Clarification->Initial_Purification IEX Ion-Exchange Chromatography Initial_Purification->IEX Final_Product Final Product (Lyophilization/Crystallization) IEX->Final_Product

Caption: Workflow for large-scale production of this compound.

Aerobic_Biosynthesis_Pathway Uroporphyrinogen_III Uroporphyrinogen III Precorrin_1 Precorrin-1 Uroporphyrinogen_III->Precorrin_1 Precorrin_2 Precorrin-2 Precorrin_1->Precorrin_2 Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A Precorrin_3B Precorrin-3B Precorrin_3A->Precorrin_3B Precorrin_4A Precorrin-4A Precorrin_3B->Precorrin_4A Precorrin_4B Precorrin-4B Precorrin_4A->Precorrin_4B Precorrin_5 Precorrin-5 Precorrin_4B->Precorrin_5 Precorrin_6A Precorrin-6A Precorrin_5->Precorrin_6A Precorrin_6B Precorrin-6B Precorrin_6A->Precorrin_6B Precorrin_8 Precorrin-8 Precorrin_6B->Precorrin_8 Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8->Hydrogenobyrinic_acid Hydrogenobyrinic_acid_ac_diamide Hydrogenobyrinic acid a,c-diamide Hydrogenobyrinic_acid->Hydrogenobyrinic_acid_ac_diamide Cobalt_insertion Cobalt Insertion Hydrogenobyrinic_acid_ac_diamide->Cobalt_insertion Cobyrinic_acid_ac_diamide Cob(II)yrinic acid a,c-diamide Cobalt_insertion->Cobyrinic_acid_ac_diamide Cobyrinic_acid This compound Cobyrinic_acid_ac_diamide->Cobyrinic_acid

Caption: Aerobic biosynthesis pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Cobyrinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of cobyrinic acid in recombinant expression systems. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common recombinant hosts for producing this compound?

A1: this compound, a key intermediate in the biosynthesis of vitamin B12 (cobalamin), is produced exclusively by certain bacteria and archaea.[1] For recombinant production, researchers have successfully used various hosts, including Escherichia coli, which does not naturally produce cobalamin, and Bacillus megaterium, which possesses its own anaerobic biosynthesis pathway.[2][3][4] Saccharomyces cerevisiae is also explored for producing related complex molecules, demonstrating its potential as a host.[5][6][7][8]

Q2: What are the primary metabolic bottlenecks that lead to low yields?

A2: Low yields are often due to a combination of factors:

  • Insufficient Precursor Supply: The biosynthesis of this compound begins with uroporphyrinogen III (urogen III), which is also a precursor for other essential molecules like heme and siroheme (B1205354).[1][9][10] Competition for this common precursor can severely limit the carbon flux towards this compound.[10]

  • Enzyme Inactivity or Imbalance: The pathway involves numerous enzymes that must be expressed in a balanced manner.[2] Overexpression of early pathway enzymes without sufficient expression of downstream enzymes can lead to the accumulation of unstable and potentially toxic intermediates.[2][11][12][13]

  • Toxicity of Intermediates: Some intermediates in the cobalamin pathway are kinetically labile and can be toxic to the host cells, inhibiting growth and reducing overall productivity.[2][10][13]

  • Metabolic Burden: Expressing a large number of heterologous genes places a significant metabolic load on the host, diverting resources from essential cellular processes like growth, which can indirectly lower the final product yield.[13][14][15]

  • Feedback Inhibition: The final product, adenosylcobalamin, can inhibit the expression of the biosynthetic genes through mechanisms like riboswitches, which are RNA elements that bind the product and terminate transcription or translation.[3]

Q3: Why is oxygen availability critical for some recombinant systems?

A3: The biosynthesis of cobalamin can proceed through two distinct pathways: an aerobic (oxygen-dependent) and an anaerobic (oxygen-independent) route.[1][9] The key difference is when the cobalt ion is inserted into the corrin (B1236194) ring. In the aerobic pathway, cobalt insertion is a late step, while in the anaerobic pathway, it occurs early.[1] When expressing an aerobic pathway in a host like E. coli, oxygen is essential for specific enzymatic steps. Conversely, for an anaerobic pathway, the process must be conducted under anaerobic conditions to prevent the formation of inhibitory byproducts.[4][16][17]

Troubleshooting Guide

Problem 1: Very Low or No Detectable this compound
Potential CauseRecommended Troubleshooting Actions
Inefficient Gene Expression or Translation Verify mRNA transcripts: Use qRT-PCR to confirm that the biosynthetic genes are being transcribed. Codon Optimization: Ensure the codons of your genes are optimized for the specific expression host. Promoter Strength: Test a variety of promoters with different strengths to ensure optimal expression levels. Using overly strong promoters can sometimes lead to protein misfolding and inclusion body formation.[18] Check for Inclusion Bodies: After cell lysis, analyze the insoluble pellet by SDS-PAGE to see if the pathway enzymes are forming inclusion bodies. If so, try lowering the induction temperature and inducer concentration.[18]
Inactive or Misfolded Enzymes Lower Induction Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, which often improves proper folding.[15][18] Co-express Chaperones: Co-expressing molecular chaperones can assist in the correct folding of heterologous proteins. In Vitro Enzyme Assays: Prepare cell-free extracts and perform activity assays for key enzymes in the pathway to pinpoint which step is failing.
Missing or Limited Precursors/Cofactors Supplement Key Precursors: Add δ-aminolevulinic acid (ALA), the initial precursor for urogen III, to the culture medium to bypass potential bottlenecks in its synthesis. Supplement Cobalt: Ensure sufficient cobalt chloride is present in the medium, as it is essential for the final molecule.[3] Check S-adenosylmethionine (SAM) availability: The pathway requires several methylation steps that depend on SAM. Ensure the host's metabolic state supports sufficient SAM regeneration.
Problem 2: Product Yield is Lower Than Expected
Potential CauseRecommended Troubleshooting Actions
Limitation in Precursor (Urogen III) Supply Overexpress Precursor Pathway Genes: Increase the expression of genes in the urogen III synthesis pathway, such as hemA, hemB, hemC, and hemD.[10] Downregulate Competing Pathways: Use techniques like CRISPRi to reduce the expression of genes that divert urogen III to competing pathways, such as hemE (heme synthesis) and cysG (siroheme synthesis).[10] Fine-tuning the expression of these genes is crucial, as completely blocking them can be lethal to the cells.[10]
Accumulation of Toxic Intermediates Balance Enzyme Expression: Optimize the relative expression levels of pathway enzymes. This can be achieved by using promoters of different strengths or by varying gene copy numbers. The goal is to prevent the buildup of any single intermediate.[13] Identify Bottlenecks with LC-MS/MS: Analyze cell extracts by LC-MS/MS to identify which intermediates are accumulating. This can help pinpoint enzymatic steps that are slow or inefficient.[2][11][12]
Feedback Inhibition by Product Remove Regulatory Elements: If using a native operon, identify and remove regulatory elements like riboswitches that are sensitive to the final product.[3] Use a Two-Phase System: Consider a fermentation strategy where cells are first grown to a high density and then production is induced under different conditions that may limit feedback mechanisms.
General Metabolic Burden Optimize Induction Conditions: Reduce the concentration of the inducer (e.g., IPTG) and/or the induction time to lessen the metabolic load on the host cells.[18][19] Optimize Media and Feeding Strategy: Ensure the growth medium is not limiting for essential nutrients, especially during the production phase. A well-designed feeding strategy in a bioreactor can significantly improve yields.[20][21][22]

Quantitative Data Summary

The following table summarizes reported yields of this compound pathway products in different recombinant systems, providing a benchmark for expected production levels.

ProductHost OrganismKey Metabolic Engineering StrategyTiter (mg/L)Reference
Hydrogenobyrinic acid (HBA)E. coliFine-tuning of heme and siroheme pathways via RBS engineering22.57[10]
Cobalamin (Vitamin B12)B. megateriumOverexpression of cobaltochelatase CbiX and cobalt supplementation~0.001[3]
Cobalamin (Vitamin B12)B. megateriumOverexpression of Fnr (oxygen global regulator)~0.001[3]
p-Coumaric acidS. cerevisiaeOverexpression of precursor pathway genes (TAL1, ENO2, ARO1)~1.5x increase[6]
Quillaic acidS. cerevisiaeOptimization of CYP450 activity and expression timing471[7][8]

Experimental Protocols

Protocol 1: Quantification of this compound and Intermediates by HPLC-MS/MS

This protocol is for the extraction and quantification of porphyrin-like intermediates from bacterial cells.

1. Sample Preparation (Porphyrin Extraction)

  • Culture cells to the desired growth phase and harvest a volume equivalent to 100 ml at an OD₆₀₀ of 0.4.

  • Centrifuge cells at 7,000 x g for 10 min at 4°C. Wash the pellet with a chilled buffer (e.g., 0.05 M Tris pH 8.2, 2 mM EDTA).[23]

  • Resuspend the final cell pellet in 1 ml of an ethyl acetate/acetic acid mixture (3:1, v/v).[23]

  • Lyse the cells by sonication on ice.[23]

  • Centrifuge to remove cell debris. Transfer the supernatant to a fresh tube.

  • Perform a liquid-liquid extraction by adding 1 ml of water, vortexing, and centrifuging. Discard the upper aqueous layer. Repeat this wash step.[23]

  • Add 100 µl of 3 M HCl to the organic phase to solubilize and extract the porphyrins into the acidic aqueous phase.[23]

  • Vortex vigorously, centrifuge, and collect the upper HCl layer containing the water-soluble porphyrins for analysis.[23]

2. HPLC-MS/MS Analysis

  • HPLC System: Agilent 1200 series or equivalent.[23]

  • Column: Zorbax SB-Aq column (4.6 × 50 mm, 5 µm) or a similar C18 column.[23]

  • Mobile Phase A: 0.1% formic acid in water.[23]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[23]

  • Flow Rate: 0.3 ml/min.[23]

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: Gradient to 5% A

    • 10-18 min: Hold at 5% A

    • 18-19 min: Gradient back to 100% A

    • 19-24 min: Hold at 100% A[23]

  • Mass Spectrometer: AB Sciex 5500 QTRAP or similar triple quadrupole system.[23]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[23]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Set up specific parent -> daughter ion transitions for this compound and other targeted intermediates. For example, for related porphyrins:

    • Coproporphyrin III: m/z 655.4 -> m/z 596.3[23]

    • Protoporphyrin IX: m/z 563.2 -> m/z 504.1[23]

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations.

Protocol 2: Preparation of Cell-Free Extract for Enzyme Activity Assays

This protocol provides a general method for preparing extracts to test the activity of individual biosynthetic enzymes.

  • Grow a 50-100 mL culture of the recombinant strain expressing the enzyme of interest.

  • Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Wash the cell pellet once with a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Resuspend the pellet in 2-5 mL of the same buffer, supplemented with a protease inhibitor cocktail.

  • Lyse the cells using a French press or sonicator on ice. Monitor lysis until the suspension is no longer viscous.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 min at 4°C) to pellet cell debris and insoluble proteins.

  • Carefully collect the supernatant, which is the cell-free extract.

  • Determine the total protein concentration of the extract using a standard method like the BCA assay. The extract can now be used for enzyme assays, normalizing activity to the total protein concentration.

Visualizations

Diagrams of Pathways and Workflows

Cobyrinic_Acid_Pathway cluster_precursor Precursor Synthesis cluster_main_pathway This compound Pathway ALA δ-Aminolevulinic acid UroIII Uroporphyrinogen III ALA->UroIII hemB,C,D Heme Heme UroIII->Heme hemE... Siroheme Siroheme UroIII->Siroheme cysG... Precorrin2 Precorrin-2 UroIII->Precorrin2 CobA (Methylase) Precorrin3A Precorrin-3A Precorrin2->Precorrin3A CobI (Methylase) HBA Hydrogenobyrinic acid Precorrin3A->HBA ...CobG,J,M,F,K,L,H... CobyrinicAcid This compound HBA->CobyrinicAcid Cobalt Insertion & Amidation

Caption: Simplified aerobic biosynthesis pathway from Uroporphyrinogen III.

Troubleshooting_Workflow Start Start: Low/No This compound Yield CheckExpression 1. Verify Gene Expression (qRT-PCR, SDS-PAGE) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK CheckActivity 2. Assess Enzyme Activity (In Vitro Assays) ExpressionOK->CheckActivity Yes OptimizeExpression Action: Optimize Promoters, Codons, Temp, Inducer ExpressionOK->OptimizeExpression No ActivityOK Activity OK? CheckActivity->ActivityOK CheckPrecursors 3. Analyze Precursor & Intermediate Levels (LC-MS) ActivityOK->CheckPrecursors Yes OptimizeFolding Action: Lower Temp, Co-express Chaperones ActivityOK->OptimizeFolding No MetabolicEngineering Action: Engineer Precursor Supply, Downregulate Competing Pathways CheckPrecursors->MetabolicEngineering OptimizeExpression->CheckExpression OptimizeFolding->CheckActivity End Improved Yield MetabolicEngineering->End

Caption: Troubleshooting workflow for low this compound yield.

Caption: Metabolic engineering targets for enhancing this compound production.

References

instability and degradation of cobyrinic acid during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cobyrinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the instability and degradation of this compound during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during purification?

A1: this compound and its precursors, particularly those in the anaerobic biosynthetic pathway, are inherently unstable. The primary factors contributing to degradation are:

  • Oxygen Exposure: The corrin (B1236194) ring of this compound is susceptible to oxidative damage. Intermediates in the anaerobic biosynthesis pathway are particularly sensitive to oxygen.

  • Light Exposure: Corrinoids, as a class of compounds, are known to be light-sensitive. Exposure to light, especially UV light, can lead to photodegradation.

  • Suboptimal pH: The stability of this compound is pH-dependent. Extreme pH values can lead to the hydrolysis of amide groups or other modifications to the corrin ring. Generally, slightly acidic to neutral conditions are preferred.

  • Elevated Temperatures: High temperatures can accelerate degradation reactions. Therefore, it is crucial to perform purification steps at low temperatures (e.g., 4°C) whenever possible.

Q2: I am observing a color change in my this compound sample during purification, from red to a yellowish or colorless solution. What does this indicate?

A2: A color change from the characteristic red of corrinoids to yellow or colorless is a strong indicator of the degradation and destruction of the corrin ring. This loss of color is due to the disruption of the conjugated double bond system in the macrocycle, which is responsible for its color. This is often a result of oxidation.

Q3: What are the expected degradation products of this compound?

A3: Specific degradation products of this compound under various purification conditions are not extensively documented in the literature. However, based on the reactivity of related corrinoids, degradation can involve oxidation of the corrin ring, leading to ring opening or modification of the side chains. Hydrolysis of the peripheral amide groups can also occur under non-optimal pH conditions.

Q4: Are there any stabilizing agents that can be added during purification?

A4: While specific stabilizers for this compound are not well-documented, general strategies to minimize degradation can be employed:

  • Antioxidants: The use of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) may help to prevent oxidative degradation, especially if brief exposure to air is unavoidable. However, their compatibility with the specific purification steps must be verified.

  • Anaerobic Conditions: For intermediates of the anaerobic biosynthesis pathway, maintaining strict anaerobic conditions throughout the purification process is the most effective stabilization strategy.

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the purification of this compound using High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC).

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Recommended Solution
Loss of Red Color in Fractions Degradation of the corrin ring due to oxidation or light exposure.Work in a low-light environment or use amber vials.[1] Degas all solvents and maintain an inert atmosphere (e.g., with argon or nitrogen) if possible, especially for anaerobic precursors.[2]
Peak Tailing Secondary interactions with the stationary phase (e.g., exposed silanols). Inappropriate mobile phase pH.Use an end-capped column. Adjust the mobile phase pH to be 1.5-2 units away from the pKa of this compound to ensure a single ionic form. Consider adding a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase.
Broad Peaks Column overload. Poor sample solubility in the mobile phase.Reduce the amount of sample injected. Ensure the sample is fully dissolved in the initial mobile phase.
Irreproducible Retention Times Changes in mobile phase composition or pH. Column degradation.Prepare fresh mobile phase for each run and ensure accurate pH measurement. Use a guard column and flush the column appropriately after each use.
Ion-Exchange Chromatography (IEC)
Problem Possible Cause Recommended Solution
This compound Does Not Bind to the Column Incorrect pH of the binding buffer. Incorrect type of ion-exchange resin (anion vs. cation).Adjust the pH of the binding buffer. This compound is acidic, so an anion exchanger should be used at a pH above its pI. Ensure the pH is at least 1 unit above the pI for efficient binding.
Poor Resolution/Co-elution of Impurities The salt gradient is too steep. The flow rate is too high.Use a shallower salt gradient to improve the separation of compounds with similar charges. Reduce the flow rate to allow for better equilibration.
Low Recovery of this compound Irreversible binding to the column. Degradation on the column.Ensure the elution buffer has a sufficiently high salt concentration or an appropriate pH to elute the compound. Perform all steps at a low temperature (4°C) to minimize on-column degradation.
Color Change Upon Elution Oxidative degradation upon exposure to air and buffer components.Degas buffers and collect fractions under an inert atmosphere if possible. Minimize the time the sample spends on the column.

Experimental Protocols

Protocol 1: General Extraction and Partial Purification of Corrinoids

This protocol is a general guideline for the extraction of corrinoids from bacterial cell pellets and can be adapted for this compound.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). Lyse the cells by sonication or using a French press. Perform this step on ice to prevent heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with the same buffer.

    • Wash the cartridge with water to remove salts and hydrophilic impurities.

    • Elute the corrinoids with methanol (B129727).

  • Solvent Evaporation: Evaporate the methanol under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Reconstitution: Re-dissolve the dried extract in a minimal volume of the initial buffer for further purification by HPLC or IEC.

Protocol 2: Anion-Exchange Chromatography for this compound Purification
  • Column Equilibration: Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Load the partially purified this compound sample onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).

  • Fraction Collection: Collect fractions and monitor the absorbance at the characteristic wavelength for corrinoids (around 360 nm and 550 nm).

  • Desalting: Pool the fractions containing this compound and desalt using a desalting column or dialysis against a low-salt buffer.

Visualizations

Cobyrinic_Acid_Degradation_Pathway cluster_factors Degradation Factors Cobyrinic_Acid This compound (Intact Corrin Ring) Degradation_Products Degradation Products (Opened/Modified Corrin Ring) Cobyrinic_Acid->Degradation_Products Degradation Oxygen Oxygen Oxygen->Cobyrinic_Acid Light Light (UV) Light->Cobyrinic_Acid pH Extreme pH pH->Cobyrinic_Acid Heat High Temperature Heat->Cobyrinic_Acid

Caption: Factors leading to the degradation of this compound.

Purification_Workflow cluster_precautions Key Precautions Start Bacterial Cell Pellet Lysis Cell Lysis (Sonication/French Press) Start->Lysis Clarification Centrifugation (Remove Debris) Lysis->Clarification SPE Solid-Phase Extraction (C18) (Desalting & Concentration) Clarification->SPE Chromatography Chromatography (HPLC or IEC) SPE->Chromatography Analysis Fraction Analysis (UV-Vis Spectroscopy) Chromatography->Analysis Final_Product Purified this compound Analysis->Final_Product Precautions Low Temperature Low Light Anaerobic Conditions (if applicable)

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Cobalt Chelation in Cobyrinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with cobalt chelation during the synthesis of cobyrinic acid, a key intermediate in the biosynthesis of Vitamin B12.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cobalt chelation reaction is showing low or no yield of this compound. What are the potential causes?

A1: Low or no yield of the desired cobalt-chelated product can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the activity of the cobaltochelatase enzyme, the integrity of the substrate, and the reaction conditions, including the presence of essential cofactors.

Q2: How can I determine if my cobaltochelatase enzyme (e.g., CobNST complex) is active?

A2: The activity of the cobaltochelatase, such as the CobNST complex, is critical for successful cobalt insertion.[1][2][3] To verify enzyme activity, consider the following:

  • Enzyme Purity and Integrity: Confirm the purity and integrity of the enzyme components (e.g., CobN, CobS, and CobT for the CobNST complex) using SDS-PAGE.[1][2][3][4]

  • Reconstitution of the Complex: Ensure that all necessary protein components are present to reconstitute the active enzyme complex. For instance, CobN and CobST are individually inactive but regain activity when mixed.[1][2][3]

  • Control Reactions: Perform a positive control reaction with a known active batch of the enzyme and a standard substrate to ensure the assay conditions are optimal.

Q3: I suspect an issue with my substrate, hydrogenobyrinic acid a,c-diamide (HBAD). How can I troubleshoot this?

A3: The stability and purity of the substrate are paramount for a successful reaction. Hydrogenobyrinic acid a,c-diamide is the specific substrate for the CobNST cobaltochelatase.[1][2][3]

  • Substrate Specificity: Confirm that you are using the correct substrate. Hydrogenobyrinic acid is a poor substrate for this enzyme compared to its a,c-diamide derivative.[3]

  • Substrate Integrity: Assess the purity and integrity of your HBAD sample, as degradation can inhibit the reaction.

  • UV-Visible Spectroscopy: Use UV-visible spectrophotometry to monitor the conversion of HBAD to the cobalt-containing product, cob(II)yrinic acid a,c-diamide.[1][2][4] A characteristic spectral shift should be observed upon successful cobalt insertion.

Q4: My reaction has all the correct components, but it is still not working. What role does ATP play, and could this be the issue?

A4: The cobalt chelation reaction catalyzed by the CobNST complex is ATP-dependent.[1][2][3][4] ATP hydrolysis provides the necessary energy for the insertion of the cobalt ion.

  • ATP and Magnesium Presence: Ensure that both ATP and a divalent cation, typically magnesium chloride, are present in the reaction mixture at optimal concentrations.

  • ATP Quality: Use a fresh, high-quality stock of ATP, as degraded ATP will not support the reaction.

  • Optimal Concentrations: The Michaelis constant (Km) for ATP has been determined to be approximately 220 µM, which can guide the optimization of its concentration in your reaction.[1][2][3]

Q5: What is the role of CobW, and could its absence be affecting my in vivo or in vitro experiments?

A5: In the late cobalt insertion pathway, a metallochaperone called CobW is involved in delivering cobalt to the CobNST chelatase in vivo.[4][5]

  • In Vivo Systems: If you are working with a cellular system, deficiencies in CobW expression or function could lead to inefficient cobalt delivery to the chelatase.

  • In Vitro Reconstitution: For in vitro assays, while CobW is part of the natural pathway for cobalt supply, its role can be bypassed by providing an adequate concentration of Co(II) in the reaction buffer.[4] However, understanding its function is crucial for interpreting results from cellular extracts.

Q6: I am observing unexpected side reactions or product inhibition. How can I mitigate this?

A6: While the primary reaction is the insertion of Co(II), the subsequent reduction of the metal ion is also a key part of the biosynthetic pathway.[6]

  • Product Characterization: Use spectroscopic methods to confirm that the reaction product is indeed cob(II)yrinic acid a,c-diamide.[1][2]

  • Coupled Enzyme Systems: In some experimental setups, coupling the cobaltochelatase reaction with the subsequent enzyme, cob(II)yrinic acid a,c-diamide reductase, can help to pull the reaction forward and prevent potential feedback inhibition.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for the cobalt chelation reaction catalyzed by the Pseudomonas denitrificans cobaltochelatase (CobNST complex).

Component Parameter Value Reference
Hydrogenobyrinic acid a,c-diamideKm0.085 ± 0.015 µM[1][2][3]
Co(II)Km4.2 ± 0.2 µM[1][2][3]
ATPKm220 ± 36 µM[1][2][3]

Table 1: Michaelis Constants (Km) for Cobaltochelatase Substrates

Parameter Value Notes Reference
Δε330 nm-3.0 x 10^4 M⁻¹ cm⁻¹For the conversion of HBAD to CBAD[4]

Table 2: Molar Extinction Coefficient for Reaction Monitoring

Experimental Protocols

Key Experiment: In Vitro Cobalt Chelation Assay

This protocol is adapted from studies on the reconstituted cobaltochelatase system.[1][2][3][4]

1. Reagents and Buffers:

  • Purified CobN and CobST protein components.

  • Hydrogenobyrinic acid a,c-diamide (HBAD) stock solution.

  • [57Co]cobalt chloride or non-radioactive CoCl2.

  • ATP solution.

  • Magnesium chloride (MgCl2) solution.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and CoCl2 at the desired concentrations.

  • Add the purified CobN and CobST proteins to the reaction mixture to reconstitute the active cobaltochelatase complex.

  • Initiate the reaction by adding the substrate, HBAD.

  • Incubate the reaction at an optimal temperature (e.g., 37°C).

  • Monitor the reaction progress over time.

3. Detection and Quantification:

  • Spectrophotometric Method: Continuously monitor the change in absorbance at 330 nm in a UV-visible spectrophotometer. The rate of metalation can be calculated from the linear phase of the reaction using the provided extinction coefficient.[4]

  • Radiometric Method: If using [57Co]cobalt chloride, the incorporation of radioactivity into the product can be quantified after separating the product from the reaction mixture, for example, by HPLC.

Visualizations

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Enzyme Purified CobN & CobST ReactionMix Assemble Reaction Mixture Enzyme->ReactionMix Substrate HBAD Substrate->ReactionMix Cofactors ATP, MgCl2, CoCl2 Cofactors->ReactionMix Incubation Incubate at Optimal Temperature ReactionMix->Incubation Spectro UV-Vis Spectroscopy (ΔA330nm) Incubation->Spectro HPLC HPLC Separation (Radiometric Detection) Incubation->HPLC

Caption: Experimental workflow for in vitro cobalt chelation.

troubleshooting_logic Start Low/No Product CheckEnzyme Is the enzyme active? Start->CheckEnzyme EnzymeOK Enzyme is OK CheckEnzyme->EnzymeOK Yes FixEnzyme Troubleshoot Enzyme: - Purity Check - Reconstitution - Positive Control CheckEnzyme->FixEnzyme No CheckSubstrate Is the substrate intact? SubstrateOK Substrate is OK CheckSubstrate->SubstrateOK Yes FixSubstrate Troubleshoot Substrate: - Purity Check - Correct Isomer CheckSubstrate->FixSubstrate No CheckCofactors Are cofactors present and active? CofactorsOK Cofactors are OK CheckCofactors->CofactorsOK Yes FixCofactors Troubleshoot Cofactors: - Fresh ATP - Optimal [Mg2+] CheckCofactors->FixCofactors No EnzymeOK->CheckSubstrate SubstrateOK->CheckCofactors

References

optimizing fermentation conditions for enhanced cobyrinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for enhanced cobyrinic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts for this compound production?

A1: The most common microbial hosts for industrial production of vitamin B12 and its precursors, like this compound, are Pseudomonas denitrificans and Propionibacterium shermanii.[1][2] P. denitrificans is often favored for its higher productivity.[2]

Q2: What are the key differences between the aerobic and anaerobic pathways for this compound biosynthesis?

A2: The primary distinction lies in the timing of cobalt insertion into the corrin (B1236194) ring. In the aerobic pathway, utilized by organisms like Pseudomonas denitrificans, cobalt is inserted late in the synthesis.[3] Conversely, the anaerobic pathway, found in organisms such as Propionibacterium shermanii, incorporates cobalt at an early stage.[3]

Q3: What are the critical fermentation parameters to monitor for optimal this compound yield?

A3: Key parameters to monitor and control include pH, temperature, dissolved oxygen (DO), and the concentration of essential nutrients and precursors in the fermentation medium.[1][4]

Q4: How does pH affect this compound production?

A4: The pH of the fermentation medium significantly influences enzyme activity in the this compound biosynthetic pathway. For instance, the enzyme this compound a,c-diamide synthase from Pseudomonas denitrificans exhibits a broad optimal pH around 7.3.[5] Maintaining a stable pH in this range is crucial for maximizing product yield.

Q5: What is the optimal temperature for this compound fermentation?

A5: While the optimal temperature can be strain-specific, a common range for bacterial fermentations, including those for vitamin B12 production, is between 25°C and 35°C.[4][6] For Propionibacterium freudenreichii, a temperature of 36°C has been reported as suitable for vitamin B12 production.[6][7]

Troubleshooting Guide

Low this compound Yield

Issue: The final concentration of this compound is significantly lower than expected.

Possible Cause Troubleshooting Steps
Suboptimal pH - Continuously monitor the pH of the fermentation broth. - Maintain the pH within the optimal range for your microbial host (e.g., 7.15-7.30 for P. denitrificans).[8] - Implement a pH-stat control strategy using automated addition of acid or base.
Incorrect Temperature - Ensure the fermenter's temperature control system is accurately calibrated. - Maintain a constant temperature within the optimal range for your microorganism (typically 25-35°C).[4][6]
Inadequate Aeration / Dissolved Oxygen (DO) - Optimize agitation and aeration rates to maintain adequate DO levels, especially during the growth phase. - Consider a multi-stage DO control strategy, as biomass production and cobalamin synthesis may have different optimal DO concentrations.[9]
Nutrient Limitation - Ensure the fermentation medium is not depleted of essential nutrients such as carbon, nitrogen, cobalt, and betaine.[1][8] - Implement a fed-batch strategy to supply nutrients throughout the fermentation process.[6][7][10]
Accumulation of Inhibitory Byproducts - Analyze the fermentation broth for potential inhibitory byproducts such as certain organic acids.[11] - Consider co-fermentation with another microorganism that can metabolize the inhibitory byproduct.[8]
Metabolic Bottlenecks - Analyze for the accumulation of biosynthetic intermediates using methods like LC-MS. - If a specific intermediate is accumulating, consider precursor feeding strategies to bypass the metabolic block.
Contamination

Issue: The fermentation culture is contaminated with unwanted microorganisms.

Possible Cause Troubleshooting Steps
Inadequate Sterilization - Ensure all fermentation equipment and media are properly sterilized before use. - Validate sterilization protocols regularly.
Compromised Aseptic Technique - Review and reinforce aseptic techniques for all procedures, including inoculation and sampling. - Use a laminar flow hood for all culture manipulations.
Contaminated Raw Materials - Test raw materials for microbial contamination before use. - Source high-quality, certified raw materials.

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound and Vitamin B12 Production

ParameterOrganismOptimal Value/RangeReference
pH Pseudomonas denitrificans~7.3 (for this compound a,c-diamide synthase)[5]
Pseudomonas denitrificans7.15 - 7.30 (for Vitamin B12)[8]
Propionibacterium freudenreichii6.5[6][7]
Temperature Propionibacterium freudenreichii36°C[6][7]
Dissolved Oxygen Pseudomonas denitrificansMulti-stage control: 8-10% (20-48h), 2-5% (49-106h), 2% (107-168h) for Vitamin B12[9]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production
  • Media Preparation: Prepare the basal fermentation medium containing a primary carbon source (e.g., glucose or molasses), a nitrogen source (e.g., corn steep liquor or ammonium (B1175870) salts), and essential minerals, including a cobalt source.[1][6][7] A key supplement, betaine, should also be included as it is essential for the overproduction of both corrins and porphyrins in P. denitrificans.[8] Sterilize the medium by autoclaving.

  • Inoculum Preparation: Prepare a seed culture of the production strain (e.g., Pseudomonas denitrificans) in a suitable growth medium.

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture. Maintain the fermentation at the optimal temperature and pH (see Table 1).

  • Fed-Batch Strategy: After an initial batch phase, initiate a continuous or intermittent feed of a concentrated nutrient solution. The feed should contain the primary carbon source and other key nutrients to avoid depletion.[6][7][10]

  • Monitoring and Control: Continuously monitor and control pH, temperature, and dissolved oxygen throughout the fermentation.

  • Harvesting: Once the desired concentration of this compound is reached, harvest the biomass by centrifugation.

Protocol 2: Extraction and Quantification of this compound by LC-MS
  • Cell Lysis: Resuspend the harvested cell pellet in a suitable buffer and lyse the cells using sonication or other appropriate methods.

  • Extraction: Extract the this compound and other porphyrins from the cell lysate. A common method involves using an ethyl acetate/acetic acid mixture.[12]

  • Purification (Optional but Recommended): For cleaner samples, a preliminary purification step using solid-phase extraction (SPE) can be employed.

  • LC-MS Analysis:

    • Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) for separation.[12] The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[12]

    • Mass Spectrometry Detection: Use a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[12] Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments for quantification.[12]

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Aerobic_Cobyrinic_Acid_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A Precorrin_3B Precorrin-3B Precorrin_3A->Precorrin_3B Precorrin_4 Precorrin-4 Precorrin_3B->Precorrin_4 Precorrin_5 Precorrin-5 Precorrin_4->Precorrin_5 Precorrin_6A Precorrin-6A Precorrin_5->Precorrin_6A Precorrin_6B Precorrin-6B Precorrin_6A->Precorrin_6B Precorrin_8 Precorrin-8 Precorrin_6B->Precorrin_8 Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8->Hydrogenobyrinic_acid Hydrogenobyrinic_acid_ac_diamide Hydrogenobyrinic acid a,c-diamide Hydrogenobyrinic_acid->Hydrogenobyrinic_acid_ac_diamide CobIIyrinic_acid_ac_diamide Cob(II)yrinic acid a,c-diamide Hydrogenobyrinic_acid_ac_diamide->CobIIyrinic_acid_ac_diamide Cobalt Insertion Experimental_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Media_Prep Media Preparation Inoculation Inoculation Media_Prep->Inoculation Fermentation_Run Fed-Batch Fermentation Inoculation->Fermentation_Run Monitoring Monitoring (pH, Temp, DO) Fermentation_Run->Monitoring Harvesting Harvesting (Centrifugation) Fermentation_Run->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Extraction Extraction Cell_Lysis->Extraction Purification Purification (HPLC) Extraction->Purification Quantification Quantification (LC-MS) Purification->Quantification

References

Technical Support Center: Chemical Synthesis of the Cobyrinic Acid Macrocycle

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of the cobyrinic acid macrocycle, a cornerstone of the total synthesis of Vitamin B₁₂. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex task of constructing this intricate molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategic challenge in synthesizing the this compound macrocycle?

A1: The primary challenge lies in the molecule's immense complexity. This compound, the metal-free nucleus of cobyric acid, features a 15-membered macrocycle with nine chiral centers, numerous contiguous stereocenters, and a dense arrangement of functional groups. The historic total synthesis by the collaborating groups of R.B. Woodward and Albert Eschenmoser highlighted two main strategic hurdles: the stereocontrolled construction of the four individual pyrroloid rings (A, B, C, and D) and the subsequent macrocyclization to form the corrin (B1236194) ring system.[1][2][3] This endeavor took nearly 12 years and involved over 100 scientists, underscoring its difficulty.[2][4]

Q2: What were the main strategic approaches for the macrocyclization?

A2: Two primary strategies for forming the corrin macrocycle were developed during the landmark Woodward-Eschenmoser synthesis:[2][4]

  • The A/B-Ring Closure (Woodward/Harvard): This approach involved first synthesizing a larger "Western Half" (A-D rings) and an "Eastern Half" (B-C rings). The final macrocycle-forming bond was then forged between rings A and B. This route heavily relied on newly developed coupling methods to connect the sterically hindered fragments.[2][4]

  • The A/D-Ring Closure (Eschenmoser/ETH): This alternative approach also involved synthesizing the individual rings but aimed to form the direct C-C bond between rings A and D as the final macrocyclization step. This was famously achieved through a novel photochemical cycloisomerization reaction.[2][4][5]

Q3: Why is stereocontrol such a critical issue?

A3: this compound has nine stereocenters, and their precise three-dimensional arrangement is crucial for the molecule's structure and function. Establishing the correct relative and absolute stereochemistry across these centers is a monumental task. The synthesis requires numerous asymmetric reactions or the use of chiral starting materials (chiral pool synthesis), such as using (+)-camphor to set the stereochemistry of the D ring.[1][3] Each stereocenter-forming reaction must be highly selective to avoid the formation of complex mixtures of diastereomers, which are often incredibly difficult to separate.[6]

Q4: What is the "Eschenmoser sulfide (B99878) contraction" and why is it important?

A4: The Eschenmoser sulfide contraction is a powerful carbon-carbon bond-forming reaction developed by Albert Eschenmoser. It allows for the coupling of a thioamide with an α-haloketone in the presence of a phosphine (B1218219), ultimately forming an α,β-unsaturated carbonyl compound through an episulfide intermediate that extrudes sulfur.[4][7] This reaction was pivotal in the Vitamin B₁₂ synthesis for connecting the sterically congested B and C ring fragments, a step where many standard coupling reactions would likely fail.[1]

Troubleshooting Guide

Problem 1: Low Yield in Macrocyclization Step
Question Potential Cause Troubleshooting Steps & Solutions
My A/D photochemical cyclization is inefficient. What can I do? The photochemical A/D-seco-corrinate to corrinate cycloisomerization is highly dependent on the complexed metal ion.The original ETH studies found that the reaction proceeds smoothly with photochemically inert, loosely bound metal ions like Zinc (Zn²⁺) or Cadmium (Cd²⁺).[2][8] Complexes with Nickel (Ni²⁺) or Cobalt (Co³⁺) were found to be unreactive under these conditions. Solution: Perform the photochemical cyclization on a Zn or Cd complex of the seco-corrinoid precursor. The cobalt can be inserted in a subsequent step after the macrocycle is formed.[2]
My A/B ring closure via sulfide contraction is giving a low yield of the coupled product. The sulfide contraction relies on several sequential steps: S-alkylation, episulfide formation, and sulfur extrusion. A failure at any step will reduce the overall yield. The reaction can also be sensitive to steric hindrance.1. Optimize Base and Thiophile: The reaction requires a base to abstract a labile proton and a thiophilic phosphine (e.g., triphenylphosphine (B44618) or triethylphosphite) to extrude the sulfur.[7][9] Experiment with different phosphines and non-nucleophilic bases to find the optimal conditions for your specific substrate. 2. Solvent Choice: Polar aprotic solvents like DMF or MeCN are often favored as they can facilitate the formation of the intermediate α-thioiminium salt.[10] 3. Purity of Starting Materials: Ensure the thioimide and alkylating partner are pure, as side reactions can be problematic.
I am observing significant amounts of oligomeric and polymeric side products during macrocyclization. Macrocyclization reactions are in competition with intermolecular polymerization. This is a common problem when the rate of the intramolecular ring-closing is slow compared to the intermolecular reaction.1. High-Dilution Conditions: The most critical factor is to maintain a very low concentration of the linear precursor to favor the intramolecular reaction. This is typically achieved by the slow addition of the precursor solution (e.g., via a syringe pump over several hours) to a large volume of refluxing solvent.[11] 2. Template-Assisted Cyclization: The use of a metal ion (like Cd²⁺) not only facilitates the photochemical reaction but also acts as a template, pre-organizing the linear precursor into a conformation that is favorable for cyclization, thereby increasing the effective molarity.[8][12]
Problem 2: Poor Stereoselectivity and Diastereomer Formation
Question Potential Cause Troubleshooting Steps & Solutions
The coupling of my A-D and B-C fragments is producing a mixture of diastereomers at the new stereocenter. The formation of the bond linking the two halves of the molecule can be subject to kinetic vs. thermodynamic control, and steric interactions can favor the formation of undesired isomers.The Woodward-Eschenmoser synthesis often faced this issue. In one key Michael reaction to form a tricycle, the initial product was a mixture, but treatment with a strong base (potassium tert-butoxide) isomerized the propionic acid side chain to the thermodynamically more stable, and correct, isomer with a 90% recovery.[1] Solution: Investigate thermodynamic equilibration conditions. After the coupling reaction, expose the product mixture to basic or acidic conditions to potentially isomerize the undesired stereocenter to the more stable configuration. This requires that the desired product is indeed the thermodynamically favored one.
My Diels-Alder reaction to form a key ring system shows poor facial selectivity. The facial selectivity of a Diels-Alder reaction is governed by the steric and electronic properties of both the diene and the dienophile.1. Use of Lewis Acids: Lewis acids (e.g., SnCl₄) can be used to catalyze the Diels-Alder reaction.[1] They can also enhance stereoselectivity by coordinating to the dienophile, altering its electronic properties and steric profile, thereby favoring approach from one face. 2. Chiral Auxiliaries/Catalysts: For asymmetric Diels-Alder reactions, employ a chiral auxiliary on the dienophile or a chiral Lewis acid catalyst to direct the approach of the diene to a specific face.
How can I separate the complex mixture of diastereomers I've produced? The intermediates in the this compound synthesis are large, structurally similar, and often have similar polarities, making separation by standard column chromatography challenging.The Woodward-Eschenmoser teams extensively used High-Performance Liquid Chromatography (HPLC) in the later stages of the synthesis.[1][6] Solution: Develop a robust HPLC method. This may involve screening different stationary phases (e.g., reversed-phase C18, normal phase silica) and mobile phase compositions to achieve separation. This is often an iterative and time-consuming process but is essential for obtaining pure intermediates.
Problem 3: Functional Group Incompatibility and Side Reactions
Question Potential Cause Troubleshooting Steps & Solutions
I'm having trouble selectively reacting one of the many ester groups on the periphery of the macrocycle. The seven carboxylic acid side chains (usually protected as methyl esters) are chemically very similar, making selective deprotection or amidation a significant challenge. The synthesis of cobyric acid requires the conversion of six esters to primary amides while leaving the seventh (the 'f' position on ring D) as a carboxylic acid.The original synthesis addressed this by masking the 'f' position's carboxyl group as a nitrile throughout the synthesis.[1] The nitrile is more stable to many of the reaction conditions used to manipulate the other ester groups. Solution: Employ an orthogonal protecting group strategy from the outset. The carboxyl group destined for the nucleotide loop should be protected in a form (like a nitrile) that can be unmasked under conditions that do not affect the other six ester groups. The final conversion of the nitrile to the carboxylic acid was achieved with sulfuric acid, after which the remaining six esters were converted to amides using ammonia.[1]
An ozonolysis step is leading to oxidation of a sulfur atom elsewhere in my molecule. Reagents like ozone are powerful oxidants and can lack chemoselectivity, reacting with sensitive functional groups like thioethers in addition to the target double bond.Woodward encountered this potential issue when using a thioether to differentiate a key position. There was concern that ozonolysis would oxidize the sulfur.[6] Solution: 1. Test on Model Systems: Before committing large amounts of precious material, test the reaction on a simpler model compound that contains the same functionalities to see if the side reaction is significant. 2. Alternative Reagents: Explore alternative methods for oxidative cleavage of the double bond that are milder or more chemoselective and less likely to oxidize sulfur, such as the Johnson-Lemieux oxidation (OsO₄/NaIO₄).

Quantitative Data Summary

The total synthesis of cobyric acid is characterized by a very long sequence of reactions with a low overall yield. While exact yields for every single step are not always detailed in retrospective accounts, the data below represents reported or estimated yields for key transformations.

Transformation Synthetic Approach Key Reagents/Conditions Reported/Estimated Yield Reference
Overall Synthesis Woodward-Eschenmoser>60 steps< 1%[13]
Wolff Rearrangement Woodward (Ring A Synthesis)Ag₂O, MeOH, 65 °C69% (over 3 steps)[14]
Diels-Alder Reaction Woodward (Ring C Synthesis)Stannic Chloride (SnCl₄)Not specified, but stereospecific[1]
Michael Reaction & Epimerization Woodward (A-D Coupling)1. K-t-butoxide; 2. Base Hydrolysis90% recovery of desired isomer[1]
Eschenmoser Sulfide Contraction Woodward-Eschenmoser (B-C Coupling)P(OEt)₃, Xylenes, 125 °C85% (over 2 steps)[14]
Photochemical A/D Cyclization Eschenmoserhv, Zn or Cd complexGood to high yields (qualitative)[2]
Final Amidation Woodward-EschenmoserNH₃, NH₄ClGood yields (qualitative)[15]

Key Experimental Protocols

Protocol 1: Eschenmoser Sulfide Contraction (Conceptual)

This protocol is a generalized representation based on the principles of the reaction as applied in the B₁₂ synthesis for coupling two complex fragments (a thioamide/thiolactam and an α-halo-ketone).

  • S-Alkylation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the thioamide-containing fragment (1.0 eq) in a suitable dry, polar aprotic solvent (e.g., anhydrous DMF or CH₂Cl₂). Add the α-halo-ketone fragment (1.1 eq). The reaction may proceed spontaneously or require mild heating (40-60 °C) for several hours. Monitor the formation of the α-thioiminium salt intermediate by TLC or LC-MS.

  • Sulfide Contraction: To the solution containing the α-thioiminium salt, add a non-nucleophilic base (e.g., DBU or a hindered amine base, 1.5 eq) to facilitate deprotonation and episulfide formation.

  • Add a solution of a tertiary phosphine (e.g., triphenylphosphine or triethylphosphite, 1.5 eq) in the same solvent.

  • Heat the reaction mixture (typically between 80 °C and 130 °C, depending on the substrate and solvent) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This step can take several hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain the desired coupled product and the phosphine sulfide byproduct (e.g., triphenylphosphine sulfide). Purify by column chromatography, often requiring a carefully optimized solvent system to separate the product from the byproduct.

Protocol 2: Photochemical A/D Macrocyclization (Conceptual)

This protocol outlines the key steps for the metal-templated ring closure developed by Eschenmoser's group.

  • Metal Complexation: Dissolve the A/D-seco-corrinoid precursor (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Add a solution of a photochemically inert metal salt (e.g., Zn(OAc)₂ or Cd(OAc)₂, 1.2 eq). Stir at room temperature until complexation is complete, which can be monitored by UV-Vis spectroscopy (observing a shift in the absorption maxima).

  • Photolysis Setup: Transfer the solution of the metal complex to a photochemical reactor. The solution should be deoxygenated by bubbling argon or nitrogen through it for at least 30 minutes prior to and during irradiation, as oxygen can quench the excited state and lead to side reactions.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp with a filter to select for the appropriate wavelength that excites the chromophore without causing rapid decomposition). The reaction should be cooled to maintain a constant temperature.

  • Monitoring: Monitor the progress of the cycloisomerization by taking aliquots and analyzing them by HPLC and UV-Vis spectroscopy. The formation of the corrin macrocycle results in a characteristic shift in the UV-Vis spectrum.

  • Workup and Demetallation: Once the reaction is complete, concentrate the solution. The metal can be removed (if necessary for subsequent steps) by treatment with a mild acid (e.g., trifluoroacetic acid in a non-aqueous solvent) to afford the metal-free corrin.

  • Purification: Purify the resulting this compound derivative by preparative HPLC to remove any unreacted starting material and photodecomposition byproducts.

Visualizations

Logical Workflow: Strategic Decision in Macrocyclization

G cluster_ab A/B Closure Details cluster_ad A/D Closure Details start Synthesis Goal: This compound Macrocycle strategy Key Challenge: Final Macrocyclization Step start->strategy ab_approach A/B-Ring Closure Approach (Woodward) strategy->ab_approach ad_approach A/D-Ring Closure Approach (Eschenmoser) strategy->ad_approach ab_coupling Couple A-D and B-C Fragments (e.g., via Thioether) ab_approach->ab_coupling ad_precursor Synthesize Linear A/D-seco-corrinoid Precursor ad_approach->ad_precursor ab_cyclization Form Final Bond between Ring A and Ring B ab_coupling->ab_cyclization ab_method Method: Eschenmoser Sulfide Contraction ab_cyclization->ab_method ad_cyclization Form Final Bond between Ring A and Ring D ad_precursor->ad_cyclization ad_method Method: Photochemical Cycloisomerization ad_cyclization->ad_method

Caption: Strategic approaches to the this compound macrocyclization.

Troubleshooting Logic: Low Macrocyclization Yield

G start Problem: Low Yield in Macrocyclization check_polymers Are oligomers/ polymers the main product? start->check_polymers check_starting_material Is starting material being recovered? start->check_starting_material check_side_products Are specific side products observed? start->check_side_products check_polymers->check_starting_material No high_conc Cause: Concentration too high check_polymers->high_conc Yes check_starting_material->check_side_products No slow_reaction Cause: Reaction conditions not optimal (e.g., wrong metal template, insufficient activation) check_starting_material->slow_reaction Yes degradation Cause: Precursor is degrading (e.g., light/air sensitivity) check_side_products->degradation Yes solution_dilution Solution: Use high-dilution conditions (syringe pump addition) high_conc->solution_dilution solution_conditions Solution: Optimize reaction conditions (e.g., switch to Zn/Cd for photo-reaction, optimize base/phosphine for contraction) slow_reaction->solution_conditions solution_protect Solution: Ensure inert atmosphere, check precursor stability, use degassed solvents degradation->solution_protect

Caption: Decision tree for troubleshooting low macrocyclization yields.

References

overcoming feedback inhibition in the cobyrinic acid pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the cobyrinic acid biosynthesis pathway. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of the this compound pathway?

Feedback inhibition is a biological control mechanism where the end product of a metabolic pathway, in this case, cobalamin (vitamin B12) or its intermediates, binds to an enzyme acting early in the pathway, inhibiting its activity.[1][2] This regulation prevents the overproduction of the final compound, conserving cellular energy and resources.[1][2] In the broader tetrapyrrole pathway that produces precursors for this compound, key enzymes at branch points are common targets for this type of regulation.[3]

Q2: Which enzymes are the primary targets of feedback inhibition or rate-limitation?

Several enzymes can be bottlenecks or subject to regulation:

  • S-Adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT/CobA): This enzyme catalyzes the first committed step towards this compound by methylating uroporphyrinogen III to produce precorrin-2.[4] While some studies on SUMT from Pseudomonas denitrificans show it is insensitive to feedback inhibition by cobalamin,[5][6] SUMT from other organisms can be inhibited by its substrate (uroporphyrinogen III) at high concentrations or by the by-product S-adenosyl-L-homocysteine (SAH).[7]

  • Sirohydrochlorin Cobaltochelatase (CbiK/CbiX): In the anaerobic pathway, CbiK or CbiX catalyzes the insertion of a cobalt ion into sirohydrochlorin.[8] While direct allosteric inhibition by cobalamin is not extensively documented for CbiK/CbiX, its activity is often a rate-limiting step. Overexpression of the cbiX gene has been shown to significantly increase cobalamin production, indicating that the cobalt chelation step is a major bottleneck in the pathway.[3]

  • HemA (Glutamyl-tRNA reductase): As the first enzyme in the entire tetrapyrrole biosynthesis pathway, HemA is often subject to feedback inhibition by a downstream product, heme.[3] Since the this compound pathway shares this initial segment, inhibition of HemA will deplete the precursor pool for cobalamin synthesis.

Troubleshooting Guides

Problem 1: My microbial strain produces low yields of this compound or its derivatives. How can I determine if feedback inhibition is the cause?

Answer: Low yield is a common issue that can stem from transcriptional repression (e.g., via B12 riboswitches), precursor limitation, or enzymatic feedback inhibition. To specifically investigate feedback inhibition, you can perform the following steps:

  • In Vitro Enzyme Assays:

    • Prepare cell-free extracts from your production strain.

    • Assay the activity of a key early-pathway enzyme (e.g., SUMT/CobA) in the presence of varying concentrations of the final product (e.g., adenosylcobalamin or methylcobalamin).

    • A significant decrease in enzyme activity with increasing product concentration indicates feedback inhibition.

  • Metabolite Sequestration:

    • Engineer your strain to overexpress a protein that binds vitamin B12, such as glutamate (B1630785) mutase (GlmS) or methionine synthase (MetH).[3]

    • If production increases, it suggests that sequestering the final product alleviates feedback inhibition on the biosynthetic pathway.[3]

  • Fed-Batch Fermentation Analysis:

    • Run a fermentation and monitor the production rate over time.

    • If the rate of production slows down or stops as the product accumulates in the cell or medium (while substrates are still available), this is circumstantial evidence for end-product inhibition.

Below is a logical workflow to diagnose production issues:

G A Low this compound Yield B Measure Transcript Levels of Biosynthesis Genes (e.g., cbiK, cobA) A->B C Transcripts Low B->C If D Transcripts High B->D If E Problem is likely Transcriptional Regulation (e.g., Riboswitch) C->E F Perform In Vitro Assay of Key Enzyme (e.g., CbiK) with added End-Product D->F G Activity Decreases F->G If H Activity Unchanged F->H If I Feedback Inhibition is Likely the Cause G->I J Bottleneck is Elsewhere (e.g., Precursor Supply, Cofactors, Enzyme Intrinsic Activity) H->J G WT_Active Active Site Output_Blocked Reaction Blocked WT_Active->Output_Blocked WT_Allo Allosteric Site Mut_Active Active Site Output_Active Reaction Proceeds Mut_Active->Output_Active Mut_Allo Mutated Allosteric Site Inhibitor Inhibitor (Cobalamin) Inhibitor->WT_Allo Binds & Inhibits Inhibitor->Mut_Allo Binding Prevented Substrate Substrate Substrate->WT_Active Substrate->Mut_Active

References

Technical Support Center: Spectroscopic Analysis of Cobyrinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of cobyrinic acid. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected UV-Vis absorption maxima for dicyanothis compound heptamethyl ester?

A1: The electronic spectra of dicyanothis compound heptamethyl ester (DCCbs) are characterized by distinct bands. While specific maxima can vary slightly based on solvent and purity, key absorptions include the γ-band. A related derivative, (5R,6R)-Coα,Coβ-dicyano-5,6-dihydro-5-hydroxy-heptamethylcob(III)yrinate-c,6-lactone (DCSYCbs), shows similar spectra but with bands shifted to shorter wavelengths and a less intense γ-band.[1]

Q2: My NMR spectrum of a this compound derivative is showing broad peaks. What could be the cause?

A2: Broadening of NMR signals can be attributed to several factors. One common cause is the aggregation of the this compound molecules in solution.[2] The concentration of your sample may be too high, promoting self-assembly.[3] Additionally, the presence of paramagnetic impurities can lead to significant peak broadening. Ensure your sample is free from such contaminants.

Q3: I am observing unexpected peaks in my mass spectrometry data. What are the potential sources?

A3: Unexpected peaks in mass spectrometry can arise from various sources including contaminants introduced during sample preparation, the presence of isomers with identical masses, or in-source degradation of the analyte.[4] It is also possible that you are observing adducts with metal ions or solvent molecules. Careful sample purification and the use of high-resolution mass spectrometry can help in identifying the nature of these unexpected peaks.[4][5]

Q4: Why is my Circular Dichroism (CD) spectrum showing no signal for a this compound sample?

A4: For a molecule to be CD active, it must be chiral and possess a chromophore that absorbs light in the region of interest.[6] While this compound is chiral, the absence of a CD signal could indicate that the concentration is too low or that the specific derivative being analyzed lacks a suitable chromophore in the wavelength range being scanned. It is also possible that the sample contains an equal mixture of enantiomers (a racemic mixture), which would result in no net CD signal.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the spectroscopic analysis of this compound.

UV-Vis Spectroscopy
Issue Potential Cause Troubleshooting Steps
Low absorbance or no signal Sample concentration is too low.- Concentrate the sample. - Use a cuvette with a longer path length.
Instrument light source is failing.[7][8]- Check the status of the deuterium (B1214612) and tungsten lamps. - Run instrument performance diagnostics.
Unexpected peaks in the spectrum Sample contamination.[9]- Use high-purity solvents and clean cuvettes.[10] - Run a blank spectrum with just the solvent.[11] - Re-purify the sample if necessary.
Solvent absorption.[11]- Ensure the solvent used does not absorb in the analytical wavelength range.[8] - Use a reference cuvette with the same solvent to zero the instrument.[10]
Shifting λmax values Change in solvent polarity or pH.- Ensure consistent solvent and pH conditions between samples. - Buffer the solution if pH sensitivity is suspected.
Aggregation of this compound.[3][12]- Dilute the sample. - Alter the solvent composition to disfavor aggregation.
Inconsistent or noisy readings Dirty or scratched cuvettes.[10]- Thoroughly clean cuvettes with an appropriate solvent. - Inspect cuvettes for scratches and replace if necessary.
High sample concentration causing light scattering.[9]- Dilute the sample to an optimal absorbance range (typically 0.1-1.0 AU).[10]
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad or poorly resolved peaks Sample aggregation.[2]- Decrease the sample concentration. - Increase the temperature of the NMR experiment. - Change the solvent to one that better solubilizes the analyte.
Presence of paramagnetic impurities (e.g., metal ions).[13]- Purify the sample using chromatography or chelation agents to remove metal contaminants.[14]
Unoptimized shimming.- Re-shim the instrument before acquiring data.
Overlapping signals Inherent complexity of the this compound molecule.- Utilize two-dimensional NMR techniques (e.g., TOCSY, ROESY, HSQC, HMBC) to resolve individual signals.[1]
Insufficient magnetic field strength.[15]- If available, use a higher-field NMR spectrometer for better signal dispersion.
Low signal-to-noise ratio Insufficient sample concentration.- Increase the sample concentration if solubility allows.
Insufficient number of scans.- Increase the number of transients acquired.
Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
No or low ion signal Inefficient ionization.- Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Try a different ionization technique (e.g., ESI, MALDI).
Sample concentration is too low.- Concentrate the sample.
Peak misidentification Presence of isomers or isobaric interferences.[4][5]- Use high-resolution MS to obtain accurate mass measurements. - Employ tandem MS (MS/MS) to generate fragmentation patterns for structural confirmation.[4]
In-source fragmentation or degradation.[4]- Use softer ionization conditions.
Ion suppression Matrix effects from complex sample mixtures or buffers.[16][17]- Purify the sample to remove interfering substances. - Use an internal standard that is structurally similar to this compound.[17]

Experimental Protocols

Sample Preparation from Biological Sources (Propionibacterium shermanii)
  • Cell Lysis: Suspend freshly harvested P. shermanii cells in a potassium phosphate (B84403) buffer (e.g., 0.01 M, pH 7.6).[18]

  • Sonication: Sonicate the cell suspension on ice to lyse the cells.[18]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 17,000 x g) at a low temperature (e.g., 0°C) to pellet cell debris.[18]

  • Extraction: The supernatant containing the this compound can then be used for further purification steps, such as chromatography, before spectroscopic analysis.[18]

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, water) to a concentration that gives an absorbance in the range of 0.1-1.0.

  • Instrument Calibration: Calibrate the spectrophotometer using a blank solution containing only the solvent.[10]

  • Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to literature values.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • 2D NMR Acquisition (if needed): If the 1D spectrum is complex, acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to aid in structure elucidation and assignment of resonances.[1]

Visualized Workflows and Logic

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Start Start with this compound Sample Purification Purification (e.g., HPLC) Start->Purification Dissolution Dissolve in Appropriate Solvent Purification->Dissolution Concentration Adjust Concentration Dissolution->Concentration UV_Vis UV-Vis Spectroscopy Concentration->UV_Vis NMR NMR Spectroscopy Concentration->NMR MS Mass Spectrometry Concentration->MS CD Circular Dichroism Concentration->CD Interpret_UV Analyze UV-Vis Spectrum UV_Vis->Interpret_UV Interpret_NMR Analyze NMR Spectrum NMR->Interpret_NMR Interpret_MS Analyze Mass Spectrum MS->Interpret_MS Interpret_CD Analyze CD Spectrum CD->Interpret_CD Structure_Confirm Confirm Structure & Purity Interpret_UV->Structure_Confirm Interpret_NMR->Structure_Confirm Interpret_MS->Structure_Confirm Interpret_CD->Structure_Confirm End End Structure_Confirm->End Troubleshooting_Logic Troubleshooting Logic for Unexpected Spectroscopic Results Start Unexpected Result Observed Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Purity Assess Sample Purity Check_Sample_Prep->Check_Purity Protocol OK Rerun_Prep Re-prepare Sample Check_Sample_Prep->Rerun_Prep Error Found Check_Concentration Verify Sample Concentration Check_Purity->Check_Concentration Check_Solvent Check Solvent Purity & Compatibility Check_Concentration->Check_Solvent Check_Instrument Check Instrument Performance Check_Solvent->Check_Instrument Rerun_Prep->Start Calibrate Recalibrate Instrument Check_Instrument->Calibrate Parameters OK Instrument_Issue Instrument Malfunction Suspected Check_Instrument->Instrument_Issue Error Found Run_Standard Run Standard/Reference Sample Calibrate->Run_Standard Re_analyze Re-analyze Sample Run_Standard->Re_analyze Consult_Manual Consult Instrument Manual/Support Instrument_Issue->Consult_Manual

References

strategies to increase the stability of cobyrinic acid intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and storage of cobyrinic acid intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Q1: My this compound intermediate is degrading rapidly upon isolation. What is the most likely cause?

A: The most common cause of rapid degradation is exposure to oxygen. Many intermediates of the cobalamin biosynthetic pathway, particularly in the anaerobic route, are extremely sensitive to oxidation.[1][2] For instance, cobalt-precorrin-5B is stable for several months under strictly anaerobic conditions (<2 ppm O₂) but degrades quickly in the presence of air.[1]

  • Solution: Handle all buffers, reagents, and the intermediate itself under strict anaerobic conditions using a glove box or glove bag. Ensure all solutions are thoroughly deoxygenated before use.

Q2: I'm observing very low yields for a specific enzymatic conversion step. How can I improve this?

A: Low yields can stem from several factors, including cofactor availability, suboptimal reaction conditions, or inherent instability of the product.

  • Check Reducing Equivalents: Many enzymatic steps in the pathway, such as the conversion to cobalt-precorrin-4 by CbiH, require reducing equivalents like NADPH to achieve high yields.[1] Ensure these are present in sufficient concentrations.

  • Verify Cobalt Insertion: The central cobalt ion can play a role in stabilizing the intermediate and may be crucial for the interconversion of pathway intermediates.[2] Confirm that cobalt has been correctly inserted in earlier steps.

  • Optimize pH: Enzymatic reactions are highly pH-dependent. For example, the amidation of this compound derivatives by CobB synthase exhibits a broad pH optimum around 7.3-7.5.[3][4] Operating outside the optimal range can drastically reduce enzyme activity.

  • Use an Enzyme-Trap Approach: The product of your reaction may be too unstable to be purified by itself.[5] Consider using a His-tagged version of the subsequent enzyme in the pathway to "trap" the intermediate as a stable enzyme-product complex, allowing for its isolation.[5][6]

Q3: My purified intermediate loses its characteristic color and spectral features over time, even when stored at low temperatures. What's happening?

A: This indicates degradation. Besides oxygen, other factors like light, temperature fluctuations, and suboptimal pH can cause degradation over time. Corrinoids are known to be sensitive to light.[7]

  • Protect from Light: Always store intermediates in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Optimize Storage Buffer: Ensure the pH of the storage buffer is optimal for the intermediate's stability. While specific data for each intermediate is scarce, maintaining a near-neutral pH (around 7.0-7.5) is a good starting point unless empirical data suggests otherwise.[3][4]

  • Consider Lyophilization: For long-term storage, freeze-drying (lyophilization) can significantly enhance stability by removing water, which can participate in degradation reactions.[8][9] Store the lyophilized powder at -20°C or -80°C under an inert atmosphere.

Q4: I am having difficulty purifying an intermediate away from the synthesizing enzyme. Is this normal?

A: Yes, this can be a sign of inherent instability. Many cobalamin pathway intermediates are so labile that they are difficult to isolate in a free state.[5][6] The tight association with the enzyme that produces them is a natural stabilization mechanism, suggesting a form of metabolite channeling within the cell.[5]

  • Solution: Instead of trying to separate them, leverage this association. The "enzyme-trap" approach, where the intermediate is purified as a stable complex with its synthesizing or succeeding enzyme, is a key strategy for studying these molecules.[6]

Frequently Asked Questions (FAQs)

Q: What is the single most critical factor for maintaining the stability of anaerobic this compound intermediates?

A: The exclusion of oxygen. The anaerobic biosynthesis pathway is defined by its oxygen-sensitive intermediates. Maintaining an anaerobic environment (<2 ppm O₂) throughout all manipulation, purification, and storage steps is paramount.[1]

Q: Can I use chemical reducing agents to help stabilize my intermediates?

A: Yes. Besides enzymatic reducing equivalents like NADPH, chemical reducing agents can be used to maintain the super-reduced [Co(I)] state of the corrinoid cofactor, which is crucial for some reactions but also highly sensitive to autoxidation.[10] Potent reducing agents like titanium (III) citrate (B86180) or europium(II)-DTPA have been used in research settings to study the redox potentials of corrinoids.[11] However, care must be taken as they can also interfere with downstream applications.

Q: Are there any carrier proteins that can help stabilize these intermediates?

A: Yes. In the aerobic pathway, a substrate-carrier protein named CobE has been identified. CobE can bind to and stabilize transient intermediates like precorrin-8, protecting them from degradation and enhancing their subsequent transformation.[5][6] Exploring homologous proteins in anaerobic systems could be a viable strategy.

Q: What is the best method for long-term storage?

A: Lyophilization (freeze-drying) of the purified intermediate, followed by storage of the resulting powder at -20°C or -80°C in the dark and under an inert atmosphere (e.g., argon or nitrogen), is the recommended method for long-term stability.[8][12]

Q: How can I prevent degradation catalyzed by trace metal ions?

A: If you suspect trace metal ion contamination in your buffers is catalyzing degradation, you can include a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers during purification.[13][14] EDTA will sequester divalent metal ions that could otherwise participate in redox cycling and degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the stability and enzymatic synthesis of this compound intermediates.

ParameterEnzyme / IntermediateValueOrganismReference(s)
pH Optimum This compound a,c-diamide synthase~7.3Pseudomonas denitrificans[4]
Cobyric acid synthase~7.5Pseudomonas denitrificans[3][15]
Stability Cobalt-precorrin-5BStable for several monthsBacillus megaterium[1]
Storage Temp. Various nutritional biomarkersGood stability at -20°CHuman Serum/Blood[16]

Table 1: pH Optima and Stability of Cobalamin Biosynthetic Enzymes and Intermediates.

SubstrateEnzymeKₘ (µM)OrganismReference(s)
Hydrogenobyrinic acidThis compound a,c-diamide synthase0.41Pseudomonas denitrificans[4]
Hydrogenobyrinic acid c-monoamideThis compound a,c-diamide synthase0.21Pseudomonas denitrificans[4]
(CN,aq)this compoundThis compound a,c-diamide synthase160Pseudomonas denitrificans[4]
L-GlutamineCobyric acid synthase~45Pseudomonas denitrificans[3]

Table 2: Michaelis-Menten Constants (Kₘ) for Key Biosynthetic Enzymes.

Key Experimental Protocols

Protocol 1: Enzyme-Trap Purification of Unstable Intermediates

This protocol is adapted from the strategy used to isolate intermediates of the aerobic cobalamin pathway.[5][6] It involves co-expressing the biosynthetic enzymes in E. coli and using a His-tagged version of the final enzyme in the sequence to capture the final product.

  • Construct Co-Expression Plasmids: Clone the genes for the enzymes required to synthesize the intermediate of interest into compatible expression vectors. The gene for the final enzyme in the sequence should be engineered with a C-terminal or N-terminal polyhistidine (His) tag.

  • Protein Expression: Co-transform the plasmids into an expression strain of E. coli (e.g., BL21(DE3)). Grow the culture and induce protein expression (e.g., with IPTG).

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a buffer containing a gentle detergent, protease inhibitors, and DNase, kept at 4°C.

  • Affinity Chromatography:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The His-tagged enzyme, along with any tightly bound intermediate, will bind to the resin.

  • Washing: Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the enzyme-intermediate complex from the column using a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted fractions using SDS-PAGE to confirm the purity of the enzyme and UV-Visible spectroscopy to confirm the presence of the colored corrinoid intermediate. The identity of the bound intermediate can be confirmed by releasing it (e.g., by denaturation) and analyzing it via mass spectrometry.

Protocol 2: General Anaerobic Handling of Intermediates

This protocol outlines the basic steps for manipulating oxygen-sensitive this compound intermediates.

  • Prepare Anaerobic Environment: Use an anaerobic chamber or glove box with an atmosphere of N₂/H₂ (e.g., 95%/5%) or pure argon. Use a catalyst to scrub any residual oxygen.

  • Deoxygenate Buffers and Solutions:

    • Prepare all buffers and solutions using previously boiled and cooled distilled water.

    • Transfer the solutions to the anaerobic chamber.

    • Alternatively, sparge the solutions with a stream of high-purity argon or nitrogen for at least 30-60 minutes immediately before use.

  • Perform Experiments: Conduct all experimental steps, including enzymatic reactions, purification (if possible within the chamber), and sample preparation, inside the anaerobic chamber.

  • Seal for Storage: Aliquot purified intermediates into anaerobic vials (e.g., serum vials with butyl rubber stoppers and aluminum crimp seals) inside the chamber.

  • Storage: Store the sealed vials protected from light at the appropriate temperature (-20°C or -80°C). For lyophilization, freeze the samples in the anaerobic vials before transferring them to the lyophilizer.

Visualizations

TroubleshootingWorkflow Start Problem: Intermediate is Unstable Q_Oxygen Is the experiment strictly anaerobic? Start->Q_Oxygen Sol_Anaerobic Action: Use anaerobic chamber and deoxygenated buffers. Q_Oxygen->Sol_Anaerobic No Q_Yield Is the enzymatic yield low? Q_Oxygen->Q_Yield Yes Sol_Anaerobic->Q_Yield Check_Cofactors Check Cofactors: - Add reducing equivalents (NADPH) - Ensure Cobalt is present Q_Yield->Check_Cofactors Yes Q_Purification Is the intermediate hard to purify from enzyme? Q_Yield->Q_Purification No Check_pH Check Reaction pH: - Optimize for specific enzyme (e.g., pH 7.3-7.5 for amidations) Check_Cofactors->Check_pH Check_pH->Q_Purification Sol_EnzymeTrap Action: Use Enzyme-Trap - Purify as a stable enzyme-product complex. Q_Purification->Sol_EnzymeTrap Yes Q_Storage Does it degrade during storage? Q_Purification->Q_Storage No Sol_EnzymeTrap->Q_Storage Sol_Storage Actions: - Store at -80°C - Protect from light - Lyophilize for long-term Q_Storage->Sol_Storage Yes End Stable Intermediate Q_Storage->End No Sol_Storage->End

Caption: Troubleshooting workflow for this compound intermediate instability.

StabilizationStrategies cluster_environment Environmental Control cluster_biochemical Biochemical Stabilization cluster_chemical Chemical Control Intermediate Labile this compound Intermediate Anaerobic Strict Anaerobic Conditions (<2 ppm O2) Intermediate->Anaerobic Light Protection from Light (Amber Vials) Intermediate->Light Temp Low Temperature (-20°C to -80°C) Intermediate->Temp Enzyme Enzyme Binding (Enzyme-Trap / Metabolite Channeling) Intermediate->Enzyme Carrier Carrier Protein (e.g., CobE) Intermediate->Carrier Reducing Reducing Agents (e.g., NADPH) Intermediate->Reducing Chelators Chelating Agents (e.g., EDTA) Intermediate->Chelators pH Optimal pH Buffer (e.g., pH ~7.5) Intermediate->pH Stable_Product Stable Intermediate Anaerobic->Stable_Product Light->Stable_Product Temp->Stable_Product Enzyme->Stable_Product Carrier->Stable_Product Reducing->Stable_Product Chelators->Stable_Product pH->Stable_Product

Caption: Key strategies to increase the stability of intermediates.

EnzymeTrapWorkflow cluster_ecoli In E. coli Host cluster_purification Purification cluster_analysis Analysis CoExpression 1. Co-express Pathway Enzymes (A, B, C-His) Induction 2. Induce Protein Expression CoExpression->Induction Lysis 3. Cell Lysis Induction->Lysis Lysate Crude Lysate containing Enzyme-C-His::Intermediate Lysis->Lysate NiNTA 4. Ni-NTA Affinity Chromatography Lysate->NiNTA Wash 5. Wash NiNTA->Wash Elute 6. Elute with Imidazole Wash->Elute Product Purified Complex: Enzyme-C-His::Intermediate Elute->Product Analysis 7. UV-Vis & SDS-PAGE & Mass Spectrometry Product->Analysis

Caption: Experimental workflow for the Enzyme-Trap purification method.

References

Technical Support Center: Resolving Co-elution of Cobyrinic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of cobyrinic acid with other corrinoids during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Co-elution, the failure to separate two or more compounds in a chromatographic system, can lead to inaccurate quantification and identification.[1] This guide provides a systematic approach to resolving the co-elution of this compound with other structurally similar corrinoids.

Initial Assessment: Identifying Co-elution

The first step is to confirm that co-elution is indeed the issue. Look for the following signs in your chromatogram:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.[1]

  • Shoulders on Peaks: A small, unresolved peak appearing on the tail or front of the main peak is a strong indicator of co-elution.[1]

  • Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram under the same conditions, it may be composed of multiple co-eluting compounds.

  • Inconsistent Peak Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), variations in the spectra across a single peak suggest the presence of more than one compound.[1][2]

Systematic Troubleshooting Workflow

If co-elution is suspected, follow this workflow to diagnose and resolve the issue.

Troubleshooting Co-elution cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Techniques Check System Suitability Check System Suitability Review Sample Preparation Review Sample Preparation Check System Suitability->Review Sample Preparation If system is OK Adjust Mobile Phase Adjust Mobile Phase Review Sample Preparation->Adjust Mobile Phase If sample prep is correct Modify Gradient Modify Gradient Adjust Mobile Phase->Modify Gradient If minor improvement Resolved Separation Resolved Separation Adjust Mobile Phase->Resolved Separation Change Column Change Column Modify Gradient->Change Column If still co-eluting Modify Gradient->Resolved Separation Alternative Chromatography Alternative Chromatography Change Column->Alternative Chromatography If RP-HPLC fails Change Column->Resolved Separation Alternative Chromatography->Resolved Separation Suspected Co-elution Suspected Co-elution Suspected Co-elution->Check System Suitability Start Here

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Troubleshooting Steps

Phase 1: Initial Checks

  • Check System Suitability:

    • Action: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and detector noise.

    • Rationale: System issues can mimic chromatographic problems. A stable system is crucial for reproducible separations.

  • Review Sample Preparation:

    • Action: Verify your sample preparation protocol. Ensure complete dissolution and filtration of the sample. Whenever possible, dissolve the sample in the initial mobile phase.

    • Rationale: Improper sample preparation can introduce interferences and cause peak distortion. Injecting in a solvent stronger than the mobile phase can lead to peak fronting and poor separation at the start of the chromatogram.

Phase 2: Method Optimization

  • Adjust Mobile Phase Composition:

    • Action:

      • Change Solvent Strength: For reversed-phase HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation.

      • Modify pH: The charge state of acidic corrinoids like this compound is highly dependent on pH. A small change in mobile phase pH can significantly alter selectivity. For separating acidic compounds, adjusting the pH to be 2 units away from the pKa can improve peak shape.

      • Introduce Ion-Pairing Reagents: For challenging separations of ionic compounds, adding an ion-pairing reagent like heptanesulfonate to the mobile phase can enhance resolution.

    • Rationale: Altering the mobile phase composition directly impacts the interaction between the analytes and the stationary phase, which is a powerful tool for changing selectivity.

  • Modify the Elution Gradient:

    • Action:

      • Decrease the Gradient Slope: A shallower gradient (slower increase in organic solvent) provides more time for compounds to interact with the stationary phase, often leading to better resolution.

      • Introduce Isocratic Holds: Incorporate an isocratic hold at a specific mobile phase composition where the co-eluting peaks are emerging to improve their separation.

    • Rationale: Gradient optimization is key to resolving complex mixtures with components of varying polarities.

  • Change the Stationary Phase (Column):

    • Action:

      • Different C18 Chemistry: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped, polar-embedded).

      • Alternative Reversed-Phase Chemistry: Consider a phenyl-hexyl or biphenyl (B1667301) column, which offer different selectivity based on pi-pi interactions.

      • Change Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase efficiency and can improve resolution.

    • Rationale: If mobile phase and gradient adjustments are insufficient, changing the stationary phase provides a significant change in selectivity.

Phase 3: Advanced Techniques

  • Alternative Chromatography Mode:

    • Action: Switch from reversed-phase to anion-exchange chromatography.

    • Rationale: this compound and other "incomplete" corrinoids possess multiple carboxylic acid groups, making them ideal candidates for anion-exchange chromatography, which separates molecules based on their net negative charge.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common corrinoids that co-elute with this compound?

A1: this compound can co-elute with other corrinoid precursors that have similar numbers of carboxylic acid and amide groups, leading to comparable polarities. These can include various mono-, di-, and tri-amides of this compound. A successful HPLC method has been developed to separate this compound from its a-amide, c-amide, g-amide, and various diamide (B1670390) and triamide forms.[4]

Q2: At what wavelength should I monitor the elution of this compound?

A2: Corrinoids, including this compound, typically exhibit strong absorbance around 360 nm and 550 nm. For quantitative analysis of cobalamin and its analogues, detection is often performed at 361 nm. However, for a broader range of corrinoids, monitoring at multiple wavelengths, for instance with a DAD, can be beneficial.

Q3: How can I confirm the identity of the co-eluting peak?

A3: The most definitive way to identify a co-eluting peak is to use HPLC coupled with mass spectrometry (HPLC-MS). This will provide the mass-to-charge ratio of the eluting compounds, allowing for their identification. If HPLC-MS is not available, comparing the retention times with known standards under the developed separation method is the standard approach.

Q4: Can sample preparation affect the co-elution of corrinoids?

A4: Yes. Corrinoids are often extracted from complex biological matrices, such as bacterial cultures.[5] Incomplete extraction or the presence of matrix components can interfere with the chromatography and contribute to peak broadening and co-elution. A robust sample cleanup procedure, potentially involving solid-phase extraction (SPE), is recommended to minimize matrix effects.

Q5: What is a good starting point for developing a separation method for this compound?

A5: A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a common starting point. A gradient from a low to a high percentage of organic modifier is typically employed. For example, a gradient of acetonitrile in an aqueous buffer is a good initial approach.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of Corrinoid Precursors

This method is adapted from a validated procedure for the separation of this compound and other corrinoid precursors from Pseudomonas denitrificans.[4] All corrinoids are analyzed in their dicyano form.

Sample Preparation (Conversion to Dicyano Form):

  • To your corrinoid-containing sample, add a solution of potassium cyanide (KCN) to a final concentration of approximately 0.01 M.

  • Gently mix and allow the reaction to proceed for at least 30 minutes in the dark to ensure complete conversion to the dicyano form.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

Parameter Value
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Sodium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 361 nm

| Injection Volume | 20 µL |

Expected Retention Times: The following table provides approximate retention times for key corrinoids based on the referenced method.[4] Actual retention times may vary depending on the specific column and HPLC system used.

CompoundApproximate Retention Time (min)
This compound12.5
This compound c-monoamide14.2
This compound a,c-diamide16.0
Cobyric acid18.5
Cobinamide20.1
Cyanocobalamin (Vitamin B12)25.3
Protocol 2: Anion-Exchange HPLC for Incomplete Corrinoids

This protocol provides a starting point for separating acidic corrinoids based on their charge using anion-exchange chromatography.

HPLC Conditions:

Parameter Value
Column Strong Anion-Exchange (SAX), 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Tris-HCl, pH 7.5
Mobile Phase B 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
Gradient 0% to 50% B over 25 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 361 nm

| Injection Volume | 20 µL |

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Bacterial_Culture Bacterial_Culture Extraction Extraction Bacterial_Culture->Extraction Cyanation Cyanation Extraction->Cyanation Filtration Filtration Cyanation->Filtration HPLC_Vial HPLC_Vial Filtration->HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler Pump Pump Autosampler->Pump Column Column Pump->Column Mobile_Phase_A Mobile_Phase_A Pump->Mobile_Phase_A Mobile_Phase_B Mobile_Phase_B Pump->Mobile_Phase_B Detector Detector Column->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for corrinoid analysis by HPLC.

Corrinoid_Biosynthesis_Simplified Uroporphyrinogen_III Uroporphyrinogen_III Precorrin-2 Precorrin-2 Uroporphyrinogen_III->Precorrin-2 Precorrin-3A Precorrin-3A Precorrin-2->Precorrin-3A Precorrin-4A Precorrin-4A Precorrin-3A->Precorrin-4A Precorrin-5A Precorrin-5A Precorrin-4A->Precorrin-5A Precorrin-6A Precorrin-6A Precorrin-5A->Precorrin-6A Precorrin-8A Precorrin-8A Precorrin-6A->Precorrin-8A Hydrogenobyrinic_acid Hydrogenobyrinic_acid Precorrin-8A->Hydrogenobyrinic_acid Cobalt_Insertion Cobalt_Insertion Hydrogenobyrinic_acid->Cobalt_Insertion Cobyrinic_acid Cobyrinic_acid Cobalt_Insertion->Cobyrinic_acid Amidation_Steps Amidation_Steps Cobyrinic_acid->Amidation_Steps Cobyric_acid Cobyric_acid Amidation_Steps->Cobyric_acid Cobinamide Cobinamide Cobyric_acid->Cobinamide Vitamin_B12 Vitamin_B12 Cobinamide->Vitamin_B12

Caption: Simplified biosynthetic pathway of Vitamin B12, highlighting key precursors.

References

Technical Support Center: Troubleshooting Poor Expression of Cobalamin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of cobalamin (vitamin B12) biosynthesis genes.

Frequently Asked Questions (FAQs)

1. My expression of cobalamin biosynthesis genes is very low or undetectable. What are the initial checks I should perform?

When encountering low or no expression of your target cobalamin biosynthesis genes, a systematic initial check of your experimental setup is crucial. Start by verifying the integrity of your expression vector and the accuracy of your gene sequence. Ensure that the antibiotic concentration in your culture medium is correct and that your bacterial cultures are fresh.[1][2] It's also important to confirm that the competent cells were properly transformed.[1]

Here is a checklist for initial troubleshooting:

  • Vector Integrity: Verify the sequence of your plasmid to ensure the gene of interest is correctly inserted and in the correct reading frame.

  • Host Strain Compatibility: Confirm that the chosen host strain is appropriate for expressing your specific genes.[2][3] For example, E. coli is a common host, but some proteins may require specific strains for proper folding.[3]

  • Antibiotic Selection: Double-check that you are using the correct antibiotic at the optimal concentration for your plasmid.

  • Fresh Cultures: Always inoculate your expression cultures from a fresh colony or a recently prepared glycerol (B35011) stock.[1]

  • Inducer Concentration and Timing: Verify that the inducer (e.g., IPTG) was added at the correct concentration and at the appropriate cell density (OD600).[4]

2. I've confirmed my construct and basic setup are correct, but expression is still poor. What genetic factors could be the cause?

Several genetic factors can significantly impact the expression levels of recombinant proteins. These often relate to the genetic makeup of your expression vector and the coding sequence of your target genes.

  • Codon Usage: The codon usage of your target gene may not be optimal for the expression host.[2][5] Replacing rare codons with those more frequently used by the host, such as E. coli, can dramatically increase expression levels.[1][6]

  • Promoter Strength and Regulation: The choice of promoter is critical.[3] A strong, tightly regulated promoter is often necessary. If your protein is toxic to the host, a leaky promoter can lead to cell death and low yields. Consider using a system with tighter regulation, like the pBAD system.[1]

  • Plasmid Copy Number: The copy number of your plasmid can affect protein yield. While a high copy number can sometimes increase expression, it can also place a metabolic burden on the cells, leading to reduced growth and lower overall yield.[1]

  • mRNA Structure: The secondary structure of the mRNA transcript can affect translation initiation. Optimizing the mRNA structure to ensure the ribosome binding site is accessible can improve expression.[4]

3. How can I optimize the culture conditions to improve the expression of cobalamin biosynthesis genes?

Optimizing culture conditions is a critical step in enhancing recombinant protein expression.[3] Key parameters to consider include media composition, temperature, and aeration.

  • Media Composition: The growth medium should provide all necessary nutrients for both cell growth and protein expression. Supplementing the medium with precursors of cobalamin biosynthesis, such as cobalt and 5,6-dimethylbenzimidazole (B1208971) (DMB), can significantly improve yields.[7][8] Betaine has also been shown to be a necessary component for adenosylcobalamin production, even though it may have a negative impact on cell growth.[7]

  • Induction Temperature: Lowering the induction temperature (e.g., from 37°C to 18-30°C) can enhance protein solubility and reduce the formation of inclusion bodies.[1][2][4] However, lower temperatures will require longer induction times.

  • Aeration and Shaking: Adequate aeration is crucial for aerobic bacteria. Ensure your flasks are not overfilled and that the shaker speed is sufficient to provide good oxygen transfer.

  • Inducer Concentration: The concentration of the inducer (e.g., IPTG) can be titrated to find the optimal level for your specific protein. High concentrations can sometimes be toxic to the cells.[2]

4. My protein is expressed, but it's insoluble and forming inclusion bodies. What can I do?

Insoluble protein aggregates, known as inclusion bodies, are a common problem in recombinant protein expression, especially in bacterial systems like E. coli.[3] Several strategies can be employed to improve protein solubility.

  • Lower Expression Temperature: Reducing the temperature during induction is one of the most effective methods to increase the solubility of recombinant proteins.[1]

  • Use a Different Host Strain: Some E. coli strains are specifically designed to aid in the proper folding of proteins.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the correct folding of your target protein.

  • Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), can improve its solubility.[3]

  • Optimize Culture Medium: Adding 1% glucose to the culture medium can sometimes help reduce the formation of inclusion bodies.[1]

5. The cobalamin biosynthesis pathway is complex. Are there any regulatory mechanisms I should be aware of that could be affecting expression?

Yes, the expression of cobalamin biosynthesis genes is often tightly regulated. Understanding these mechanisms can provide insights into troubleshooting poor expression.

  • Riboswitches: Many bacteria utilize riboswitches, which are RNA elements in the 5'-untranslated region of mRNAs, to regulate gene expression in response to the presence of cobalamin or its precursors.[9][10] Binding of adenosylcobalamin to the B12-element can lead to transcriptional termination or inhibition of translation initiation, thus downregulating the expression of the biosynthetic genes.[9] Removing or modifying these riboswitches has been shown to improve cobalamin production.[11][12]

  • Feedback Inhibition: The final product, cobalamin, can cause feedback inhibition of the initial enzymes in the biosynthetic pathway.[11] Overcoming this may involve metabolic engineering strategies, such as overproducing vitamin B12 binding proteins to sequester the final product.[11]

  • Oxygen Regulation: The cobalamin biosynthesis pathway can be either oxygen-dependent or oxygen-independent.[13][14] The expression of the relevant genes is often regulated by the oxygen status of the cell. For example, in some bacteria, anaerobic conditions are required for the expression of the cbi genes.[11]

Troubleshooting Summary Tables

Table 1: Genetic Troubleshooting Strategies

IssuePotential CauseSuggested SolutionExpected Outcome
No or low protein expressionPoor codon usageSynthesize a codon-optimized gene for the expression host.Increased translation efficiency and protein yield.
Inefficient promoterUse a stronger, more tightly regulated promoter.Higher levels of transcription and protein expression.
Plasmid instabilityUse a low copy number plasmid or a host strain that supports plasmid stability.Consistent protein expression across the cell population.
Protein toxicityLeaky promoter expressionUse a host strain with tighter regulation of basal expression (e.g., BL21-AI).Reduced cell toxicity and improved final yield.

Table 2: Culture Condition Optimization

ParameterStandard ConditionOptimized ConditionRationale
Temperature37°C18-30°CImproves protein solubility and reduces inclusion body formation.
Inducer (IPTG)1 mM0.1 - 0.5 mMReduces metabolic burden and potential toxicity.
Media AdditivesStandard LB/TBSupplement with cobalt, DMB, and betaine.Provides necessary precursors for cobalamin biosynthesis.
AerationStandard shakingIncreased shaker speed, baffled flasks.Ensures sufficient oxygen for aerobic pathways and cell growth.

Experimental Protocols

Protocol 1: Codon Usage Analysis

  • Obtain the nucleotide sequence of your cobalamin biosynthesis gene.

  • Use an online codon usage analysis tool (e.g., GenScript Codon Usage Frequency Table Tool, IDT Codon Optimization Tool).

  • Select your expression host (e.g., Escherichia coli K12 or BL21).

  • The tool will provide a Codon Adaptation Index (CAI) and identify rare codons. A CAI below 0.7 may indicate potential expression problems.

  • Based on the analysis, consider gene synthesis with optimized codons to improve expression.[15]

Protocol 2: Small-Scale Expression Trials for Temperature Optimization

  • Inoculate a 5 mL starter culture of your expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate three 50 mL cultures in baffled flasks with the starter culture to an initial OD600 of 0.05.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Take a 1 mL pre-induction sample from each culture.

  • Induce each culture with the desired concentration of IPTG.

  • Incubate the three cultures at different temperatures: 37°C, 30°C, and 20°C.

  • Take 1 mL samples at 2, 4, and 6 hours post-induction for the 37°C and 30°C cultures, and overnight for the 20°C culture.

  • Analyze all samples by SDS-PAGE to determine the optimal expression temperature.

Visualizations

Cobalamin_Biosynthesis_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway cluster_common Common Pathway Uroporphyrinogen III Uroporphyrinogen III Precorrin-2 Precorrin-2 Uroporphyrinogen III->Precorrin-2 CobA Precorrin-3A Precorrin-3A Precorrin-2->Precorrin-3A CobI Precorrin-4A Precorrin-4A Precorrin-3A->Precorrin-4A CobG Precorrin-5A Precorrin-5A Precorrin-4A->Precorrin-5A CobJ Precorrin-6A Precorrin-6A Precorrin-5A->Precorrin-6A CobM Precorrin-8A Precorrin-8A Precorrin-6A->Precorrin-8A CobF Hydrogenobyrinic acid Hydrogenobyrinic acid Precorrin-8A->Hydrogenobyrinic acid CobL Hydrogenobyrinic acid a,c-diamide Hydrogenobyrinic acid a,c-diamide Hydrogenobyrinic acid->Hydrogenobyrinic acid a,c-diamide CobK Cob(II)yrinic acid a,c-diamide Cob(II)yrinic acid a,c-diamide Hydrogenobyrinic acid a,c-diamide->Cob(II)yrinic acid a,c-diamide CobN/S Cob(I)yrinic acid a,c-diamide Cob(I)yrinic acid a,c-diamide Cob(II)yrinic acid a,c-diamide->Cob(I)yrinic acid a,c-diamide CobR Cob(I)yrinic acid a,c-diamide_common Cob(I)yrinic acid a,c-diamide Uroporphyrinogen III_anaerobic Uroporphyrinogen III Precorrin-2_anaerobic Precorrin-2_anaerobic Uroporphyrinogen III_anaerobic->Precorrin-2_anaerobic CbiL Factor II Factor II Precorrin-2_anaerobic->Factor II CbiF Sirohydrochlorin Sirohydrochlorin Factor II->Sirohydrochlorin CbiG Cobalt-sirohydrochlorin Cobalt-sirohydrochlorin Sirohydrochlorin->Cobalt-sirohydrochlorin CbiK Cobalt-Factor III Cobalt-Factor III Cobalt-sirohydrochlorin->Cobalt-Factor III CbiJ Cobalt-precorrin-4 Cobalt-precorrin-4 Cobalt-Factor III->Cobalt-precorrin-4 CbiH Cobalt-precorrin-5 Cobalt-precorrin-5 Cobalt-precorrin-4->Cobalt-precorrin-5 CbiD Cobyrinic acid This compound Cobalt-precorrin-5->this compound CbiET This compound a,c-diamide This compound a,c-diamide This compound->this compound a,c-diamide CbiA Cob(I)yrinic acid a,c-diamide_anaerobic Cob(I)yrinic acid a,c-diamide_anaerobic This compound a,c-diamide->Cob(I)yrinic acid a,c-diamide_anaerobic CbiP Adenosyl-cobyrinic acid a,c-diamide Adenosyl-cobyrinic acid a,c-diamide Cob(I)yrinic acid a,c-diamide_common->Adenosyl-cobyrinic acid a,c-diamide CobO Adenosyl-cobinamide Adenosyl-cobinamide Adenosyl-cobyrinic acid a,c-diamide->Adenosyl-cobinamide CobQ Adenosyl-cobinamide phosphate Adenosyl-cobinamide phosphate Adenosyl-cobinamide->Adenosyl-cobinamide phosphate CobP Adenosyl-cobalamin Adenosyl-cobalamin Adenosyl-cobinamide phosphate->Adenosyl-cobalamin CobS

Caption: Simplified overview of the aerobic and anaerobic cobalamin biosynthesis pathways.

Troubleshooting_Workflow Start Poor Gene Expression Check_Basics Verify construct, host strain, antibiotics, and fresh culture Start->Check_Basics Genetic_Factors Analyze codon usage, promoter, and plasmid copy number Check_Basics->Genetic_Factors Basics OK Optimize_Culture Optimize temperature, media composition, and inducer concentration Genetic_Factors->Optimize_Culture Genetic factors addressed Solubility_Issues Check for inclusion bodies Optimize_Culture->Solubility_Issues Culture optimized Regulatory_Mechanisms Investigate riboswitch regulation and feedback inhibition Solubility_Issues->Regulatory_Mechanisms Solubility addressed Success Improved Expression Regulatory_Mechanisms->Success Regulation understood

Caption: A logical workflow for troubleshooting poor gene expression.

Riboswitch_Regulation cluster_low_b12 Low Cobalamin cluster_high_b12 High Cobalamin Promoter_low Promoter Riboswitch_low Riboswitch (unbound) Transcription_low Transcription Promoter_low->Transcription_low RBS_low Ribosome Binding Site (accessible) Gene_low Cobalamin Biosynthesis Gene Translation_low Translation RBS_low->Translation_low Transcription_low->Gene_low Protein_low Protein Synthesis Translation_low->Protein_low B12 Cobalamin Riboswitch_high Riboswitch (bound) B12->Riboswitch_high Promoter_high Promoter RBS_high Ribosome Binding Site (inaccessible) Gene_high Cobalamin Biosynthesis Gene No_Translation Translation Blocked RBS_high->No_Translation

Caption: Regulation of gene expression by a cobalamin-binding riboswitch.

References

Technical Support Center: Optimizing Codon Usage for Cobyrinic Acid Enzyme Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing cobyrinic acid biosynthesis enzymes in Escherichia coli. The information is tailored for scientists and professionals in drug development and related fields to navigate common challenges in heterologous protein expression.

Frequently Asked Questions (FAQs)

Q1: What is codon usage bias and why is it important for expressing this compound pathway enzymes in E. coli?

A1: Codon usage bias refers to the phenomenon where different organisms prefer certain synonymous codons (codons that code for the same amino acid) over others. This preference is often correlated with the abundance of corresponding transfer RNA (tRNA) molecules in the cell. When expressing genes from one organism (e.g., the native producer of this compound) in another (E. coli), differences in codon usage can lead to several problems, including low protein expression levels, premature termination of translation, and protein misfolding.[1][2][3] Optimizing the codons of the target genes to match the preferred codons of E. coli can significantly enhance the efficiency of protein production.

Q2: What are the key enzymes involved in the this compound biosynthesis pathway that I might need to express?

A2: The biosynthesis of this compound is a complex pathway involving numerous enzymes. Key enzymes that are often subjects of heterologous expression for pathway reconstruction include, but are not limited to: CobA (Uroporphyrinogen-III C-methyltransferase), CobF, CobG, CobH, CobI, CobJ, CobL, CobM, and Cbi proteins (in the anaerobic pathway).[4][5][6] The specific set of enzymes will depend on whether you are reconstructing the aerobic or anaerobic pathway.

Q3: What is the first step I should take before starting my expression experiments?

A3: Before proceeding with gene synthesis and cloning, it is crucial to perform a codon usage analysis of your target enzyme sequences.[7] There are several online tools available that can calculate the Codon Adaptation Index (CAI) of your gene for E. coli. A low CAI value indicates significant codon bias and suggests that codon optimization is likely necessary for successful expression.

Q4: Should I always aim for the highest possible expression level?

A4: Not necessarily. While high expression levels are often desirable, extremely rapid translation resulting from aggressive codon optimization can sometimes lead to protein misfolding and the formation of insoluble inclusion bodies.[8] In some cases, a "codon harmonization" approach, which aims to match the codon usage frequency of the original organism to some extent, may be preferable to promote proper protein folding.[9] The optimal strategy may need to be determined empirically for each enzyme.

Q5: Are there specific E. coli strains that are better for expressing proteins with rare codons?

A5: Yes, several commercially available E. coli strains are engineered to enhance the expression of proteins containing rare codons. Strains like Rosetta™ and BL21-CodonPlus® carry plasmids that supply tRNAs for codons that are rare in E. coli, such as AGA, AGG, AUA, CUA, CCC, and GGA.[2] These strains can sometimes improve the expression of non-optimized genes.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Problem 1: No or very low expression of the target enzyme.

Possible Cause Troubleshooting Step
Significant Codon Bias 1. Perform a codon usage analysis of your gene. 2. If the Codon Adaptation Index (CAI) is low, synthesize a codon-optimized version of the gene for E. coli.[1] 3. Alternatively, try expressing the native gene in an E. coli strain that supplies rare tRNAs (e.g., Rosetta™ or BL21-CodonPlus®).[2]
mRNA Instability 1. Analyze the 5' untranslated region (UTR) of your mRNA for secondary structures that may inhibit translation initiation.[7] 2. Codon optimization algorithms often address this by modifying the sequence to reduce mRNA secondary structure.
Protein Toxicity 1. Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. 2. Lower the induction temperature (e.g., 16-25°C) and shorten the induction time. 3. Use a lower concentration of the inducer (e.g., IPTG).
Incorrect Vector Construction 1. Verify the integrity of your expression vector by restriction digestion and DNA sequencing.

Problem 2: The expressed enzyme is insoluble (forms inclusion bodies).

Possible Cause Troubleshooting Step
High Expression Rate Leading to Misfolding 1. Lower the induction temperature to slow down protein synthesis and allow more time for proper folding.[8] 2. Reduce the concentration of the inducer to decrease the expression level. 3. Consider a less aggressive codon optimization strategy, such as codon harmonization.[9]
Lack of Proper Disulfide Bond Formation 1. If your enzyme requires disulfide bonds, consider expressing it in an E. coli strain with an oxidizing cytoplasm (e.g., Origami™ strains). 2. Target the protein to the periplasm, which is a more oxidizing environment.
Absence of Required Chaperones 1. Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding.
Sub-optimal Buffer Conditions during Lysis 1. Optimize the lysis buffer composition (e.g., pH, salt concentration, additives like glycerol (B35011) or non-detergent sulfobetaines).

Problem 3: The expressed protein is truncated.

Possible Cause Troubleshooting Step
Presence of Rare Codons 1. The presence of rare codons can cause ribosomal stalling and premature termination of translation.[1] 2. Synthesize a codon-optimized version of the gene. 3. Use an E. coli strain that supplements rare tRNAs.[2]
Internal Ribosomal Entry Sites 1. Analyze your gene sequence for cryptic ribosomal binding sites that could lead to internal translation initiation. Codon optimization can often remove these sequences.
Proteolytic Degradation 1. Add protease inhibitors to your lysis buffer. 2. Use protease-deficient E. coli strains. 3. Perform all purification steps at 4°C to minimize protease activity.

Data Presentation

The following table summarizes illustrative quantitative data on the impact of codon optimization on the expression of heterologous proteins in E. coli. While specific data for every this compound enzyme is not available in a single comprehensive study, these examples demonstrate the potential improvements that can be achieved.

Table 1: Impact of Codon Optimization on Recombinant Protein Expression in E. coli

ProteinHost StrainCodon Optimization StrategyChange in Total Expression LevelChange in Soluble Protein YieldReference
Human Cystatin CE. coli BL21Codon preference optimization10% to 46% of total proteinNot specified[3]
Calf Prochymosin (V2)E. coliCodon randomization~70% increaseAll in inclusion bodies[1]
Human ciliary neurotrophic factor (hCNTF)E. coli BL21Codon optimizationSignificant increaseFrom ~13% to >90% soluble[2]
30 Human Short-Chain Dehydrogenase/Reductase GenesE. coliSynthetic gene optimizationImproved expression for 18 out of 30 genesIncreased solubility for 8 out of 30 genes[10]

Experimental Protocols

This section provides a general workflow for optimizing the expression of this compound enzymes in E. coli.

Codon Usage Analysis and Gene Optimization
  • Obtain the amino acid sequence of the target this compound enzyme.

  • Use an online codon optimization tool to generate a DNA sequence optimized for E. coli expression. Several commercial and free tools are available (e.g., from GenScript, IDT, or VectorBuilder).[11]

  • Key parameters for optimization include:

    • Codon Adaptation Index (CAI): Aim for a CAI value close to 1.0.

    • GC Content: Adjust the GC content to be within the optimal range for E. coli (typically 30-70%).

    • Avoidance of negative cis-acting elements: Remove sequences that could interfere with transcription or translation, such as internal Shine-Dalgarno sequences, cryptic splice sites, or polyadenylation signals.

    • mRNA secondary structure: Minimize stable secondary structures at the 5' end of the mRNA, which can hinder ribosome binding.[7]

  • Incorporate desired features: Add sequences for affinity tags (e.g., a 6x-His tag for purification), protease cleavage sites, and restriction sites for cloning.

Gene Synthesis and Cloning
  • Synthesize the codon-optimized gene. Several companies offer gene synthesis services.

  • Clone the synthesized gene into a suitable E. coli expression vector (e.g., a pET vector with a T7 promoter). Ensure the gene is in the correct reading frame with any N- or C-terminal tags.

  • Transform the expression vector into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

  • Verify the sequence of the cloned gene by DNA sequencing.

Protein Expression in E. coli
  • Transform the verified expression plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture under inducing conditions. For potentially insoluble proteins, it is often beneficial to reduce the temperature to 16-25°C and induce for a longer period (e.g., 16-24 hours).

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein analysis.

Protein Analysis by SDS-PAGE and Western Blotting
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors). Lyse the cells by sonication or using a chemical lysis reagent.

  • Fractionation: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Sample Preparation for SDS-PAGE:

    • Take aliquots of the total cell lysate, the soluble fraction, and the insoluble fraction.

    • Resuspend the insoluble pellet in lysis buffer.

    • Mix each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples onto a polyacrylamide gel.

    • Include a pre-stained protein ladder to estimate the molecular weight of the expressed protein.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize all proteins. A band corresponding to the expected molecular weight of your target enzyme should be visible in the induced samples.

  • Western Blotting (for His-tagged proteins):

    • Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the His-tag (e.g., an anti-His antibody).[12]

    • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[12]

    • Washing: Wash the membrane again to remove unbound secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Visualizations

experimental_workflow cluster_design Gene Design & Synthesis cluster_cloning Cloning & Verification cluster_expression Protein Expression cluster_analysis Analysis codon_analysis Codon Usage Analysis (CAI, GC Content) gene_optimization Gene Optimization (Add tags, remove neg. elements) codon_analysis->gene_optimization gene_synthesis Gene Synthesis gene_optimization->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation_cloning Transformation (Cloning Strain) cloning->transformation_cloning sequence_verification Sequence Verification transformation_cloning->sequence_verification transformation_expression Transformation (Expression Strain) sequence_verification->transformation_expression culture_growth Culture Growth (to OD600 0.6-0.8) transformation_expression->culture_growth induction Induction (IPTG, Temp. Shift) culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest lysis Cell Lysis & Fractionation cell_harvest->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot

Caption: Experimental workflow for codon optimization and expression.

troubleshooting_logic start Expression Experiment no_expression No/Low Protein Expression start->no_expression insoluble Insoluble Protein (Inclusion Bodies) start->insoluble truncated Truncated Protein start->truncated success Soluble Protein of Correct Size start->success codon_opt Codon Optimize / Use Rare tRNA Strain no_expression->codon_opt Codon Bias? check_vector Verify Vector Sequence no_expression->check_vector Vector Correct? lower_temp Lower Expression Temp. / Inducer Conc. insoluble->lower_temp Misfolding? check_codons Check for Rare Codons truncated->check_codons Codon Issue? check_protease Add Protease Inhibitors truncated->check_protease Degradation?

Caption: Troubleshooting logic for common expression issues.

References

improving the efficiency of in vitro cobyrinic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of in vitro cobyrinic acid synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vitro synthesis of this compound?

A1: The in vitro synthesis of this compound is a complex multi-enzyme process with several inherent challenges. These include ensuring the stability and activity of numerous enzymes, managing the availability and stability of cofactors like S-adenosyl-L-methionine (SAM) and ATP, preventing the accumulation of inhibitory byproducts, and managing the chemical lability of pathway intermediates.[1] The overall yield can be low due to the high number of sequential enzymatic steps, with one report achieving a 20% overall yield for the synthesis of the precursor hydrogenobyrinic acid from 5-aminolevulinic acid (ALA) over 17 steps.[2]

Q2: What is the difference between the aerobic and anaerobic pathways for this compound synthesis?

A2: The primary distinction between the aerobic and anaerobic pathways is the timing of cobalt insertion into the tetrapyrrole macrocycle. In the aerobic pathway, cobalt is inserted late in the synthesis, into the hydrogenobyrinic acid a,c-diamide intermediate.[3] In contrast, the anaerobic pathway involves an early insertion of cobalt into precorrin-2.[3] The choice of pathway for in vitro synthesis will depend on the specific enzymes being used.

Q3: Which enzymes are essential for the in vitro synthesis of this compound from uroporphyrinogen III?

A3: The conversion of uroporphyrinogen III to this compound requires a series of enzymes. In the aerobic pathway, this includes CobA (SUMT), CobI, CobG, CobJ, CobM, CobF, CobK, CobL, and CobH.[4] The anaerobic pathway utilizes a different set of enzymes, including CbiA, CbiC, CbiD, CbiE, CbiF, CbiG, CbiH, CbiJ, CbiL, and CbiT.[5]

Q4: What are common side products that can form during the synthesis?

A4: A common issue in tetrapyrrole synthesis is the formation of incorrect isomers. During the synthesis of uroporphyrinogen III from porphobilinogen, the linear tetrapyrrole can non-enzymatically cyclize to form the physiologically inactive uroporphyrinogen I.[6] Additionally, pathway intermediates are often unstable and can be prone to oxidation. For example, uroporphyrinogen III can be oxidized to the dead-end byproduct uroporphyrin III.[7]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Enzyme Inactivity or Instability 1. Verify Enzyme Purity and Concentration: Run purified enzymes on an SDS-PAGE gel to confirm purity and concentration. 2. Perform Individual Enzyme Assays: Test the activity of each enzyme in the pathway individually to identify any bottlenecks. 3. Check Storage Conditions: Ensure enzymes have been stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.[3] 4. Optimize Expression and Purification: If using freshly purified enzymes, consider optimizing expression conditions (e.g., lower temperature) to improve protein folding and solubility.
Suboptimal Reaction Conditions 1. Verify pH and Buffer: The optimal pH for the overall reaction is generally around 7.5-8.0. Ensure the buffer system has adequate buffering capacity. 2. Optimize Temperature: Most enzymes in the pathway function optimally around 30-37°C. However, lower temperatures (e.g., 20-25°C) may improve the stability of some enzymes and intermediates over longer incubation times.[6] 3. Check Cofactor Concentrations: Ensure adequate concentrations of essential cofactors such as S-adenosyl-L-methionine (SAM), ATP, NAD(P)H, and Mg²⁺. SAM, in particular, can be inhibitory to some enzymes at high concentrations.[8]
Substrate or Intermediate Degradation 1. Use Freshly Prepared Substrates: Uroporphyrinogen III and other early intermediates are unstable and susceptible to oxidation. Prepare them fresh or store them under anaerobic conditions. 2. Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation of labile intermediates.
Presence of Inhibitors 1. Chelating Agents: Ensure no residual EDTA from protein purification is present, as it can chelate essential metal cofactors. 2. Product Inhibition: Some pathway intermediates or the final product may cause feedback inhibition of earlier enzymes. Consider a fed-batch or continuous flow system to remove the product as it is formed. 3. Byproduct Inhibition: Accumulation of S-adenosyl-homocysteine (SAH) from SAM-dependent methylation steps can inhibit methyltransferases. Consider including an SAH hydrolase in the reaction mixture.
Incomplete Reactions or Accumulation of Intermediates
Potential Cause Troubleshooting Steps
Rate-Limiting Enzyme 1. Increase Concentration of Limiting Enzyme: Based on individual enzyme assays, increase the concentration of the enzyme that shows the lowest activity. 2. Optimize Conditions for the Limiting Enzyme: Adjust pH, temperature, or cofactor concentrations to favor the activity of the rate-limiting enzyme.
Incorrect Enzyme Ratios 1. Titrate Enzyme Concentrations: Systematically vary the ratios of the different enzymes in the reaction to find the optimal balance for efficient flux through the pathway.
Missing Cofactors for a Specific Step 1. Review Cofactor Requirements: Double-check the specific cofactor requirements for each enzyme in the pathway. For example, some reductases require NADPH while others use NADH.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeOrganismSubstrateK_m (µM)V_max (nmol h⁻¹ mg⁻¹)Optimal pHOptimal Temp. (°C)
CbiASalmonella typhimuriumThis compound0.74-~7.537 (Assumed)
CbiASalmonella typhimuriumATP2.7-~7.537 (Assumed)
CbiASalmonella typhimuriumGlutamine53-~7.537 (Assumed)
Cobalamin-dependent enzymes (general)----~7.530-37

Experimental Protocols

Protocol 1: Purification of His-Tagged Biosynthetic Enzymes

This protocol describes a general method for the purification of His-tagged enzymes from the this compound synthesis pathway expressed in E. coli.

  • Cell Lysis:

    • Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the mixture on ice using short bursts until the solution is no longer viscous.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage:

    • Concentrate the eluted protein using an appropriate molecular weight cutoff centrifugal filter.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

    • Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Synthesis of this compound

This protocol is a representative procedure for the cell-free enzymatic synthesis of this compound from uroporphyrinogen III, adapted from multi-enzyme synthesis of related compounds.

  • Reaction Setup:

    • In an anaerobic environment (e.g., a glove box), prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing:

      • Uroporphyrinogen III (starting substrate)

      • S-adenosyl-L-methionine (SAM)

      • ATP

      • NAD(P)H

      • CoCl₂ (for cobalt insertion)

      • A reducing agent (e.g., DTT)

      • Purified enzymes for the chosen pathway (aerobic or anaerobic) at optimized concentrations.

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours to overnight.

    • Monitor the progress of the reaction by taking aliquots at different time points for HPLC analysis.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of a solvent like methanol (B129727) or by heat inactivation.

    • Centrifuge to pellet the precipitated enzymes.

    • The supernatant containing the product can be directly analyzed or further purified.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound and its precursors using reverse-phase HPLC.

  • Instrumentation and Column:

    • A standard HPLC system with a UV-Vis detector.

    • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Use a linear gradient, for example, starting with a low percentage of B and increasing to elute the more hydrophobic compounds.

  • Detection:

    • Monitor the elution profile at a wavelength suitable for corrinoids, such as 360 nm or 550 nm.

  • Quantification:

    • Quantify the product by comparing the peak area to a standard curve of purified this compound.

Mandatory Visualization

troubleshooting_workflow start Low this compound Yield check_enzymes 1. Check Enzyme Activity start->check_enzymes individual_assays Perform Individual Enzyme Assays check_enzymes->individual_assays enzyme_issue Problematic Enzyme(s) Identified individual_assays->enzyme_issue optimize_enzyme Optimize Expression/Purification or Increase Concentration enzyme_issue->optimize_enzyme Yes check_conditions 2. Verify Reaction Conditions enzyme_issue->check_conditions No end Improved Yield optimize_enzyme->end conditions_issue Suboptimal Conditions? check_conditions->conditions_issue optimize_conditions Adjust pH, Temperature, Cofactor Levels conditions_issue->optimize_conditions Yes check_stability 3. Assess Substrate/Intermediate Stability conditions_issue->check_stability No optimize_conditions->end stability_issue Degradation Observed? check_stability->stability_issue improve_stability Use Fresh Substrates, Maintain Anaerobic Conditions stability_issue->improve_stability Yes check_inhibitors 4. Investigate Potential Inhibitors stability_issue->check_inhibitors No improve_stability->end inhibitor_issue Inhibition Suspected? check_inhibitors->inhibitor_issue remove_inhibitors Purify Components, Add SAH Hydrolase, etc. inhibitor_issue->remove_inhibitors Yes inhibitor_issue->end No remove_inhibitors->end

Caption: Troubleshooting workflow for low yield in in vitro this compound synthesis.

aerobic_pathway urogenIII Uroporphyrinogen III precorrin2 Precorrin-2 urogenIII->precorrin2  CobA precorrin3A Precorrin-3A precorrin2->precorrin3A  CobI precorrin3B Precorrin-3B precorrin3A->precorrin3B  CobG precorrin4 Precorrin-4 precorrin3B->precorrin4  CobJ precorrin5 Precorrin-5 precorrin4->precorrin5  CobM precorrin6A Precorrin-6A precorrin5->precorrin6A  CobF precorrin8 Precorrin-8 precorrin6A->precorrin8  CobK/CobL hba Hydrogenobyrinic Acid precorrin8->hba  CobH hba_diamide Hydrogenobyrinic Acid a,c-diamide hba->hba_diamide  Amidase cobyrinic_acid_diamide Cob(II)yrinic Acid a,c-diamide hba_diamide->cobyrinic_acid_diamide  CobNST (Co²⁺ insertion) cobyrinic_acid This compound cobyrinic_acid_diamide->cobyrinic_acid  Hydrolysis cobA CobA cobI CobI cobG CobG cobJ CobJ cobM CobM cobF CobF cobK CobK/CobL cobL CobL cobH CobH amidase Amidase cobNST CobNST (Co²⁺ insertion) hydrolysis Hydrolysis

Caption: Simplified aerobic pathway for this compound synthesis.

anaerobic_pathway urogenIII Uroporphyrinogen III precorrin2 Precorrin-2 urogenIII->precorrin2  CysG (Methyltransferase) co_precorrin2 Cobalt-Precorrin-2 precorrin2->co_precorrin2  CbiK (Co²⁺ insertion) co_precorrin3 Cobalt-Precorrin-3 co_precorrin2->co_precorrin3  CbiL co_precorrin4 Cobalt-Precorrin-4 co_precorrin3->co_precorrin4  CbiH co_precorrin5 Cobalt-Precorrin-5 co_precorrin4->co_precorrin5  CbiF co_precorrin6 Cobalt-Precorrin-6 co_precorrin5->co_precorrin6  CbiG/CbiD co_precorrin8 Cobalt-Precorrin-8 co_precorrin6->co_precorrin8  CbiJ/CbiT cobyrinic_acid This compound co_precorrin8->cobyrinic_acid  CbiC cysG_methyl CysG (Methyltransferase) cbiK CbiK (Co²⁺ insertion) cbiL CbiL cbiH CbiH cbiF CbiF cbiG CbiG/CbiD cbiJ CbiJ/CbiT cbiC CbiC

Caption: Simplified anaerobic pathway for this compound synthesis.

References

Technical Support Center: Refolding Cobyrinic Acid Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when refolding insoluble cobyrinic acid biosynthetic enzymes expressed recombinantly.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my recombinant this compound biosynthetic enzymes expressed as insoluble inclusion bodies?

High-level expression of recombinant proteins, particularly those from complex biosynthetic pathways like cobalamin synthesis, often overwhelms the host cell's folding machinery.[1] This leads to the accumulation of misfolded or partially folded protein intermediates that aggregate into dense, insoluble particles known as inclusion bodies.[2] While this can simplify initial purification, it necessitates subsequent solubilization and refolding steps to obtain biologically active enzymes.[1]

Q2: I've isolated the inclusion bodies. How do I choose the right solubilization agent?

The goal of solubilization is to completely unfold the aggregated protein into a monomeric state. The most common and effective agents are strong denaturants. Your choice depends on the specific enzyme and downstream refolding strategy.

  • Guanidine Hydrochloride (GdmHCl) : Typically used at 6 M, it is a very strong chaotropic agent effective for highly aggregated proteins.[3]

  • Urea (B33335) : Generally used at 8 M, it is another powerful denaturant. It is often preferred for on-column refolding as it is less harsh on chromatography resins than GdmHCl.[4]

  • Mild Solubilization : In some cases, using high concentrations of denaturants can lead to poor recovery.[2] Mild solubilization methods, such as using lower concentrations of urea (e.g., 2 M) at an alkaline pH, can preserve native-like secondary structures and improve refolding yields.[2]

Q3: My protein precipitates immediately when I try to remove the denaturant. What can I do?

This is the most common challenge in protein refolding and is caused by improper intermolecular interactions between hydrophobic regions of folding intermediates.[5] Here are several strategies to prevent this aggregation:

  • Reduce Protein Concentration : Aggregation is a higher-order process sensitive to protein concentration.[5] Try refolding at a lower final protein concentration (e.g., < 0.1 mg/mL).

  • Optimize Temperature : Lowering the refolding temperature (e.g., 4-15°C) can slow down both folding and aggregation, often favoring the correct folding pathway.[5]

  • Use Refolding Additives : Incorporate chemical additives into the refolding buffer to suppress aggregation and stabilize folding intermediates. Arginine is a widely used and effective aggregation suppressor.[6]

  • Control Denaturant Removal : Rapid removal of the denaturant can shock the protein into aggregating. Slower, more controlled methods like step-wise dialysis or on-column refolding with a linear gradient are often more successful.[4]

Q4: What are refolding additives and how do I use them?

Refolding additives are co-solutes added to the refolding buffer to enhance the yield of correctly folded, active protein. They work by either suppressing aggregation or stabilizing the native conformation.[7][8] The optimal combination and concentration must be determined empirically for each enzyme.[3]

Q5: My His-tagged enzyme binds to the IMAC column under denaturing conditions, but the refolding yield is low. How can I improve on-column refolding?

On-column refolding is a powerful technique that combines purification with refolding. To improve yields:

  • Optimize the Gradient : The rate of denaturant removal is critical. Try a slower, more shallow linear gradient from the denaturing buffer to the refolding buffer. A gradient over 20 column volumes (CV) is a good starting point.[4]

  • Incorporate Additives : Include aggregation suppressors like L-arginine (0.5-1.0 M) in both the wash and elution buffers.

  • Use Artificial Chaperones : An advanced technique involves washing the bound protein with a detergent (like CTAB) to prevent aggregation, followed by a wash with β-cyclodextrin to strip the detergent and initiate folding.[9]

Q6: How can I confirm that my refolded enzyme is active?

Confirmation of correct folding requires demonstrating biological activity. For this compound biosynthetic enzymes, this involves specific enzyme assays. For example, a SAM-dependent methyltransferase can be assayed by monitoring the incorporation of a labeled methyl group from S-adenosylmethionine (SAM) into its substrate.[10][11] The specific assay will depend on the enzyme's function in the cobalamin pathway.[11]

Data Presentation: Common Reagents for Solubilization & Refolding

Table 1: Comparison of Common Denaturing Agents

DenaturantTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Guanidine HCl 6 MStrong chaotrope; disrupts hydrophobic interactions and hydrogen bonds.[6]Very effective for complete denaturation of stubborn aggregates.Can be harsh on chromatography resins; more difficult to remove.[4]
Urea 8 MDisrupts hydrogen bond networks, leading to unfolding.[6]Effective denaturant; compatible with IMAC resins; less expensive.Can carbamylate proteins at high temperatures or on long incubation; should be made fresh.[4]
High pH Buffers pH 10-12.5Electrostatic repulsion helps solubilize protein aggregates.A "mild" method that can preserve secondary structures.[12]High pH can cause irreversible denaturation or degradation for some proteins.

Table 2: Common Refolding Buffer Additives

Additive ClassExampleTypical ConcentrationPrimary Function
Aggregation Suppressor L-Arginine0.5 - 1.0 MSuppresses protein aggregation by interacting with hydrophobic patches on folding intermediates.[6]
Osmolyte/Stabilizer Proline, Sorbitol, Glycerol0.5 - 1.0 MStabilize the native protein structure and can inhibit aggregation.[8][13]
Redox System Glutathione (GSSG/GSH)0.1 mM GSSG / 1 mM GSHFacilitates correct disulfide bond formation for cysteine-containing enzymes.
Detergents Triton X-100, Tween-200.01 - 0.05%Prevent aggregation by forming micelles around hydrophobic regions.[8]
Chelating Agent EDTA1 - 5 mMPrevents metal-catalyzed oxidation.

Visualized Workflows and Protocols

Diagrams of Key Processes

G General Refolding Workflow cluster_0 Upstream cluster_1 Processing cluster_2 Downstream a Cell Lysis b Inclusion Body Isolation a->b c Solubilization (e.g., 8M Urea) b->c d Refolding (Denaturant Removal) c->d e Purification (e.g., Chromatography) d->e f Characterization (Activity Assay) e->f g Active Enzyme f->g

Caption: Overview of the process from cell lysis to obtaining a purified, active enzyme.

G Troubleshooting Aggregation During Refolding start Protein Aggregates Upon Denaturant Removal q1 Is protein concentration < 0.1 mg/mL? start->q1 a1 Decrease final protein concentration q1->a1 No q2 Are you using refolding additives? q1->q2 Yes a1->q2 a2 Add 0.5-1.0 M L-Arginine to refolding buffer q2->a2 No q3 How is denaturant being removed? q2->q3 Yes a2->q3 a3 Switch from rapid dilution to step-wise dialysis or on-column gradient refolding q3->a3 Rapid Dilution end Improved Refolding Yield q3->end Dialysis or On-Column a3->end

Caption: A decision tree for troubleshooting protein aggregation during the refolding step.

G On-Column Refolding Workflow (IMAC) a 1. Equilibrate Column (Binding Buffer + 8M Urea) b 2. Load Solubilized Protein a->b c 3. Wash 1 (Binding Buffer + 8M Urea + Low Imidazole) b->c d 4. Wash 2: Refolding Gradient (Linear gradient from 8M Urea to 0M Urea over 20 CV) c->d e 5. Wash 3 (Refolding Buffer) d->e f 6. Elute (Refolding Buffer + High Imidazole) e->f g Collect Fractions Containing Refolded Protein f->g

Caption: Step-by-step workflow for refolding a His-tagged protein on an IMAC column.

Experimental Protocols

Protocol 1: Isolation and Washing of Inclusion Bodies
  • Cell Lysis : Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells by sonication or high-pressure homogenization. Ensure lysis is complete to avoid contamination with intact cells.

  • Inclusion Body Collection : Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant containing the soluble protein fraction.

  • Washing Step 1 (Detergent Wash) : Resuspend the pellet in lysis buffer containing 1-2% Triton X-100. This step removes contaminating membrane proteins.

  • Centrifugation : Pellet the inclusion bodies again by centrifuging at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing Step 2 (Final Wash) : Resuspend the pellet in lysis buffer without detergent to remove any residual Triton X-100.

  • Final Collection : Centrifuge one last time at 15,000 x g for 20 minutes at 4°C. The resulting pellet contains the purified inclusion bodies, ready for solubilization.

Protocol 2: Solubilization of Inclusion Bodies
  • Prepare Solubilization Buffer : Prepare a fresh solution of Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea, 10 mM DTT, pH 8.0). The DTT is crucial for reducing any incorrect disulfide bonds formed within the inclusion bodies.

  • Resuspend Pellet : Add the Solubilization Buffer to the washed inclusion body pellet. Use a sufficient volume to allow for complete suspension.

  • Incubate : Stir or gently agitate the suspension at room temperature for 1-2 hours to ensure complete denaturation and solubilization of the protein.

  • Clarify Lysate : Centrifuge the solution at high speed (e.g., 27,000 x g) for 15-20 minutes at 4°C to pellet any remaining insoluble material.[3]

  • Collect Supernatant : The clarified supernatant contains the denatured, monomeric protein and is now ready for the refolding process.

Protocol 3: Refolding by Rapid Dilution
  • Prepare Refolding Buffer : Prepare a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-Arginine, pH 8.0). The volume should be at least 100 times the volume of the solubilized protein solution to ensure the final denaturant concentration is negligible.

  • Dilution : While stirring the Refolding Buffer vigorously, add the solubilized protein solution drop-wise. This rapid dilution quickly lowers the denaturant concentration, initiating refolding.

  • Incubation : Allow the protein to refold by continuing to stir gently at 4°C for 12-24 hours.

  • Concentration & Purification : After incubation, concentrate the refolded protein using techniques like ultrafiltration and proceed with downstream purification (e.g., size-exclusion or ion-exchange chromatography) to separate correctly folded monomers from any remaining aggregates or misfolded species.[5]

Protocol 4: On-Column Refolding (for His-tagged enzymes)
  • Prepare Buffers :

    • Denaturing Buffer : 50 mM Tris-HCl, 100 mM NaCl, 8 M Urea, 10 mM Imidazole, pH 8.0.

    • Refolding Buffer : 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-Arginine, 10 mM Imidazole, pH 8.0.

    • Elution Buffer : 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-Arginine, 300 mM Imidazole, pH 8.0.

  • Column Equilibration : Equilibrate an IMAC column (e.g., Ni-NTA) with 5-10 CV of Denaturing Buffer.

  • Load Protein : Load the clarified, solubilized protein onto the column.

  • Wash : Wash the column with 5-10 CV of Denaturing Buffer to remove any unbound proteins.

  • Refolding Gradient : Initiate refolding by applying a linear gradient from 100% Denaturing Buffer to 100% Refolding Buffer over 20 CV at a low flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column).[4] This slow removal of urea allows the protein to refold while bound to the matrix, minimizing aggregation.

  • Final Wash : Wash the column with 5 CV of Refolding Buffer to remove any residual urea.

  • Elution : Elute the now-refolded protein from the column using the Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing your purified, refolded enzyme.

References

Validation & Comparative

Validating the Structure of Synthesized Cobyrinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized complex molecules like cobyrinic acid is paramount. This guide provides a comparative overview of key analytical techniques used to confirm the intricate structure of this vital precursor to Vitamin B12. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation methods.

The successful synthesis of this compound, a heptacarboxylic acid containing the signature corrin (B1236194) macrocycle, represents a significant achievement in organic chemistry. However, its structural complexity, with numerous stereocenters and a unique conjugated system, demands a multi-faceted analytical approach to unequivocally verify its identity and purity. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography in this critical validation process.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data obtained from various analytical techniques for this compound and its derivatives. These values serve as benchmarks for researchers validating their synthesized compounds.

Table 1: NMR Spectroscopic Data for this compound Derivatives

TechniqueNucleusKey Chemical Shifts (ppm)Reference
¹H NMR¹HSignals rigorously assigned using n.O.e. difference and decoupling techniques.[1]
¹³C NMR¹³CSignal assignments for all proton-bearing carbons and remaining signals by long-range proton decoupling or isotopic labeling.[1]
³¹P NMR³¹PChemical shift anisotropy term of 110.3 ppm for protein-free aquacobalamin (B1421323).[2]

Table 2: Mass Spectrometric Data for Cobalamin and its Precursors

TechniqueIonization ModeKey m/z ValuesApplicationReference
LC-MS/MSESI[M+2H]²⁺ at m/z = 678 for cyanocobalaminIdentification and fragmentation analysis[3]
Accelerator MS---Quantitation of ¹⁴C-labeled cobalaminHuman absorption studies[4]
High-Resolution MSCIDGeneral fragmentation pathway establishedImpurity identification[5]

Table 3: UV-Visible Spectroscopic Data for Corrinoids

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
CyanocobalaminAqueous~361, ~550---[4]
Dicyanocobyrinate---~58010.1 mM⁻¹cm⁻¹[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the synthesized this compound derivative in a suitable deuterated solvent (e.g., D₂O, CD₃OD).[7]

    • For aqueous samples, internal standards like DSS or TSP can be used for referencing.[7]

    • Transfer the solution to a 5 mm NMR tube, ensuring a final volume of 0.7-0.8 mL.[8]

    • If the sample contains solids, filter the solution before transferring it to the NMR tube to ensure proper shimming.[7]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[6][9]

    • For ¹H NMR, standard pulse-acquire experiments are typically sufficient. For kinetic studies, spectra can be acquired at regular intervals.[8]

    • For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish connectivity between protons and carbons, and to assign complex spectra.

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the obtained chemical shifts, coupling constants, and 2D correlations with data reported in the literature for similar corrinoid structures.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized this compound and to gain structural information through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • For LC-MS analysis, dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase (e.g., water/methanol).

    • Sample purification may be necessary to remove interfering substances. Solid-phase extraction (SPE) with C18 or immunoaffinity columns can be employed.[10][11]

  • Data Acquisition:

    • Perform analysis using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).[10][12]

    • Use a suitable column, such as a C18 column, for separation.

    • Employ a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

    • Acquire full scan mass spectra to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.[5]

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular ion peak and compare it with the theoretical mass of this compound.

    • Interpret the fragmentation pattern to confirm the presence of key structural motifs of the corrin ring and its side chains.[3][5]

UV-Visible (UV-Vis) Spectroscopy

Objective: To confirm the presence of the conjugated corrin macrocycle, which has a characteristic electronic absorption spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., water, phosphate (B84403) buffer).

    • Use quartz cuvettes for measurements in the UV region.[13]

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of approximately 200-700 nm using a double-beam UV-Vis spectrophotometer.[13][14]

  • Data Analysis:

    • Identify the characteristic absorption bands (λmax) of the corrin ring. The spectra of cobalamins and their precursors typically show a strong absorption band (the γ-band) around 360 nm and weaker bands (α- and β-bands) in the visible region.[4][15]

    • Compare the obtained spectrum with those of known corrinoids.

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of the synthesized this compound at atomic resolution.

Methodology:

  • Crystallization:

    • This is often the most challenging step. Grow single crystals of the synthesized this compound of sufficient size and quality (typically >0.1 mm in all dimensions).[16]

    • This involves screening various crystallization conditions (e.g., solvents, precipitants, temperature).

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an intense beam of X-rays.[16]

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the structure to obtain the final atomic coordinates.

  • Data Analysis:

    • The refined crystal structure provides precise information on bond lengths, bond angles, and stereochemistry, offering unambiguous validation of the synthesized molecule's structure.[16][17]

Mandatory Visualizations

The following diagrams illustrate the workflow for the validation of synthesized this compound and the relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_ray X-ray Crystallography Purification->X_ray Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation UV_Vis->Confirmation X_ray->Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

logical_relationship Cobyrinic_Acid Synthesized This compound Connectivity Atomic Connectivity & Stereochemistry Cobyrinic_Acid->Connectivity Molecular_Weight Molecular Weight & Formula Cobyrinic_Acid->Molecular_Weight Electronic_Structure Corrin Macrocycle Conjugation Cobyrinic_Acid->Electronic_Structure ThreeD_Structure 3D Atomic Arrangement Cobyrinic_Acid->ThreeD_Structure NMR NMR Connectivity->NMR MS MS Molecular_Weight->MS UV_Vis UV-Vis Electronic_Structure->UV_Vis X_ray X-ray ThreeD_Structure->X_ray

Caption: Relationship between molecular properties and analytical techniques.

Comparison of Alternatives

Each analytical technique offers unique advantages and disadvantages for the structural validation of this compound.

  • NMR Spectroscopy is unparalleled for determining the detailed connectivity and stereochemistry of the molecule in solution. However, complex spectra can be challenging to interpret fully, and it requires a relatively large amount of pure sample.

  • Mass Spectrometry is highly sensitive and provides accurate molecular weight information. Tandem MS can offer valuable structural insights through fragmentation patterns. However, it does not provide information about the three-dimensional arrangement of atoms.

  • UV-Vis Spectroscopy is a rapid and straightforward method to confirm the presence of the characteristic corrin chromophore. It is, however, a low-resolution technique that provides limited structural information beyond the conjugated system.

  • X-ray Crystallography , when successful, provides the most definitive and unambiguous structural evidence, detailing the precise 3D arrangement of every atom. The primary limitation is the often-difficult and time-consuming process of growing suitable crystals.

References

A Comparative Analysis of Aerobic and Anaerobic Cobyrinic Acid Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobyrinic acid, a central precursor to the vital coenzyme cobalamin (Vitamin B12), is synthesized by microorganisms through two distinct and elegant routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. Understanding the nuances and efficiencies of these pathways is critical for applications ranging from industrial vitamin B12 production to the development of novel antimicrobial agents targeting these essential metabolic routes. This guide provides an objective comparison of the aerobic and anaerobic this compound biosynthesis pathways, supported by available data and detailed experimental methodologies.

Key Distinctions at a Glance

The primary divergence between the two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring and the chemical strategies employed for ring contraction. The aerobic pathway, extensively studied in Pseudomonas denitrificans, incorporates cobalt late in the synthesis and utilizes molecular oxygen for a critical ring contraction step.[1][2] In contrast, the anaerobic pathway, characterized in organisms like Salmonella typhimurium and Bacillus megaterium, inserts cobalt at an early stage and employs an oxygen-independent mechanism for ring contraction.[1][3]

Quantitative Comparison of Pathway Efficiency

Direct quantitative comparisons of the intrinsic efficiency of the aerobic and anaerobic pathways leading to this compound are not extensively documented in a single comprehensive study. However, by examining the requirements and steps of each pathway, we can infer key differences in their bioenergetic costs and overall complexity.

ParameterAerobic PathwayAnaerobic PathwayKey References
Oxygen Requirement Obligatory for the CobG monooxygenase step in ring contraction.Not required.[1][4]
Cobalt Insertion Late-stage insertion into hydrogenobyrinic acid a,c-diamide by the CobNST complex. This is an ATP-dependent process.Early-stage insertion into precorrin-2 (B1239101) by CbiK.[2][5]
Number of Enzymes (Uroporphyrinogen III to this compound) Approximately 10-12 enzymes.Approximately 12-14 enzymes.[6][7]
Key Differentiating Enzymes CobG (monooxygenase), CobNST (cobalt chelatase).CbiH (ring contraction), CbiK (cobalt chelatase).[6][8]
Byproducts of Ring Contraction Acetic acid.Acetaldehyde.[9][10][9][10]
Known Host Organisms Pseudomonas denitrificans, Rhodobacter capsulatus.Salmonella typhimurium, Bacillus megaterium, Propionibacterium shermanii.[1]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a highly regulated and intricate process. The following diagrams illustrate the distinct routes of the aerobic and anaerobic pathways.

Aerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 CobA Precorrin2 Precorrin-2 Precorrin1->Precorrin2 CobI Precorrin3A Precorrin-3A Precorrin2->Precorrin3A CobG Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B CobG Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 CobJ Precorrin5 Precorrin-5 Precorrin4->Precorrin5 CobM Precorrin6A Precorrin-6A Precorrin5->Precorrin6A CobF Precorrin6B Precorrin-6B Precorrin6A->Precorrin6B CobK Precorrin8 Precorrin-8 Precorrin6B->Precorrin8 CobL HBA Hydrogenobyrinic acid Precorrin8->HBA CobH HBAD Hydrogenobyrinic acid a,c-diamide HBA->HBAD CobB CobyrinicAcid Cob(II)yrinic acid a,c-diamide HBAD->CobyrinicAcid CobNST O2 O2 O2->Precorrin3B Cobalt Co²⁺, ATP Cobalt->CobyrinicAcid

Aerobic this compound biosynthesis pathway.

Anaerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 CysG Precorrin2 Precorrin-2 Precorrin1->Precorrin2 CysG CoPrecorrin2 Cobalt-precorrin-2 Precorrin2->CoPrecorrin2 CbiK CoPrecorrin3 Cobalt-precorrin-3 CoPrecorrin2->CoPrecorrin3 CbiL CoPrecorrin4 Cobalt-precorrin-4 CoPrecorrin3->CoPrecorrin4 CbiH CoPrecorrin5 Cobalt-precorrin-5 CoPrecorrin4->CoPrecorrin5 CbiF CoPrecorrin6 Cobalt-precorrin-6 CoPrecorrin5->CoPrecorrin6 CbiG CoPrecorrin8 Cobalt-precorrin-8 CoPrecorrin6->CoPrecorrin8 CbiD, CbiJ, CbiE, CbiT CoCobyrinicAcid Cob(II)yrinic acid CoPrecorrin8->CoCobyrinicAcid CbiC CobyrinicAcidDiamide Cob(II)yrinic acid a,c-diamide CoCobyrinicAcid->CobyrinicAcidDiamide CbiA Cobalt Co²⁺ Cobalt->CoPrecorrin2

Anaerobic this compound biosynthesis pathway.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments aimed at comparing the efficiency of the two pathways.

Experimental Workflow: Heterologous Expression and Quantification

This workflow outlines the general steps for comparing this compound production from both pathways in a heterologous host such as Escherichia coli.

Experimental_Workflow cluster_cloning Gene Cloning and Strain Construction cluster_cultivation Cultivation cluster_analysis Analysis CloneAerobic Clone aerobic pathway genes (cobA-L, cobH, cobB, cobNST) into expression vectors TransformEcoli Transform E. coli with pathway plasmids CloneAerobic->TransformEcoli CloneAnaerobic Clone anaerobic pathway genes (cysG, cbiA-L) into expression vectors CloneAnaerobic->TransformEcoli CultivateAerobic Aerobic cultivation of recombinant E. coli (with O2) TransformEcoli->CultivateAerobic CultivateAnaerobic Anaerobic cultivation of recombinant E. coli (without O2) TransformEcoli->CultivateAnaerobic Extraction Cell lysis and extraction of corrinoids CultivateAerobic->Extraction CultivateAnaerobic->Extraction Purification Purification of this compound and intermediates (e.g., HPLC) Extraction->Purification Quantification Quantification by LC-MS Purification->Quantification Comparison Compare yields and intermediate accumulation Quantification->Comparison

References

A Comparative Guide to Cobyrinic Acid Synthase: Functional Insights from Bacteria to Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobyrinic acid synthase, a key enzyme in the biosynthesis of vitamin B12 (cobalamin), plays a crucial role in converting this compound to this compound a,c-diamide. This conversion is a critical step in both the aerobic and anaerobic pathways of vitamin B12 synthesis. Understanding the functional differences of this enzyme across various organisms is paramount for advancements in metabolic engineering and the development of novel therapeutics. This guide provides a comparative functional analysis of this compound synthase from the well-studied bacteria Pseudomonas denitrificans and Salmonella typhimurium, with a brief overview of the current knowledge on its human counterpart.

Quantitative Comparison of Enzyme Properties

PropertyPseudomonas denitrificans (CobB)Salmonella typhimurium (CbiA)Homo sapiens (COBY)
Vitamin B12 Pathway Aerobic[1]Anaerobic[1][2]Salvage Pathway
Subunit Structure Homodimer (2 x 45 kDa)[3]Monomer (~50 kDa)[4][5]Data not available
Optimal pH ~7.3[6]Data not availableData not available
Km for this compound 160 µM ((CN,aq)this compound)[6]0.74 µM[4][5]Data not available
Km for ATP Data not available2.7 µM[4][5]Data not available
Km for Glutamine 20.3 µM[6]53 µM[4][5]Data not available
Km for Ammonia (B1221849) 12 mM[6]26,200 µM (26.2 mM)[4][5]Data not available
Substrate Specificity Prefers hydrogenobyrinic acid and its c-monoamide (Km = 0.41 µM and 0.21 µM, respectively)[6]Specific for this compound[4][5]Data not available

Experimental Protocols

The characterization of this compound synthase typically involves the following key experimental procedures:

Recombinant Protein Expression and Purification
  • Gene Cloning: The gene encoding this compound synthase (cobB from P. denitrificans or cbiA from S. typhimurium) is cloned into an appropriate expression vector, often containing a purification tag (e.g., His-tag).

  • Host Strain: Escherichia coli is commonly used as the host for recombinant protein expression.

  • Protein Expression: The transformed E. coli cells are cultured to a desired density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Clarification: The cells are harvested, resuspended in a suitable buffer, and lysed by methods such as sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear lysate.

  • Chromatography: The recombinant protein is purified from the lysate using a series of chromatographic steps. A common strategy includes:

    • Affinity Chromatography: If a His-tag is used, the lysate is passed through a nickel-charged affinity column. The bound protein is then eluted with an imidazole (B134444) gradient.

    • Ion-Exchange Chromatography: Further purification can be achieved using anion or cation exchange chromatography, separating proteins based on their net charge.

    • Size-Exclusion Chromatography: This final step separates proteins based on their size and helps to remove any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, which should show a single band at the expected molecular weight.

Enzyme Activity Assay

The activity of this compound synthase is typically measured by monitoring the formation of the product, this compound a,c-diamide, from this compound.

  • Reaction Mixture: A typical reaction mixture contains:

    • Purified this compound synthase

    • This compound (substrate)

    • ATP and MgCl₂ (cofactors)

    • Glutamine or ammonia (nitrogen source)

    • A suitable buffer (e.g., Tris-HCl) at the optimal pH.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching the Reaction: The reaction is stopped, often by the addition of an acid or by heat denaturation.

  • Product Analysis: The formation of this compound a,c-diamide is quantified using High-Performance Liquid Chromatography (HPLC). The product is separated from the substrate and other reaction components on a suitable column (e.g., a C18 reverse-phase column) and detected by its absorbance at a specific wavelength.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constants (Km) for the substrates, the initial reaction velocity is measured at various substrate concentrations while keeping the other substrates at saturating concentrations. The data are then fitted to the Michaelis-Menten equation.

Visualizations

Enzymatic Reaction of this compound Synthase

The following diagram illustrates the two-step sequential amidation of this compound catalyzed by this compound synthase.

CobyrinicAcidSynthase_Reaction Substrate This compound Intermediate This compound c-monoamide Substrate->Intermediate Product This compound a,c-diamide Intermediate->Product

Caption: Sequential amidation of this compound.

Experimental Workflow for this compound Synthase Characterization

This flowchart outlines the typical experimental workflow for the expression, purification, and kinetic characterization of this compound synthase.

Experimental_Workflow Start Gene Cloning into Expression Vector Expression Recombinant Protein Expression in E. coli Start->Expression Harvest Cell Harvest and Lysis Expression->Harvest Purification Protein Purification (Affinity, IEX, SEC) Harvest->Purification Purity Purity Assessment (SDS-PAGE) Purification->Purity ActivityAssay Enzyme Activity Assay (HPLC-based) Purity->ActivityAssay Kinetics Determination of Kinetic Parameters (Km, Vmax) ActivityAssay->Kinetics End Functional Characterization Complete Kinetics->End

Caption: Workflow for enzyme characterization.

References

A Comparative Analysis of Cobyrinic Acid and Other Vitamin B12 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of key precursors in the biosynthesis of vitamin B12 (cobalamin), with a central focus on cobyrinic acid. The information presented is intended to support research and development efforts in microbiology, enzymology, and pharmacology by offering a clear comparison of the chemical properties, biosynthetic roles, and analytical methodologies for these essential biomolecules.

Introduction to Vitamin B12 Biosynthesis

Vitamin B12 is a complex organometallic cofactor essential for a variety of metabolic processes in animals and prokaryotes. Its biosynthesis is a complex pathway found only in certain bacteria and archaea.[1][2] The pathway can proceed through two major routes: an aerobic pathway and an anaerobic pathway, which differ primarily in the timing of cobalt insertion.[1] A key intermediate in both pathways is the corrin (B1236194) ring structure, which in its fully carboxylated form is known as this compound.[1] This guide will compare this compound with its notable precursors: uroporphyrinogen III, precorrin-2, and precorrin-3A, as well as its immediate downstream product, cobyric acid.

Comparative Data of Vitamin B12 Precursors

The following table summarizes the key quantitative and qualitative differences between this compound and its related precursors.

PrecursorMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesStage in Biosynthesis
Uroporphyrinogen III C₄₀H₄₄N₄O₁₆836.79Tetrapyrrole macrocycle with four acetic acid and four propionic acid side chains.The first macrocyclic intermediate, common to heme, chlorophyll, and siroheme (B1205354) biosynthesis.[1][3]
Precorrin-2 C₄₂H₄₈N₄O₁₆864.84Dihydroporphyrin with two methyl groups added to uroporphyrinogen III.The product of the methylation of uroporphyrinogen III.[4]
Precorrin-3A C₄₃H₅₀N₄O₁₆878.87Trimethylated isobacteriochlorin.[3]Formed from the methylation of precorrin-2.[3]
This compound C₄₇H₆₂CoN₄O₁₄973.95A corrin ring with seven carboxylate groups and a central cobalt ion.[1]The core corrin macrocycle of vitamin B12.[5]
Cobyric Acid C₄₆H₆₆CoN₆O₉946.00This compound with six of the seven carboxylate groups amidated.An intermediate formed after the amidation of this compound.[1]

Biosynthetic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the biosynthetic relationship between the compared precursors and a general workflow for their analysis.

VitaminB12_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 Methylation Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A Methylation Cobyrinic_Acid This compound Precorrin_3A->Cobyrinic_Acid Multiple Steps (Ring Contraction, Cobalt Insertion) Cobyric_Acid Cobyric Acid Cobyrinic_Acid->Cobyric_Acid Amidation Vitamin_B12 Vitamin B12 Cobyric_Acid->Vitamin_B12 Adenosylation & Nucleotide Loop Assembly

Caption: Simplified Vitamin B12 biosynthetic pathway highlighting key precursors.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_bioassay Functional Characterization Cell_Culture Bacterial Cell Culture (e.g., P. shermanii) Cell_Lysis Cell Lysis & Extraction Cell_Culture->Cell_Lysis Purification Chromatography (e.g., Immunoaffinity, HPLC) Cell_Lysis->Purification Spectrometry Mass Spectrometry (LC-MS/MS) Purification->Spectrometry Identification & Quantification Spectroscopy UV-Vis & NMR Spectroscopy Purification->Spectroscopy Structural Elucidation Enzyme_Assay Enzymatic Assays Purification->Enzyme_Assay Microbiological_Assay Microbiological Bioassays Purification->Microbiological_Assay

References

A Comparative Guide to Key Enzymes in the Cobyrinic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of specific enzymes involved in the aerobic and anaerobic pathways for the biosynthesis of cobyrinic acid, a key intermediate in the production of vitamin B12. The information presented herein is intended to aid researchers in understanding the functional differences between these enzymatic systems and to provide a basis for further investigation and potential applications in drug development and biotechnology.

Introduction to this compound Biosynthesis

Vitamin B12, or cobalamin, is a vital cofactor in numerous metabolic processes. Its complex structure is synthesized by certain bacteria and archaea through two major routes: an aerobic, oxygen-dependent pathway, and an anaerobic, oxygen-independent pathway. A central intermediate in both pathways is this compound. The enzymatic steps leading to this molecule, particularly the initial transformations of uroporphyrinogen III, exhibit significant differences between the two pathways, offering distinct targets for study and manipulation.

This guide focuses on a comparative validation of the roles of key enzymes in both the aerobic and anaerobic pathways, presenting available quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes.

Comparative Analysis of Enzyme Performance

Table 1: Aerobic Pathway Enzymes - Quantitative Data

EnzymeGene NameOrganismSubstrate(s)Product(s)KmkcatVmaxOptimal pHOptimal Temp. (°C)
CobG cobGBrucella melitensisPrecorrin-3A, O2, NADPHPrecorrin-3BN/AN/AN/AN/AN/A
CobL cobLRhodobacter capsulatusPrecorrin-6B, SAMPrecorrin-8N/AN/AN/AN/AN/A
CobH cobHPseudomonas denitrificansPrecorrin-8Hydrogenobyrinic acidN/AN/AN/AN/AN/A

Table 2: Anaerobic Pathway Enzymes - Quantitative Data

EnzymeGene NameOrganismSubstrate(s)Product(s)KmkcatVmaxOptimal pHOptimal Temp. (°C)
CbiF cbiFBacillus megateriumCobalt-precorrin-4, SAMCobalt-precorrin-5AN/AN/AN/AN/AN/A
CbiG cbiGBacillus megateriumCobalt-precorrin-5ACobalt-precorrin-5BN/AN/AN/AN/AN/A
CbiJ cbiJBacillus megateriumCobalt-precorrin-6A, NADPHCobalt-precorrin-6BN/AN/AN/AN/AN/A
CbiH60 cbiHBacillus megateriumCobalt-precorrin-3Cobalt-precorrin-4N/AHigh Yield Reported[1]N/AN/AN/A

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of enzyme function in the this compound pathway. These protocols are synthesized from various sources and represent a general framework that may require optimization for specific experimental conditions.

Protocol 1: In Vitro Reconstitution of this compound Synthesis (Anaerobic Pathway)

This protocol describes the in vitro synthesis of this compound from 5-aminolevulinic acid (ALA) using a mixture of purified enzymes from Bacillus megaterium.[2]

Materials:

  • Purified enzymes: HemB, HemC, HemD, CobA, SirC, CbiX, CbiL, CbiH60, CbiF, CbiG, CbiD, CbiJ, CbiET, and CbiC.[2]

  • 5-aminolevulinic acid (ALA)

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • Cobalt(II) chloride

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Anion exchange and reverse-phase chromatography columns

Procedure:

  • Combine the 14 purified enzymes in a reaction vessel under anaerobic conditions.

  • Add the substrates and cofactors: ALA, SAM, NADPH, and cobalt(II) chloride to the enzyme mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 6 hours).[2]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using UV-Vis spectroscopy or HPLC-MS.

  • Purify the resulting this compound using anion exchange chromatography followed by reverse-phase chromatography.[2]

  • Confirm the identity of the product as this compound using mass spectrometry and NMR spectroscopy.

Protocol 2: CobG (Monooxygenase) Activity Assay (Aerobic Pathway)

This protocol is a general approach for assaying the activity of the CobG enzyme from Brucella melitensis, which catalyzes the oxygen-dependent ring contraction of precorrin-3A.[3]

Materials:

  • Purified CobG enzyme

  • Precorrin-3A (substrate)

  • NADPH

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl)

  • HPLC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, precorrin-3A, and NADPH.

  • Initiate the reaction by adding the purified CobG enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Stop the reaction at various time points by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Analyze the reaction mixture by HPLC-MS to separate and quantify the substrate (precorrin-3A) and the product (precorrin-3B).

  • Calculate the initial reaction rate based on the rate of product formation or substrate consumption.

Protocol 3: CbiH60 (Ring Contraction) Activity Assay (Anaerobic Pathway)

This protocol describes an assay for the CbiH60 enzyme from Bacillus megaterium, which is involved in the anaerobic ring contraction.[1]

Materials:

  • Purified CbiH60 enzyme

  • Cobalt-precorrin-3 or Cobalt-factor III (substrates)

  • Dithiothreitol (DTT)

  • Anaerobic reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, degassed)

  • HPLC system for product analysis

Procedure:

  • Perform all steps under strict anaerobic conditions (e.g., in an anaerobic chamber).

  • Prepare a reaction mixture containing the anaerobic buffer, the substrate (cobalt-precorrin-3 or cobalt-factor III), and DTT.

  • Initiate the reaction by adding the purified CbiH60 enzyme.

  • Incubate the reaction at 37°C.

  • Monitor the reaction by observing the spectral changes of the substrate and product using a UV-Vis spectrophotometer inside the anaerobic chamber.

  • Confirm the formation of the ring-contracted product, cobalt-precorrin-4, by HPLC analysis of reaction aliquots.[1]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Cobyrinic_Acid_Aerobic_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM Precorrin3A Precorrin-3A Precorrin2->Precorrin3A SAM Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B O2, NADPH Precorrin4 Precorrin-4 Precorrin3B->Precorrin4 SAM Precorrin5 Precorrin-5 Precorrin4->Precorrin5 SAM Precorrin6A Precorrin-6A Precorrin5->Precorrin6A SAM Precorrin6B Precorrin-6B Precorrin6A->Precorrin6B Precorrin8 Precorrin-8 Precorrin6B->Precorrin8 SAM HBA Hydrogenobyrinic acid Precorrin8->HBA Cobyrinic_acid This compound HBA->Cobyrinic_acid Co2+ CobA CobA CobA->UroIII CobI CobI CobI->Precorrin2 CobG CobG CobG->Precorrin3A CobJ CobJ CobJ->Precorrin3B CobM CobM CobM->Precorrin4 CobF CobF CobF->Precorrin5 CobK CobK CobK->Precorrin6A CobL CobL CobL->Precorrin6B CobH CobH CobH->Precorrin8 CobNST CobNST CobNST->HBA

Caption: Aerobic pathway of this compound biosynthesis.

Cobyrinic_Acid_Anaerobic_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM Co_Precorrin2 Cobalt-precorrin-2 Precorrin2->Co_Precorrin2 Co2+ Co_Precorrin3 Cobalt-precorrin-3 Co_Precorrin2->Co_Precorrin3 SAM Co_Precorrin4 Cobalt-precorrin-4 Co_Precorrin3->Co_Precorrin4 Co_Precorrin5A Cobalt-precorrin-5A Co_Precorrin4->Co_Precorrin5A SAM Co_Precorrin5B Cobalt-precorrin-5B Co_Precorrin5A->Co_Precorrin5B Co_Precorrin6A Cobalt-precorrin-6A Co_Precorrin5B->Co_Precorrin6A SAM Co_Precorrin6B Cobalt-precorrin-6B Co_Precorrin6A->Co_Precorrin6B NADPH Co_Precorrin8 Cobalt-precorrin-8 Co_Precorrin6B->Co_Precorrin8 SAM Cobyrinic_acid This compound Co_Precorrin8->Cobyrinic_acid CysG_CobA CysG/CobA CysG_CobA->UroIII CbiK CbiK CbiK->Precorrin2 CbiL CbiL CbiL->Co_Precorrin2 CbiH60 CbiH60 CbiH60->Co_Precorrin3 CbiF CbiF CbiF->Co_Precorrin4 CbiG CbiG CbiG->Co_Precorrin5A CbiD CbiD CbiD->Co_Precorrin5B CbiJ CbiJ CbiJ->Co_Precorrin6A CbiET CbiET CbiET->Co_Precorrin6B CbiC CbiC CbiC->Co_Precorrin8 Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Purification Reaction_Setup Reaction Mixture Setup Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Synthesis/ Purification Substrate_Prep->Reaction_Setup Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Reaction_Setup Incubation Incubation at Optimal Conditions Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Product/Substrate Detection (HPLC-MS) Quenching->Detection Data_Analysis Kinetic Parameter Calculation Detection->Data_Analysis

References

Cross-Species Complementation of Cobyrinic Acid Biosynthesis Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interchangeability of genetic components in the biosynthesis of complex molecules like cobyrinic acid, a key intermediate in vitamin B12 production, is crucial for metabolic engineering and synthetic biology applications. This guide provides an objective comparison of the performance of this compound biosynthesis genes from different bacterial species in cross-species complementation studies, supported by experimental data and detailed protocols.

The biosynthesis of this compound, the core macrocycle of cobalamin (vitamin B12), is a complex process involving a cascade of enzymatic reactions. The genes encoding these enzymes are organized in cob (aerobic) or cbi (anaerobic) operons in various bacteria. The ability of genes from one species to functionally replace their homologs in another—a phenomenon known as cross-species complementation—highlights the conserved nature of this ancient pathway and opens avenues for engineering robust microbial cell factories for vitamin B12 production.

Comparative Analysis of Gene Complementation

Studies involving the complementation of Salmonella typhimurium mutants, which are unable to synthesize cobalamin, with genes from Bacillus megaterium have provided significant insights into the functional conservation of the anaerobic cobalamin biosynthesis pathway. While comprehensive quantitative data on the efficiency of complementation for each gene is limited in the literature, the restoration of cobyric acid synthesis in mutant strains serves as a strong qualitative and semi-quantitative measure of functional interchangeability.

One pivotal study demonstrated that a plasmid containing the cbi operon from Bacillus megaterium could successfully restore cobyric acid biosynthesis in an E. coli strain engineered to contain the Salmonella typhimurium cbiP gene. This foundational experiment underscores the compatibility of the entire early pathway from a Gram-positive bacterium in a Gram-negative host.[1][2]

Subsequent experiments involving the individual complementation of defined S. typhimurium cob mutants with specific B. megaterium cbi genes confirmed the functional equivalence of several key enzymes in the pathway.

Table 1: Cross-Species Complementation of Salmonella typhimurium Cobalamin Biosynthesis Mutants with Bacillus megaterium cbi Genes

S. typhimurium Mutant GeneB. megaterium Complementing GeneEnzyme FunctionComplementation ResultReference
cobA (encodes cysGA)cysGAUroporphyrinogen III C-methyltransferaseSuccessful[2]
cobFcbiLPrecorrin-2 C20-methyltransferaseSuccessful[2]
cobJcbiJPrecorrin-3B C17-methyltransferaseSuccessful[2]
cobLcbiFPrecorrin-6Y C5,15-methyltransferaseSuccessful[2]
cobDcbiACob(II)yrinic acid a,c-diamide synthaseSuccessful[2]
Not specifiedcbiDPrecorrin-4 C11-methyltransferaseEssential for synthesis in E. coli[1][2]
Not specifiedcbiGSirohydrochlorin cobaltochelataseEssential for synthesis in E. coli[1][2]
Not specifiedcbiXCobaltochelataseEssential for synthesis in E. coli[1][2]
Not specifiedcbiWUnknownNot essential for synthesis in E. coli[1][2]
Not specifiedcbiYUnknownNot essential for synthesis in E. coli[1][2]

This table summarizes the qualitative results of cross-species complementation experiments. "Successful" indicates that the introduction of the B. megaterium gene restored the ability of the corresponding S. typhimurium mutant to synthesize a cobalamin intermediate.

Metabolic Engineering for Enhanced Cobalamin Production

Beyond direct complementation of mutant strains, heterologous expression of cobalamin biosynthesis genes has been a key strategy in metabolic engineering to enhance vitamin B12 production in industrial microorganisms like Bacillus megaterium and Escherichia coli. While not a direct measure of one-for-one gene replacement, the significant increases in product yield upon overexpression of gene clusters from different species further validate the principle of cross-species functional compatibility.

Table 2: Enhancement of Cobalamin Production through Heterologous Gene Expression

Host OrganismExpressed Genes/OperonsOrigin of GenesFold Increase in Cobalamin ProductionReference
Bacillus megateriumhemA, hemCDBL, sirA, cbiXJCDETLFGAcysGBacillus megateriumUp to 13.5-fold[3]
Bacillus megateriumcbi operon (riboswitch removed)Bacillus megateriumSignificant increase (up to 200 µg/L)[4]
Escherichia coli~25 genes from the cob operonPseudomonas denitrificansYields approaching those of native producer[5]
Escherichia coli28 genes from various microorganismsMultiple>250-fold[5]

This table highlights the impact of overexpressing homologous and heterologous cobalamin biosynthesis genes on the final product yield.

Experimental Protocols

Key Experiment: Complementation of a Salmonella typhimuriumcob Mutant with a Bacillus megateriumcbi Gene

This protocol outlines a general procedure for testing the ability of a B. megaterium cbi gene to complement a corresponding S. typhimurium cob mutant.

1. Strain and Plasmid Preparation:

  • Obtain a defined S. typhimurium mutant strain with a mutation in a specific cob gene (e.g., from a genetic stock center).

  • Clone the corresponding B. megaterium cbi gene into a suitable expression vector (e.g., a low-copy-number plasmid with an inducible promoter). The vector should carry a selectable marker (e.g., ampicillin (B1664943) resistance).

  • Transform the plasmid into a competent E. coli strain for plasmid propagation and verification.

  • Isolate the plasmid DNA from the E. coli strain.

2. Transformation of S. typhimurium:

  • Prepare competent S. typhimurium mutant cells using a standard method (e.g., calcium chloride or electroporation).

  • Transform the competent S. typhimurium cells with the plasmid carrying the B. megaterium cbi gene.

  • As a negative control, transform another batch of competent cells with an empty vector.

  • Plate the transformed cells on selective agar (B569324) plates (e.g., Luria-Bertani agar with ampicillin) and incubate at 37°C.

3. Complementation Assay (Phenotypic Rescue):

  • Isolate colonies from the selective plates.

  • Inoculate the transformants into a minimal medium that requires cobalamin biosynthesis for growth under specific conditions (e.g., ethanolamine (B43304) as a sole nitrogen source for certain mutants).

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

  • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600). Successful complementation will be indicated by the growth of the mutant strain containing the B. megaterium gene, while the negative control (empty vector) will show no or minimal growth.

4. Analysis of Cobalamin Intermediates (Optional):

  • For a more direct assessment, cultures can be grown in a suitable production medium.

  • Cell extracts can be prepared and analyzed for the presence of cobalamin precursors (e.g., cobyric acid) using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Visualizing the Pathway and Experimental Logic

To further clarify the biological and experimental context, the following diagrams illustrate the this compound biosynthesis pathway and the workflow of a cross-species complementation experiment.

Cobyrinic_Acid_Biosynthesis_Pathway UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 cysGA (cobA) Precorrin3A Precorrin-3A Precorrin2->Precorrin3A cbiL (cobF) Precorrin3B Precorrin-3B Precorrin3A->Precorrin3B cbiH (cobG) Precorrin4A Precorrin-4A Precorrin3B->Precorrin4A cbiJ (cobJ) Precorrin4B Precorrin-4B Precorrin4A->Precorrin4B cbiG (cobE) Precorrin5 Precorrin-5 Precorrin4B->Precorrin5 cbiD (cobD) Precorrin6A Precorrin-6A Precorrin5->Precorrin6A cbiF (cobL) Precorrin6B Precorrin-6B Precorrin6A->Precorrin6B cbiE (cobH) Precorrin8 Precorrin-8 Precorrin6B->Precorrin8 cbiC (cobK) Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin8->Hydrogenobyrinic_acid cbiT (cobL) Cobalt_insertion Cobalt Insertion Hydrogenobyrinic_acid->Cobalt_insertion cbiK/X (cobN/S/T) Cobyrinic_acid This compound Cobalt_insertion->Cobyrinic_acid

Caption: Anaerobic this compound biosynthesis pathway with representative genes.

Cross_Species_Complementation_Workflow cluster_preparation Preparation cluster_cloning_transformation Cloning & Transformation cluster_analysis Analysis S_typhimurium_mutant S. typhimurium cobX- mutant Transformation Transformation S_typhimurium_mutant->Transformation B_megaterium_gene B. megaterium cbiX gene Ligation Ligation B_megaterium_gene->Ligation Expression_vector Expression Vector Expression_vector->Ligation Recombinant_plasmid Recombinant Plasmid (p-cbiX) Ligation->Recombinant_plasmid Recombinant_plasmid->Transformation Complemented_strain Complemented S. typhimurium Transformation->Complemented_strain Phenotypic_assay Phenotypic Assay (Growth) Complemented_strain->Phenotypic_assay Biochemical_analysis Biochemical Analysis (HPLC) Complemented_strain->Biochemical_analysis Result Functional Complementation? Phenotypic_assay->Result Biochemical_analysis->Result

Caption: Experimental workflow for cross-species complementation.

References

A Comparative Guide to the Substrate Specificity of Cobyrinic Acid Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of key enzymes involved in the modification of cobyrinic acid, a central intermediate in the biosynthesis of cobalamin (vitamin B₁₂). Understanding the nuances of these enzymes is critical for metabolic engineering efforts to enhance vitamin B₁₂ production and for the development of novel antimicrobial agents targeting this essential pathway.

Introduction to this compound Modification

The biosynthesis of cobalamin is a complex process involving numerous enzymatic steps. A crucial phase of this pathway is the sequential modification of the corrin (B1236194) ring of this compound. These modifications, primarily amidations of the peripheral carboxyl groups, are carried out by a series of enzymes with distinct substrate specificities. These enzymes ensure the correct assembly of the final cobalamin molecule. The two primary pathways for cobalamin biosynthesis, the aerobic and anaerobic routes, employ homologous but distinct enzymes for these modifications. This guide focuses on comparing the substrate preferences of key enzymes in these pathways, providing a valuable resource for researchers in the field.

Quantitative Comparison of Enzyme Substrate Specificity

The following table summarizes the available quantitative data on the substrate specificity of key this compound modifying enzymes. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (Vₘₐₓ or specific activity), provide a measure of the enzyme's affinity for its substrate and its catalytic efficiency.

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ or Specific ActivityAmide DonorKₘ (Amide Donor)Reference
This compound a,c-diamide synthase (CbiA) Pseudomonas denitrificans(CN,aq)this compound160-L-Glutamine20.3 µM[1][2]
(aq)₂this compound≥250-Ammonia (B1221849)12 mM[1]
(CN,aq)this compound c-monoamide71-[1]
Hydrogenobyrinic acid0.41-[1]
Hydrogenobyrinic acid c-monoamide0.21-[1]
Cobyric acid synthetase (CbiP) Pseudomonas denitrificansAdenosyl-cobyrinic acid a,c-diamide and its partially amidated derivativesIn the micromolar range~7,000 nmol h⁻¹ mg⁻¹L-Glutamine~45 µM[2]
Ammonia20 mM[2]
Adenosylcobyric acid amidohydrolase (CbiZ) Rhodobacter sphaeroidesAdenosylpseudocobalamin-70 ± 4 nmol min⁻¹ mg⁻¹--[3]
Adenosylcobinamide-20 ± 2 nmol min⁻¹ mg⁻¹--[3]
Adenosylcobalamin-No activity observed--[3]
Cobinamide-phosphate synthase (CbiB) Salmonella entericaEthanolamine-phosphate (EA-P)----[4]
L-Threonine-phosphate (L-Thr-P)-Not a substrate--[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for assaying the activity of this compound modifying enzymes, based on commonly employed techniques in the field.

This compound a,c-diamide Synthase (CbiA) Activity Assay

This assay measures the ATP- and glutamine-dependent conversion of this compound to this compound a,c-diamide.

Materials:

  • Purified CbiA enzyme

  • This compound or its derivatives (substrate)

  • L-glutamine or ammonia (amide donor)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5-8.0)

  • HPLC system with a C18 reverse-phase column

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, L-glutamine (or ammonia), and the this compound substrate.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the purified CbiA enzyme.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Clarify the quenched samples by centrifugation.

  • Analyze the supernatant by HPLC to separate the substrate and the product (this compound a,c-diamide).

  • Quantify the product formation by integrating the peak areas and comparing them to a standard curve.

  • Calculate the initial reaction velocity and determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Cobyric Acid Synthetase (CbiP) Activity Assay

This assay monitors the multi-step amidation of adenosyl-cobyrinic acid a,c-diamide to cobyric acid.

Materials:

  • Purified CbiP enzyme

  • Adenosyl-cobyrinic acid a,c-diamide (substrate)

  • L-glutamine or ammonia

  • ATP

  • MgCl₂

  • Buffer (e.g., potassium phosphate, pH 7.5)

  • Method to detect product formation (e.g., HPLC or a coupled enzyme assay to measure ADP production)

Procedure:

  • Set up a reaction mixture containing the buffer, MgCl₂, ATP, L-glutamine (or ammonia), and the adenosyl-cobyrinic acid a,c-diamide substrate.

  • Equilibrate the mixture at the desired temperature.

  • Start the reaction by adding the purified CbiP enzyme.

  • Monitor the reaction progress over time. This can be done by:

    • HPLC Analysis: At different time points, stop the reaction and analyze the formation of the various amidated intermediates and the final product, cobyric acid.

    • Coupled Spectrophotometric Assay: Continuously measure the production of ADP by coupling the reaction to a pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system and monitoring the decrease in NADH absorbance at 340 nm.

  • Determine the initial rates of reaction at varying substrate concentrations to calculate the kinetic parameters.

Adenosylcobyric Acid Amidohydrolase (CbiZ) Activity Assay

This assay measures the cleavage of the aminopropanol (B1366323) linkage from a cobinamide or a related corrinoid.

Materials:

  • Purified CbiZ enzyme

  • Adenosylcobinamide or other cobamides (substrate)

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing the buffer and the substrate.

  • Pre-warm the mixture to the optimal temperature for CbiZ.

  • Initiate the reaction by the addition of the purified CbiZ enzyme.

  • Incubate the reaction for a defined period.

  • Terminate the reaction, for example, by heat inactivation or the addition of a stop solution.

  • Analyze the reaction mixture by HPLC to separate and quantify the substrate and the product (adenosylcobyric acid).

  • Calculate the specific activity of the enzyme based on the amount of product formed over time.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the logical flow of the cobalamin biosynthesis pathway, highlighting the key intermediates and the roles of the discussed enzymes.

Cobalamin_Biosynthesis_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway cluster_common Common Pathway UroIII_aerobic Uroporphyrinogen III Precorrin2_aerobic Precorrin-2 UroIII_aerobic->Precorrin2_aerobic CobA, CobI HBA Hydrogenobyrinic acid Precorrin2_aerobic->HBA CobG, CobJ, CobM, CobF, CobK, CobL, CobH HBA_ac_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_ac_diamide CobB (CbiA homolog) Cobyrinic_acid_ac_diamide Cob(II)yrinic acid a,c-diamide HBA_ac_diamide->Cobyrinic_acid_ac_diamide CobN, CobS, CobT Cobyrinic_acid_ac_diamide_common Adenosyl-cobyrinic acid a,c-diamide Cobyrinic_acid_ac_diamide->Cobyrinic_acid_ac_diamide_common CobO UroIII_anaerobic Uroporphyrinogen III Precorrin2_anaerobic Precorrin-2 UroIII_anaerobic->Precorrin2_anaerobic CysG Cobalt_Precorrin2 Cobalt-precorrin-2 Precorrin2_anaerobic->Cobalt_Precorrin2 CbiK Cobyrinic_acid Cob(I)yrinic acid Cobalt_Precorrin2->Cobyrinic_acid CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiET, CbiC Cobyrinic_acid_ac_diamide_anaerobic Cob(I)yrinic acid a,c-diamide Cobyrinic_acid->Cobyrinic_acid_ac_diamide_anaerobic CbiA Cobyrinic_acid_ac_diamide_anaerobic->Cobyrinic_acid_ac_diamide_common CobO Cobyric_acid Adenosyl-cobyric acid Cobyrinic_acid_ac_diamide_common->Cobyric_acid CbiP Cobinamide Adenosyl-cobinamide Cobyric_acid->Cobinamide CbiB Cobyric_acid->Cobinamide CbiZ (remodeling) Cobinamide_P Adenosyl-cobinamide-phosphate Cobinamide->Cobinamide_P CobU/CobP Cobalamin Adenosyl-cobalamin (B₁₂) Cobinamide_P->Cobalamin CobS, CobV, CobC

Caption: Aerobic vs. Anaerobic Cobalamin Biosynthesis Pathways.

The diagram above illustrates the divergence and convergence of the aerobic and anaerobic pathways for cobalamin biosynthesis, highlighting the key intermediates and the enzymes responsible for their transformation. The common pathway depicts the final steps leading to the synthesis of adenosyl-cobalamin. The remodeling pathway involving CbiZ is also indicated.

References

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Cobyrinic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection and quantification of cobyrinic acid against established analytical techniques. This compound, a key intermediate in the biosynthesis of vitamin B12, is of significant interest in various research and drug development contexts. Accurate and sensitive quantification is crucial for understanding its role in biological systems and for quality control in related bioprocesses. This document outlines the performance of the new method alongside traditional High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The performance of the new UHPLC-MS/MS method was validated against established methods for the quantification of this compound. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and specificity of the new method.

Validation ParameterNew Method (UHPLC-MS/MS)Traditional HPLC-UVCapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL50 ng/mL20 ng/mL
**Linearity (R²) **>0.999>0.995>0.990
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
Specificity High (Mass-based)ModerateModerate
Analysis Time ~5 minutes~20 minutes~15 minutes

Experimental Protocols

Detailed methodologies for the validation of the new UHPLC-MS/MS method and the comparative methods are provided below. These protocols adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1]

New Method: UHPLC-MS/MS
  • Sample Preparation:

    • Biological samples were spiked with a known concentration of this compound standard.

    • Proteins were precipitated using acetonitrile (B52724) (1:3 v/v).

    • The supernatant was collected after centrifugation at 10,000 rpm for 10 minutes.

    • The extract was then filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Comparative Method 1: Traditional HPLC-UV
  • Sample Preparation:

    • Similar to the UHPLC-MS/MS method, but with a higher concentration of this compound standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 3.5).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 361 nm.

Comparative Method 2: Capillary Electrophoresis (CE)
  • Sample Preparation:

    • Samples were diluted with the background electrolyte.

  • CE Conditions:

    • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length).

    • Background Electrolyte: 50 mM phosphate buffer (pH 7.0).

    • Voltage: 25 kV.

    • Injection: Hydrodynamic injection for 5 seconds.

    • Detection: UV absorbance at 254 nm.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the systematic workflow for the validation of a new analytical method, ensuring its suitability for the intended purpose.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation a Define Analytical Requirements b Select Appropriate Technology (e.g., UHPLC-MS/MS) a->b c Optimize Method Parameters b->c d Specificity c->d Proceed to Validation e Linearity & Range d->e f Accuracy e->f g Precision (Repeatability & Intermediate) f->g h LOD & LOQ g->h i Robustness h->i j Routine Analysis i->j Implement Validated Method k Quality Control j->k l Method Transfer (if applicable) k->l cluster_0 Sample Introduction cluster_1 Separation Techniques cluster_2 Detection Principles Sample Sample Mixture (containing this compound) UHPLC UHPLC Sample->UHPLC HPLC HPLC Sample->HPLC CE Capillary Electrophoresis Sample->CE MS Mass Spectrometry (Mass-to-Charge Ratio) UHPLC->MS High Specificity UV UV-Vis Spectroscopy (Light Absorbance) HPLC->UV Moderate Specificity CE->UV Moderate Specificity

References

A Comparative Genomic Guide to Cobyrinic Acid Biosynthesis Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12 (cobalamin), is synthesized by a complex enzymatic pathway encoded by a dedicated gene cluster. The architecture of this cluster exhibits remarkable diversity across prokaryotic domains, reflecting different evolutionary strategies for producing this essential cofactor. This guide provides a comparative overview of the this compound biosynthesis gene clusters, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of the underlying biological and analytical workflows.

Comparative Analysis of this compound Biosynthesis Gene Clusters

The biosynthesis of this compound proceeds via two major routes: the aerobic (oxygen-dependent) and the anaerobic (oxygen-independent) pathways. These pathways are encoded by distinct sets of genes, often designated as cob and cbi genes, respectively. While the overall transformation is similar, the timing of cobalt insertion into the tetrapyrrole macrocycle is a key differentiator. In the aerobic pathway, cobalt is inserted late, whereas in the anaerobic pathway, it is an early step.[1][2] The genetic organization of these pathways can vary significantly even among closely related species, with differences in gene number, order, and operon structure.[3]

Below is a comparative table summarizing the core genes involved in the synthesis of this compound a,c-diamide from uroporphyrinogen III in representative organisms for both pathways.

Gene (Aerobic) Gene (Anaerobic) Enzyme/Function Pseudomonas denitrificans (Aerobic) Salmonella enterica (Anaerobic) Bacillus megaterium (Anaerobic)
cobAcbiKS-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT)PresentPresentPresent
cobFcbiDPrecorrin-2 C20-methyltransferasePresentPresentPresent
cobGcbiGPrecorrin-3B synthasePresentPresentPresent
cobHcbiHPrecorrin-3B C17-methyltransferasePresentPresentPresent
cobIcbiFPrecorrin-4 C11-methyltransferasePresentPresentPresent
cobJcbiJPrecorrin-5B C1-methyltransferasePresentPresentPresent
cobKcbiEPrecorrin-6Y C5,15-methyltransferase [decarboxylating]PresentPresentPresent
cobLcbiLPrecorrin-8X-methyl-mutasePresentPresentPresent
cobMcbiTThis compound a,c-diamide synthasePresentPresentPresent
cobN-Cobaltochelatase subunitPresentAbsentAbsent
cobS-Cobaltochelatase subunitPresentAbsentAbsent
cobT-Cobaltochelatase subunitPresentAbsentAbsent
-cbiXCobaltochelataseAbsentPresentPresent

Note: This table represents a core set of genes; variations and additional accessory genes exist in different organisms.

Experimental Protocols for Comparative Genomic Analysis

The following protocols outline the key steps for a comprehensive comparative genomic analysis of this compound biosynthesis gene clusters.

Identification of Cobalamin Biosynthesis Gene Clusters
  • Objective: To identify putative cobalamin (this compound) biosynthesis gene clusters in prokaryotic genomes.

  • Methodology:

    • Genome Annotation: Obtain complete or draft genome sequences of the organisms of interest. Annotate the genomes using tools like Prokka or RAST to predict open reading frames (ORFs).

    • BGC Prediction: Utilize specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or the curated VB12Path database to screen the annotated genomes for BGCs.[4][5] These tools use hidden Markov models (HMMs) and sequence similarity searches against databases of known biosynthesis genes to identify clusters.

    • Homology Search: Perform BLASTp or Diamond searches using known Cob/Cbi protein sequences (e.g., from P. denitrificans or S. enterica) as queries against the predicted proteomes of the target genomes to manually identify and verify the presence of key biosynthesis genes.

Comparative Gene Content and Synteny Analysis
  • Objective: To compare the gene content, order, and organization of the identified gene clusters.

  • Methodology:

    • Gene Annotation and Functional Prediction: Annotate the genes within each identified cluster using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and COG (Clusters of Orthologous Groups) to assign putative functions.

    • Synteny Visualization: Use tools like Easyfig or Geneious to generate graphical representations of the gene clusters, allowing for visual comparison of gene order and orientation across different species.

    • Orthology Analysis: Employ software like OrthoFinder or InParanoid to identify orthologous and paralogous genes among the compared clusters. This helps in understanding the core and accessory genes within the pathway.

Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships of the this compound biosynthesis genes and clusters.

  • Methodology:

    • Sequence Alignment: For key conserved genes (e.g., cobA/cbiK, cobN), retrieve the protein sequences from the different organisms. Perform multiple sequence alignment using algorithms like MUSCLE or Clustal Omega.[6]

    • Phylogenetic Tree Construction: Use the curated alignments to construct phylogenetic trees.[7] Methods such as Maximum Likelihood (e.g., using RAxML or PhyML) or Bayesian inference (e.g., using MrBayes) are commonly employed.[6]

    • Tree Visualization and Interpretation: Visualize the resulting phylogenetic trees using software like FigTree or iTOL. Analyze the branching patterns to infer evolutionary relationships and potential instances of horizontal gene transfer.

Visualizing the Pathways and Workflows

To better understand the relationships and processes involved in the comparative genomics of this compound biosynthesis, the following diagrams have been generated using the DOT language.

comparative_genomics_workflow cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_interpretation Interpretation genome_seq Genome Sequences bgc_prediction BGC Prediction (antiSMASH, VB12Path) genome_seq->bgc_prediction protein_seq Protein Sequences homology_search Homology Search (BLAST, Diamond) protein_seq->homology_search synteny_analysis Synteny Analysis (Easyfig) bgc_prediction->synteny_analysis phylogenetic_analysis Phylogenetic Analysis (RAxML, MrBayes) homology_search->phylogenetic_analysis gene_content Gene Content Comparison synteny_analysis->gene_content cluster_organization Cluster Organization synteny_analysis->cluster_organization evolutionary_relationships Evolutionary Relationships phylogenetic_analysis->evolutionary_relationships

Comparative Genomics Workflow

cobyrinic_acid_biosynthesis cluster_aerobic Aerobic Pathway (cob genes) cluster_anaerobic Anaerobic Pathway (cbi genes) uroIII Uroporphyrinogen III precorrin2_a Precorrin-2 uroIII->precorrin2_a precorrin2_b Precorrin-2 uroIII->precorrin2_b hba Hydrogenobyrinic acid precorrin2_a->hba cobalt_insertion_a Cobalt Insertion (CobN, CobS, CobT) hba->cobalt_insertion_a cobyrinic_acid_a This compound cobalt_insertion_a->cobyrinic_acid_a cobyrinic_acid_ac_diamide This compound a,c-diamide cobyrinic_acid_a->cobyrinic_acid_ac_diamide Amidation cobalt_insertion_b Cobalt Insertion (CbiX) cobalt_precorrin2 Cobalt-precorrin-2 cobalt_insertion_b->cobalt_precorrin2 precorrin2_b->cobalt_insertion_b cobyrinic_acid_b This compound cobalt_precorrin2->cobyrinic_acid_b cobyrinic_acid_b->cobyrinic_acid_ac_diamide Amidation

This compound Biosynthesis Pathways

References

A Researcher's Guide to Assessing the Purity of Commercially Available Cobyrinic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the purity of analytical standards is paramount. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available cobyrinic acid standards. This compound, a vital precursor in the biosynthesis of vitamin B12, is a complex molecule whose purity can impact the accuracy and reproducibility of experimental results. This document outlines key analytical techniques, provides adaptable experimental protocols, and discusses potential impurities to facilitate informed selection and quality control of these essential reference materials.

Comparison of Analytical Methods for Purity Assessment

The purity of chemical standards is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection provides quantitative information on the main component and detectable impurities. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for impurity identification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method for determining absolute purity without the need for an identical reference standard.

Table 1: Comparison of Purity Assessment Methodologies for this compound

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Purity percentage based on peak area, detection of UV-active impurities.Robust, widely available, good for routine quality control.May not detect non-UV active impurities, resolution can be challenging for closely related compounds.
LC-MS/MS Separation by HPLC followed by mass analysis of the parent ion and its fragments.High-sensitivity detection and identification of impurities based on mass-to-charge ratio.Excellent for identifying trace-level impurities and confirming molecular weights.Can be destructive to the sample, quantification requires appropriate standards for each impurity.
qNMR (¹H) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination by comparing the integral of an analyte signal to that of a certified internal standard.Primary analytical method, non-destructive, provides structural information.Lower sensitivity than MS, requires a pure internal standard, potential for signal overlap in complex mixtures.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirms the elemental composition of the standard.Provides fundamental information about the compound's composition.Does not provide information on isomeric or structurally related impurities.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the analysis of this compound. Researchers should optimize these methods based on the specific instrumentation and commercial standard being evaluated.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of a this compound standard by separating it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water/methanol mixture) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 361 nm (or a wavelength determined by UV-Vis scan of the standard)[1]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Calculate the purity by the area normalization method. The purity is the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the identification and characterization of impurities in this compound standards.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Materials:

  • Same as HPLC-UV method.

Procedure:

  • Sample and Mobile Phase Preparation: As described for the HPLC-UV method.

  • Chromatographic Conditions: Utilize the same HPLC conditions as outlined above to ensure separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan for initial analysis, followed by product ion scan (tandem MS) of the main peak and any observed impurity peaks.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

  • Data Analysis: Identify potential impurities by comparing their mass spectra with known related compounds or by interpreting fragmentation patterns. High-resolution mass spectrometry can provide accurate mass measurements to aid in elemental composition determination.[2]

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a framework for determining the absolute purity of a this compound standard using an internal calibration method.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Materials:

  • This compound standard

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (>99.5%)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard into an NMR tube.

    • Accurately weigh approximately 1-2 mg of the internal standard and add it to the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquisition Time: At least 3 seconds.

    • Spectral Width: Appropriate to cover all signals of interest.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Potential Impurities in Commercial this compound

The purity of commercially available this compound can be affected by impurities arising from its biosynthetic or synthetic production route.

  • Biosynthesis-Related Impurities: When produced via microbial fermentation (e.g., in Propionibacterium shermanii), impurities can include other corrinoid structures, precursors like uroporphyrinogen-III, and incompletely formed analogues.[3][4]

  • Synthesis-Related Impurities: Chemical synthesis of a complex molecule like this compound can introduce a variety of impurities, including:

    • Isomers: Stereoisomers or constitutional isomers formed during the complex ring formation.

    • Incomplete Reactions: Starting materials or intermediates from the multi-step synthesis.

    • Side-Products: Molecules resulting from unintended side reactions.

    • Reagents and Solvents: Residual chemicals used during synthesis and purification.

  • Degradation Products: this compound can be sensitive to light and temperature, potentially leading to degradation products over time.

Visualizing the Workflow

A clear workflow is essential for a systematic approach to purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Standard This compound Standard Dissolution Dissolution in Appropriate Solvent Standard->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject LCMS LC-MS/MS Dissolution->LCMS Inject qNMR qNMR Dissolution->qNMR Analyze Purity_Calc Purity Calculation (% Area, qNMR) HPLC->Purity_Calc Impurity_ID Impurity Identification (MS Fragmentation) LCMS->Impurity_ID qNMR->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the comprehensive purity assessment of this compound standards.

Signaling Pathway Visualization (Illustrative)

While this compound itself is not part of a signaling pathway, its biosynthesis is a well-defined pathway. The following diagram illustrates a simplified overview of the initial stages of corrin (B1236194) ring biosynthesis, from which this compound is derived.

Cobyrinic_Acid_Biosynthesis UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 SAM Precorrin2 Precorrin-2 Precorrin1->Precorrin2 SAM Precorrin3A Precorrin-3A Precorrin2->Precorrin3A SAM Precorrin4A Precorrin-4A Precorrin3A->Precorrin4A Cobyrinic_Acid This compound Precorrin4A->Cobyrinic_Acid Multiple Steps

Caption: Simplified biosynthetic pathway leading to this compound.

By employing a multi-faceted analytical approach as outlined in this guide, researchers can confidently ascertain the purity of their this compound standards, ensuring the integrity and reliability of their scientific investigations.

References

A Comparative Guide to the Kinetic Parameters of Enzymes in the Cobyrinic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of cobyrinic acid, a crucial intermediate in the production of vitamin B12 (cobalamin), is a complex enzymatic process that occurs through two distinct routes: an aerobic pathway and an anaerobic pathway. Understanding the kinetic parameters of the enzymes involved in these pathways is fundamental for metabolic engineering efforts to enhance vitamin B12 production and for the development of novel antimicrobial agents targeting these essential metabolic routes.

This guide provides a comparative overview of the enzymes in both the aerobic and anaerobic this compound biosynthesis pathways. While comprehensive quantitative kinetic data such as Michaelis-Menten constants (Km) and catalytic rate constants (kcat) are not widely reported in publicly available literature for many of these enzymes, this document summarizes the current understanding of their functions and the experimental approaches used to study them.

Aerobic vs. Anaerobic Pathways: A Tale of Two Routes

The primary distinction between the aerobic and anaerobic pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring and the requirement for molecular oxygen. In the aerobic pathway , found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the process, and several steps are oxygen-dependent. Conversely, the anaerobic pathway , utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium, incorporates cobalt early on and proceeds in the absence of oxygen.

Below is a comparative table outlining the key enzymes in both pathways. Due to the limited availability of specific kinetic data, the table focuses on the enzymatic function.

Table 1: Comparison of Enzymes in the Aerobic and Anaerobic this compound Biosynthesis Pathways

Step Aerobic Pathway (e.g., Pseudomonas denitrificans) Enzyme Function Kinetic Parameters (Km, kcat) Anaerobic Pathway (e.g., Salmonella typhimurium, Bacillus megaterium) Enzyme Function Kinetic Parameters (Km, kcat)
1Uroporphyrinogen III → Precorrin-1CobAS-adenosyl-L-methionine (SAM)-dependent methylationNot ReportedUroporphyrinogen III → Precorrin-1CysG/CobASAM-dependent methylationNot Reported
2Precorrin-1 → Precorrin-2CobISAM-dependent methylationNot ReportedPrecorrin-1 → Precorrin-2CysG/CobISAM-dependent methylationNot Reported
3Precorrin-2 → Precorrin-3ACobGOxygen-dependent hydroxylation and lactonizationNot ReportedPrecorrin-2 → Cobalt-sirohydrochlorinCbiK/CysGCobalt chelationNot Reported
4Precorrin-3A → Precorrin-3BCobGRing contraction intermediate formationNot ReportedCobalt-sirohydrochlorin → Cobalt-Factor-1CbiLSAM-dependent methylationNot Reported
5Precorrin-3B → Precorrin-4CobJSAM-dependent methylationNot ReportedCobalt-Factor-1 → Cobalt-Factor-2CbiHRing contractionNot Reported
6Precorrin-4 → Precorrin-5CobMSAM-dependent methylationNot ReportedCobalt-Factor-2 → Cobalt-Factor-3CbiFSAM-dependent methylationNot Reported
7Precorrin-5 → Precorrin-6ACobFRing contraction and C-1 methylationNot ReportedCobalt-Factor-3 → Cobalt-precorrin-4CbiGRearrangementNot Reported
8Precorrin-6A → Precorrin-6BCobKReductionNot ReportedCobalt-precorrin-4 → Cobalt-precorrin-5CbiDSAM-dependent methylationNot Reported
9Precorrin-6B → Precorrin-8CobLSAM-dependent methylation and decarboxylationNot ReportedCobalt-precorrin-5 → Cobalt-precorrin-6CbiJReductionNot Reported
10Precorrin-8 → Hydrogenobyrinic acidCobHRing contractionNot ReportedCobalt-precorrin-6 → Cobalt-precorrin-8CbiETSAM-dependent methylation and decarboxylationNot Reported
11Hydrogenobyrinic acid → Hydrogenobyrinic acid a,c-diamideCobBAmidationNot ReportedCobalt-precorrin-8 → this compoundCbiCIsomerizationNot Reported
12Hydrogenobyrinic acid a,c-diamide → this compound a,c-diamideCobN/CobS/CobTCobalt chelationNot ReportedThis compound → this compound a,c-diamideCbiAAmidationNot Reported

Experimental Protocols for Kinetic Analysis

The study of the kinetic parameters of this compound pathway enzymes often requires specialized techniques due to the instability of intermediates and the complexity of the reactions. Below are detailed methodologies for key experiments cited in the study of these enzymes.

Heterologous Expression and Purification of Enzymes

To obtain sufficient quantities of enzymes for kinetic analysis, the corresponding genes are often cloned and overexpressed in a host organism like Escherichia coli.

  • Cloning: The gene of interest (e.g., cobG, cbiF) is amplified by PCR from the genomic DNA of the source organism (P. denitrificans or S. typhimurium). The amplified DNA is then ligated into an expression vector, often containing a tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be employed to achieve high purity.

Synthesis of Substrates

Many of the intermediates in the this compound pathway are not commercially available and must be synthesized enzymatically.

  • In vitro reconstitution: A common strategy is to use a multi-enzyme synthesis approach. For example, to produce precorrin-3A, the substrate for CobG, purified upstream enzymes (CobA and CobI) are incubated with the initial precursor, uroporphyrinogen III, and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Isotopic Labeling: To trace the reaction and for certain analytical techniques, isotopically labeled precursors (e.g., 13C or 14C labeled SAM or 5-aminolevulinic acid) are often used.

Enzyme Assays for Kinetic Parameter Determination

Various assay methods can be employed to determine the kinetic parameters of the enzymes.

  • Continuous Spectrophotometric Assay for Methyltransferases: Many enzymes in the this compound pathway are methyltransferases that use SAM as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. The activity of these enzymes can be monitored continuously using a coupled-enzyme assay.

    • Principle: The production of SAH is coupled to the oxidation of NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm. This is achieved by a series of coupling enzymes:

    • Procedure: The reaction mixture contains the purified methyltransferase, its substrate (the specific precorrin intermediate), SAM, and the coupling enzymes and their substrates in a suitable buffer. The reaction is initiated by the addition of the enzyme or substrate, and the change in absorbance at 340 nm is recorded over time. Initial velocities are determined from the linear phase of the reaction at various substrate concentrations.

    • Data Analysis: The initial velocity data is then fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat value is calculated from Vmax and the enzyme concentration.

  • Discontinuous Assays (HPLC-based): For enzymes where a continuous assay is not feasible, a discontinuous assay can be used.

    • Principle: The enzymatic reaction is allowed to proceed for a fixed amount of time and then stopped (quenched). The product is then separated from the substrate and other reaction components by High-Performance Liquid Chromatography (HPLC) and quantified.

    • Procedure: Reactions are set up with varying substrate concentrations. Aliquots are taken at different time points and the reaction is quenched, for example, by adding acid or a strong denaturant. The quenched samples are then analyzed by HPLC.

    • Data Analysis: The amount of product formed is plotted against time to determine the initial reaction rate. These rates are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.

Visualizing the Pathways

To provide a clearer understanding of the enzymatic steps, the following diagrams illustrate the aerobic and anaerobic this compound biosynthesis pathways.

Aerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III PC1 Precorrin-1 UroIII->PC1 CobA PC2 Precorrin-2 PC1->PC2 CobI PC3A Precorrin-3A PC2->PC3A CobG PC3B Precorrin-3B PC3A->PC3B CobG PC4 Precorrin-4 PC3B->PC4 CobJ PC5 Precorrin-5 PC4->PC5 CobM PC6A Precorrin-6A PC5->PC6A CobF PC6B Precorrin-6B PC6A->PC6B CobK PC8 Precorrin-8 PC6B->PC8 CobL HBA Hydrogenobyrinic acid PC8->HBA CobH HBA_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_diamide CobB Cbyr_diamide This compound a,c-diamide HBA_diamide->Cbyr_diamide CobN/S/T Anaerobic_Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III PC1 Precorrin-1 UroIII->PC1 CysG/CobA PC2 Precorrin-2 PC1->PC2 CysG/CobI Co_Siro Cobalt-sirohydrochlorin PC2->Co_Siro CbiK/CysG CoF1 Cobalt-Factor-1 Co_Siro->CoF1 CbiL CoF2 Cobalt-Factor-2 CoF1->CoF2 CbiH CoF3 Cobalt-Factor-3 CoF2->CoF3 CbiF CoPC4 Cobalt-precorrin-4 CoF3->CoPC4 CbiG CoPC5 Cobalt-precorrin-5 CoPC4->CoPC5 CbiD CoPC6 Cobalt-precorrin-6 CoPC5->CoPC6 CbiJ CoPC8 Cobalt-precorrin-8 CoPC6->CoPC8 CbiET Cbyr This compound CoPC8->Cbyr CbiC Cbyr_diamide This compound a,c-diamide Cbyr->Cbyr_diamide CbiA

Validating the Biological Activity of Synthetic Cobyrinic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic analogues of cobyrinic acid, a key precursor to vitamin B12 (cobalamin). The focus is on their function as inhibitors of essential cobalamin-dependent enzymes. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in the research and development of novel therapeutic agents or biological probes based on the corrin (B1236194) ring structure.

Comparative Biological Activity of Synthetic Cobalamin Analogues

The biological activity of synthetic cobalamin analogues is highly dependent on the specific modifications made to the core corrin ring structure. A systematic study involving the synthesis and in vivo evaluation of 16 different cobalamin analogues in rats has provided significant insights into their structure-activity relationships as inhibitors of two critical cobalamin-dependent enzymes: L-methylmalonyl-CoA mutase (MCM) and methionine synthetase.[1][2][3]

The most potent inhibitory effects were observed with analogues that had modifications to the propionamide (B166681) side chains of the B and C rings of the corrin macrocycle.[2] These findings underscore the importance of the native side chain structure for proper enzymatic function. In contrast, analogues with modified nucleotide moieties that occur naturally showed no inhibitory effects.[1][2]

The table below summarizes the in vivo effects of the most inhibitory synthetic analogues on the activity of these enzymes and their corresponding metabolic markers.

Synthetic AnalogueTarget EnzymeEffect on Liver Holoenzyme Activity (% of Control)Effect on Serum Metabolite Levels (% of Control)
OH-cbl[c-lactam] L-methylmalonyl-CoA mutase~65%Methylmalonic Acid: up to 3,200%
Methionine Synthetase~20%Total Homocysteine: ~340%
OH-cbl[e-dimethylamide] L-methylmalonyl-CoA mutase~65%Methylmalonic Acid: up to 3,200%
Methionine Synthetase~20%Total Homocysteine: ~340%
OH-cbl[e-methylamide] L-methylmalonyl-CoA mutase~65%Methylmalonic Acid: up to 3,200%
Methionine Synthetase~20%Total Homocysteine: ~340%

Data sourced from studies on rats receiving continuous 14-day subcutaneous infusions of the specified analogues.[1][2]

Experimental Methodologies

Synthesis of this compound Analogues

The synthesis of this compound analogues, particularly those with modified side chains, often involves the chemical modification of vitamin B12 itself or its precursors. A common approach is the amidation of the carboxyl groups on the corrin ring.

General Protocol for Amide Analogue Synthesis:

  • Activation of Carboxylic Acids: The carboxylic acid groups of this compound or a suitable precursor are activated, for example, by conversion to acid chlorides or by using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

  • Amine Coupling: The activated corrinoid is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[4]

  • Purification: The resulting amide analogues are purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure of the synthesized analogues is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Enzymatic methods can also be employed for specific modifications, such as the stepwise amidation of this compound a,c-diamide to cobyric acid, which is catalyzed by a single enzyme in Pseudomonas denitrificans.[6] This enzyme utilizes L-glutamine as the preferred amide donor.[6]

Assay for L-methylmalonyl-CoA Mutase (MCM) Activity

The activity of MCM is typically determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.[7][8] The following is a representative protocol for assaying MCM activity, which can be adapted for testing the inhibitory effects of synthetic analogues.

Protocol for MCM Activity Assay:

  • Preparation of Cell/Tissue Homogenate:

    • Harvest cells or tissue samples and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Homogenize the samples in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • In a reaction tube, combine the cell/tissue homogenate with a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

    • For testing inhibitors, pre-incubate the homogenate with the synthetic this compound analogue for a specified time.

    • Initiate the enzymatic reaction by adding the substrate, methylmalonyl-CoA, and the cofactor, adenosylcobalamin (if the apoenzyme activity is being measured).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid).[9]

    • Centrifuge the sample to precipitate proteins.

    • Collect the supernatant for analysis.

  • Quantification of Succinyl-CoA:

    • The amount of the product, succinyl-CoA, is quantified using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10]

    • An alternative method involves a coupled enzyme assay where succinyl-CoA is converted to succinate (B1194679) and Coenzyme A (CoA). The free thiol group of CoA is then detected colorimetrically using Ellman's reagent (DTNB).[7]

  • Data Analysis:

    • Calculate the specific activity of MCM in nmol of product formed per hour per mg of protein.

    • For inhibition studies, compare the activity in the presence of the analogue to a control reaction without the analogue to determine the percentage of inhibition.

Visualizations

Metabolic Pathway of L-methylmalonyl-CoA Mutase

Metabolic_Pathway cluster_input Catabolic Sources Valine Valine PropionylCoA Propionyl-CoA Isoleucine Isoleucine Threonine Threonine OddChainFattyAcids Odd-Chain Fatty Acids MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA MCM L-methylmalonyl-CoA Mutase (MCM) MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA TCACycle TCA Cycle SuccinylCoA->TCACycle MCM->SuccinylCoA Isomerization AdoCbl Adenosylcobalamin (Active B12) AdoCbl->MCM Cofactor Analogues Inhibitory Synthetic This compound Analogues Analogues->MCM Inhibition

Caption: The metabolic pathway showing the role of L-methylmalonyl-CoA mutase and the inhibitory action of synthetic analogues.

General Experimental Workflow for Validating Analogue Activity

Experimental_Workflow cluster_synthesis Analogue Preparation cluster_assay Biological Activity Assay cluster_data Data Analysis Synthesis Chemical Synthesis of This compound Analogues Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Incubation Incubation of Enzyme with Analogue and Substrate Characterization->Incubation Test Compound EnzymePrep Enzyme Preparation (Cell/Tissue Homogenate) EnzymePrep->Incubation Termination Reaction Termination Incubation->Termination Analysis Product Quantification (UPLC-MS/MS or Coupled Assay) Termination->Analysis ActivityCalc Calculation of Enzyme Activity Analysis->ActivityCalc InhibitionCalc Determination of % Inhibition ActivityCalc->InhibitionCalc SAR Structure-Activity Relationship (SAR) Analysis InhibitionCalc->SAR

Caption: A generalized workflow for the synthesis and biological validation of synthetic this compound analogues.

References

A Comparative Guide to Cobalt Reductases in Cobyrinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt reduction is a critical step in the biosynthesis of cobyrinic acid, a precursor to cobalamin (vitamin B₁₂). This guide provides a comparative analysis of key cobalt reductases involved in this intricate process, focusing on their roles in both the aerobic and anaerobic pathways of cobalamin synthesis. We present a summary of their performance based on available experimental data, detailed methodologies for their characterization, and visualizations of their operational pathways.

Introduction to Cobalt Reductases in Cobalamin Biosynthesis

The biosynthesis of cobalamin, a vital cofactor for numerous enzymes, proceeds via two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. A key differentiator between these pathways is the timing of cobalt insertion into the corrin (B1236194) ring. In the anaerobic pathway, cobalt is incorporated early, while in the aerobic pathway, it is a late-stage addition. In both pathways, the reduction of cobalt from Co(II) to the highly nucleophilic Co(I) state is a prerequisite for the subsequent adenosylation, a crucial step in forming the active coenzyme. This reduction is catalyzed by a class of enzymes known as cobalt reductases.

This guide focuses on three key cobalt reductases:

  • CobR: An NADH-dependent flavoprotein that functions in the aerobic cobalamin biosynthesis pathway.

  • CbiJ: An NADH-dependent reductase that participates in the anaerobic cobalamin biosynthesis pathway, specifically reducing cobalt-precorrin-6A.

  • PduS: A bifunctional NADH-dependent reductase from the 1,2-propanediol utilization (Pdu) microcompartment in Salmonella enterica, capable of reducing both Co(III) and Co(II) states of cobalamin.

Comparative Performance of Cobalt Reductases

The following table summarizes the available quantitative data on the kinetic parameters of these cobalt reductases, providing a basis for comparing their efficiency and substrate affinity.

EnzymeOrganismPathwayReductive Step(s)Specific ActivityK_m (Substrate)K_m (NADH)Electron Donor PreferenceProsthetic Group(s)
CobR Brucella melitensisAerobicCo(II)-corrinoid → Co(I)-corrinoidData not availableData not availableData not availableNADHFAD
CobR Pseudomonas denitrificansAerobicCo(II)yrinic acid a,c-diamide → Co(I)yrinic acid a,c-diamideData not availableData not availableData not availableNADHFlavoenzyme
CbiJ Bacillus megateriumAnaerobicCobalt-precorrin-6A → Cobalt-precorrin-6BData not availableData not availableData not availableNADHNot specified
PduS Salmonella enterica1,2-propanediol utilizationCo(III)alamin → Co(II)alamin42.3 ± 3.2 µmol min⁻¹ mg⁻¹[1][2]67.5 ± 8.2 µM (Hydroxocobalamin)[1][2]10.1 ± 0.7 µM[1][2]NADHFMN, [4Fe-4S] clusters[1][3]
Co(II)alamin → Co(I)alamin54.5 ± 4.2 nmol min⁻¹ mg⁻¹[1][2]72.4 ± 9.5 µM (Cob(II)alamin)[1][2]27.5 ± 2.4 µM[1][2]

Signaling and Metabolic Pathways

The cobalt reductases are integral components of the broader cobalamin biosynthesis pathways. The following diagrams illustrate the aerobic and anaerobic routes, highlighting the points at which these reductases function.

Aerobic_Cobalamin_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A Precorrin_4A Precorrin-4A Precorrin_3A->Precorrin_4A Precorrin_5A Precorrin-5A Precorrin_4A->Precorrin_5A CobJ Precorrin_6A Precorrin-6A Precorrin_5A->Precorrin_6A Precorrin_8A Precorrin-8A Precorrin_6A->Precorrin_8A Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8A->Hydrogenobyrinic_acid Hydrogenobyrinic_acid_ac_diamide Hydrogenobyrinic acid a,c-diamide Hydrogenobyrinic_acid->Hydrogenobyrinic_acid_ac_diamide CobB CobIIyrinic_acid_ac_diamide Cob(II)yrinic acid a,c-diamide Hydrogenobyrinic_acid_ac_diamide->CobIIyrinic_acid_ac_diamide CobIyrinic_acid_ac_diamide Cob(I)yrinic acid a,c-diamide CobIIyrinic_acid_ac_diamide->CobIyrinic_acid_ac_diamide Adenosylcobyrinic_acid_ac_diamide Adenosylthis compound a,c-diamide CobIyrinic_acid_ac_diamide->Adenosylcobyrinic_acid_ac_diamide Cobyrinic_acid This compound Adenosylcobyrinic_acid_ac_diamide->Cobyrinic_acid

Caption: Aerobic cobalamin biosynthesis pathway.

Anaerobic_Cobalamin_Biosynthesis Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 Cobalt_Precorrin_2 Cobalt-Precorrin-2 Precorrin_2->Cobalt_Precorrin_2 Cobalt_Precorrin_3 Cobalt-Precorrin-3 Cobalt_Precorrin_2->Cobalt_Precorrin_3 Cobalt_Precorrin_4 Cobalt-Precorrin-4 Cobalt_Precorrin_3->Cobalt_Precorrin_4 CbiH Cobalt_Precorrin_5 Cobalt-Precorrin-5 Cobalt_Precorrin_4->Cobalt_Precorrin_5 Cobalt_Precorrin_6A Cobalt-Precorrin-6A Cobalt_Precorrin_5->Cobalt_Precorrin_6A Cobalt_Precorrin_6B Cobalt-Precorrin-6B Cobalt_Precorrin_6A->Cobalt_Precorrin_6B Cobalt_Precorrin_8 Cobalt-Precorrin-8 Cobalt_Precorrin_6B->Cobalt_Precorrin_8 CbiET Cobyrinic_acid This compound Cobalt_Precorrin_8->Cobyrinic_acid

Caption: Anaerobic cobalamin biosynthesis pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of enzyme activities. Below are protocols for the purification and activity assays of the discussed cobalt reductases.

Purification of Recombinant Cobalt Reductases

Objective: To obtain highly pure and active cobalt reductase for subsequent characterization. This protocol is a general guideline and may require optimization for specific enzymes.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the target cobalt reductase (e.g., His-tagged PduS).

  • Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 10% (v/v) glycerol. For anaerobic purifications, all buffers must be deoxygenated.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% (v/v) glycerol.

  • Ni-NTA affinity chromatography column.

  • Sonicator or French press.

  • Centrifuge.

Procedure:

  • Expression: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press. For anaerobic enzymes like PduS, perform all subsequent steps in an anaerobic chamber.

  • Clarification: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange/Storage: Pool the fractions containing the pure protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Spectrophotometric Assay for PduS Cobalamin Reductase Activity

Objective: To quantify the Co(III) to Co(II) and Co(II) to Co(I) reductase activities of PduS by monitoring changes in the absorbance spectrum of the cobalamin substrate.

1. Cob(III)alamin to Cob(II)alamin Reductase Activity:

  • Principle: The reduction of Co(III)alamin (e.g., hydroxocobalamin) to Co(II)alamin is monitored by the decrease in absorbance at 351 nm (ε = 28,100 M⁻¹cm⁻¹) or the increase in absorbance at 475 nm.

  • Assay Mixture (final volume 1 mL):

    • 50 mM Tris-HCl (pH 8.0)

    • 100 µM Hydroxocobalamin (OH-Cbl)

    • 200 µM NADH

    • Purified PduS enzyme (e.g., 10-50 nM)

  • Procedure:

    • Prepare the assay mixture without the enzyme in a cuvette.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 351 nm.

    • Initiate the reaction by adding the purified PduS enzyme and mix thoroughly.

    • Monitor the decrease in absorbance at 351 nm over time.

    • Calculate the initial rate of reaction from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of OH-Cbl per minute.

2. Cob(II)alamin to Cob(I)alamin Reductase Activity:

  • Principle: The formation of the highly reactive Co(I)alamin is detected by trapping it with iodoacetate to form carboxymethylcobalamin (CM-Cbl), which has a characteristic absorbance maximum at 525 nm.

  • Assay Mixture (final volume 1 mL, performed under anaerobic conditions):

    • 50 mM CHES-NaOH (pH 9.5)

    • 1.6 mM KH₂PO₄

    • 0.5 mM MgCl₂

    • 0.5 mM NADH

    • 0.2 mM Cob(II)alamin

    • 0.5 mM Iodoacetate

    • Purified PduS enzyme (e.g., 1 µM)

  • Procedure:

    • Prepare the assay mixture (excluding the enzyme) in an anaerobic cuvette inside an anaerobic chamber.

    • Record the baseline absorbance at 525 nm.

    • Initiate the reaction by adding the purified PduS enzyme.

    • Monitor the increase in absorbance at 525 nm over time.

    • Calculate the initial rate of reaction using the molar extinction coefficient of CM-Cbl (Δε₅₂₅ = 5.3 mM⁻¹cm⁻¹)[1].

Proposed Spectrophotometric Assay for CobR Activity

Objective: To measure the Co(II) to Co(I) reductase activity of CobR. This protocol is based on the principles of the PduS assay and may require optimization.

  • Principle: Similar to the PduS Co(II) reductase assay, the formation of Co(I)-corrinoid is detected by trapping with iodoacetate.

  • Assay Mixture (final volume 1 mL, performed under anaerobic conditions):

    • 50 mM Tris-HCl (pH 8.0)

    • 100 µM Cob(II)yrinic acid a,c-diamide

    • 200 µM NADH

    • 0.5 mM Iodoacetate

    • Purified CobR enzyme

  • Procedure:

    • Follow the same procedure as for the PduS Co(II) reductase assay, monitoring the increase in absorbance at a wavelength characteristic of the carboxymethylated corrinoid product. The exact wavelength may need to be determined experimentally.

Proposed Assay for CbiJ Activity

Objective: To measure the activity of CbiJ in reducing cobalt-precorrin-6A to cobalt-precorrin-6B.

  • Principle: The reaction involves the reduction of a double bond in the corrin macrocycle, which should result in a change in the UV-visible absorption spectrum of the substrate. The reaction is NADH-dependent[4].

  • Assay Mixture (final volume 1 mL, performed under anaerobic conditions):

    • 50 mM Tris-HCl (pH 8.0)

    • Cobalt-precorrin-6A (substrate concentration to be determined empirically)

    • 200 µM NADH

    • Purified CbiJ enzyme

  • Procedure:

    • Synthesize or purify the substrate, cobalt-precorrin-6A, using previously described enzymatic methods[5][6].

    • In an anaerobic environment, prepare the assay mixture without the enzyme in a cuvette.

    • Record the initial UV-visible spectrum of the substrate.

    • Initiate the reaction by adding the purified CbiJ enzyme.

    • Monitor the spectral changes over time. The expected change would be a shift in the absorption maxima corresponding to the conversion of cobalt-precorrin-6A to cobalt-precorrin-6B. The rate of reaction can be determined by monitoring the change in absorbance at a specific wavelength where the difference between the substrate and product spectra is maximal.

Conclusion

The study of cobalt reductases is fundamental to understanding the intricate biosynthesis of vitamin B₁₂. This guide provides a comparative overview of three key enzymes: CobR, CbiJ, and PduS. While significant progress has been made in characterizing PduS, further research is needed to obtain detailed kinetic data for CobR and CbiJ to enable a more comprehensive comparison. The provided experimental protocols offer a starting point for researchers to purify and assay these important enzymes, facilitating future investigations into their mechanisms and potential applications in biotechnology and drug development. The distinct roles and properties of these reductases in the aerobic and anaerobic pathways highlight the elegant evolutionary solutions that have arisen to manage the complex chemistry of cobalt within the framework of cobalamin synthesis.

References

side-by-side comparison of different expression hosts for cobyrinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12 (cobalamin), is a molecule of significant interest for various biotechnological and therapeutic applications. The production of this compound and its derivatives relies on complex biosynthetic pathways typically found in prokaryotes. The choice of a suitable expression host is therefore a critical factor for efficient and scalable production. This guide provides a side-by-side comparison of different microbial hosts commonly used for this purpose, supported by available experimental data.

Performance Comparison of Expression Hosts

The selection of an expression host for this compound production involves a trade-off between genetic tractability, fermentation performance, and the specifics of the cobalamin biosynthesis pathway. Escherichia coli, Bacillus megaterium, and Pseudomonas denitrificans are the most prominent candidates, each with distinct advantages and disadvantages.

Host OrganismBiosynthesis PathwayKey AdvantagesReported Titer (Product)
Escherichia coli Heterologous (aerobic or anaerobic)- Well-characterized genetics- Rapid growth- Wide range of genetic tools- High-density cell cultivation22.57 mg/L (Hydrogenobyrinic acid)[1][2][3][4]
Bacillus megaterium Anaerobic- GRAS (Generally Recognized As Safe) status- High secretion capacity for proteins- Natural producer of cobalaminUp to 204.46 µg/L (Vitamin B12)[5][6][7][8]
Pseudomonas denitrificans Aerobic- Natural, high-level producer of cobalamin- Established industrial fermentation processesUp to 171.2 mg/L (Vitamin B12)

Note: Direct comparative data for this compound production across all hosts is limited. The titers for Bacillus megaterium and Pseudomonas denitrificans refer to the final product, vitamin B12, which serves as an indicator of the biosynthetic pathway's productivity. The titer for Escherichia coli is for hydrogenobyrinic acid (HBA), a direct precursor to this compound.

Key Insights

  • Escherichia coli stands out as a highly engineerable host for the production of this compound precursors. Through metabolic engineering, researchers have successfully achieved high titers of hydrogenobyrinic acid (HBA), demonstrating the potential of this host for producing specific intermediates of the cobalamin pathway.[1][2][3][4]

  • Bacillus megaterium , a natural producer of vitamin B12 via the anaerobic pathway, offers the advantage of being a GRAS-certified organism, which is beneficial for applications in the food and pharmaceutical industries.[5][6][7][8] Metabolic engineering strategies have been employed to significantly increase its vitamin B12 output.[1][3]

  • Pseudomonas denitrificans is a well-established industrial workhorse for vitamin B12 production using the aerobic pathway. Its ability to produce high titers of the final product suggests a robust and efficient biosynthetic machinery that could potentially be engineered to accumulate this compound.

Visualizing the Pathways and Processes

To better understand the biological and experimental frameworks, the following diagrams illustrate the this compound biosynthesis pathway and a general experimental workflow for its production.

Cobyrinic_Acid_Biosynthesis cluster_aerobic Aerobic Pathway (e.g., P. denitrificans) cluster_anaerobic Anaerobic Pathway (e.g., B. megaterium) Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uroporphyrinogen_III->Precorrin_2 SAM Precorrin_3A Precorrin-3A (Aerobic) Precorrin_2->Precorrin_3A SAM (CobI) Cobalt_Precorrin_2 Cobalt-Precorrin-2 Precorrin_2->Cobalt_Precorrin_2 Co²⁺ (CbiK) Precorrin_4A Precorrin-4A Precorrin_3A->Precorrin_4A SAM (CobJ) Precorrin_3B Precorrin-3B (Anaerobic) Precorrin_5A Precorrin-5A Precorrin_4A->Precorrin_5A SAM (CobM) Precorrin_4B Precorrin-4B Precorrin_6A Precorrin-6A Precorrin_5A->Precorrin_6A SAM (CobF) Precorrin_5B Precorrin-5B Precorrin_8X Precorrin-8X Precorrin_6A->Precorrin_8X CobL Precorrin_6B Precorrin-6B Cobyrinic_acid This compound Precorrin_6B->Cobyrinic_acid CbiD, CbiJ, CbiT, CbiC Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin_8X->Hydrogenobyrinic_acid CobH Hydrogenobyrinic_acid->Cobyrinic_acid Cobalt Chelatase (CobNST) Cobalt_Precorrin_3 Cobalt-Precorrin-3 Cobalt_Precorrin_2->Cobalt_Precorrin_3 SAM (CbiL) Cobalt_Precorrin_4 Cobalt-Precorrin-4 Cobalt_Precorrin_3->Cobalt_Precorrin_4 SAM (CbiH) Cobalt_Precorrin_5 Cobalt-Precorrin-5 Cobalt_Precorrin_4->Cobalt_Precorrin_5 SAM (CbiF) Cobalt_Precorrin_5->Precorrin_6B CbiG

Caption: Aerobic vs. Anaerobic pathways for this compound biosynthesis.

Experimental_Workflow Strain_Selection Host Strain Selection (E. coli, B. megaterium, P. denitrificans) Genetic_Engineering Genetic Engineering (Pathway Introduction/Optimization) Strain_Selection->Genetic_Engineering Cultivation Cultivation & Fermentation (Batch or Fed-Batch) Genetic_Engineering->Cultivation Cell_Harvesting Cell Harvesting (Centrifugation) Cultivation->Cell_Harvesting Extraction Extraction of Corrinoids Cell_Harvesting->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis & Quantification (HPLC-MS/MS) Purification->Analysis

Caption: General experimental workflow for this compound production.

Experimental Protocols

The following sections provide an overview of the methodologies for the production and analysis of this compound, based on published research.

Host Strain and Genetic Engineering
  • Escherichia coli :

    • Host Strain : Typically, strains like E. coli BL21(DE3) or DH5α are used as the chassis.

    • Genetic Modification : The genes for the cobalamin biosynthesis pathway are introduced via plasmids. For aerobic production of HBA, genes from Rhodobacter capsulatus or Pseudomonas denitrificans can be codon-optimized and cloned into expression vectors under the control of inducible promoters (e.g., T7 or araBAD). Metabolic engineering strategies may include the knockout of competing pathways (e.g., heme biosynthesis) to redirect metabolic flux towards this compound precursors.[1][2][3][4]

  • Bacillus megaterium :

    • Host Strain : Wild-type strains of B. megaterium that are known vitamin B12 producers can be used, or strains optimized for recombinant protein expression.

    • Genetic Modification : Overexpression of key enzymes in the native anaerobic cobalamin pathway can enhance production. This can be achieved by introducing additional copies of the relevant genes on plasmids or by integrating them into the chromosome under the control of strong, inducible promoters.

  • Pseudomonas denitrificans :

    • Host Strain : Strains with a history of high-level vitamin B12 production in industrial settings are often the starting point.

    • Genetic Modification : Metabolic engineering can be employed to block the pathway downstream of this compound to promote its accumulation. This may involve the targeted knockout of genes responsible for the later steps in cobalamin synthesis.

Cultivation and Fermentation
  • Medium :

    • E. coli : Luria-Bertani (LB) or terrific broth (TB) for initial growth, followed by a defined minimal medium for fermentation to control nutrient levels and reduce byproduct formation. The medium should be supplemented with cobalt chloride, a precursor for the corrin (B1236194) ring.

    • B. megaterium : A defined medium with a suitable carbon source (e.g., glucose, glycerol) and nitrogen source is used. For enhanced vitamin B12 production, a two-step cultivation strategy can be employed: an initial aerobic growth phase to increase biomass, followed by a microaerobic or anaerobic phase to induce the cobalamin biosynthesis pathway.[5][6][7][8]

    • P. denitrificans : Complex industrial media containing sources like corn steep liquor and beet molasses are often used for high-density fermentation.

  • Fermentation Conditions :

    • Temperature : Typically between 30-37°C for E. coli and B. megaterium, and around 30°C for P. denitrificans.

    • pH : Maintained between 6.5 and 7.5, depending on the host and fermentation phase.

    • Aeration : For aerobic pathways (P. denitrificans and engineered E. coli), controlled aeration is crucial. For anaerobic pathways (B. megaterium), an initial aerobic phase is often followed by oxygen limitation.

    • Fed-batch Strategy : A fed-batch approach is commonly used to achieve high cell densities and maintain productivity by controlling the feeding of the carbon source and other essential nutrients.

Extraction and Quantification of this compound
  • Extraction :

    • Cells are harvested from the fermentation broth by centrifugation.

    • The cell pellet is resuspended in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Cell lysis is performed using methods such as sonication, bead beating, or enzymatic digestion.

    • The lysate is then subjected to a solvent extraction (e.g., using a mixture of phenol (B47542) and dichloromethane) to separate the corrinoids from other cellular components.

    • The corrinoid-containing phase is collected and dried.

  • Quantification by HPLC-MS/MS :

    • Sample Preparation : The dried extract is redissolved in a suitable solvent (e.g., methanol/water mixture) and filtered before injection into the HPLC system.

    • Chromatographic Separation : A C18 reverse-phase column is typically used with a gradient elution of two mobile phases, such as water with a small percentage of formic acid (for acidification) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection and Quantification : Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is used for the detection and quantification of this compound and its derivatives. By using a standard of known concentration, a calibration curve can be generated to accurately determine the concentration of the target molecule in the samples.

This guide provides a foundational understanding for researchers embarking on the production of this compound. The optimal choice of expression host and experimental conditions will ultimately depend on the specific research goals, available resources, and desired scale of production.

References

Validating Gene Knockouts in the Cobyrinic Acid Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate gene knockouts in the cobyrinic acid biosynthetic pathway, a critical process for producing vitamin B12. Understanding the function of each gene in this pathway is essential for metabolic engineering and the development of novel therapeutics. This document outlines various validation techniques, presents comparative data on their performance, and offers detailed experimental protocols.

The this compound Biosynthetic Pathway: An Overview

This compound is a key intermediate in the biosynthesis of cobalamin (vitamin B12). In organisms like Pseudomonas denitrificans, this complex pathway involves a series of enzymatic steps to transform uroporphyrinogen III into this compound. Each step is catalyzed by a specific enzyme encoded by a "cob" gene. Knocking out these genes is a fundamental strategy to elucidate their precise function by observing the resulting phenotype and the accumulation of specific metabolic intermediates.

Below is a simplified representation of the aerobic this compound biosynthetic pathway.

Cobyrinic_Acid_Pathway UroIII Uroporphyrinogen III Precorrin1 Precorrin-1 UroIII->Precorrin1 cobA Precorrin2 Precorrin-2 Precorrin1->Precorrin2 cobA Precorrin3A Precorrin-3A Precorrin2->Precorrin3A cobB Precorrin4A Precorrin-4A Precorrin3A->Precorrin4A cobC Precorrin5A Precorrin-5A Precorrin4A->Precorrin5A cobF Precorrin6A Precorrin-6A Precorrin5A->Precorrin6A cobJ Precorrin8X Precorrin-8X Precorrin6A->Precorrin8X cobL Hydrogenobyrinic_acid Hydrogenobyrinic acid Precorrin8X->Hydrogenobyrinic_acid cobH Cobyrinic_acid This compound a,c-diamide Hydrogenobyrinic_acid->Cobyrinic_acid cobK

Caption: A simplified diagram of the aerobic this compound biosynthetic pathway.

Comparison of Gene Knockout Validation Methods

Validating the successful knockout of a target gene is a critical step. This involves confirming the genetic modification at the DNA level and assessing its functional consequences at the metabolic level. The choice of method depends on the specific research question, available resources, and desired level of detail.

Table 1: Comparison of Gene Knockout Validation Techniques
Validation Method Principle Information Provided Pros Cons Typical Application
PCR Amplification of the target gene region.Presence or absence of the target gene; size of the resulting amplicon.Fast, inexpensive, and straightforward.Prone to false positives from contaminating DNA; does not quantify gene expression.Initial screening of potential knockout clones.
Quantitative PCR (qPCR) Real-time monitoring of DNA amplification.Relative quantification of target gene copy number compared to a reference gene.Highly sensitive and specific; provides quantitative data on gene deletion.Requires careful primer design and validation; more expensive than standard PCR.Confirmation of homozygous vs. heterozygous deletions; assessing knockout efficiency.
Southern Blot Hybridization of a labeled DNA probe to target DNA fragments separated by size.Confirmation of gene deletion, insertion, and absence of off-target integrations."Gold standard" for confirming gene disruption; provides information on copy number and integration events.Time-consuming, labor-intensive, and requires large amounts of high-quality DNA; often involves hazardous materials.Definitive confirmation of gene knockout and genomic rearrangements.
HPLC-MS/MS Separation of metabolites by liquid chromatography followed by mass spectrometric detection and quantification.Identification and quantification of accumulated metabolic intermediates and the final product.Highly sensitive and specific for metabolite analysis; provides direct evidence of the functional consequence of the knockout.Requires specialized equipment and expertise; method development can be complex.Phenotypic validation by profiling the metabolic consequences of the gene knockout.

Experimental Workflow for Gene Knockout Validation

The process of creating and validating a gene knockout mutant involves several key steps, from the initial genetic modification to the final phenotypic analysis.

Experimental_Workflow cluster_knockout Gene Knockout Construction cluster_validation Validation Knockout_construct Create Knockout Construct (e.g., suicide plasmid) Transformation Transform into Host Organism (e.g., Pseudomonas denitrificans) Knockout_construct->Transformation Selection Select for Recombinants Transformation->Selection PCR_screen Initial Screening by PCR Selection->PCR_screen qPCR_confirm Confirmation by qPCR PCR_screen->qPCR_confirm Southern_blot Definitive Confirmation by Southern Blot qPCR_confirm->Southern_blot Metabolic_analysis Phenotypic Validation by HPLC-MS/MS Southern_blot->Metabolic_analysis

Caption: A typical experimental workflow for creating and validating a gene knockout.

Quantitative Data from Gene Knockout Mutants

The functional consequence of a gene knockout in the this compound pathway is the interruption of the biosynthetic process, leading to the accumulation of the substrate of the knocked-out enzyme and a decrease in downstream products. The following table provides an illustrative example of the expected quantitative changes in key metabolites for knockouts of cobA and cobL.

Disclaimer: The following data are representative examples based on published findings and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Illustrative Metabolic Profile of cob Gene Knockout Mutants
Metabolite Wild-Type Strain (Relative Abundance) ΔcobA Mutant (Relative Abundance) ΔcobL Mutant (Relative Abundance)
Uroporphyrinogen III1.0> 50.01.0
Precorrin-6A1.0< 0.1> 40.0
This compound a,c-diamide1.0< 0.1< 0.1

Detailed Experimental Protocols

Gene Knockout in Pseudomonas denitrificans via Homologous Recombination

This protocol describes the creation of a markerless gene deletion using a suicide vector like pT18mobsacB, which relies on two-step allelic exchange with selection and counter-selection.[1][2]

Materials:

  • Pseudomonas denitrificans wild-type strain

  • Suicide vector (e.g., pT18mobsacB)

  • E. coli cloning strain (e.g., DH5α)

  • Restriction enzymes

  • T4 DNA ligase

  • Primers for amplifying homologous arms

  • LB medium and agar (B569324) plates

  • Antibiotics (e.g., tetracycline)

  • Sucrose (B13894)

Procedure:

  • Construct the knockout plasmid:

    • Amplify the upstream and downstream homologous arms (approx. 500-1000 bp each) flanking the target gene from P. denitrificans genomic DNA.

    • Clone the amplified fragments into the suicide vector.

    • Transform the ligation product into E. coli and select for transformants.

    • Verify the construct by restriction digestion and sequencing.

  • First homologous recombination (Integration):

    • Introduce the knockout plasmid into P. denitrificans via conjugation or electroporation.

    • Select for single-crossover mutants on agar plates containing the appropriate antibiotic (e.g., tetracycline).

  • Second homologous recombination (Excision):

    • Culture the single-crossover mutants in medium without antibiotics to allow for the second recombination event.

    • Plate the culture on agar containing sucrose for counter-selection. The sacB gene on the plasmid confers sucrose sensitivity.

    • Colonies that grow on sucrose plates have likely undergone the second recombination, excising the plasmid and the target gene.

  • Screen for deletion mutants:

    • Use colony PCR to screen for the desired deletion mutants.

Validation by PCR

Materials:

  • Genomic DNA from wild-type and putative knockout strains

  • Primers flanking the target gene

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Design primers that anneal outside the deleted region.

  • Perform PCR on genomic DNA from both wild-type and putative knockout strains.

  • Analyze the PCR products by agarose gel electrophoresis. A smaller band size in the knockout compared to the wild-type indicates a successful deletion.

Validation by Quantitative PCR (qPCR)

Materials:

  • Genomic DNA from wild-type and knockout strains

  • Primers for the target gene and a reference gene

  • SYBR Green or TaqMan probe-based qPCR master mix

  • qPCR instrument

Procedure:

  • Design and validate qPCR primers for the target gene and a single-copy reference gene.

  • Prepare a dilution series of wild-type genomic DNA to create a standard curve.

  • Set up qPCR reactions for the wild-type, knockout, and no-template controls for both the target and reference genes.

  • Calculate the relative copy number of the target gene in the knockout strain compared to the wild-type using the ΔΔCt method.[3] A significant reduction in the relative copy number confirms the deletion.

Validation by Southern Blot

Materials:

  • High-quality genomic DNA

  • Restriction enzymes

  • Agarose gel electrophoresis system

  • Nylon membrane

  • DNA probe labeled with a detectable marker (e.g., DIG or radioactivity)

  • Hybridization buffer and wash solutions

  • Detection system

Procedure:

  • Digest genomic DNA from wild-type and knockout strains with a suitable restriction enzyme.[4]

  • Separate the DNA fragments by agarose gel electrophoresis.

  • Transfer the DNA to a nylon membrane.

  • Hybridize the membrane with a labeled probe that binds to a region within or flanking the target gene.

  • Wash the membrane to remove unbound probe.

  • Detect the probe signal. A shift in band size or the absence of a band in the knockout strain compared to the wild-type confirms the gene deletion.[5]

Phenotypic Validation by HPLC-MS/MS

This protocol provides a general framework for the analysis of cobalamin precursors.[6][7][8]

Materials:

  • Bacterial cell cultures (wild-type and knockout strains)

  • Extraction buffer (e.g., acetate (B1210297) buffer with KCN)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with a C18 column

  • Tandem mass spectrometer (MS/MS)

  • Standards for the metabolites of interest

Procedure:

  • Sample Preparation:

    • Harvest bacterial cells by centrifugation.

    • Lyse the cells and extract the corrinoids using an appropriate extraction buffer. The addition of cyanide converts all cobalamins to the more stable cyanocobalamin (B1173554) form.

    • Clarify the extract by centrifugation or filtration.

    • Clean up and concentrate the sample using SPE.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Separate the metabolites using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect and quantify the metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Identify and quantify the accumulated intermediates in the knockout strains by comparing their retention times and mass spectra to known standards.

    • Compare the metabolite profiles of the knockout and wild-type strains to confirm the functional consequence of the gene deletion.

Logical Comparison of Validation Methods

The selection of a validation method is a balance between the level of certainty required and the resources available.

Validation_Comparison cluster_genotypic Genotypic Validation cluster_phenotypic Phenotypic Validation PCR PCR (Qualitative) qPCR qPCR (Quantitative) Southern Southern Blot (Definitive) HPLC_MS HPLC-MS/MS (Functional) Start Start Validation Initial_Screen Initial Screening of Clones? Start->Initial_Screen Initial_Screen->PCR Yes Quantify_Deletion Quantify Deletion Efficiency? Initial_Screen->Quantify_Deletion No High_Throughput High-throughput required? Quantify_Deletion->qPCR Yes Definitive_Confirmation Definitive Confirmation of Genomic Structure? Quantify_Deletion->Definitive_Confirmation No Definitive_Confirmation->Southern Yes Functional_Consequence Assess Functional Consequence? Definitive_Confirmation->Functional_Consequence No Functional_Consequence->HPLC_MS Yes

Caption: A decision-making diagram for selecting a gene knockout validation method.

References

Safety Operating Guide

Navigating the Safe Disposal of Cobyrinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting safety and operational integrity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. In the absence of an explicit classification of this compound as non-hazardous by your EHS office, it should be treated as a hazardous chemical waste.[1]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against accidental exposure. When handling this compound waste, the following should be worn:

  • Eye Protection: Chemical splash goggles or safety glasses are mandatory to protect against splashes.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended. If gloves become contaminated, they should be changed immediately.

  • Lab Coat: A fully buttoned lab coat provides a necessary barrier to protect skin and clothing.

All handling of this compound waste should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.

Operational Disposal Plan: A Step-by-Step Guide

The systematic disposal of this compound waste involves segregation, containment, clear labeling, and transfer to a certified waste management service.

Step 1: Waste Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • The pure compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, vials, gloves)

It is critical to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[2] Do not mix this compound waste with incompatible materials.[2]

Step 2: Waste Containment

Proper containment is essential to prevent leaks and spills.

  • Container Selection: Use a designated, leak-proof container with a secure screw cap for collecting this compound waste.[1] The container must be in good condition, free from cracks or deterioration.[1]

  • Filling the Container: To allow for expansion, do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.

Step 3: Labeling of Hazardous Waste

Clear and accurate labeling is a critical compliance and safety measure.

  • As soon as the first piece of waste is placed in the container, it must be clearly labeled as "Hazardous Waste."

  • The label should include the full chemical name, "this compound," and list any other components of the waste mixture.[1]

  • Indicate the approximate concentration and quantity of the waste.[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]

  • This area must be under the control of laboratory personnel.

Step 5: Arranging for Disposal

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through the proper channels.

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • Be prepared to provide a complete and accurate description of the waste, including its composition and quantity.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the essential parameters for the safe disposal of this compound.

ParameterGuidelineSource
Waste Classification Treat as hazardous chemical waste unless specified otherwise by EHS.[1]
Personal Protective Equipment (PPE) Chemical splash goggles, nitrile gloves, lab coat.
Handling Location Within a certified chemical fume hood.
Waste Segregation Separate from other chemical waste streams; do not mix with incompatible materials.[2]
Waste Container Leak-proof with a secure screw cap; do not fill beyond 90% capacity.[1]
Container Labeling "Hazardous Waste," full chemical name, components, concentration, and quantity.[1][2]
Storage Designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]
Final Disposal Through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and contaminated materials.

CobyrinicAcidDisposal cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Pure compound, solutions, contaminated labware) fume_hood->segregate contain Contain in a Labeled, Leak-Proof Container segregate->contain label_waste Label Container: 'Hazardous Waste' 'this compound' List all components contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup (When full or time limit reached) store->contact_ehs end Disposed by Licensed Hazardous Waste Service contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cobyrinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of cobyrinic acid, a key intermediate in the biosynthesis of vitamin B12. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shieldsProtects eyes from splashes or aerosols.
Hand Protection Disposable GlovesNitrile or latex, standard laboratory gradePrevents direct skin contact with the compound.
Body Protection Laboratory CoatStandard, full-lengthProtects skin and clothing from spills.
Respiratory Not Generally RequiredUse in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.Ensures adequate air quality and prevents inhalation of airborne particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials. Keep the container tightly sealed when not in use.

Preparation for Experimental Use
  • Designated Area: Conduct all handling and preparation of this compound in a designated area of the laboratory, such as a chemical fume hood, especially when working with powders or creating solutions.

  • Weighing: If weighing the solid form, do so carefully to avoid generating dust. Use a containment system like a weighing enclosure if available.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Experimental Procedures
  • Containment: Handle all solutions containing this compound with care to prevent spills.

  • Avoid Aerosols: Minimize the generation of aerosols during procedures such as vortexing or sonicating.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Spill and Emergency Procedures
  • Minor Spills: For small spills of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical advice.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As this compound is not considered a hazardous waste, the disposal procedures are generally straightforward but must comply with institutional and local regulations.

Waste Segregation
  • Non-hazardous Waste: this compound and materials lightly contaminated with it (e.g., gloves, paper towels) can typically be disposed of as non-hazardous waste.

  • Separate Containers: Use clearly labeled, separate waste containers for solid and liquid waste.

Solid Waste Disposal
  • Contaminated Materials: Place used gloves, weigh boats, and other contaminated disposable labware in a designated solid waste container.

  • Disposal Route: This container can generally be disposed of in the regular laboratory trash, pending confirmation with your institution's Environmental Health and Safety (EHS) office.[2]

Liquid Waste Disposal
  • Aqueous Solutions: Depending on local regulations and the concentration, small quantities of aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water. Always verify this with your institution's EHS guidelines before proceeding. [1][3]

  • Organic Solvents: If this compound is dissolved in an organic solvent, it must be collected in a designated solvent waste container for hazardous waste disposal.

  • Labeling: All liquid waste containers must be clearly labeled with their contents.

Decontamination of Glassware
  • Washing: Glassware that has come into contact with this compound can be cleaned using standard laboratory washing procedures with soap and water.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

CobyrinicAcidWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal Receipt Receive & Inspect Storage Store in Cool, Dry Place Receipt->Storage Prep Prepare for Experiment (in designated area) Storage->Prep Experiment Conduct Experiment Prep->Experiment SolidWaste Solid Waste (Gloves, etc.) Experiment->SolidWaste Generates LiquidWaste Aqueous Liquid Waste Experiment->LiquidWaste Generates Glassware Contaminated Glassware Experiment->Glassware Generates Trash Dispose in Regular Trash SolidWaste->Trash Drain Dispose Down Drain (with water, if permitted) LiquidWaste->Drain Wash Wash with Soap & Water Glassware->Wash

Caption: Workflow for Safe Handling of this compound.

References

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